molecular formula C58H96O35 B1675397 Limaprost alfadex CAS No. 88852-12-4

Limaprost alfadex

货号: B1675397
CAS 编号: 88852-12-4
分子量: 1353.4 g/mol
InChI 键: YBJQXILILWHFAT-UYXACNQFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Limaprost alfadex is an oral drug for the circulatory system (for confinement-related thromboangiitis ulcer, sharp pain, anaphrodisia and ischemia characteristics symptom, the improvement of subjective symptom and walking ability with postnatal lumbar spinal canal stenosis).

属性

CAS 编号

88852-12-4

分子式

C58H96O35

分子量

1353.4 g/mol

IUPAC 名称

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol;(E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid

InChI

InChI=1S/C36H60O30.C22H36O5/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44;1-3-4-9-16(2)14-17(23)12-13-19-18(20(24)15-21(19)25)10-7-5-6-8-11-22(26)27/h7-54H,1-6H2;8,11-13,16-19,21,23,25H,3-7,9-10,14-15H2,1-2H3,(H,26,27)/b;11-8+,13-12+/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-;16-,17+,18+,19+,21+/m10/s1

InChI 键

YBJQXILILWHFAT-UYXACNQFSA-N

SMILES

CCCCC(C)CC(C=CC1C(CC(=O)C1CCCC=CC(=O)O)O)O.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O

手性 SMILES

CCCC[C@H](C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCC/C=C/C(=O)O)O)O.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CO)CO)CO)CO)CO)O)O)O

规范 SMILES

CCCCC(C)CC(C=CC1C(CC(=O)C1CCCCC=CC(=O)O)O)O.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Prorenal;  Limaprost alfadex;  OP 1306 - alpha-cyclodextrin;  Opalmon; 

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Limaprost Alfadex

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Limaprost (B1675396), a synthetic and orally active analogue of prostaglandin (B15479496) E1 (PGE1), is a potent therapeutic agent with significant vasodilatory and antiplatelet properties.[1][2][3] To enhance its stability, particularly against humidity, it is formulated as Limaprost alfadex, an inclusion complex with α-cyclodextrin.[4] This compound is clinically approved for the treatment of ischemic symptoms, such as ulcers, pain, and coldness associated with thromboangiitis obliterans, and for improving subjective symptoms like pain, numbness, and walking ability in patients with acquired lumbar spinal canal stenosis.[1][5][6] This technical guide provides a comprehensive examination of the molecular and cellular mechanisms underpinning the pharmacological effects of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

Core Mechanism of Action: Prostanoid Receptor Agonism

The therapeutic effects of Limaprost are primarily mediated through its activity as an agonist at specific G-protein coupled prostanoid receptors.[2][3] As a PGE1 analogue, Limaprost interacts with prostaglandin E2 (PGE2) receptors, with evidence suggesting a principal role for the EP2 receptor subtype in its vasodilatory and antiplatelet actions.[1][5][7] It may also exert effects through other EP receptor subtypes, such as EP1 and EP3.[1][7]

Vasodilation

Limaprost induces vasodilation by acting on vascular smooth muscle cells.[2][5] The primary signaling cascade is initiated by the binding of Limaprost to the Gs protein-coupled EP2 receptor. This event stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1][2] The subsequent elevation in intracellular cAMP levels activates Protein Kinase A (PKA).[1][8] PKA then phosphorylates downstream protein targets, leading to the relaxation of vascular smooth muscle, widening of blood vessels, and a consequent increase in peripheral blood flow.[1][2][9] This enhanced microcirculation is critical for alleviating ischemic conditions.[9]

Vasodilation_Pathway cluster_membrane Vascular Smooth Muscle Cell Limaprost Limaprost EP2 EP2 Receptor (Gs-coupled) Limaprost->EP2 Binds AC Adenylyl Cyclase EP2->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Phosphorylates Targets Vaso Vasodilation & Increased Blood Flow Relaxation->Vaso

Caption: Limaprost-mediated vasodilation signaling pathway.
Antiplatelet Aggregation

Limaprost is a potent inhibitor of platelet aggregation, an effect that contributes to its antithrombotic properties.[1][6][10] This action is also mediated by the elevation of intracellular cAMP.[6][8] Limaprost binds to prostaglandin receptors on the platelet surface, activating adenylyl cyclase and increasing cAMP levels.[8][9] The rise in cAMP activates PKA, which then phosphorylates various proteins that inhibit key platelet activation processes.[8] This effectively counteracts the signaling pathways initiated by platelet agonists like ADP and collagen, preventing platelet shape change, granule release, and aggregation.[1][8] The antiplatelet activity of Limaprost has been reported to be equipotent to that of prostaglandin I2 (prostacyclin) in vitro.[1][6]

Antiplatelet_Pathway cluster_platelet Platelet Limaprost Limaprost PGR Prostaglandin Receptor Limaprost->PGR Binds AC Adenylyl Cyclase PGR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Activation Platelet Activation (Granule Release, Aggregation) PKA->Activation Inhibits Agonists Platelet Agonists (e.g., ADP, Collagen) Agonists->Activation Stimulates

Caption: Limaprost-mediated antiplatelet signaling pathway.
Context of Prostanoid EP Receptor Signaling

To fully understand Limaprost's potential interactions, it is useful to consider the diverse signaling pathways of the four main PGE2 receptor subtypes (EP1-EP4). Limaprost primarily acts on EP2, but may also influence EP1 and EP3.[1][7]

  • EP1 Receptor: Couples to Gq proteins, activating Phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in increased intracellular calcium and activation of Protein Kinase C (PKC).[7]

  • EP2 and EP4 Receptors: Couple to Gs proteins, activating adenylyl cyclase and increasing cAMP levels, which is the primary mechanism for Limaprost.[7][11]

  • EP3 Receptor: Primarily couples to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.[7][12]

EP_Receptor_Pathways cluster_receptors EP Receptors PGE Prostaglandin (e.g., Limaprost) EP1 EP1 (Gq-coupled) PGE->EP1 EP2 EP2 (Gs-coupled) PGE->EP2 EP3 EP3 (Gi-coupled) PGE->EP3 EP4 EP4 (Gs-coupled) PGE->EP4 PLC Phospholipase C (PLC) EP1->PLC Activates AC Adenylyl Cyclase (AC) EP2->AC Activates EP3->AC Inhibits EP4->AC Activates IP3_DAG IP3 + DAG PLC->IP3_DAG Generates cAMP_inc ↑ cAMP AC->cAMP_inc ↑ Production cAMP_dec ↓ cAMP AC->cAMP_dec ↓ Production Ca_PKC ↑ Intracellular Ca²⁺ + PKC Activation IP3_DAG->Ca_PKC Leads to

Caption: Overview of Prostaglandin EP receptor signaling pathways.

Pharmacodynamic Effects

This compound demonstrates a range of pharmacodynamic effects stemming from its core mechanism of action. These include improving peripheral circulation, modulating nerve function, and providing neuroprotective effects.[1][2][6]

  • Increased Blood Flow: In animal models, Limaprost increases femoral arterial and cutaneous blood flow, leading to an elevation in skin temperature.[1][6] It also improves blood flow in nerve tissues, such as the cauda equina and sciatic nerve, which is particularly relevant for its application in spinal stenosis.[6][10][13]

  • Inhibition of Platelet Function: Limaprost inhibits platelet aggregation induced by various agents and also decreases platelet adhesiveness.[6][10]

  • Neurotropic and Analgesic Effects: Animal models show that Limaprost can inhibit the decrease in nerve conduction velocity under nerve compression and improve hyperalgesia.[6][10] In models of chemotherapy-induced neuropathy, repeated administration of Limaprost prevented the decrease in peripheral blood flow and inhibited mechanical allodynia.[14]

Quantitative Pharmacological Data

Comprehensive quantitative data on the binding affinity (Ki) and functional potency (EC50) of Limaprost at individual EP receptor subtypes are not widely available in public literature.[7] However, some key quantitative metrics have been reported.

Table 1: Pharmacodynamic Data

Parameter Value Assay/Model Target/Effect Source
IC₅₀ 0.186 ng/mL In vitro platelet adhesiveness Inhibition of platelet adhesiveness [6]
IC₅₀ 70.9 nM IL-1-mediated NGF induction Inhibition of Nerve Growth Factor induction [7]

Note: The IC₅₀ for NGF induction is not a direct measure of receptor binding or activation.[7]

Table 2: Pharmacokinetic Parameters in Healthy Korean Volunteers (30 µg oral dose)

Parameter Value Unit Description Source
Tₘₐₓ ~0.5 hours Time to reach maximal plasma concentration [15]
Cₘₐₓ 13.37 pg/mL Maximal plasma concentration [15]
T₁/₂ ~1.64 hours Elimination half-life [5][15]

| AUC₁₂ₕ | 18.60 | pg·h/mL | Area under the plasma concentration-time curve over 12 hours |[15] |

Experimental Protocols

The mechanisms of Limaprost have been elucidated through various in vitro and in vivo experimental models.

In Vitro Platelet Aggregation Assay: Light Transmission Aggregometry (LTA)

LTA is a standard method for assessing platelet function and the efficacy of antiplatelet agents like Limaprost.[8] It measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.[8]

Methodology:

  • Blood Collection: Whole human blood is collected into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[8]

  • PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 15 minutes) to separate the platelet-rich plasma from red and white blood cells.[8]

  • Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a higher speed to obtain platelet-poor plasma, which is used as a reference (100% transmission).

  • Assay Procedure:

    • PRP is placed in a cuvette in the aggregometer and pre-incubated with either Limaprost at various concentrations or a vehicle control.

    • A platelet agonist (e.g., ADP, collagen) is added to induce aggregation.

    • Light transmission is recorded over time. As platelets aggregate, the plasma becomes clearer, increasing light transmission.

  • Data Analysis: The maximum aggregation percentage is calculated, and IC₅₀ values for Limaprost are determined by plotting the inhibition of aggregation against the drug concentration.

LTA_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis A 1. Collect Whole Blood (3.2% Sodium Citrate) B 2. Centrifuge (Low Speed) to obtain Platelet-Rich Plasma (PRP) A->B C 3. Centrifuge (High Speed) to obtain Platelet-Poor Plasma (PPP) B->C G 7. Calculate % Aggregation vs. PPP reference C->G Reference (100% Trans.) D 4. Pre-incubate PRP with Limaprost or Vehicle E 5. Add Platelet Agonist (e.g., ADP, Collagen) D->E F 6. Measure Light Transmission over time in Aggregometer E->F F->G H 8. Determine IC₅₀ value for Limaprost G->H

Caption: Experimental workflow for Light Transmission Aggregometry (LTA).
Key In Vivo Animal Models

  • Peripheral Circulatory Disorder Models (Rats): Ischemic lesions are induced in the hind limbs by injecting lauric acid into the femoral artery or in the tail via subcutaneous injection of adrenaline and ergotamine tartrate.[6][10] this compound is administered to evaluate its ability to inhibit the development of these lesions.[6][10]

  • Nerve Compression Models (Dogs, Rats): The cauda equina nerve is compressed by inserting a balloon into the dura mater or silicone rubber into the vertebral canal.[6][10] These models are used to assess the effects of Limaprost on nerve blood flow and nerve conduction velocity.[6][10]

  • Antithrombotic Model (Guinea Pigs): Thrombosis is induced in the mesenteric artery by electric stimulation.[6] The efficacy of Limaprost is measured by its ability to increase the threshold voltage required for thrombosis formation in a dose-dependent manner.[6]

Conclusion

This compound is a prostaglandin E1 analogue that exerts its primary therapeutic effects through potent vasodilation and inhibition of platelet aggregation.[1][10][16] Its core mechanism of action is centered on its role as an agonist at prostanoid receptors, particularly the EP2 subtype, which triggers a Gs-protein-mediated signaling cascade that increases intracellular cAMP levels in both vascular smooth muscle and platelets.[1][8] This leads to increased blood flow and antithrombotic activity. While the clinical efficacy is well-documented, a more detailed characterization of its binding affinities and functional potencies across all EP receptor subtypes would further enhance the understanding of its complete pharmacological profile. The established experimental models provide a robust framework for future research and the development of novel therapeutic applications.

References

Limaprost Alfadex: A Comprehensive Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Limaprost (B1675396), a synthetic prostaglandin (B15479496) E1 (PGE1) analogue, is an orally active therapeutic agent with potent vasodilatory and antiplatelet properties.[1][2] To enhance its stability, it is formulated as limaprost alfadex, an inclusion complex with α-cyclodextrin.[2] This compound is approved for the treatment of ischemic symptoms, such as ulcers, pain, and coldness associated with thromboangiitis obliterans.[2][3] It is also indicated for improving subjective symptoms like pain and numbness in the lower legs and enhancing walking ability in patients with acquired lumbar spinal canal stenosis.[2][3]

This technical guide provides a detailed overview of the pharmacological profile of this compound, encompassing its mechanism of action, pharmacodynamics, and pharmacokinetics. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to support further research and development.

Mechanism of Action

Limaprost exerts its pharmacological effects primarily by acting as an agonist at prostanoid receptors, particularly the Prostaglandin E2 (PGE2) receptor EP2 subtype.[4][5] There is also evidence suggesting agonist activity at EP1 and EP3 receptors.[4][5]

Vasodilation

The vasodilatory effect of limaprost is mediated through the activation of EP2 receptors located on vascular smooth muscle cells.[4] The binding of limaprost to these Gs protein-coupled receptors stimulates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[4] This elevation in cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately results in the relaxation of smooth muscle and vasodilation, thereby increasing blood flow to peripheral tissues.[4]

Inhibition of Platelet Aggregation

Limaprost also inhibits platelet aggregation, contributing to its antithrombotic effect. This action is similarly mediated by the elevation of intracellular cAMP levels within platelets, which suppresses platelet activation and aggregation.[4][6] The antiplatelet activity of limaprost has been reported to be comparable to that of prostaglandin I2 (prostacyclin) in vitro.[4]

Signaling Pathways

The following diagram illustrates the primary signaling cascade initiated by limaprost binding to the EP2 receptor, leading to vasodilation and inhibition of platelet aggregation.

Limaprost Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Limaprost Limaprost EP2 EP2 Receptor (Gs-coupled) Limaprost->EP2 Binds AC Adenylyl Cyclase EP2->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition Leads to

Limaprost Signaling Pathway via EP2 Receptor.

Pharmacodynamics

The pharmacodynamic effects of limaprost are centered on its ability to improve peripheral circulation and inhibit platelet function.

Quantitative Pharmacodynamic Data

Quantitative data on the binding affinity and functional potency of limaprost at individual EP receptor subtypes are not extensively available in the public domain.[5][7] The following table summarizes the known quantitative data and includes data for related prostaglandin analogs for indicative purposes.

ParameterAgonistValueCell Line/Assay ConditionReceptor TargetReference
IC50 Limaprost70.9 nMIL-1-mediated induction of NGFNot specified[7]
IC50 Beraprost0.2-0.5 nMU46619 (Thromboxane A2 analog)-induced platelet aggregationThromboxane A2 Receptor[1]
IC50 Beraprost0.2-0.5 nMLow concentration collagen-induced platelet aggregationCollagen Receptor[1]
IC50 Beraprost2-5 nMADP-induced platelet aggregationP2Y12 Receptor[1]
IC50 Iloprost3.6 nMLow dose collagen-induced platelet aggregationIP Receptor[1]

Note: The IC50 value for limaprost relates to the inhibition of Nerve Growth Factor (NGF) induction and is not a direct measure of receptor binding or activation. Data for Beraprost and Iloprost, which share a similar mechanism of action, are provided for context.

Pharmacokinetics

Limaprost is rapidly absorbed and eliminated following oral administration.[4][8]

Pharmacokinetic Parameters in Healthy Volunteers
ParameterValue (Korean Volunteers, 30 µg dose)Value (Chinese Volunteers, 5 µg dose)
Tmax (Time to Peak Plasma Concentration) 0.5 hours22.50 minutes
Cmax (Peak Plasma Concentration) 13.37 pg/mL2.56 pg/mL
t1/2 (Elimination Half-life) 1.64 hours21.70 minutes
AUC0-12h (Area Under the Curve) 18.60 pg·h/mL70.68 pg·min/mL (AUC0-t)
CL (Systemic Clearance) 1.77 L/hNot Reported

[4][8]

Metabolism and Excretion

Limaprost undergoes metabolism primarily through β-oxidation of its α-chain.[4] Other metabolic pathways include oxidation at the terminal of the ω-chain, isomerization of the cyclopentene (B43876) ring, and reduction of the carbonyl group at C-9.[4] In vitro studies have indicated that limaprost does not significantly inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), suggesting a low potential for drug-drug interactions mediated by these enzymes.[4] The primary routes of excretion for limaprost and its metabolites are via bile and urine.[4]

Experimental Protocols

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol is used to assess the inhibitory effect of limaprost on platelet aggregation.

1. Principle: Light Transmission Aggregometry (LTA) measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.[1][6]

2. Materials:

  • Freshly drawn human venous blood collected in 3.2% sodium citrate (B86180) tubes.

  • Platelet agonists (e.g., Adenosine Diphosphate (ADP), collagen).

  • This compound at various concentrations.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Aggregometer.

3. Method:

  • Preparation of PRP and PPP:

    • Centrifuge citrated whole blood at a low speed (e.g., 200 x g for 15 minutes) at room temperature to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP. The PPP is used to set the 100% aggregation baseline.[1][9]

  • Assay Procedure:

    • Pipette a defined volume of PRP into a cuvette with a magnetic stir bar.

    • Place the cuvette in the aggregometer and allow it to equilibrate to 37°C.

    • Add the test compound (limaprost or vehicle control) and incubate for a specified time (e.g., 2-5 minutes).[6][9]

    • Add a platelet agonist (e.g., ADP or collagen) to induce aggregation.[4][6]

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).[1][9]

  • Data Analysis:

    • The maximum percentage of aggregation is calculated relative to the PPP baseline.

    • The inhibitory effect of limaprost is determined by comparing the aggregation in its presence to the control.

    • IC50 values (the concentration of the compound that inhibits 50% of the maximal aggregation) can be calculated from a dose-response curve.[1][10]

Platelet Aggregation Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Start Start: Whole Blood Collection Centrifuge1 Low-Speed Centrifugation (e.g., 200 x g) Start->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation (e.g., 2000 x g) Centrifuge1->Centrifuge2 Equilibrate Equilibrate PRP at 37°C PRP->Equilibrate PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP Add_Limaprost Add Limaprost or Vehicle Control Equilibrate->Add_Limaprost Add_Agonist Add Platelet Agonist (e.g., ADP, Collagen) Add_Limaprost->Add_Agonist Measure Measure Light Transmission Add_Agonist->Measure Calculate Calculate % Aggregation and % Inhibition Measure->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50 End End Determine_IC50->End

Experimental Workflow for In Vitro Platelet Aggregation Assay.
In Vivo Model of Lumbar Spinal Stenosis (Cauda Equina Compression in Rats)

This model is used to evaluate the efficacy of limaprost in a condition mimicking lumbar spinal stenosis.

1. Principle: Chronic compression of the cauda equina is surgically induced in rats to simulate the pathophysiology of lumbar spinal stenosis, leading to neurological deficits and pain-related behaviors.[11][12][13]

2. Materials:

  • Male Sprague-Dawley or Wistar rats.

  • Anesthetic agents (e.g., ketamine-xylazine cocktail).

  • Surgical instruments.

  • Material for compression (e.g., a thin polyurethane sheet that expands by absorbing water, or silicone blocks).[11][14]

  • Treadmill for exercise capability assessment.

3. Method:

  • Surgical Procedure:

    • Anesthetize the rats.

    • Perform a laminectomy at the appropriate lumbar level (e.g., L4-L6).

    • Implant the compression material into the epidural space to compress the cauda equina.[11][14] Sham-operated animals undergo the same procedure without the implantation of the compression material.[11]

  • Treatment:

    • Divide the animals into treatment groups (e.g., sham-operated + vehicle, compression + vehicle, compression + this compound).

    • Administer this compound (e.g., 300 µg/kg, orally) or vehicle daily for a specified period.[11]

  • Functional Assessment:

    • At regular intervals, conduct forced exercise tests on a treadmill and record the total running time or distance until exhaustion.[11]

    • Assess sensory function using methods like the von Frey test for mechanical allodynia.[15]

    • Measure blood flow in the cauda equina using techniques such as laser Doppler flowmetry.

  • Histological Analysis (Optional):

    • At the end of the study, euthanize the animals and harvest the spinal cord and cauda equina for histological examination to assess nerve damage and inflammation.[12][13]

In Vivo Model of Thromboangiitis Obliterans

This model is used to study the effects of limaprost on ischemic symptoms associated with thromboangiitis obliterans.

1. Principle: An animal model, typically in rabbits, is created to mimic the clinical, radiographic, and histopathological features of thromboangiitis obliterans, including inflammatory thrombus formation and ischemia.[16][17][18]

2. Materials:

  • New Zealand white rabbits.

  • Anesthetic agents.

  • Surgical instruments.

  • Gelatin sponge particles.

  • Solutions to simulate thrombi (e.g., normal saline, dimethylsulfoxide [DMSO]).[16][17]

  • Digital subtraction angiography (DSA) equipment.

3. Method:

  • Model Establishment:

    • Anesthetize the rabbits.

    • Surgically implant calibrated gelatin sponge particles, soaked in a solution to simulate a specific type of thrombus, into the femoral artery.[16][17]

  • Treatment:

    • Administer this compound or vehicle to different groups of animals.

  • Assessment:

    • Conduct clinical assessments for signs of ischemia in the limb.[16][17]

    • Perform DSA at various time points to visualize blood flow and the formation of collateral vessels.[16][17]

    • At the end of the study, harvest the femoral artery for histopathological analysis to examine the thrombus, inflammation, and vessel wall changes.[16][17]

Conclusion

This compound is a valuable therapeutic agent for specific vascular and neurogenic disorders, exerting its effects through potent vasodilation and antiplatelet aggregation.[4] Its mechanism of action via the EP2 receptor and subsequent cAMP signaling is well-established.[4] The pharmacokinetic profile is characterized by rapid absorption and elimination.[4] While clinical efficacy has been demonstrated in thromboangiitis obliterans and lumbar spinal canal stenosis, further research is warranted to fully elucidate its receptor selectivity profile and detailed metabolic fate.[3][4] This technical guide provides a solid foundation for such future investigations.

References

Limaprost Alfadex: An In-Depth Technical Guide to Core Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limaprost, an orally active synthetic analog of prostaglandin (B15479496) E1 (PGE1), is a potent therapeutic agent utilized for its vasodilatory and antiplatelet properties.[1] Administered as Limaprost alfadex to enhance its stability, this compound has established clinical applications in the management of ischemic symptoms associated with thromboangiitis obliterans and in improving the quality of life for patients with acquired lumbar spinal canal stenosis.[2] The therapeutic efficacy of Limaprost is rooted in its interaction with prostanoid E-type (EP) receptors, which triggers a cascade of intracellular signaling events.

This technical guide provides a comprehensive examination of the core signaling pathways modulated by this compound. It is designed to be a resource for researchers, scientists, and drug development professionals, offering detailed insights into the molecular mechanisms of action, quantitative pharmacological data, and methodologies for key experimental assays.

Molecular Targets: The Prostanoid EP Receptors

The primary molecular targets of Limaprost are the four subtypes of the prostaglandin E2 (PGE2) receptor: EP1, EP2, EP3, and EP4. These G-protein coupled receptors (GPCRs) exhibit distinct tissue distributions and couple to different intracellular signaling cascades, thereby mediating a wide array of physiological and pathological processes.[2] Limaprost, as a PGE1 analog, functions as an agonist at these receptors.[1] While a comprehensive receptor selectivity profile for Limaprost is not extensively documented in public literature, its pharmacological actions are predominantly attributed to its agonist activity at the EP2 and EP4 receptors.[1]

Core Signaling Pathways

The interaction of Limaprost with EP receptor subtypes initiates distinct downstream signaling pathways, primarily involving the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) and calcium (Ca2+) levels.

EP2 and EP4 Receptor Signaling: The Gαs-cAMP-PKA Pathway

The principal therapeutic effects of Limaprost, namely vasodilation and inhibition of platelet aggregation, are mediated through the activation of EP2 and EP4 receptors.[1] Both of these receptors are coupled to the stimulatory G-protein, Gαs.[3]

Upon agonist binding, the following cascade is initiated:

  • Gαs Activation: The receptor-agonist complex catalyzes the exchange of GDP for GTP on the α-subunit of the Gs protein.

  • Adenylyl Cyclase Activation: The activated Gαs-GTP complex stimulates the membrane-bound enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase converts ATP into the second messenger, cyclic AMP (cAMP).[1]

  • Protein Kinase A (PKA) Activation: The elevation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).

  • Downstream Phosphorylation: PKA phosphorylates various downstream target proteins, resulting in a cellular response. In vascular smooth muscle cells, this leads to relaxation and vasodilation. In platelets, it inhibits activation and aggregation.[1]

EP2_EP4_Signaling Limaprost This compound EP2_EP4 EP2 / EP4 Receptor Limaprost->EP2_EP4 Binds to Gs Gαs EP2_EP4->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vascular_Smooth_Muscle Vascular Smooth Muscle Relaxation (Vasodilation) PKA->Vascular_Smooth_Muscle Leads to Platelet_Aggregation Inhibition of Platelet Aggregation PKA->Platelet_Aggregation Leads to

EP1 Receptor Signaling: The Gαq-PLC-Ca2+ Pathway

The EP1 receptor is coupled to the Gαq protein.[4] Activation of this pathway by prostaglandins (B1171923) leads to an increase in intracellular calcium concentration.

  • Gαq Activation: Ligand binding to the EP1 receptor activates the Gαq protein.

  • Phospholipase C (PLC) Activation: The activated Gαq stimulates phospholipase C.

  • IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.

  • Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC), which then phosphorylates downstream targets.

EP1_Signaling PGE1 PGE1 (Limaprost) EP1 EP1 Receptor PGE1->EP1 Gq Gαq EP1->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Mobilizes Ca²⁺ from PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ ER->Ca2 Ca2->PKC Cellular_Response Cellular Response PKC->Cellular_Response

EP3 Receptor Signaling: The Gαi Pathway and Beyond

The EP3 receptor is unique due to its ability to couple to multiple G proteins, leading to more complex signaling outcomes. The primary pathway involves coupling to the inhibitory G-protein, Gαi.

  • Gαi Activation: Agonist binding to the EP3 receptor activates the Gαi protein.

  • Adenylyl Cyclase Inhibition: The activated Gαi inhibits the activity of adenylyl cyclase.[2]

  • Decreased cAMP Levels: This leads to a decrease in intracellular cAMP levels, which can counteract the effects of EP2 and EP4 receptor activation.[2]

The EP3 receptor has also been shown to couple to other G proteins, such as G12/13, leading to the activation of the Rho signaling pathway, and can also mobilize intracellular calcium.

EP3_Signaling PGE1 PGE1 (Limaprost) EP3 EP3 Receptor PGE1->EP3 Gi Gαi EP3->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Downstream_Effects Inhibition of cAMP-mediated effects cAMP->Downstream_Effects

Quantitative Pharmacological Data

While comprehensive quantitative data for this compound at each EP receptor subtype is limited in publicly available literature, data for its parent compound, PGE1, and selective EP receptor agonists provide valuable insights into its likely pharmacological profile.

ParameterEP1EP2EP3EP4
PGE1 Binding Affinity (Kd/Ki) ~40 nM (mouse)[4]-0.3 nM[5]-
Selective Agonist ONO-DI-004ButaprostSulprostoneONO-AE1-329
Selective Agonist Binding Affinity (Ki) 2.2 nM[6]2.4 µM (murine)[4][7]0.6 nM10 nM[8]
Selective Agonist Functional Potency (EC50) -33 nM (murine)[4]0.15-0.2 nM (IC50)[9]16-22 nM[8]

Table 1: Binding Affinities and Functional Potencies of PGE1 and Selective EP Receptor Agonists.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human EP receptor subtype of interest.

    • Harvest and homogenize cells in an ice-cold buffer.

    • Centrifuge to pellet cell membranes.

    • Resuspend membranes in an appropriate assay buffer.

  • Competitive Binding Assay:

    • Incubate cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-PGE2) and varying concentrations of the unlabeled test compound (Limaprost).

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis Cell_Culture Culture cells expressing EP receptor subtype Homogenization Homogenize cells in buffer Cell_Culture->Homogenization Centrifugation Centrifuge to pellet membranes Homogenization->Centrifugation Resuspension Resuspend membranes in assay buffer Centrifugation->Resuspension Incubation Incubate membranes with [³H]-PGE2 and Limaprost Resuspension->Incubation Filtration Separate bound and free radioligand by filtration Incubation->Filtration Counting Measure radioactivity Filtration->Counting Plotting Plot % specific binding vs. [Limaprost] Counting->Plotting IC50_Calc Determine IC50 value Plotting->IC50_Calc Ki_Calc Calculate Ki value using Cheng-Prusoff equation IC50_Calc->Ki_Calc

In Vitro cAMP Accumulation Assay

This assay measures the effect of a compound on intracellular cAMP levels, providing a functional readout of Gαs- or Gαi-coupled receptor activation.

Methodology:

  • Cell Culture:

    • Seed cells expressing the EP receptor of interest in a multi-well plate.

  • Compound Treatment:

    • Treat cells with varying concentrations of the test compound (Limaprost).

    • For Gαi-coupled receptors, cells are co-stimulated with forskolin (B1673556) to induce cAMP production.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells to release intracellular contents.

    • Measure cAMP levels using a commercially available kit (e.g., ELISA, HTRF).

  • Data Analysis:

    • Generate a dose-response curve by plotting the measured cAMP concentration against the logarithm of the test compound concentration.

    • Calculate the EC50 (for Gαs-coupled receptors) or IC50 (for Gαi-coupled receptors) value.

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_measurement cAMP Measurement cluster_analysis Data Analysis Cell_Seeding Seed cells expressing EP receptor in a plate Compound_Addition Add varying concentrations of Limaprost Cell_Seeding->Compound_Addition Cell_Lysis Lyse cells Compound_Addition->Cell_Lysis Forskolin_Addition Co-stimulate with Forskolin (for Gi-coupled receptors) Forskolin_Addition->Cell_Lysis cAMP_Detection Measure cAMP levels using detection kit Cell_Lysis->cAMP_Detection Dose_Response Generate dose-response curve cAMP_Detection->Dose_Response EC50_IC50_Calc Calculate EC50 or IC50 Dose_Response->EC50_IC50_Calc

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay assesses the antiplatelet effects of a compound by measuring the change in light transmission through platelet-rich plasma (PRP) as platelets aggregate.

Methodology:

  • PRP Preparation:

    • Collect whole blood from healthy donors into tubes containing an anticoagulant.

    • Centrifuge the blood at low speed to obtain platelet-rich plasma (PRP).

    • Centrifuge the remaining blood at high speed to obtain platelet-poor plasma (PPP) for baseline correction.

  • Aggregation Measurement:

    • Pre-warm PRP to 37°C.

    • Add the test compound (Limaprost) or vehicle control to the PRP and incubate.

    • Initiate platelet aggregation by adding an agonist (e.g., ADP, collagen).

    • Measure the change in light transmission over time using a platelet aggregometer.

  • Data Analysis:

    • Calculate the percentage of platelet aggregation.

    • Determine the IC50 value of the test compound.

Platelet_Aggregation_Workflow cluster_prep PRP Preparation cluster_assay Aggregation Measurement cluster_analysis Data Analysis Blood_Collection Collect whole blood with anticoagulant Low_Speed_Centrifuge Centrifuge at low speed to obtain PRP Blood_Collection->Low_Speed_Centrifuge High_Speed_Centrifuge Centrifuge at high speed to obtain PPP Low_Speed_Centrifuge->High_Speed_Centrifuge Incubation Incubate PRP with Limaprost or vehicle Low_Speed_Centrifuge->Incubation Agonist_Addition Add agonist to induce aggregation Incubation->Agonist_Addition LTA_Measurement Measure light transmission over time Agonist_Addition->LTA_Measurement Aggregation_Calc Calculate % of platelet aggregation LTA_Measurement->Aggregation_Calc IC50_Calc Determine IC50 value Aggregation_Calc->IC50_Calc

Conclusion

This compound exerts its therapeutic effects through a multifaceted interaction with prostanoid EP receptors, leading to the modulation of key intracellular signaling pathways. Its primary mechanism of action, centered on the activation of EP2 and EP4 receptors and the subsequent elevation of cAMP, provides a clear rationale for its potent vasodilatory and antiplatelet activities. While a complete quantitative pharmacological profile of Limaprost itself remains to be fully elucidated in the public domain, the data available for its parent compound, PGE1, and other selective EP receptor agonists offer a strong foundation for understanding its molecular interactions. The detailed experimental protocols provided herein serve as a guide for further investigation into the nuanced signaling of Limaprost and the development of novel therapeutics targeting these pathways.

References

An In-depth Technical Guide to the Biological Targets of Limaprost Alfadex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limaprost alfadex, an oral prostaglandin (B15479496) E1 (PGE1) analogue, is a potent therapeutic agent with significant vasodilatory and antiplatelet properties.[1][2] Its clinical efficacy in treating conditions such as thromboangiitis obliterans and lumbar spinal canal stenosis stems from its interaction with specific biological targets, primarily the E-prostanoid (EP) receptors.[2][3] This technical guide provides a comprehensive overview of the molecular and cellular targets of this compound. It details the downstream signaling pathways activated upon receptor binding, summarizes the available quantitative data on receptor affinity, and furnishes detailed protocols for key experimental procedures used to characterize these interactions. This document is intended to serve as a thorough resource for researchers and professionals involved in drug discovery and development, facilitating a deeper understanding of this compound's mechanism of action.

Introduction

Limaprost is a synthetic analogue of prostaglandin E1, developed to exhibit a longer half-life and enhanced potency.[2] It is administered as this compound, a clathrate compound with α-cyclodextrin, to improve its stability for oral administration. The primary therapeutic effects of this compound, including vasodilation and inhibition of platelet aggregation, are mediated through its agonist activity at prostanoid EP receptors.[3][4] This guide delves into the specifics of these interactions and the resultant cellular responses.

Primary Biological Targets: Prostanoid EP Receptors

The main biological targets of this compound are the four subtypes of the prostaglandin E2 (PGE2) receptor: EP1, EP2, EP3, and EP4.[2] These are all G-protein coupled receptors (GPCRs) that, upon activation, trigger distinct intracellular signaling cascades.[1] While Limaprost is a PGE1 analogue, it exerts its effects by binding to these PGE2 receptors.[5] It is widely suggested that Limaprost has a preference for the EP2 subtype, but it is also reported to have agonist activity at EP1 and EP3 receptors, and potentially EP4.[2][6]

Receptor Binding Affinity

Quantitative data on the binding affinity (Ki) and functional potency (EC50/IC50) of this compound at the individual human EP receptor subtypes are not extensively available in the public domain.[1] However, the binding affinities of the parent compound, Prostaglandin E1 (PGE1), for mouse prostanoid receptors can provide an indication of the likely receptor interaction profile.

CompoundReceptor TargetKi (nM)Species
Prostaglandin E1EP136Mouse
Prostaglandin E1EP210Mouse
Prostaglandin E1EP31.1Mouse
Prostaglandin E1EP42.1Mouse
Prostaglandin E1IP33Mouse
Table 1: Binding affinities (Ki) of Prostaglandin E1 for mouse prostanoid receptors.[7] This data is presented as a proxy due to the lack of available data for this compound.

Signaling Pathways

The activation of each EP receptor subtype by this compound initiates a specific downstream signaling pathway.

EP1 Receptor Signaling

The EP1 receptor is coupled to Gq/11 proteins.[1] Its activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1]

EP1_Signaling Limaprost Limaprost alfadex EP1 EP1 Receptor Limaprost->EP1 Gq11 Gq/11 EP1->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca2+ ER->Ca2 releases Response Cellular Response Ca2->Response PKC->Response

EP1 Receptor Signaling Pathway
EP2 and EP4 Receptor Signaling

Both EP2 and EP4 receptors are coupled to Gs proteins.[1] Agonist binding activates adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which then phosphorylates various downstream targets, resulting in cellular responses such as smooth muscle relaxation and inhibition of platelet aggregation.[1][8]

EP2_EP4_Signaling Limaprost Limaprost alfadex EP2_EP4 EP2 / EP4 Receptor Limaprost->EP2_EP4 Gs Gs EP2_EP4->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Vasodilation) PKA->Response

EP2/EP4 Receptor Signaling Pathway
EP3 Receptor Signaling

The EP3 receptor is unique as it primarily couples to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1] This can counteract the signaling of Gs-coupled receptors like EP2 and EP4.

EP3_Signaling Limaprost Limaprost alfadex EP3 EP3 Receptor Limaprost->EP3 Gi Gi EP3->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP cAMP AC->cAMP decreased production Response Modulation of Cellular Response cAMP->Response

EP3 Receptor Signaling Pathway

Experimental Protocols

The following sections provide generalized methodologies for key experiments used to characterize the interaction of ligands like this compound with EP receptors.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.[1]

Objective: To determine the binding affinity of this compound for a specific EP receptor subtype.

Materials:

  • Cell membranes expressing the target EP receptor.

  • Radiolabeled ligand with known affinity for the target receptor (e.g., [3H]-PGE2).

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Scintillation cocktail.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Workflow:

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents: - Cell Membranes - Radioligand - Limaprost dilutions start->prep_reagents mix_components Mix Components in 96-well Plate prep_reagents->mix_components incubate Incubate to Reach Equilibrium mix_components->incubate filtration Rapid Filtration incubate->filtration wash Wash Filters filtration->wash scintillation Scintillation Counting wash->scintillation analysis Data Analysis: - Calculate IC50 - Calculate Ki scintillation->analysis end End analysis->end

Workflow for Radioligand Binding Assay

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the EP receptor of interest.

  • Assay Setup: In a 96-well plate, add the binding buffer, a serial dilution of unlabeled this compound, a fixed concentration of the radiolabeled ligand, and the cell membrane preparation.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[1]

cAMP Functional Assay

This assay measures the ability of an agonist to stimulate (for Gs-coupled receptors) or inhibit (for Gi-coupled receptors) the production of intracellular cAMP.[1]

Objective: To determine the functional potency (EC50) or inhibitory potency (IC50) of this compound at EP receptors.

Materials:

  • Cells expressing the target EP receptor.

  • This compound.

  • Forskolin (for Gi-coupled receptor assays).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Plate reader compatible with the chosen detection kit.

Methodology:

  • Cell Preparation: Seed cells expressing the target EP receptor into a multi-well plate.

  • Pre-incubation: Pre-incubate the cells with a PDE inhibitor to prevent cAMP degradation.

  • Compound Addition:

    • For Gs-coupled receptors (EP2, EP4): Add increasing concentrations of this compound.

    • For Gi-coupled receptors (EP3): Add increasing concentrations of this compound in the presence of a fixed concentration of forskolin.

  • Incubation: Incubate the plate for a specified time at 37°C.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's protocol.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for Gs) or IC50 (for Gi) value.[1]

Intracellular Calcium Flux Assay

This assay is used to measure the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like EP1.

Objective: To determine the functional potency (EC50) of this compound at the EP1 receptor.

Materials:

  • Cells expressing the EP1 receptor.

  • This compound.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Fluorescence plate reader with an injection system.

Methodology:

  • Cell Preparation and Dye Loading: Seed cells into a black-walled, clear-bottom multi-well plate. Load the cells with a calcium-sensitive fluorescent dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells in the plate reader.

  • Compound Injection: Inject varying concentrations of this compound into the wells.

  • Fluorescence Measurement: Immediately and continuously measure the change in fluorescence over time.

  • Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the peak response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This compound exerts its therapeutic effects primarily through agonist activity at prostanoid EP receptors, with a notable, though not fully quantified, selectivity profile. The activation of these receptors, particularly the Gs-coupled EP2 and EP4 receptors and the Gi-coupled EP3 receptor, modulates intracellular cAMP levels, leading to vasodilation and antiplatelet effects. The Gq-coupled EP1 receptor may also play a role through the modulation of intracellular calcium. While a comprehensive quantitative profile of this compound's interaction with all EP receptor subtypes is not yet publicly available, the established signaling pathways and the experimental methodologies outlined in this guide provide a solid foundation for further research and a deeper understanding of its pharmacological actions. This knowledge is crucial for the continued development and optimization of therapies targeting these pathways.

References

Limaprost Alfadex: An In-Depth Technical Guide to EP2 and EP4 Receptor Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Limaprost (B1675396), administered as Limaprost alfadex to enhance stability, is a synthetic derivative of prostaglandin (B15479496) E1.[1] Prostaglandins are lipid mediators involved in a wide array of physiological and pathological processes, including inflammation, pain, and vascular tone.[2][6] Limaprost's clinical benefits stem from its ability to improve peripheral blood flow and inhibit platelet aggregation.[7][8] These effects are mediated through its interaction with EP receptors, a family of four G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4.[6] While Limaprost is known to be an EP receptor agonist, its precise selectivity profile remains an area of active investigation. This guide will focus on its well-established agonism at the EP2 receptor and its potential interactions with the structurally and functionally similar EP4 receptor.

Pharmacological Profile of this compound

Currently, there is a notable lack of publicly available, detailed quantitative data regarding the binding affinity (Ki) and functional potency (EC50) of this compound at individual EP receptor subtypes.[5] The available information indicates that Limaprost acts as an agonist at EP receptors, with a pronounced effect on the EP2 subtype.[1]

CompoundParameterValueCell Line/Assay ConditionReceptor TargetReference
LimaprostIC5070.9 nMIL-1-mediated induction of NGFNot specified[9]

Note: The provided IC50 value pertains to the inhibition of Nerve Growth Factor (NGF) induction and is not a direct measurement of receptor binding or activation.[5]

EP2 and EP4 Receptor Signaling Pathways

Both EP2 and EP4 receptors are coupled to the Gs alpha subunit (Gαs) of the G-protein complex.[10] Agonist binding to these receptors initiates a signaling cascade that leads to the relaxation of vascular smooth muscle and the inhibition of platelet aggregation.

The Gs-cAMP-PKA Signaling Pathway

The primary signaling pathway activated by EP2 and EP4 agonism is the canonical Gs-cAMP-PKA pathway.

  • Receptor Activation: Limaprost binds to and activates EP2 and EP4 receptors on the cell surface.

  • G-Protein Coupling: This activation leads to a conformational change in the receptor, promoting the exchange of GDP for GTP on the Gαs subunit.

  • Adenylyl Cyclase Activation: The activated Gαs subunit dissociates from the βγ subunits and stimulates the membrane-bound enzyme adenylyl cyclase (AC).

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[11][12]

  • Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[6][11]

  • Downstream Phosphorylation: PKA then phosphorylates various downstream target proteins, leading to the physiological effects of vasodilation and inhibition of platelet aggregation.[1][11]

Downstream Targets and Cellular Responses

The activation of PKA by the EP2/EP4 signaling pathway results in a variety of cellular responses:

  • Vasodilation: In vascular smooth muscle cells, PKA phosphorylates and inactivates myosin light chain kinase (MLCK) and activates myosin light chain phosphatase (MLCP), leading to smooth muscle relaxation and vasodilation.

  • Inhibition of Platelet Aggregation: In platelets, PKA-mediated phosphorylation inhibits platelet activation and aggregation, contributing to the antithrombotic effects of Limaprost.[1]

  • Gene Transcription: PKA can also translocate to the nucleus and phosphorylate transcription factors such as the cAMP response element-binding protein (CREB), leading to changes in gene expression.[13]

Mandatory Visualizations

Signaling Pathway Diagrams

EP2_EP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Limaprost Limaprost EP2_EP4 EP2/EP4 Receptor Limaprost->EP2_EP4 G_protein Gs Protein EP2_EP4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Cellular Response (Vasodilation, Anti-platelet) Downstream->Response

Caption: EP2/EP4 Receptor Gs-cAMP-PKA Signaling Pathway.

Experimental Workflow Diagrams

Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare Membranes from EP Receptor-Expressing Cells start->prep_membranes incubation Incubate Membranes with Radioligand and Limaprost prep_membranes->incubation separation Separate Bound and Free Radioligand (Filtration) incubation->separation quantification Quantify Radioactivity separation->quantification analysis Data Analysis (IC50, Ki) quantification->analysis end End analysis->end

Caption: Workflow for a Competitive Radioligand Binding Assay.

cAMP_Functional_Assay_Workflow start Start seed_cells Seed EP Receptor-Expressing Cells in Assay Plate start->seed_cells stimulate_cells Stimulate Cells with Varying Limaprost Concentrations seed_cells->stimulate_cells lyse_cells Lyse Cells to Release Intracellular cAMP stimulate_cells->lyse_cells detect_cAMP Detect cAMP Levels (e.g., HTRF, ELISA) lyse_cells->detect_cAMP analysis Data Analysis (EC50) detect_cAMP->analysis end End analysis->end

Caption: Workflow for a cAMP Functional Assay.

Experimental Protocols

While specific protocols for the characterization of Limaprost at EP receptors are not widely published, the following sections provide representative methodologies for key assays based on standard practices in GPCR pharmacology.[5]

Radioligand Binding Assay (Competitive)

This assay is designed to determine the binding affinity (Ki) of Limaprost for EP2 and EP4 receptors by measuring its ability to displace a known radiolabeled ligand.

5.1.1. Materials

  • Cell membranes prepared from a cell line stably expressing the human EP2 or EP4 receptor.

  • Radiolabeled ligand (e.g., [3H]-PGE2).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold).

  • 96-well filter plates.

  • Scintillation cocktail.

  • Microplate scintillation counter.

5.1.2. Methodology

  • Membrane Preparation:

    • Culture cells expressing the target EP receptor.

    • Harvest and homogenize the cells in ice-cold lysis buffer.

    • Centrifuge to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, a fixed concentration of radiolabeled ligand, and varying concentrations of Limaprost.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Separation and Quantification:

    • Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

    • Allow the filters to dry, then add scintillation cocktail.

    • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the Limaprost concentration.

    • Determine the IC50 value (the concentration of Limaprost that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of Limaprost to stimulate the production of intracellular cAMP, providing a measure of its functional potency (EC50).

5.2.1. Materials

  • A cell line stably expressing the human EP2 or EP4 receptor.

  • Cell culture medium.

  • This compound.

  • A cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).

  • 96-well or 384-well assay plates.

5.2.2. Methodology

  • Cell Seeding:

    • Seed the EP receptor-expressing cells into the assay plates and culture overnight.

  • Compound Addition:

    • Prepare serial dilutions of Limaprost in a suitable assay buffer.

    • Remove the culture medium from the cells and add the Limaprost dilutions.

    • Include control wells with buffer only (basal) and a known agonist (positive control).

  • Stimulation:

    • Incubate the plate at 37°C for a specified time to allow for cAMP production.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP detection kit protocol to release intracellular cAMP.

    • Perform the cAMP detection assay following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve if required by the kit.

    • Quantify the cAMP concentration in each well.

    • Plot the cAMP concentration against the logarithm of the Limaprost concentration.

    • Determine the EC50 value (the concentration of Limaprost that produces 50% of the maximal response) by fitting the data to a sigmoidal agonist dose-response curve.

Conclusion

This compound is a clinically important prostaglandin E1 analogue that exerts its therapeutic effects primarily through the activation of the EP2 receptor and the subsequent Gs-cAMP-PKA signaling pathway.[1] While its agonism at the EP4 receptor is also plausible due to structural and functional similarities, a comprehensive pharmacological profile detailing its binding affinities and functional potencies at all EP receptor subtypes is not currently available in the public literature.[5] Further research is warranted to fully elucidate the receptor selectivity profile of Limaprost, which will provide a more complete understanding of its mechanism of action and may open new avenues for its therapeutic application. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Limaprost Alfadex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limaprost (B1675396), a synthetic prostaglandin (B15479496) E1 (PGE1) analogue, is a potent orally active drug with significant vasodilatory and antiplatelet properties.[1] It is clinically used for the treatment of ischemic symptoms, such as skin ulcers, pain, and coldness associated with thromboangiitis obliterans, and for improving subjective symptoms and walking ability in patients with acquired lumbar spinal canal stenosis.[2] Prostaglandins and their derivatives are known for their inherent instability, particularly in response to temperature and humidity.[3][4] To enhance its stability for oral administration, Limaprost is formulated as an alfadex clathrate, an inclusion complex with alpha-cyclodextrin (B1665218) (α-CD), known as Limaprost alfadex.[3][5] This guide provides a comprehensive overview of the chemical properties and stability profile of this compound, including detailed experimental protocols and visualizations of key pathways.

Chemical Properties

This compound is a complex of Limaprost and alpha-cyclodextrin.[3] The inclusion of Limaprost within the cyclodextrin (B1172386) molecule improves its stability and water solubility.[5][6]

Property[2][7][8][9]LimaprostThis compound
IUPAC Name (E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]hept-2-enoic acidProsta-2,13-dien-1-oic acid, 11,15-dihydroxy-17,20-dimethyl-9-oxo-, (2E,11alpha,13E,15S,17S)-, compd with alpha-cyclodextrin
Molecular Formula C₂₂H₃₆O₅C₅₈H₉₆O₃₅ (also cited as C₅₇H₉₄O₃₅)
Molecular Weight 380.5 g/mol ~1339.3 - 1353.371 g/mol
CAS Number 74397-12-988852-12-4
Appearance SolidSolid
Synonyms -Prorenal, Opalmon, OP 1306 - alpha-cyclodextrin

Stability and Degradation

The stability of Limaprost is a critical factor in its formulation and storage. As a PGE1 derivative, it is susceptible to degradation, primarily through dehydration, especially in the presence of moisture.[10][11]

Role of Alfadex and Other Excipients

The formulation of Limaprost with alpha-cyclodextrin (alfadex) significantly enhances its stability.[3] The cyclodextrin molecule forms an inclusion complex, protecting the five-membered ring of Limaprost from water-catalyzed dehydration.[6][12]

Further studies have shown that the stability of this compound can be further improved by the addition of other excipients:

  • β-Cyclodextrin: The formation of a ternary inclusion complex with both α-CD and β-CD has demonstrated superior stabilizing effects.[4][12] this compound lyophilized with β-CD was found to be more chemically stable under humid conditions.[3][6]

  • Polysaccharides: Excipients such as dextran, dextrin, and pullulan have been shown to suppress Limaprost degradation, even in humid conditions.[11][13] These polysaccharides are thought to restrict the molecular mobility of water, which acts as a catalyst for degradation.[6][13]

Conversely, some excipients can negatively impact stability. Cellulose (B213188) derivatives like hydroxypropylmethylcellulose (B13716658) (HPMC) and hydroxypropylcellulose (B1664869) (HPC-L) can accelerate degradation due to their higher molecular mobility, which increases the mobility of sorbed water.[11][13]

Degradation Pathways

The primary degradation pathway of Limaprost in the presence of water is dehydration, leading to the formation of 17S,20-dimethyl-trans-Δ²-PGA₁ (also referred to as 11-deoxy-Δ¹⁰).[3][10] Another potential degradation product is 17S,20-dimethyl-trans-Δ²-8-iso-PGE₁ (8-iso) through isomerization.[10]

G Primary Degradation Pathways of Limaprost Limaprost Limaprost (PGE1 analog) Dehydration Dehydration (+ H₂O) Limaprost->Dehydration Primary Pathway Isomerization Isomerization Limaprost->Isomerization Secondary Pathway Degradation_Product_1 17S,20-dimethyl-trans-Δ²-PGA₁ (11-deoxy-Δ¹⁰) Dehydration->Degradation_Product_1 Degradation_Product_2 17S,20-dimethyl-trans-Δ²-8-iso-PGE₁ (8-iso) Isomerization->Degradation_Product_2

Caption: Primary degradation pathways of Limaprost.

Storage Recommendations

For optimal stability, solid Limaprost should be stored in a tightly sealed container, protected from light and moisture, at -20°C for long-term storage.[10] Stock solutions in organic solvents like ethanol (B145695) or DMSO are stable for up to 2 years at -80°C or up to 1 year at -20°C.[10] It is not recommended to store Limaprost in aqueous solutions for extended periods; fresh solutions should be prepared for each experiment.[10]

Mechanism of Action: Signaling Pathway

Limaprost exerts its pharmacological effects primarily as an agonist at prostanoid receptors, particularly the Prostaglandin E2 (PGE2) receptor EP2 subtype.[1] The binding of Limaprost to the Gs protein-coupled EP2 receptor on vascular smooth muscle cells initiates a signaling cascade.[1] This stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][14] The elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, resulting in smooth muscle relaxation, vasodilation, and inhibition of platelet aggregation.[1][14]

G Limaprost Signaling Pathway via EP2 Receptor Limaprost Limaprost EP2_Receptor EP2 Receptor (Gs protein-coupled) Limaprost->EP2_Receptor binds Adenylyl_Cyclase Adenylyl Cyclase EP2_Receptor->Adenylyl_Cyclase activates cAMP cAMP (intracellular increase) Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation catalyzes Response Smooth Muscle Relaxation & Inhibition of Platelet Aggregation Phosphorylation->Response leads to

Caption: Simplified signaling pathway of Limaprost.

Experimental Protocols

Forced Degradation Study of Limaprost

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating capability of analytical methods.[10][15]

Objective: To assess the stability of Limaprost under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • Limaprost

  • HPLC-grade water, acetonitrile (B52724), and methanol (B129727)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • C18 HPLC column

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Limaprost in methanol or acetonitrile.[10]

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for specified time intervals (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.[10]

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.[10]

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.[10]

    • Thermal Degradation: Expose solid Limaprost powder to dry heat (e.g., 80°C) for a specified duration. Dissolve the stressed powder for analysis.[10]

    • Photolytic Degradation: Expose the solid powder or a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.[10]

  • HPLC Analysis:

    • Inject an appropriate volume of each stressed sample into the HPLC system.[10]

    • Use a suitable mobile phase (e.g., a gradient mixture of acetonitrile and water with a buffer) to separate the parent drug from its degradation products.[10]

    • Monitor the elution using a UV or MS detector.

    • Analyze the chromatograms to determine the retention times and peak areas of Limaprost and any degradation products.[10]

  • Data Analysis:

    • Calculate the percentage of Limaprost remaining and the amount of each degradation product formed.

    • Assess the mass balance to ensure all degradation products are accounted for.[16]

G Workflow for Limaprost Stability Testing cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare 1 mg/mL Limaprost Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H₂O₂) Stock_Solution->Oxidation Thermal Thermal (80°C, solid) Stock_Solution->Thermal Photo Photolytic Stock_Solution->Photo HPLC HPLC Analysis (C18 column, UV/MS detection) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis (Quantify Limaprost & Degradants, Assess Mass Balance) HPLC->Data

Caption: Workflow for a Limaprost forced degradation study.

Conclusion

This compound is a clinically important prostaglandin E1 analogue whose efficacy is intrinsically linked to its stability. The inclusion complex with alpha-cyclodextrin is a critical formulation strategy to protect the active Limaprost molecule from degradation, particularly from moisture-induced dehydration. The selection of appropriate excipients, such as polysaccharides, can further enhance stability, while others, like certain cellulose derivatives, should be avoided. A thorough understanding of its chemical properties, degradation pathways, and the impact of formulation components, as outlined in this guide, is essential for the development of robust and effective this compound drug products.

References

An In-depth Technical Guide on Limaprost Alfadex for the Treatment of Lumbar Spinal Canal Stenosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Lumbar spinal canal stenosis (LSCS) is a degenerative condition characterized by the narrowing of the spinal canal, leading to the compression of neural and vascular structures. The resultant ischemia of the cauda equina nerve roots manifests as neurogenic claudication, a collection of symptoms including pain, numbness, and weakness in the lower extremities. Limaprost (B1675396) alfadex, an oral prostaglandin (B15479496) E1 (PGE1) analogue, has been established as a key pharmacological intervention, particularly in Japan, for improving symptoms and functional capacity in patients with LSCS. This technical guide provides a comprehensive examination of the core science underpinning the use of Limaprost alfadex. It details the drug's mechanism of action, presents quantitative clinical efficacy data from key randomized controlled trials, outlines detailed experimental protocols, and visualizes critical pathways and processes to support advanced research and drug development efforts.

Pathophysiology of LSCS and Therapeutic Rationale for Limaprost

The progressive nature of LSCS is rooted in degenerative changes within the spinal column. Hypertrophy of the ligamentum flavum, osteophyte formation in the facet joints, and intervertebral disc bulging collectively reduce the cross-sectional area of the spinal canal.[1][2] This physical constriction leads to two primary pathophysiological consequences for the cauda equina nerve roots: direct mechanical compression and vascular compromise.

The vascular component is a critical therapeutic target. Mechanical pressure can impede arterial inflow and, perhaps more significantly, obstruct venous outflow, leading to venous congestion and intraneural edema.[1][2][3] This vascular impairment results in a state of relative ischemia in the nerve roots, which is exacerbated during activities like walking that increase metabolic demand.[1] The resulting neural ischemia and defective nerve conduction are believed to be the primary drivers of neurogenic claudication.[2][4][5]

The therapeutic rationale for this compound is to directly counter this ischemic state. As a potent vasodilator, it aims to improve blood flow to the compromised nerve roots, thereby alleviating ischemic symptoms.[6]

Pathophysiology_Intervention cluster_Patho LSCS Pathophysiology cluster_Intervention Therapeutic Intervention Degeneration Degenerative Changes (Disc Bulging, Ligament Hypertrophy) Stenosis Spinal Canal Narrowing Degeneration->Stenosis Compression Mechanical Compression of Cauda Equina Stenosis->Compression Vascular Vascular Compromise (Arterial Insufficiency, Venous Congestion) Stenosis->Vascular Ischemia Nerve Root Ischemia Compression->Ischemia Vascular->Ischemia Symptoms Neurogenic Claudication (Pain, Numbness, Weakness) Ischemia->Symptoms Limaprost This compound BloodFlow Increased Nerve Root Blood Flow Limaprost->BloodFlow Induces BloodFlow->Ischemia Counters SymptomRelief Symptom Alleviation BloodFlow->SymptomRelief

Caption: Pathophysiology of LSCS and the point of intervention for Limaprost.

Mechanism of Action

Limaprost is a synthetic analogue of prostaglandin E1. Its therapeutic effects are primarily mediated through potent vasodilation and inhibition of platelet aggregation, both of which contribute to enhanced microcirculation.[7]

  • Vasodilation: Limaprost acts as an agonist at prostanoid EP receptors on vascular smooth muscle cells. This interaction stimulates the Gs protein-coupled receptor, activating adenylyl cyclase. This enzyme, in turn, increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which leads to the relaxation of smooth muscle cells and subsequent vasodilation. This action improves blood flow in the microvasculature supplying the nerve roots.[8]

  • Anti-Platelet Aggregation: The drug also increases cAMP levels within platelets. This elevation inhibits platelet activation and aggregation, contributing to an antithrombotic effect and further improving the fluidity of blood flow in constricted vessels.[9]

Signaling_Pathway cluster_Cell Vascular Smooth Muscle Cell Limaprost Limaprost Receptor Prostanoid EP Receptor Limaprost->Receptor Binds AC Adenylyl Cyclase Receptor->AC Activates cAMP ↑ cAMP AC->cAMP ATP → PKA Protein Kinase A (Active) cAMP->PKA Activates Relax Smooth Muscle Relaxation PKA->Relax Promotes Vaso Vasodilation (Improved Blood Flow) Relax->Vaso

Caption: Core signaling pathway for Limaprost-induced vasodilation.

Clinical Efficacy Data

The efficacy of this compound has been evaluated in several randomized controlled trials. The data below is summarized from key studies investigating its effects on patient-reported outcomes, functional disability, and symptoms compared to other conservative treatments.

Table 1: Summary of Efficacy Data from Key Clinical Trials
Study (Year)DesignNo. of PatientsTreatment ArmsDurationKey Outcomes & Results
Matsudaira K, et al. (2009) [10]Multicenter, RCT791. Limaprost (15 µ g/day )2. Etodolac (400 mg/day)8 weeksSF-36: Limaprost showed significantly greater improvements in physical functioning, role physical, bodily pain, vitality, and mental health subscales.Other: Limaprost was significantly better for leg numbness, neurogenic intermittent claudication distance, and subjective patient satisfaction.
Aonda Y, et al. (2012) [7][11]Multicenter, RCT611. Limaprost2. NSAIDs3. Limaprost + NSAIDs6 weeksRadicular Pain: All three groups showed a reduction in radicular pain with no significant difference between them at final follow-up.Low Back Pain (LBP): LBP was not significantly influenced by Limaprost monotherapy.
Kim CH, et al. (2016) [12]Double-blind, RCT, Non-inferiority1291. Limaprost2. Pregabalin3. Limaprost + Pregabalin (B1679071)8 weeksOswestry Disability Index (ODI): Limaprost was non-inferior to pregabalin or the combination therapy.VAS Leg Pain & EQ-5D: All groups showed significant improvement over time with no significant differences between groups.

Experimental Protocols

To ensure the reproducibility and critical evaluation of clinical findings, a detailed understanding of the experimental methodology is essential. The following protocol is based on the randomized controlled trial conducted by Matsudaira K, et al. (2009), which compared this compound with an NSAID.[10]

  • Study Objective: To evaluate the effect of this compound on health-related quality of life (HRQOL) in patients with symptomatic lumbar spinal stenosis.

  • Study Design: A multicenter, randomized, active-controlled, open-label trial.

  • Patient Population:

    • Inclusion Criteria: Patients aged between 50 and 85 years; presence of both neurogenic intermittent claudication and cauda equina symptoms (including bilateral lower limb numbness); MRI-confirmed central canal stenosis from acquired degenerative LSCS.[10]

    • Exclusion Criteria: Patients with known contraindications to either study drug, those with severe comorbidities that could interfere with the assessment, or those who had undergone previous lumbar surgery.

  • Intervention:

    • Treatment Group: Oral this compound administered at a dose of 15 µg per day.

    • Control Group: Oral Etodolac (an NSAID) administered at a dose of 400 mg per day.

    • Duration: 8 weeks.

  • Outcome Measures:

    • Primary Outcome: The Short Form-36 (SF-36) health survey to assess multiple domains of health-related quality of life.

    • Secondary Outcomes: Verbal rating scale for low back pain and leg numbness; walking distance associated with neurogenic intermittent claudication; subjective improvement scale; and overall patient satisfaction.[10]

  • Data Analysis: The primary analysis was conducted on the full analysis set. Changes from baseline in SF-36 scores and other secondary outcomes were compared between the two treatment groups.

Experimental_Workflow cluster_Setup Phase 1: Study Setup & Recruitment cluster_Execution Phase 2: Randomization & Intervention (8 Weeks) cluster_Analysis Phase 3: Follow-up & Analysis P1 Patient Screening (Age 50-85, NIC, MRI confirmation) P2 Inclusion/Exclusion Criteria Met P1->P2 P3 Informed Consent & Baseline Assessment (SF-36, VAS, Walking Distance) P2->P3 R1 Randomization P3->R1 T1 Treatment Arm: Limaprost (15 µg/day) R1->T1 T2 Control Arm: Etodolac (400 mg/day) R1->T2 F1 End-of-Study Assessment (Week 8) (SF-36, VAS, Walking Distance) T1->F1 T2->F1 A1 Data Collection & Blinding Review F1->A1 A2 Statistical Analysis (Comparison of outcomes between groups) A1->A2

Caption: Experimental workflow for a randomized controlled trial of Limaprost.

Pharmacokinetics

This compound is formulated as an alfadex clathrate compound to enhance the stability of the active molecule.

Table 2: Pharmacokinetic Parameters of Limaprost
ParameterValueNote
Absorption Rapidly absorbedFollowing oral administration.
Tmax (Time to Peak Plasma Conc.) ~0.5 hoursBased on a 30 µg dose in healthy volunteers.[1][2]
t½ (Elimination Half-life) ~1.64 hoursIndicates rapid elimination from the bloodstream.[1][2]
Metabolism Rapidly biotransformedInto its active form, limaprost.
Accumulation No significant accumulationObserved after multiple dosing.

Discussion and Future Directions

The available evidence strongly supports the role of this compound in the management of LSCS, particularly for symptoms related to neurogenic claudication. Its mechanism of action, which targets the underlying ischemia of the cauda equina, provides a clear biological rationale for its use.[13][14] Clinical trials have demonstrated its efficacy in improving quality of life and specific symptoms like leg numbness and walking distance when compared to NSAIDs.[10][13] Furthermore, its efficacy in terms of functional disability is non-inferior to that of pregabalin, a common agent for neuropathic pain.[12][14]

For drug development professionals, several areas warrant further investigation:

  • Biomarkers for Patient Selection: Identifying biomarkers—whether through advanced imaging of nerve root perfusion or other means—could help select patients most likely to respond to a vasodilator-based therapy.

  • Long-Term Efficacy: Most pivotal trials are of a 6- to 8-week duration.[7] Longer-term studies are needed to understand the durability of the treatment effect and its impact on disease progression.

  • Combination Therapies: While one study showed limited additional benefit from combining Limaprost with an NSAID for radicular pain, exploring combinations with other drug classes, such as those targeting neuropathic pain or inflammation through different mechanisms, could yield synergistic effects.[11]

  • Head-to-Head Placebo-Controlled Trials: While active comparator trials are valuable, rigorous, double-blind, placebo-controlled studies would provide a more definitive measure of the absolute efficacy of this compound.

References

A Technical Guide to the Vasodilatory and Antiplatelet Properties of Limaprost Alfadex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limaprost alfadex, an oral formulation of a synthetic prostaglandin (B15479496) E1 (PGE1) analog, is a potent therapeutic agent recognized for its significant vasodilatory and antiplatelet activities.[1][2] These properties underpin its clinical efficacy in treating ischemic symptoms associated with conditions like thromboangiitis obliterans and improving walking ability in patients with lumbar spinal canal stenosis.[2][3] The primary mechanism of action involves agonism at prostanoid E-type (EP) receptors, which triggers a cascade of intracellular signaling events.[2][4] This technical guide provides an in-depth examination of the molecular mechanisms, experimental evaluation, and quantitative aspects of Limaprost's dual pharmacological effects. It includes detailed experimental protocols for assessing vasodilation and platelet inhibition, summarizes the available (though limited) quantitative data, and presents visualizations of the core signaling pathways and experimental workflows to support further research and development.

Core Mechanism of Action: EP Receptor Agonism and cAMP Signaling

Limaprost exerts its pharmacological effects by acting as an agonist at specific prostanoid EP receptors, which are G-protein coupled receptors (GPCRs).[4] While it interacts with multiple EP subtypes, its primary therapeutic effects are mediated through the Gs protein-coupled EP2 receptor.[2] The activation of this receptor is the common upstream event for both vasodilation and antiplatelet action.[2][5]

The binding of Limaprost to the EP2 receptor stimulates the enzyme adenylyl cyclase.[2] This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), leading to a significant increase in intracellular cAMP levels.[1][2] Elevated cAMP is the key second messenger that activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins within vascular smooth muscle cells and platelets, leading to their distinct physiological responses.[1][6]

cluster_0 Cell Membrane cluster_1 Intracellular Space Limaprost This compound EP2 EP2 Receptor (Gs-Coupled) Limaprost->EP2 Binds AC Adenylyl Cyclase EP2->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Downstream Cellular Response (Vasodilation or Antiplatelet Effect) PKA->Response Phosphorylates Targets cluster_workflow Wire Myography Experimental Workflow A 1. Isolate and Mount Arterial Ring B 2. Equilibrate (60-90 min) A->B C 3. Pre-constrict with Vasoconstrictor B->C D 4. Add Limaprost (Cumulative Doses) C->D E 5. Record Relaxation (Force Transducer) D->E F 6. Data Analysis (EC50 Calculation) E->F cluster_workflow Light Transmission Aggregometry (LTA) Workflow A 1. Collect Whole Blood (3.2% Sodium Citrate) B 2. Centrifuge to Prepare PRP and PPP A->B C 3. Calibrate Aggregometer (PRP=0%, PPP=100%) B->C D 4. Incubate PRP with Limaprost (37°C) B->D F 6. Record Light Transmission C->F E 5. Add Agonist (e.g., ADP, Collagen) D->E E->F G 7. Calculate % Inhibition and IC50 Value F->G

References

Limaprost Alfadex in Animal Models of Neuropathic Pain: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Limaprost (B1675396) alfadex, a synthetic prostaglandin (B15479496) E1 (PGE1) analogue, has emerged as a promising agent for the management of neuropathic pain, particularly in conditions associated with ischemia and nerve compression. This technical guide provides a comprehensive overview of the preclinical evaluation of Limaprost alfadex in various animal models of neuropathic pain. It details the experimental methodologies employed, summarizes key quantitative findings, and elucidates the underlying signaling pathways involved in its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the field of pain research and drug development.

Data Presentation: Efficacy of this compound in Neuropathic Pain Models

The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of this compound in various animal models of neuropathic pain.

Animal Model Species Neuropathic Pain Induction Method This compound Dose Administration Route Key Outcome Measure Result Reference
Neuropathic Intermittent ClaudicationRatImplantation of silicone rubber in the lumbar epidural space (L4 and L6)150 µg/kg, twice dailyOralWalking Distance (Treadmill)Significantly improved walking distance compared to the vehicle-treated group.[1]
Neuropathic Intermittent ClaudicationRatImplantation of silicone rubber in the lumbar epidural space (L4 and L6)150 µg/kg, twice dailyOralSpinal Cord Blood Flow (SCBF)Significantly improved SCBF at the site of spinal stenosis.[1]
Chronic Spinal Cord CompressionRatImplantation of a polyurethane sheet under the C5-C6 laminae300 µg/kg, twice dailyOralTreadmill Endurance (seconds)Prevented the decline in forced locomotion capability at 26 weeks post-surgery.[2][3]
Chronic Constriction Injury (CCI) of Sciatic NerveRatLoose ligation of the sciatic nerveNot specified in readily available abstractsNot specifiedThermal HyperalgesiaAttenuated thermal hyperesthesia induced by the constriction injury.[4][5]
Entrapment Neuropathy with Diabetes MellitusRatTibial nerve entrapment in streptozotocin-induced diabetic ratsNot specified in readily available abstractsNot specifiedNeurological FunctionAlleviated neurological deteriorations.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data summary.

Rat Model of Neuropathic Intermittent Claudication
  • Objective: To mimic the symptoms of neurogenic intermittent claudication observed in lumbar spinal stenosis.

  • Animal Model: Male Wistar rats.

  • Surgical Procedure:

    • Anesthetize the rat.

    • Make a dorsal midline incision over the lumbar spine.

    • Perform a laminectomy at the L5 level to expose the dura mater.

    • Insert two small pieces of silicone rubber (e.g., width 1.25 mm, height 1.0 mm, length 4.0 mm) into the epidural space at the L4 and L6 levels to induce chronic compression of the cauda equina.[6][7]

    • Suture the muscle and skin layers.

  • Behavioral Testing (Treadmill):

    • Acclimatize the rats to the treadmill apparatus for several days before surgery.

    • At specified time points post-surgery, place the rat on the treadmill.

    • Set the treadmill to a constant speed (e.g., 15-20 m/min).[8][9]

    • Measure the total distance the rat can walk before it is unable to continue due to motor dysfunction or pain.

  • Measurement of Spinal Cord Blood Flow (SCBF):

    • Anesthetize the rat and re-expose the spinal cord at the level of compression.

    • Use a laser Doppler flowmeter to measure SCBF.[6][10][11]

    • Place the laser Doppler probe gently on the surface of the spinal cord, avoiding major blood vessels.

    • Record the blood flow in arbitrary units (perfusion units).

Rat Model of Chronic Spinal Cord Compression
  • Objective: To induce a progressive myelopathy similar to that seen in cervical spondylotic myelopathy.

  • Animal Model: Male Sprague-Dawley rats.

  • Surgical Procedure:

    • Anesthetize the rat.

    • Perform a laminectomy at the C5-C6 level.

    • Implant a thin sheet of a water-absorbent polyurethane polymer under the C5-C6 laminae to induce chronic, progressive compression of the spinal cord.[2][3]

    • For sham-operated animals, the sheet is immediately removed.

    • Suture the muscle and skin layers.

  • Drug Administration:

    • Administer this compound (e.g., 300 µg/kg) or vehicle (distilled water) orally twice a day.[2][3]

  • Behavioral Testing (Treadmill Endurance):

    • Conduct exercise tests on a rotating treadmill at regular intervals (e.g., weekly) for up to 26 weeks.

    • Measure the duration (in seconds) that the rat can maintain its position on the treadmill before exhaustion.[2][3]

Chronic Constriction Injury (CCI) Model of the Sciatic Nerve
  • Objective: To create a model of peripheral mononeuropathy that mimics chronic nerve compression in humans.

  • Animal Model: Male Sprague-Dawley or Wistar rats.

  • Surgical Procedure:

    • Anesthetize the rat.

    • Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.

    • Place four loose ligatures (e.g., 4-0 chromic gut or silk suture) around the common sciatic nerve, proximal to its trifurcation.[12]

    • The ligatures should be tied just tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.

    • Suture the muscle and skin layers.

  • Behavioral Testing (Von Frey Test for Mechanical Allodynia):

    • Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate.

    • Apply a series of calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.[12][13][14][15]

    • Determine the 50% paw withdrawal threshold using the up-down method. A lower threshold indicates mechanical allodynia.

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound in neuropathic pain are mediated by a combination of improved microcirculation and direct neuronal modulation. The following diagrams illustrate the key signaling pathways and experimental workflows.

G cluster_workflow Experimental Workflow: Neuropathic Intermittent Claudication Model Induction Induction of Neuropathic Intermittent Claudication (Silicone Block Implantation) Treatment Oral Administration of This compound or Vehicle Induction->Treatment Post-Surgery Behavioral Behavioral Assessment (Treadmill Walking Distance) Treatment->Behavioral During Treatment Period Physiological Physiological Measurement (Spinal Cord Blood Flow) Treatment->Physiological During Treatment Period Analysis Data Analysis and Comparison Behavioral->Analysis Physiological->Analysis

Experimental Workflow for the Rat Neuropathic Intermittent Claudication Model.

G cluster_pathway Signaling Pathway of this compound in Neuropathic Pain Limaprost This compound (PGE1 Analogue) EP2 EP2 Receptor (on Dorsal Root Ganglion Neuron) Limaprost->EP2 Agonist BloodFlow ↑ Nerve Blood Flow (Vasodilation) Limaprost->BloodFlow AC Adenylate Cyclase EP2->AC Activates cAMP ↑ cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates NGF ↓ Nerve Growth Factor (NGF) Expression CREB->NGF VEGF ↑ Vascular Endothelial Growth Factor (VEGF) Expression CREB->VEGF PainRelief Alleviation of Neuropathic Pain NGF->PainRelief Reduces Neuronal Hyperexcitability VEGF->BloodFlow Promotes Angiogenesis BloodFlow->PainRelief Improves Nerve Ischemia

Proposed Signaling Pathway for this compound in Neuropathic Pain.

Conclusion

The preclinical evidence strongly supports the efficacy of this compound in mitigating neuropathic pain in various animal models. Its dual mechanism of action, involving both the improvement of microcirculation to ischemic nerve tissues and the direct modulation of neuronal signaling pathways through the EP2 receptor, positions it as a compelling therapeutic candidate. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for further research and development in the field of neuropathic pain. Future studies should aim to further delineate the downstream effectors of the cAMP pathway and explore the long-term neuroprotective effects of this compound in chronic neuropathic pain states.

References

The Genesis and Advancement of Limaprost Alfadex: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the History, Pharmacological Profile, and Clinical Development of a Prostaglandin (B15479496) E1 Analogue

Introduction

Limaprost (B1675396), a synthetic analogue of prostaglandin E1 (PGE1), represents a significant therapeutic advancement in the management of specific vascular and neurological disorders. Developed as an orally active formulation, Limaprost alfadex, it offers a unique mechanism of action centered on vasodilation and antiplatelet aggregation. This technical guide provides a comprehensive overview of the history, development, mechanism of action, pharmacokinetics, and clinical applications of this compound, tailored for researchers, scientists, and drug development professionals.

History and Development

Limaprost was discovered through collaborative research between Ono Pharmaceutical Co., Ltd. and Dainippon Sumitomo Pharma Co., Ltd. (now Sumitomo Pharma Co., Ltd.).[1][2] The alfadex formulation was developed to improve the stability of the active compound.[3]

Key Development Milestones:

  • 1988: Approved in Japan for the treatment of ischemic symptoms, such as skin ulcers, pain, and coldness, associated with thromboangiitis obliterans.[1][4]

  • 2001: Received an additional indication in Japan for the improvement of subjective symptoms, including pain and numbness in the lower legs, and walking disability associated with acquired lumbar spinal canal stenosis.[1][4]

  • 2008: Development for the additional indication of cervical spondylosis was discontinued (B1498344) due to a lack of demonstrated efficacy in a Phase II study.[1][5]

  • 2013: Development for the additional indication of carpal tunnel syndrome was discontinued after a Phase II study failed to demonstrate the anticipated efficacy.[1][4]

  • 2014: A new stability-improved formulation of this compound was approved in Japan.[3]

This compound has been marketed in Japan under the trade names Opalmon® (Ono Pharmaceutical) and Prorenal® (Dainippon Sumitomo Pharma).[1][2] Efforts have also been made to expand its availability to other countries, including China.[2]

Mechanism of Action

Limaprost is a prostaglandin E1 analogue that exerts its pharmacological effects primarily as an agonist at prostanoid E-type (EP) receptors, particularly the EP2 subtype.[1][6] Its actions lead to two main physiological responses: vasodilation and inhibition of platelet aggregation.

Vasodilation

The vasodilatory effect of Limaprost is mediated through the activation of EP2 receptors on vascular smooth muscle cells. This activation stimulates the Gs protein-coupled signaling pathway, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in smooth muscle relaxation and vasodilation. This process improves blood flow to ischemic tissues.[6]

Inhibition of Platelet Aggregation

Limaprost also inhibits platelet aggregation, contributing to its antithrombotic effect. This action is also mediated by the elevation of intracellular cAMP levels within platelets, which inhibits platelet activation and aggregation.[6]

Signaling Pathway and Experimental Workflow Diagrams

Limaprost Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by Limaprost binding to the EP2 receptor.

Limaprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EP2 EP2 Receptor Limaprost->EP2 Binds Gs Gs Protein EP2->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (Vasodilation, Platelet Aggregation Inhibition) PKA->Response Leads to

Limaprost EP2 Receptor Signaling Pathway
Experimental Workflow: In Vitro Platelet Aggregation Assay

This diagram outlines a typical workflow for assessing the antiplatelet effects of Limaprost using Light Transmission Aggregometry (LTA).

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis A Whole Blood Collection (with anticoagulant) B Low-Speed Centrifugation A->B C Platelet-Rich Plasma (PRP) Separation B->C D High-Speed Centrifugation (of remaining blood) B->D F PRP Incubation with Limaprost or Vehicle C->F E Platelet-Poor Plasma (PPP) Separation D->E G Addition of Platelet Agonist (e.g., ADP) F->G H Measurement of Light Transmission G->H I Calculation of % Aggregation Inhibition H->I J Determination of IC50 Value I->J

Workflow for In Vitro Platelet Aggregation Assay

Pharmacological Data

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in various populations. The data indicates rapid absorption and elimination.

ParameterValue (Healthy Korean Volunteers, 30 µg dose)Value (Healthy Chinese Volunteers, 5 µg dose)
Tmax (Time to Peak Concentration) 0.5 hours22.50 minutes
Cmax (Peak Plasma Concentration) 13.37 pg/mL2.56 pg/mL
t1/2 (Elimination Half-life) 1.64 hours21.70 minutes
AUC0-12h (Area Under the Curve) 18.60 pg·h/mL70.68 pg·min/mL (AUC0-t)
CL (Systemic Clearance) 1.77 L/hNot Reported

Data sourced from pharmacokinetic studies in healthy volunteers.[6]

Receptor Binding Affinity

Specific quantitative data on the binding affinity (Ki) and functional potency (EC50) of Limaprost for individual human EP receptor subtypes (EP1, EP2, EP3, and EP4) are not extensively available in the public domain. While Limaprost is known to act as an agonist at EP receptors, with a preference for the EP2 subtype, further studies are required to fully characterize its receptor selectivity profile.[6]

Experimental Protocols

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To assess the inhibitory effect of Limaprost on platelet aggregation.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Draw whole blood from healthy, consenting human volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the whole blood at a low speed (e.g., 200 x g for 15-20 minutes) to separate the PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP. The PPP is used to set the 100% aggregation baseline in the aggregometer.

  • Aggregation Measurement:

    • Pre-warm PRP aliquots to 37°C.

    • Add varying concentrations of Limaprost or a vehicle control to the PRP in the aggregometer cuvettes and incubate for a specified time (e.g., 2-5 minutes).

    • Initiate platelet aggregation by adding a platelet agonist, such as adenosine diphosphate (B83284) (ADP) or collagen.

    • Measure the change in light transmission through the PRP suspension over time using a platelet aggregometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of aggregation for each concentration of Limaprost compared to the vehicle control.

    • Determine the IC50 value, which is the concentration of Limaprost required to inhibit 50% of the agonist-induced platelet aggregation.

In Vivo Model of Cauda Equina Compression

Objective: To evaluate the efficacy of Limaprost in an animal model mimicking lumbar spinal stenosis.

Methodology:

  • Animal Model Creation:

    • Use adult male rats (e.g., Sprague-Dawley or Wistar).

    • Under anesthesia, perform a laminectomy at the desired spinal level (e.g., L4-L6).

    • Implant a piece of silicone rubber or a similar material into the epidural space to induce chronic compression of the cauda equina.

  • Drug Administration:

    • Randomly assign animals to different treatment groups: a sham-operated group, a vehicle-treated compression group, and a Limaprost-treated compression group.

    • Administer this compound (e.g., at a dose of 150 µg/kg) or the vehicle orally, typically twice daily, for a predetermined study duration.

  • Functional Assessment:

    • Walking Distance: Measure the walking distance or duration on a treadmill at regular intervals.

    • Spinal Cord Blood Flow: At the end of the study, measure spinal cord blood flow using a laser-Doppler flowmeter to assess the impact of Limaprost on microcirculation.

  • Histological Analysis:

    • After euthanasia, collect spinal cord tissue for histological examination to assess nerve damage and any protective effects of Limaprost.

Clinical Efficacy

This compound has demonstrated clinical efficacy in its approved indications.

Lumbar Spinal Canal Stenosis

Clinical trials have shown that Limaprost is effective in improving symptoms associated with lumbar spinal stenosis. In a Phase III trial, Limaprost at a dose of 15 µ g/day was superior to a 3 µ g/day dose in terms of overall drug usefulness and improvement from baseline.[7] A Phase II trial indicated that the 15 µ g/day dosage was optimal for this indication.[7] Studies have reported improvements in subjective symptoms like leg pain and numbness, as well as objective measures such as walking ability.[1][7][8]

Thromboangiitis Obliterans

In a randomized, double-blind trial involving patients with thromboangiitis obliterans, there was no significant difference in the improvement of ischemic symptoms between patients receiving Limaprost (30 µ g/day ) and those receiving oral ticlopidine (B1205844) (500 µ g/day ).[7]

Conclusion

This compound is a valuable therapeutic agent for specific vascular and neurogenic disorders, exerting its effects through potent vasodilation and antiplatelet aggregation. Its mechanism of action via the EP2 receptor and subsequent cAMP signaling is well-established. The pharmacokinetic profile is characterized by rapid absorption and elimination. While clinical efficacy has been demonstrated for its approved indications, further research is warranted to fully elucidate its receptor selectivity profile and long-term safety. This technical guide provides a solid foundation for such future investigations into this important molecule.

References

Off-Target Effects of Limaprost Alfadex: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limaprost alfadex, an oral prostaglandin (B15479496) E1 (PGE1) analog, is a potent vasodilator and antiplatelet agent.[1][2] Its therapeutic applications focus on improving ischemic symptoms in conditions such as thromboangiitis obliterans and lumbar spinal canal stenosis.[1][2] The on-target effects of Limaprost are primarily mediated through its agonist activity at the prostaglandin E2 (PGE2) receptor subtype EP2, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent smooth muscle relaxation and inhibition of platelet aggregation.[3][4] However, as with many pharmacological agents, the potential for off-target effects exists, which can lead to unintended physiological responses and adverse effects.

This technical guide provides an in-depth examination of the known and potential off-target effects of this compound. It summarizes available quantitative data, details relevant experimental protocols for characterizing receptor interactions, and visualizes the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development to facilitate a deeper understanding of the complete pharmacological profile of this compound.

Pharmacological Profile: On-Target vs. Off-Target Receptor Interactions

Limaprost, as a PGE1 analog, has the potential to interact with a range of prostanoid receptors beyond its primary target, the EP2 receptor. These include other EP receptor subtypes (EP1, EP3, EP4), as well as prostacyclin (IP), prostaglandin D2 (DP), prostaglandin F2α (FP), and thromboxane (B8750289) (TP) receptors.[5] Interactions with these receptors can trigger distinct signaling cascades, leading to a variety of physiological effects, some of which may be considered "off-target" and contribute to the drug's side-effect profile.

Due to a lack of publicly available, comprehensive quantitative binding and functional data for this compound across all prostanoid receptor subtypes, this guide utilizes surrogate data from other well-characterized PGE1 analogs, namely Misoprostol and Alprostadil, to illustrate the potential for off-target interactions. This approach provides a valuable framework for understanding the potential selectivity profile of Limaprost.

Data Presentation

Table 1: Surrogate Quantitative Data on Prostaglandin E1 Analog Binding Affinity (Ki) at Prostanoid Receptors

Receptor SubtypeSurrogate PGE1 AnalogKi (nM)Cell Line/Tissue
EP1 Misoprostol120Cloned mouse EP1 receptors
EP2 Misoprostol250Cloned mouse EP2 receptors
EP3 Misoprostol67Cloned mouse EP3 receptors
EP4 Misoprostol67Cloned mouse EP4 receptors
IP Alprostadil (PGE1)33Not specified

Data presented in this table is surrogate data from other PGE1 analogs and is intended for illustrative purposes to demonstrate potential off-target interactions. Ki values represent the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

Table 2: Surrogate Quantitative Data on Prostaglandin E1 Analog Functional Potency (EC50/IC50) at Prostanoid Receptors

Receptor SubtypeSurrogate PGE1 AnalogPotency (nM)Assay Type
EP1 Alprostadil36 (EC50)Calcium Mobilization
EP2 Alprostadil10 (EC50)cAMP Accumulation
EP3 Alprostadil1.1 (EC50)Inhibition of Forskolin-stimulated cAMP
EP4 Alprostadil2.1 (EC50)cAMP Accumulation

Data presented in this table is surrogate data from other PGE1 analogs and is intended for illustrative purposes. EC50 is the concentration of a drug that gives half-maximal response. IC50 is the concentration of a drug that inhibits a response by half.

Signaling Pathways: On-Target and Potential Off-Target Mechanisms

The physiological effects of Limaprost are dictated by the specific G-protein coupling of the prostanoid receptors it activates.

On-Target Signaling: EP2 Receptor Pathway

The primary therapeutic effects of Limaprost are mediated through the Gs-coupled EP2 receptor.

Limaprost This compound EP2 EP2 Receptor (Gs-coupled) Limaprost->EP2 Binds to AC Adenylyl Cyclase EP2->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Vasc_Relax Vascular Smooth Muscle Relaxation PKA->Vasc_Relax Leads to Plt_Inhib Inhibition of Platelet Aggregation PKA->Plt_Inhib Leads to

Caption: On-target signaling pathway of Limaprost via the EP2 receptor.

Potential Off-Target Signaling: EP1 Receptor Pathway

Interaction with the Gq-coupled EP1 receptor represents a potential off-target effect of Limaprost.

Limaprost This compound EP1 EP1 Receptor (Gq-coupled) Limaprost->EP1 Binds to PLC Phospholipase C EP1->PLC Activates IP3 IP3 PLC->IP3 Cleaves to DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C DAG->PKC Activates Cell_Response Cellular Responses (e.g., smooth muscle contraction, pain perception) Ca_Release->Cell_Response Leads to PKC->Cell_Response Leads to

Caption: Potential off-target signaling of Limaprost via the EP1 receptor.

Potential Off-Target Signaling: EP3 Receptor Pathway

Activation of the Gi-coupled EP3 receptor is another potential off-target effect with physiological consequences that can oppose the on-target effects.

Limaprost This compound EP3 EP3 Receptor (Gi-coupled) Limaprost->EP3 Binds to AC Adenylyl Cyclase EP3->AC Inhibits cAMP ↓ cAMP AC->cAMP Cell_Response Cellular Responses (e.g., inhibition of smooth muscle relaxation, platelet aggregation) cAMP->Cell_Response

Caption: Potential off-target signaling of Limaprost via the EP3 receptor.

Physiological Consequences of Off-Target Activation

  • EP1 Receptor Activation: Agonism at the EP1 receptor is associated with smooth muscle contraction, which could counteract the intended vasodilatory effects of Limaprost in certain vascular beds.[6][7] Furthermore, EP1 receptor activation has been implicated in pain perception and blood pressure regulation.[1][2][8]

  • EP3 Receptor Activation: The EP3 receptor has multiple splice variants that can couple to different signaling pathways, but the predominant effect is the inhibition of adenylyl cyclase.[3][9] This leads to a decrease in cAMP, which can oppose the on-target effects of Limaprost. For instance, EP3 activation can promote platelet aggregation and inhibit smooth muscle relaxation, potentially leading to prothrombotic and vasoconstrictive effects.[3][10] Activation of EP3 receptors is also involved in fever generation and gastric acid secretion.[5]

  • IP Receptor Interaction: While the primary ligand for the IP receptor is prostacyclin (PGI2), PGE1 analogs like Limaprost can also interact with it.[11][12] The IP receptor is Gs-coupled, leading to increased cAMP, similar to the EP2 and EP4 receptors.[11] This interaction would likely contribute to the vasodilatory and anti-platelet effects of Limaprost and may not be a true "off-target" effect in the traditional sense, but rather a contributor to its overall pharmacological profile.

Experimental Protocols for Characterizing Off-Target Effects

To fully elucidate the off-target profile of this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of Limaprost for a panel of prostanoid receptors.

  • Objective: To quantify the affinity of Limaprost for on-target (EP2) and potential off-target (EP1, EP3, EP4, DP, FP, IP, TP) receptors.

  • Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with cell membranes expressing the receptor. The ability of increasing concentrations of unlabeled Limaprost to displace the radioligand is measured.

  • Methodology:

    • Membrane Preparation: Culture cell lines (e.g., HEK293 or CHO cells) stably expressing the human prostanoid receptor of interest. Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

    • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the appropriate radioligand (e.g., [³H]-PGE2 for EP receptors), and varying concentrations of unlabeled Limaprost.

    • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

    • Separation: Separate the receptor-bound from free radioligand by rapid filtration through a glass fiber filter mat using a cell harvester.

    • Detection: Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of Limaprost. Determine the IC50 value (the concentration of Limaprost that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Start Prepare Receptor Membranes Incubate Incubate Membranes, Radioligand, & Limaprost Start->Incubate Filter Separate Bound & Free Ligand (Filtration) Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Analyze Data Analysis (IC50 & Ki Calculation) Count->Analyze End Determine Binding Affinity Analyze->End

Caption: Workflow for a radioligand binding assay.

cAMP Functional Assay

This assay measures the functional potency (EC50 or IC50) of Limaprost at Gs- and Gi-coupled prostanoid receptors.

  • Objective: To determine if Limaprost acts as an agonist or antagonist at different EP receptor subtypes and to quantify its potency.

  • Principle: Changes in intracellular cAMP levels in response to Limaprost are measured using various detection methods (e.g., HTRF, ELISA, luminescence).

  • Methodology:

    • Cell Culture: Plate cells expressing the prostanoid receptor of interest in a multi-well plate.

    • Assay for Gs-coupled receptors (EP2, EP4, IP):

      • Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

      • Add increasing concentrations of Limaprost and incubate for a specified time.

    • Assay for Gi-coupled receptors (EP3):

      • Pre-incubate cells with a phosphodiesterase inhibitor.

      • Add a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) along with increasing concentrations of Limaprost.

    • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available assay kit.

    • Data Analysis: Plot the cAMP concentration against the log concentration of Limaprost. For Gs-coupled receptors, determine the EC50 from a sigmoidal dose-response curve. For Gi-coupled receptors, determine the IC50 for the inhibition of forskolin-stimulated cAMP production.

Start Culture Cells Expressing Receptor Stimulate Stimulate with Limaprost (± Forskolin) Start->Stimulate Lyse Lyse Cells Stimulate->Lyse Detect Measure cAMP Levels (e.g., HTRF, ELISA) Lyse->Detect Analyze Data Analysis (EC50/IC50 Calculation) Detect->Analyze End Determine Functional Potency Analyze->End

Caption: Workflow for a cAMP functional assay.

Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

This assay assesses the net effect of Limaprost on platelet function, integrating the inputs from all prostanoid receptors expressed on platelets.

  • Objective: To measure the inhibitory effect of Limaprost on platelet aggregation induced by various agonists.

  • Principle: The aggregation of platelets in platelet-rich plasma (PRP) causes an increase in light transmission, which is measured by an aggregometer.

  • Methodology:

    • PRP Preparation: Collect whole blood into citrate-containing tubes. Prepare PRP by low-speed centrifugation and platelet-poor plasma (PPP) by high-speed centrifugation.

    • Assay Setup: Place a cuvette with PRP in the aggregometer and calibrate with PRP (0% aggregation) and PPP (100% aggregation).

    • Incubation: Add varying concentrations of Limaprost or vehicle control to the PRP and incubate for a short period at 37°C with stirring.

    • Aggregation Induction: Add a platelet agonist (e.g., ADP, collagen, thrombin) to induce aggregation.

    • Measurement: Record the change in light transmission over time.

    • Data Analysis: Calculate the percentage of platelet aggregation. Determine the IC50 value of Limaprost for the inhibition of agonist-induced platelet aggregation.

Start Prepare Platelet-Rich Plasma (PRP) Incubate Incubate PRP with Limaprost Start->Incubate Induce Induce Aggregation with Agonist Incubate->Induce Measure Measure Light Transmission Induce->Measure Analyze Data Analysis (% Aggregation, IC50) Measure->Analyze End Determine Anti-platelet Activity Analyze->End

References

Limaprost Alfadex for Thromboangiitis Obliterans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Limaprost (B1675396) alfadex, an oral prostaglandin (B15479496) E1 (PGE1) analog, for the treatment of thromboangiitis obliterans (TAO), also known as Buerger's disease. Thromboangiitis obliterans is a non-atherosclerotic, segmental inflammatory vascular disease strongly associated with tobacco use, primarily affecting the small and medium-sized arteries and veins of the extremities.[1][2] Limaprost alfadex is approved in Japan for improving ischemic symptoms such as ulcers, pain, and coldness associated with TAO.[3][4] This guide details its mechanism of action, pharmacokinetic profile, and collates available preclinical and clinical data. It includes detailed experimental protocols and visualizes key pathways and workflows to support further research and development in this area.

Mechanism of Action

Limaprost is a synthetic analog of prostaglandin E1 (PGE1).[5][6] Its therapeutic effects in thromboangiitis obliterans stem from two primary pharmacological actions: potent vasodilation and inhibition of platelet aggregation.[7][8] These actions collectively improve blood flow in the ischemic tissues characteristic of TAO.[9]

The molecular mechanism is initiated by the binding of Limaprost to the prostaglandin E2 (EP2) receptor, a Gs protein-coupled receptor, on the surface of vascular smooth muscle cells and platelets.[10] This binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[11][12] The subsequent elevation in intracellular cAMP levels activates Protein Kinase A (PKA).[10]

  • In Vascular Smooth Muscle Cells: PKA activation leads to the phosphorylation of downstream targets, resulting in smooth muscle relaxation and, consequently, vasodilation. This increases the diameter of peripheral arteries, enhancing blood flow to the extremities.[10][13]

  • In Platelets: Increased cAMP levels inhibit platelet aggregation, reducing the risk of thrombus formation, a key pathological feature of TAO.[5][7]

Limaprost_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Intracellular Space cluster_effects Physiological Effects EP2 EP2 Receptor Gs Gs Protein EP2->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Vasodilation Vasodilation PKA_active->Vasodilation Promotes Platelet_Inhibition Platelet Aggregation Inhibition PKA_active->Platelet_Inhibition Promotes Limaprost Limaprost alfadex Limaprost->EP2 Binds

Caption: Signaling pathway of this compound in target cells.

Pharmacokinetic Profile

Pharmacokinetic studies demonstrate that orally administered Limaprost is rapidly absorbed and eliminated. A study in healthy Korean volunteers provides key parameters for a single 30 µg oral dose.

Table 1: Pharmacokinetic Parameters of Limaprost (30 µg oral dose)

Parameter Value Description Citation
Tmax 0.5 hours Time to reach maximum plasma concentration [8]
Cmax 13.37 pg/mL Maximum plasma concentration [8]
1.64 hours Elimination half-life [4][8]
AUC (0-12h) 18.60 pg·h/mL Area under the curve from 0 to 12 hours [8]
AUC (0-∞) 22.98 pg·h/mL Area under the curve extrapolated to infinity [8]

| CL | 1.77 L/h | Systemic clearance |[8] |

Data from a study in 5 healthy Korean volunteers.

Preclinical Evidence & Experimental Protocols

While direct animal models of thromboangiitis obliterans are not extensively described in the available literature for Limaprost, studies in related models of ischemia provide insight into its biological effects. A key study investigated this compound in a rat model of chronic spinal cord compression, which induces ischemic conditions and functional decline.

Experimental Protocol: Rat Model of Chronic Spinal Cord Compression

This protocol was designed to assess if Limaprost could prevent the deterioration of motor function in a model of chronic ischemic injury.[14]

  • Study Design: Basic animal research using a chronic spinal cord compression model.

  • Animals: 42 rats were used.

  • Experimental Groups:

    • Group A (Sham + Vehicle): Sham operation, received 5 mL/kg distilled water twice daily (n=6).

    • Group B (Sham + Limaprost): Sham operation, received 300 µg/kg Limaprost twice daily (n=6).

    • Group C (Compression + Vehicle): Cord compression, received vehicle (n=15).

    • Group D (Compression + Limaprost): Cord compression, received 300 µg/kg Limaprost twice daily (n=15).

  • Surgical Procedure:

    • Compression: A thin polyurethane sheet, designed to expand by absorbing water, was implanted under the C5-C6 laminae to induce gradual, chronic cord compression.

    • Sham: The sheet was implanted and then immediately removed.

  • Functional Assessment:

    • Treadmill endurance tests were performed on a rotating treadmill at baseline (2 weeks post-surgery) and repeated until 26 weeks. The primary outcome was treadmill endurance time in seconds.

  • Histological Analysis:

    • At 26 weeks, animals were euthanized, and the spinal cords were harvested for motor neuron counts in the anterior horn.

  • Key Findings: The vehicle-treated compression group (C) showed a dramatic decline in treadmill endurance by week 26 (423.1s to 21.3s). The Limaprost-treated compression group (D) maintained their locomotion capability (480.5s to 441.3s), demonstrating a significant protective effect against functional deterioration.[14]

Preclinical_Workflow cluster_setup Experimental Setup cluster_procedure Surgical & Treatment Phase cluster_assessment Assessment Phase (2 to 26 Weeks) A1 Animal Allocation (42 Rats) A2 Group Allocation (4 Groups) A1->A2 B1 Surgical Intervention - Cord Compression (C, D) - Sham Operation (A, B) A2->B1 Proceed to Surgery B2 Daily Oral Administration (Twice Daily) - Limaprost 300 µg/kg (B, D) - Vehicle (A, C) B1->B2 C1 Functional Assessment (Treadmill Endurance Test) B2->C1 Begin Assessments C2 Endpoint Analysis (at 26 Weeks) - Euthanasia - Spinal Cord Harvesting C1->C2 C3 Histology (Motor Neuron Count) C2->C3

Caption: Experimental workflow for a preclinical rat study of Limaprost.

Clinical Evidence in Thromboangiitis Obliterans

Clinical data for this compound in TAO is primarily derived from studies conducted in Japan. The pivotal trial is a randomized, double-blind study comparing its efficacy to ticlopidine (B1205844), an antiplatelet agent.

Table 2: Summary of a Key Clinical Trial of Limaprost in Thromboangiitis Obliterans

Details
Study Design Randomized, double-blind trial.[6][15]
Participants 136 Japanese patients, primarily with thromboangiitis obliterans.[6][15]
Treatment Groups 1. Oral Limaprost 2. Oral Ticlopidine
Dosage Limaprost: 30 µ g/day Ticlopidine: 500 µ g/day
Duration 6 weeks.[6]
Primary Endpoint Improvement of ischemic symptoms (e.g., ulcers, pain, coldness).

| Key Outcome | No significant difference was observed between the Limaprost and ticlopidine groups in the improvement of ischemic symptoms.[6][10][15] |

While Limaprost showed comparable efficacy to an existing antiplatelet therapy, other studies on prostacyclin analogues (e.g., intravenous iloprost) have shown superiority over agents like aspirin (B1665792) for healing ulcers and eradicating rest pain in TAO patients.[16][17][18] However, trials of oral prostanoids have generally been less impressive.[18][19] This highlights the need for further well-designed trials to clarify the precise role and benefit of oral Limaprost in the management of TAO.

Dosage, Administration, and Adverse Effects

  • Recommended Dosage: For the improvement of ischemic symptoms such as ulcer, pain, and coldness caused by thromboangiitis obliterans, the general adult dosage is 10 µg of Limaprost (administered as two 5 µg tablets) three times a day.[3][9]

  • Administration: The drug is administered orally. Due to its hygroscopic nature, tablets should be removed from the packaging immediately before use.[9]

  • Adverse Effects: The most commonly reported adverse reactions include diarrhea, rash, itching, hives, photosensitivity, and bleeding. A rare but serious potential adverse reaction is liver dysfunction.[3]

Conclusion

This compound is an orally active PGE1 analog that improves peripheral circulation through vasodilation and inhibition of platelet aggregation.[4] Its established mechanism of action makes it a plausible therapeutic option for managing the ischemic symptoms of thromboangiitis obliterans. While a key clinical trial demonstrated efficacy comparable to ticlopidine, it did not show superiority.[6][15] The convenience of an oral formulation is a significant advantage. For drug development professionals, future research should focus on larger, placebo-controlled trials to unequivocally establish its efficacy, optimize dosing strategies, and identify patient subpopulations most likely to benefit from this therapy. Further exploration of its effects on inflammatory pathways involved in TAO may also unveil additional mechanisms of action.

References

Limaprost Alfadex: A Technical Guide on its Core Efficacy in Enhancing Blood Flow in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limaprost alfadex, a synthetic prostaglandin (B15479496) E1 (PGE1) analogue, is a potent orally active drug recognized for its significant vasodilatory and antiplatelet properties.[1][2] Its therapeutic applications in conditions characterized by compromised blood flow, such as thromboangiitis obliterans and lumbar spinal canal stenosis, are predicated on its ability to improve microcirculation and inhibit platelet aggregation.[3][4] This technical guide provides an in-depth analysis of the preclinical evidence demonstrating the efficacy of this compound in increasing blood flow across various animal models, offering valuable insights for researchers and professionals in drug development.

Mechanism of Action: Vasodilation and Increased Blood Flow

Limaprost exerts its primary pharmacological effect by acting as an agonist on prostanoid EP receptors, particularly the EP2 subtype, found on vascular smooth muscle cells.[1] The binding of Limaprost to these Gs protein-coupled receptors initiates a signaling cascade that leads to vasodilation and a subsequent increase in blood flow.[1][5]

Signaling Pathway of Limaprost-Induced Vasodilation

The binding of Limaprost to the EP2 receptor triggers the activation of adenylyl cyclase, which in turn elevates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[1] This increase in cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately results in the relaxation of vascular smooth muscle and vasodilation.[1] This fundamental mechanism underpins the observed increases in blood flow to various tissues in preclinical animal models.

Limaprost Vasodilation Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Limaprost This compound EP2 EP2 Receptor (Gs-protein coupled) Limaprost->EP2 Binds to AC Adenylyl Cyclase EP2->AC Activates cAMP ATP -> cAMP (Increased) AC->cAMP Catalyzes PKA Protein Kinase A (Activated) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to Vasodilation Vasodilation & Increased Blood Flow Relaxation->Vasodilation

Limaprost Vasodilation Signaling Pathway

Data Presentation: Effects of this compound on Blood Flow in Animal Models

The following tables summarize the qualitative and semi-quantitative findings on the effects of this compound on blood flow in various animal models. It is important to note that while the qualitative effect of increased blood flow is consistently reported, specific quantitative data (e.g., percentage increase) is not always available in the cited literature.

Animal Model Tissue/Vessel Key Findings on Blood Flow Citation(s)
RatFemoral ArteryIncreases femoral arterial blood flow.[4]
RatHind Limb Cutaneous TissueIncreases cutaneous blood flow, leading to an elevation in skin temperature.[4]
RatSciatic NerveImproves blood flow in the sciatic nerve tissue in a ligature-induced ischemia model.[4]
DogCauda EquinaInhibits the decrease in nerve conduction velocity, presumably by improving blood flow in a compression model.[4]
RatSpinal CordIn a model of neuropathic intermittent claudication, this compound (150 μg/kg, p.o.) significantly improved spinal cord blood flow.[6]
Animal Model of Disease Effect of this compound on Blood Flow-Related Pathophysiology Citation(s)
Rat (Peripheral Circulatory Disorder)Inhibits the development of ischemic lesions in the hind limbs and tail.[4]
Rat (Chronic Spinal Cord Compression)Prevents the decline of forced locomotion capability, an effect attributed to its vasodilatory and antiplatelet actions.[7]
Dog (Cauda Equina Compression)Improves nerve conduction velocity and blood flow to the cauda equina.[8]
Rat (Chemotherapy-Induced Neuropathy)Prevents the decrease in peripheral blood flow associated with paclitaxel (B517696) and oxaliplatin (B1677828) administration.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effects on blood flow in animal models.

Rat Model of Neuropathic Intermittent Claudication

This model is utilized to assess the efficacy of this compound in improving walking distance and spinal cord blood flow in a condition mimicking lumbar spinal canal stenosis.[6]

  • Animal Model Creation:

    • Adult male Sprague-Dawley rats are anesthetized.

    • A dorsal incision is made to expose the L4 to L6 vertebrae.

    • Two small pieces of silicone rubber are inserted into the epidural space at the L4 and L6 levels to induce compression of the cauda equina.

    • The incision is closed in layers.

  • Drug Administration:

    • This compound (e.g., 150 μg/kg) or vehicle is administered orally (p.o.) twice daily.

  • Assessment of Efficacy:

    • Walking Distance: Measured using a motorized treadmill at a controlled speed. The distance until the rat is unable to continue walking is recorded.

    • Spinal Cord Blood Flow (SCBF) Measurement:

      • Rats are anesthetized, and the spinal cord at the level of the compression is exposed.

      • A Laser-Doppler flowmeter probe is placed on the surface of the spinal cord to measure blood flow.

      • Continuous recordings are taken to assess changes in SCBF following drug administration.

Canine Model of Cauda Equina Compression

This model is employed to evaluate the effects of drugs on nerve conduction velocity and blood flow in the compressed cauda equina.[8]

  • Animal Model Creation:

    • Adult beagle dogs are anesthetized.

    • A balloon catheter is surgically inserted into the epidural space at the level of the 7th lumbar vertebra.

    • The balloon is inflated to a specific pressure to induce compression of the cauda equina.

  • Drug Administration:

    • For acute studies, this compound can be administered intravenously (i.v.).

    • For chronic studies, the drug is administered orally (p.o.) for a specified duration.

  • Assessment of Efficacy:

    • Nerve Conduction Velocity (NCV):

      • Stimulating electrodes are placed on the cauda equina proximal to the compression site, and recording electrodes are placed distally.

      • The latency and amplitude of the evoked muscle action potentials are measured to calculate NCV.

    • Blood Flow Measurement:

      • A Laser Doppler flowmetry probe is placed directly on the exposed cauda equina to measure blood flow.

Rat Model of Sciatic Nerve Ligation

This model is used to investigate the effect of this compound on blood flow in an ischemic peripheral nerve.[4][9]

  • Animal Model Creation:

    • Adult rats are anesthetized.

    • The sciatic nerve in one hind limb is exposed through a small incision.

    • Two loose ligatures are placed around the nerve at a defined distance apart to induce a localized ischemic condition.

    • The incision is closed.

  • Drug Administration:

    • This compound or vehicle is administered orally.

  • Assessment of Efficacy:

    • Sciatic Nerve Blood Flow:

      • At the end of the treatment period, the sciatic nerve is re-exposed.

      • A Laser Doppler flowmetry probe is placed on the nerve between the two ligatures to measure blood flow.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for evaluating the effect of this compound on blood flow in a rat model of induced ischemia.

Experimental Workflow for Blood Flow Assessment cluster_setup Animal Model Preparation cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cluster_analysis Data Analysis A1 Select Animal Model (e.g., Rat) A2 Induce Ischemia/Compression (e.g., Spinal Cord Compression, Sciatic Nerve Ligation) A1->A2 B1 Randomize into Groups (Limaprost vs. Vehicle) A2->B1 B2 Administer Treatment (e.g., Oral Gavage) B1->B2 C1 Measure Blood Flow (e.g., Laser Doppler Flowmetry) B2->C1 C2 Functional Assessment (e.g., Walking Distance) B2->C2 D1 Statistical Analysis (Compare Treatment vs. Vehicle) C1->D1 C2->D1

General Experimental Workflow

Conclusion

The preclinical data from various animal models consistently demonstrate that this compound effectively increases blood flow in both peripheral and neural tissues. This vasodilatory effect, mediated through the EP2 receptor and subsequent cAMP signaling, provides a strong rationale for its therapeutic use in ischemic conditions. While the qualitative evidence is robust, further research providing detailed quantitative assessments of blood flow changes in diverse animal models would be beneficial for a more comprehensive understanding of its pharmacodynamics and for refining its clinical applications. The experimental protocols outlined in this guide offer a foundation for such future investigations.

References

Methodological & Application

Application Notes and Protocols for Limaprost Alfadex in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Limaprost alfadex in rat models of spinal cord injury and peripheral neuropathy. Detailed protocols, quantitative data summaries, and signaling pathway diagrams are included to facilitate the design and execution of preclinical studies.

Mechanism of Action

Limaprost is an orally active synthetic analogue of prostaglandin (B15479496) E1 (PGE1).[1] Its therapeutic effects are primarily attributed to its potent vasodilatory and antiplatelet properties.[2][3] Limaprost acts as an agonist at prostanoid receptors, particularly the Prostaglandin E2 (PGE2) receptor EP2 subtype.[2] Activation of the Gs protein-coupled EP2 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in the relaxation of vascular smooth muscle and inhibition of platelet aggregation.[2] This cascade ultimately improves blood flow to ischemic tissues, a key factor in its therapeutic efficacy in models of spinal cord compression and neuropathy.[3][4]

Signaling Pathway of this compound

The primary signaling cascade initiated by Limaprost binding to the EP2 receptor is depicted below.

Limaprost_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Limaprost Limaprost EP2_Receptor EP2 Receptor (GPCR) Limaprost->EP2_Receptor AC Adenylyl Cyclase EP2_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (Vasodilation, Anti-platelet) PKA->Cellular_Response Phosphorylates Targets

Limaprost signaling via the EP2 receptor.

Data Presentation: Quantitative Outcomes in Rat Models

The following tables summarize the quantitative data from key studies investigating the effects of this compound in different rat models.

Table 1: Chronic Spinal Cord Compression Model

Experimental GroupTreatmentTimepointTreadmill Endurance (seconds, mean ± SEM)Motor Neuron Count (mean ± SEM)
A: Sham Operation Vehicle (Distilled Water, 5 mL/kg, p.o., twice daily)2 Weeks497.7 ± 2.3-
26 Weeks497.7 ± 2.338.3 ± 3.6
B: Sham + Limaprost This compound (300 µg/kg, p.o., twice daily)2 Weeks434.5 ± 65.5-
26 Weeks421.2 ± 78.838.2 ± 2.6
C: Cord Compression Vehicle (Distilled Water, 5 mL/kg, p.o., twice daily)2 Weeks423.1 ± 33.0-
26 Weeks21.3 ± 11.732.6 ± 1.9
D: Cord Compression + Limaprost This compound (300 µg/kg, p.o., twice daily)2 Weeks480.5 ± 19.5-
26 Weeks441.3 ± 40.436.2 ± 2.3

Table 2: Neuropathic Intermittent Claudication Model [4]

Experimental GroupTreatmentWalking Distance ImprovementSpinal Cord Blood Flow (SCBF) Improvement
Beraprost sodium 30-1000 µg/kg, p.o., twice dailyNo ImprovementNo Improvement
This compound 150 µg/kg, p.o., twice dailySignificant ImprovementSignificant Improvement

Experimental Protocols

Chronic Spinal Cord Compression Model in Rats

This protocol describes the induction of chronic spinal cord compression to mimic cervical spondylotic myelopathy.

Experimental Workflow:

SCC_Workflow Acclimatization Animal Acclimatization Anesthesia Anesthesia Acclimatization->Anesthesia Surgical_Exposure Surgical Exposure of C5-C6 Laminae Anesthesia->Surgical_Exposure Implantation Implantation of Polyurethane Sheet Surgical_Exposure->Implantation Sham_Control Sham: Immediate Removal of Sheet Surgical_Exposure->Sham_Control Wound_Closure Wound Closure Implantation->Wound_Closure Sham_Control->Wound_Closure PostOp_Care Post-Operative Care Wound_Closure->PostOp_Care Treatment_Initiation Initiation of Limaprost/ Vehicle Treatment PostOp_Care->Treatment_Initiation Behavioral_Testing Behavioral Testing (e.g., Treadmill) Treatment_Initiation->Behavioral_Testing Endpoint_Analysis Endpoint Analysis (Histology, etc.) Behavioral_Testing->Endpoint_Analysis

Workflow for the chronic spinal cord compression model.

Materials:

  • Sprague-Dawley rats (adult, specify weight range)

  • Anesthetic (e.g., intraperitoneal injection of ketamine/xylazine)

  • Surgical instruments for laminectomy

  • Thin polyurethane sheet that expands by absorbing water

  • Suturing material

  • This compound

  • Vehicle (e.g., distilled water)

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rat and shave the surgical area over the cervical spine. Secure the animal in a stereotaxic frame.

  • Surgical Procedure: Make a dorsal midline incision over the cervical spine. Expose the C5-C6 laminae by dissecting the paravertebral muscles.

  • Induction of Compression: Carefully perform a laminectomy at the C5-C6 level. Implant a thin, expandable polyurethane sheet under the laminae to produce gradual compression of the spinal cord.

  • Sham Operation: For the sham group, the polyurethane sheet is immediately removed after implantation.

  • Wound Closure and Post-operative Care: Suture the muscle layers and skin. Provide post-operative analgesia and monitor the animals for recovery.

  • Treatment: Administer this compound (e.g., 300 µg/kg) or vehicle orally twice a day.

  • Functional Assessment: Conduct behavioral tests, such as treadmill endurance, at specified time points post-surgery.

  • Histological Analysis: At the end of the study, perfuse the animals and harvest the spinal cord for histological analysis, including motor neuron counts.

Neuropathic Intermittent Claudication Model in Rats

This protocol details the creation of a model for neuropathic intermittent claudication by inducing lumbar spinal stenosis.

Experimental Workflow:

NIC_Workflow Acclimatization Animal Acclimatization Anesthesia Anesthesia Acclimatization->Anesthesia Surgical_Exposure Surgical Exposure of L4 & L6 Vertebrae Anesthesia->Surgical_Exposure Implantation Implantation of Silicone Blocks Surgical_Exposure->Implantation Wound_Closure Wound Closure Implantation->Wound_Closure PostOp_Care Post-Operative Care Wound_Closure->PostOp_Care Treatment_Initiation Initiation of Limaprost/ Vehicle Treatment PostOp_Care->Treatment_Initiation Functional_Testing Functional Testing (Walking Distance, SCBF) Treatment_Initiation->Functional_Testing Endpoint_Analysis Endpoint Analysis Functional_Testing->Endpoint_Analysis

Workflow for the neuropathic intermittent claudication model.

Materials:

  • Wistar rats (adult, specify weight range)

  • Anesthetic (e.g., sodium pentobarbital)

  • Surgical instruments for laminectomy

  • Two pieces of silicone rubber

  • Suturing material

  • This compound

  • Vehicle

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rat and prepare the surgical site over the lumbar spine.

  • Surgical Procedure: Make a dorsal midline incision to expose the L4 and L6 vertebrae.

  • Induction of Stenosis: Perform a laminectomy at the L4 and L6 levels. Place two pieces of silicone rubber into the epidural space at these levels to compress the cauda equina.[4]

  • Wound Closure and Post-operative Care: Suture the muscle and skin layers. Provide appropriate post-operative care.

  • Treatment: Administer this compound (e.g., 150 µg/kg) or vehicle orally twice a day.[4]

  • Functional Assessment: Measure walking distance on a treadmill and assess spinal cord blood flow (SCBF) using a laser-Doppler flowmeter at designated time points.[4]

References

Dissolving Limaprost Alfadex for In Vitro Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of Limaprost (B1675396) alfadex, a stable oral prostaglandin (B15479496) E1 analog, for use in a variety of in vitro studies. Accurate and consistent preparation of this compound is critical for obtaining reliable and reproducible experimental results.

Introduction to Limaprost Alfadex

Limaprost is a potent vasodilator and inhibitor of platelet aggregation.[1] It exerts its effects primarily by acting as an agonist at prostanoid receptors, particularly the Prostaglandin E2 (PGE2) receptor EP2 subtype.[1] This interaction initiates a signaling cascade that leads to the relaxation of smooth muscle cells and the inhibition of platelet aggregation.[1][2] this compound is an inclusion complex of limaprost with α-cyclodextrin, which enhances the compound's stability, especially against humidity.[1][3][4]

Solubility of this compound

This compound is sparingly soluble in aqueous solutions but demonstrates good solubility in organic solvents, which is crucial for preparing concentrated stock solutions for in vitro experiments.[5][6] Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions.[6]

Data Presentation: Solubility of Limaprost

SolventApproximate Solubility (Limaprost)Molar Concentration (mM)Notes
Dimethyl sulfoxide (DMSO)≥ 40 mg/mL[2]105.12[5]Sonication is recommended to aid dissolution.[5]
Ethanol~50 mg/mL[7]-
Dimethylformamide (DMF)~30 mg/mL[7]-
Phosphate-buffered saline (PBS, pH 7.2)~2 mg/mL[7]-Aqueous solutions are not recommended for storage for more than one day.[6]

Note: The solubility data presented is primarily for Limaprost, but is a reliable guide for this compound due to the nature of the alfadex complex enhancing stability rather than fundamentally altering solubility in organic solvents.

Experimental Protocols

Preparation of a Concentrated Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for most in vitro studies.

Materials:

  • This compound powder

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)[5]

  • Sterile, amber microcentrifuge tubes or cryovials[5]

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator bath (recommended)[5]

Procedure:

  • Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.[2]

  • Weighing: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve the target concentration. For example, to prepare 1 mL of a 10 mM stock solution of Limaprost (MW: 380.52 g/mol ), add the calculated volume of DMSO to 3.805 mg of Limaprost.

  • Solubilization: Vortex the tube thoroughly to dissolve the powder.[2] For complete dissolution, sonicate the vial in a water bath for 5-10 minutes.[5] Visually inspect the solution to ensure no solid particles remain.[5]

  • Aliquoting: Dispense the concentrated stock solution into smaller, single-use aliquots in sterile, amber cryovials.[5] This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[5]

  • Storage: Store the aliquots at -80°C for long-term stability (up to one year).[5]

Preparation of Working Solutions for Cell Culture

Important Considerations:

  • DMSO Toxicity: The final concentration of DMSO in the cell culture medium should typically not exceed 0.1% to minimize cellular toxicity, although this can be cell-type dependent.[5]

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of treating cells with the same final concentration of DMSO as the this compound-treated cells.[5]

  • Solution Stability: It is highly recommended to prepare fresh working solutions from the frozen stock immediately before each experiment.[5]

Procedure:

  • Thawing: Thaw a single aliquot of the concentrated DMSO stock solution at room temperature.

  • Dilution: Prepare serial dilutions of the stock solution in sterile cell culture medium or an appropriate buffer (e.g., PBS) to achieve the desired final concentrations. It is advisable to perform an intermediate dilution step to ensure accurate pipetting of small volumes.[5]

  • Final Preparation: Add the calculated volume of the diluted this compound solution to the pre-warmed cell culture medium. Mix gently by pipetting or inverting the tube.

  • Cell Treatment: Remove the existing medium from the cell cultures and replace it with the medium containing the final concentration of this compound or the vehicle control.

In Vitro Assay Protocol Example: cAMP Accumulation Assay

This protocol provides a general framework for measuring the effect of this compound on intracellular cyclic AMP (cAMP) levels in adherent cells expressing the EP2 receptor.[8]

Materials:

  • Adherent cells expressing the EP2 receptor

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).[8]

  • Reagent Preparation:

    • Prepare a solution of the PDE inhibitor in the stimulation buffer.

    • Prepare serial dilutions of this compound in the stimulation buffer containing the PDE inhibitor.

    • Prepare a vehicle control containing the same final concentration of DMSO and PDE inhibitor as the highest this compound concentration.[8]

  • Cell Treatment:

    • Carefully remove the culture medium from the wells.

    • Wash the cells once with stimulation buffer.

    • Add the prepared this compound dilutions and controls to the respective wells.[8]

  • Incubation: Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes). This incubation time may need to be optimized for your specific cell line.[8]

  • cAMP Measurement: Follow the instructions provided with your chosen commercial cAMP assay kit to lyse the cells (if required) and measure the intracellular cAMP levels.[8]

  • Data Analysis: Generate a dose-response curve by plotting the measured cAMP concentration against the logarithm of the this compound concentration. Calculate the EC₅₀ value using a suitable nonlinear regression model.[8]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathway of this compound and a typical experimental workflow for its in vitro application.

Limaprost_Signaling_Pathway cluster_cell Cell Membrane cluster_intracellular Intracellular Limaprost This compound EP2 EP2 Receptor Limaprost->EP2 Binds Gs Gs Protein EP2->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKA->Response Leads to

Caption: this compound signaling pathway.

In_Vitro_Workflow start Start prep_stock Prepare Concentrated Stock Solution in DMSO start->prep_stock store Aliquot and Store at -80°C prep_stock->store prep_working Prepare Fresh Working Solutions in Media store->prep_working treat_cells Treat Cells with This compound and Vehicle Control prep_working->treat_cells incubate Incubate for Defined Period treat_cells->incubate assay Perform In Vitro Assay (e.g., cAMP measurement) incubate->assay analyze Analyze Data and Determine EC50 assay->analyze end End analyze->end

Caption: Experimental workflow for in vitro studies.

References

Application Notes and Protocols for Limaprost Alfadex in a Chronic Spinal Cord Compression Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limaprost alfadex, a prostaglandin (B15479496) E1 analogue, is a potent oral vasodilator and antiplatelet agent.[1][2] It is clinically used for the treatment of ischemic symptoms associated with thromboangiitis obliterans and lumbar spinal canal stenosis.[1][2][3] Preclinical studies have demonstrated its neuroprotective potential in models of chronic spinal cord compression, suggesting a therapeutic avenue for mitigating the progressive functional decline associated with this condition. These application notes provide detailed protocols for the use of this compound in a rat model of chronic spinal cord compression, based on established research.

Mechanism of Action

This compound exerts its therapeutic effects primarily through the activation of prostaglandin E1 receptors, leading to a cascade of downstream cellular events. The key mechanisms contributing to its neuroprotective effects in the context of chronic spinal cord compression include:

  • Vasodilation and Increased Blood Flow: By relaxing vascular smooth muscle, this compound improves microcirculation within the nervous tissue. This is crucial for delivering oxygen and nutrients to the compromised spinal cord and removing metabolic waste products.[1]

  • Antiplatelet Aggregation: The compound inhibits platelet aggregation, which helps to prevent the formation of microthrombi in the spinal cord vasculature, further ensuring adequate blood perfusion to the injured tissue.[1]

These actions collectively help to alleviate the ischemic conditions and secondary injury cascades that contribute to neuronal damage in chronic spinal cord compression.

Signaling Pathway

The proposed signaling pathway for this compound involves the activation of G-protein coupled prostaglandin receptors, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to mediate the vasodilatory and antiplatelet effects.

Limaprost_Signaling Limaprost This compound Receptor Prostaglandin E1 Receptor Limaprost->Receptor Binds to AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Targets Downstream Targets PKA->Targets Phosphorylates Effects Vasodilation & Antiplatelet Effects Targets->Effects

Caption: Proposed signaling pathway of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from a key study investigating the effects of this compound in a rat model of chronic spinal cord compression.

ParameterGroup A: Sham + VehicleGroup B: Sham + LimaprostGroup C: Compression + VehicleGroup D: Compression + Limaprost
Dosage 5 mL/kg distilled water300 µg/kg this compound5 mL/kg distilled water300 µg/kg this compound
Administration Route OralOralOralOral
Frequency Twice a dayTwice a dayTwice a dayTwice a day
Treatment Duration 26 weeks26 weeks26 weeks26 weeks
Treadmill Endurance (2 weeks) 497.7 ± 2.3 s434.5 ± 65.5 s423.1 ± 33.0 s480.5 ± 19.5 s
Treadmill Endurance (26 weeks) 497.7 ± 2.3 s421.2 ± 78.8 s21.3 ± 11.7 s441.3 ± 40.4 s
Motor Neuron Count 38.3 ± 3.638.2 ± 2.632.6 ± 1.936.2 ± 2.3

Data presented as mean ± standard error of the mean.[4]

Experimental Protocols

Chronic Spinal Cord Compression Model

This protocol describes the surgical procedure for inducing chronic spinal cord compression in rats.

Materials:

  • Adult male Sprague-Dawley rats

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scalpel, forceps, retractors, bone rongeurs)

  • Dental drill

  • Thin polyurethane sheet (that expands by absorbing water)

  • Suturing material

  • Post-operative analgesics and antibiotics

Procedure:

  • Anesthetize the rat and shave the surgical area over the cervical spine.

  • Make a midline incision over the C5-C6 vertebrae.

  • Carefully dissect the paraspinal muscles to expose the laminae of the C5 and C6 vertebrae.

  • Perform a C5-C6 laminectomy to expose the dura mater.

  • Gently insert a thin polyurethane sheet under the C5-C6 laminae, epidurally. The sheet will gradually expand as it absorbs water, causing chronic compression of the spinal cord.[4]

  • For sham-operated animals, the sheet is immediately removed.[4]

  • Suture the muscle layers and close the skin incision.

  • Administer post-operative analgesics and antibiotics as per institutional guidelines.

  • Monitor the animals closely for recovery and any signs of distress.

This compound Formulation and Administration

Materials:

  • This compound

  • Distilled water (vehicle)

  • Oral gavage needles

Procedure:

  • Prepare a fresh solution of this compound in distilled water for a final dosage of 300 µg/kg. The vehicle control group receives an equivalent volume of distilled water (5 mL/kg).[4]

  • Administer the solution or vehicle orally via gavage.

  • The administration should be performed twice daily for the entire 26-week duration of the study.[4]

Behavioral Assessment: Forced Locomotion Capability

This protocol details the assessment of motor function using a rotating treadmill.

Materials:

  • Rodent treadmill with an electrified grid at the rear

  • Timer

Procedure:

  • Acclimatize the rats to the treadmill for a short period (e.g., 5 minutes at a low speed of 10 m/min) before the test.[5]

  • Begin the test at a set speed. The speed can be gradually increased.

  • The test continues until the rat reaches the point of exhaustion. Exhaustion is defined as the inability to keep pace with the treadmill and remaining on the electrified grid for a defined period (e.g., more than 5-10 seconds).[5]

  • Record the total time the rat was able to maintain its position on the treadmill.

  • Repeat the exercise tests at regular intervals (e.g., weekly or bi-weekly) throughout the 26-week study period.[4]

Histological Analysis: Motor Neuron Counting

This protocol outlines the procedure for quantifying motor neurons in the spinal cord at the end of the study.

Materials:

  • Perfusion solutions (saline, 4% paraformaldehyde)

  • Cryostat or microtome

  • Microscope slides

  • Nissl stain (e.g., cresyl violet)

  • Microscope with a camera and image analysis software

Procedure:

  • At the 26-week endpoint, deeply anesthetize the rats and perform transcardial perfusion with saline followed by 4% paraformaldehyde.

  • Carefully dissect the spinal cord, isolating the segment corresponding to the compression site (C5-C6).

  • Post-fix the tissue in 4% paraformaldehyde and then cryoprotect in a sucrose (B13894) solution.

  • Cut transverse sections (e.g., 20 µm thick) of the spinal cord using a cryostat.

  • Mount the sections on microscope slides.

  • Stain the sections with a Nissl stain (e.g., cresyl violet) to visualize the neuronal cell bodies.

  • Under a microscope, identify the ventral horn of the spinal cord gray matter.

  • Count the number of large, polygonal motor neurons with a distinct nucleus and prominent Nissl substance in the ventral horn of multiple sections.

  • Use image analysis software to assist with the quantification and to ensure consistency.

  • The final motor neuron count is typically expressed as the average number of motor neurons per section.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for investigating the effects of this compound in a chronic spinal cord compression model.

Experimental_Workflow Start Start Animal_Model Induce Chronic Spinal Cord Compression in Rats Start->Animal_Model Grouping Randomize into 4 Groups: - Sham + Vehicle - Sham + Limaprost - Compression + Vehicle - Compression + Limaprost Animal_Model->Grouping Treatment Daily Oral Administration of This compound (300 µg/kg) or Vehicle for 26 Weeks Grouping->Treatment Behavioral Weekly/Bi-weekly Treadmill Endurance Test Treatment->Behavioral Throughout Treatment Endpoint Endpoint at 26 Weeks Treatment->Endpoint Data_Analysis Statistical Analysis of Behavioral and Histological Data Behavioral->Data_Analysis Histology Spinal Cord Harvesting and Histological Processing Endpoint->Histology Analysis Motor Neuron Counting Histology->Analysis Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow diagram.

References

Application Notes and Protocols for In Vivo Administration of Limaprost Alfadex in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of Limaprost (B1675396) alfadex in rodent models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathway and experimental workflows.

Introduction

Limaprost alfadex is an orally active, synthetic analog of prostaglandin (B15479496) E1 (PGE1). It is a potent vasodilator and inhibitor of platelet aggregation, making it a valuable tool for research in areas such as peripheral arterial disease, lumbar spinal stenosis, and chemotherapy-induced neuropathy.[1][2][3][4] Its therapeutic effects are primarily mediated through agonism at the prostaglandin E2 (EP2) receptor.[5] this compound is a formulation of limaprost with α-cyclodextrin to improve its stability, as limaprost itself is susceptible to degradation in the presence of humidity.[1][6][7]

Quantitative Data Summary

The following tables summarize key quantitative data for the in vivo administration of this compound in rodents.

Table 1: Effective Doses of this compound in Rodent Models

SpeciesModelRoute of AdministrationDosageObserved EffectReference(s)
RatChronic Spinal Cord CompressionOral Gavage300 µg/kg (twice daily)Prevented decline in forced locomotion capability[8]
RatNeuropathic Intermittent ClaudicationOral Gavage150 µg/kg (twice daily)Significantly improved walking distance and spinal cord blood flow
MouseChemotherapy-Induced Neuropathy (Paclitaxel, Oxaliplatin)Intraperitoneal InjectionNot specifiedInhibited the late phase of mechanical allodynia and prevented a decrease in peripheral blood flow[4]

Table 2: Pharmacokinetic Parameters of Limaprost in Healthy Human Volunteers (for reference)

ParameterValueUnit
Time to Maximum Concentration (Tmax)0.5hours
Elimination Half-life (T½)1.64hours
Maximum Concentration (Cmax)13.37pg/mL
Area Under the Curve (AUC)18.60pg·h/mL

Signaling Pathway

Limaprost exerts its effects primarily by acting as an agonist on the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2), a G-protein coupled receptor (GPCR).[5] Activation of the EP2 receptor initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.

Limaprost_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell / Platelet Limaprost Limaprost EP2 EP2 Receptor (GPCR) Limaprost->EP2 Binds to Gs Gs Protein EP2->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition Leads to

Caption: Limaprost signaling pathway via the EP2 receptor.

Experimental Protocols

Preparation of this compound for Administration

This compound is sensitive to humidity and its stability in aqueous solutions can be limited.[1][6][7] Therefore, it is crucial to prepare fresh solutions for each experiment.

4.1.1. Oral Gavage Solution/Suspension

  • Vehicle 1: Distilled Water

    • Weigh the required amount of this compound powder.

    • Dissolve in a known volume of sterile distilled water to achieve the desired final concentration.

    • Vortex thoroughly until the powder is completely dissolved. A study in rats successfully used distilled water as a vehicle for a dose of 300 µg/kg.[8]

  • Vehicle 2: 0.5% Carboxymethyl Cellulose Sodium (CMC-Na) Suspension [2]

    • Prepare a 0.5% (w/v) solution of CMC-Na in sterile distilled water. (e.g., add 0.5 g of CMC-Na to 100 mL of distilled water).

    • Stir the solution until the CMC-Na is fully dissolved.

    • Slowly add the weighed this compound powder to the CMC-Na solution while stirring to form a uniform suspension.

4.1.2. Intraperitoneal (IP) Injection Solution

For intraperitoneal injections, a vehicle that can solubilize the compound while being well-tolerated by the animal is necessary.

  • Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline [2]

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • In a sterile tube, add the required volume of the this compound DMSO stock solution.

    • Add the calculated volume of PEG300 and vortex to mix.

    • Add the calculated volume of Tween 80 and vortex until the solution is clear.

    • Finally, add the required volume of sterile saline and vortex to obtain a homogenous solution.

Administration Protocols

4.2.1. Oral Gavage in Rats and Mice

This protocol ensures the precise oral delivery of this compound.

Oral_Gavage_Workflow start Start weigh Weigh Animal start->weigh calculate Calculate Dose Volume (e.g., 5-10 mL/kg) weigh->calculate prepare_solution Prepare this compound Solution/Suspension calculate->prepare_solution restrain Properly Restrain Animal prepare_solution->restrain gavage Administer via Oral Gavage Needle restrain->gavage monitor Monitor Animal for Adverse Effects gavage->monitor end End monitor->end

Caption: Experimental workflow for oral gavage administration.

Procedure:

  • Animal Preparation: Weigh the animal to determine the correct dosage volume.

  • Solution Preparation: Prepare the this compound solution or suspension as described in section 4.1.1.

  • Restraint: Gently but firmly restrain the rodent.

  • Gavage:

    • Use an appropriately sized, ball-tipped gavage needle.

    • Gently insert the needle into the esophagus and advance it into the stomach.

    • Administer the solution slowly.

  • Post-Administration Monitoring: Observe the animal for any signs of distress or adverse reactions.

4.2.2. Intraperitoneal (IP) Injection in Mice

This protocol is suitable for systemic administration of this compound.

IP_Injection_Workflow start Start weigh Weigh Animal start->weigh calculate Calculate Injection Volume (e.g., 10 mL/kg) weigh->calculate prepare_solution Prepare this compound Injection Solution calculate->prepare_solution restrain Properly Restrain Animal prepare_solution->restrain inject Inject into Lower Right Abdominal Quadrant restrain->inject monitor Monitor Animal for Adverse Effects inject->monitor end End monitor->end

Caption: Experimental workflow for intraperitoneal injection.

Procedure:

  • Animal Preparation: Weigh the mouse to calculate the precise injection volume.

  • Solution Preparation: Prepare the this compound injection solution as described in section 4.1.2.

  • Restraint: Properly restrain the mouse to expose the abdomen.

  • Injection:

    • Locate the lower right quadrant of the abdomen.

    • Insert a 25-27 gauge needle at a 30-45 degree angle.

    • Aspirate to ensure no blood or urine is drawn, then inject the solution.

  • Post-Injection Monitoring: Observe the mouse for any immediate adverse reactions.

Concluding Remarks

The protocols and data presented in these application notes provide a foundation for the successful in vivo administration of this compound in rodent models. Researchers should always adhere to approved animal care and use protocols and optimize dosages and administration schedules for their specific experimental needs. The inherent instability of prostaglandin analogs necessitates careful preparation and handling of this compound to ensure reproducible and reliable experimental outcomes.

References

Application Notes and Protocols for Cell Culture Applications of Limaprost Alfadex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limaprost alfadex, a synthetic analog of prostaglandin (B15479496) E1 (PGE1), is a potent, orally active vasodilator and antiplatelet agent.[1] It is clinically utilized for the treatment of ischemic symptoms associated with thromboangiitis obliterans and to improve symptoms and walking ability in patients with acquired lumbar spinal canal stenosis.[1] These therapeutic effects are primarily attributed to its ability to improve peripheral blood flow and inhibit platelet aggregation.[1] In the context of cell culture, this compound serves as a valuable tool for investigating various cellular processes, including vasodilation, neuroprotection, and anti-inflammatory responses.

This document provides detailed application notes and protocols for the use of this compound in various cell culture systems. It is intended to guide researchers, scientists, and drug development professionals in designing and executing experiments to explore the cellular and molecular mechanisms of this compound.

Mechanism of Action

Limaprost exerts its pharmacological effects primarily as an agonist at the prostanoid EP2 receptor, a Gs protein-coupled receptor.[1] Binding of Limaprost to the EP2 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in a cascade of cellular responses including relaxation of smooth muscle cells (vasodilation) and inhibition of platelet activation and aggregation.[1]

Data Presentation: Effective Concentrations

While specific in vitro concentration data for this compound is not extensively available in the public domain, data for its parent compound, Prostaglandin E1 (PGE1), can provide a valuable starting point for dose-response experiments. Researchers are encouraged to perform their own dose-response curves to determine the optimal concentration for their specific cell type and assay.

Assay TypeCell TypeCompoundEffective Concentration RangeObserved EffectCitation
T-cell AdhesionMouse Endothelioma Cells (eEnd.2)PGE110⁻¹² M - 10⁻⁸ MDose-dependent reduction of TNF-α-induced T-cell binding[2]
Platelet Aggregation (in synergy with endothelial cells)Porcine Aortic Endothelial Cells (PAE) & Human PlateletsPGE1≥ 0.1 ng/mLInhibition of platelet aggregation[2]
Platelet Aggregation (direct)Human PlateletsPGE1> 3 ng/mLInhibition of platelet aggregation[2]

Note: The molecular weight of Limaprost is 380.5 g/mol . A concentration of 1 ng/mL is approximately 2.6 nM.[2]

Signaling Pathways and Experimental Workflows

Limaprost Signaling Pathway

The primary signaling cascade initiated by Limaprost binding to the EP2 receptor is depicted below.

Limaprost_Signaling cluster_membrane Cell Membrane EP2_Receptor EP2 Receptor Gs_Protein Gs Protein EP2_Receptor->Gs_Protein activates Limaprost Limaprost Limaprost->EP2_Receptor Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Vasodilation, Anti-platelet Aggregation) PKA->Cellular_Response leads to

Figure 1: Limaprost Signaling Pathway via the EP2 Receptor.

Experimental Workflow: In Vitro cAMP Accumulation Assay

This workflow outlines the key steps for measuring the effect of Limaprost on intracellular cAMP levels.

cAMP_Workflow Start Start Cell_Plating Seed cells in a 96-well plate Start->Cell_Plating Incubation1 Incubate overnight Cell_Plating->Incubation1 Reagent_Prep Prepare Limaprost dilutions and PDE inhibitor solution Incubation1->Reagent_Prep Cell_Treatment Wash cells and add Limaprost/controls Reagent_Prep->Cell_Treatment Incubation2 Incubate at 37°C Cell_Treatment->Incubation2 cAMP_Measurement Lyse cells and measure cAMP using a commercial kit Incubation2->cAMP_Measurement Data_Analysis Generate dose-response curve and calculate EC₅₀ cAMP_Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for an in vitro cAMP accumulation assay.

Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay

This protocol is designed to quantify the increase in intracellular cAMP levels in response to Limaprost treatment in adherent cells expressing the EP2 receptor.[3]

Materials:

  • Cells of interest cultured in 96-well plates

  • This compound stock solution (in DMSO)

  • Stimulation buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine (B1674149) - IBMX)

  • Commercial cAMP assay kit (e.g., ELISA, TR-FRET, or luminescence-based)

  • Plate reader compatible with the chosen assay kit

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Reagent Preparation:

    • Prepare a working solution of the PDE inhibitor in the stimulation buffer.

    • Prepare serial dilutions of this compound in stimulation buffer containing the PDE inhibitor.

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest Limaprost concentration.

  • Cell Treatment:

    • Carefully remove the culture medium from the wells.

    • Wash the cells once with stimulation buffer.

    • Add the prepared Limaprost dilutions and controls to the respective wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). This incubation time should be optimized for the specific cell line.

  • cAMP Measurement: Follow the instructions provided with your chosen commercial cAMP assay kit to lyse the cells (if required) and measure the intracellular cAMP concentration.

  • Data Analysis:

    • Generate a dose-response curve by plotting the measured cAMP concentration against the logarithm of the Limaprost concentration.

    • Calculate the EC₅₀ value using a suitable nonlinear regression model.

Protocol 2: In Vitro Platelet Aggregation Assay

This protocol provides a general method for assessing the anti-platelet effects of this compound using light transmission aggregometry (LTA).[1]

Materials:

  • Freshly drawn human whole blood

  • Anticoagulant (e.g., 3.2% sodium citrate)

  • This compound stock solution (in a suitable solvent like DMSO, diluted in PBS)

  • Platelet aggregation agonist (e.g., ADP, collagen)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Platelet aggregometer

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Draw whole blood into tubes containing sodium citrate.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at a higher speed (e.g., 2,500 x g) for 20 minutes to obtain PPP. PPP is used to set the 100% aggregation baseline.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Assay Procedure:

    • Pre-warm the adjusted PRP samples to 37°C.

    • Add a specific volume of this compound solution (at various concentrations) or vehicle control to the PRP and incubate for a short period (e.g., 1-5 minutes).

    • Initiate platelet aggregation by adding a known concentration of an agonist (e.g., ADP).

    • Measure the change in light transmission through the PRP suspension over time using a platelet aggregometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of aggregation for each concentration of Limaprost.

    • Determine the IC₅₀ value (the concentration of Limaprost that inhibits platelet aggregation by 50%).

Protocol 3: In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation Model)

This protocol simulates ischemic conditions to evaluate the neuroprotective effects of this compound on primary neurons.[4]

Materials:

  • Primary cortical or hippocampal neurons cultured on poly-D-lysine-coated plates

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Glucose-free DMEM or Neurobasal medium

  • This compound stock solution

  • Cell viability assay (e.g., MTT assay)

  • Cytotoxicity assay (e.g., LDH assay)

  • Apoptosis assay (e.g., Caspase-3/7 assay)

Methodology:

  • Cell Culture:

    • Isolate primary cortical or hippocampal neurons from embryonic day 18 (E18) rat or mouse pups.

    • Plate the neurons and maintain the cultures for 7-10 days to allow for maturation.

  • Oxygen-Glucose Deprivation (OGD):

    • Replace the culture medium with glucose-free DMEM or Neurobasal medium.

    • Place the cultures in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a predetermined duration (e.g., 60-90 minutes) to induce cell stress.

  • Limaprost Treatment: Add this compound at various concentrations to the culture medium either as a pre-treatment (before OGD), co-treatment (during OGD), or post-treatment (during reoxygenation).

  • Reoxygenation: After the OGD period, replace the glucose-free medium with the original supplemented Neurobasal medium and return the cultures to a normoxic incubator (95% air, 5% CO₂) for 24 hours.

  • Assessment of Neuroprotection:

    • Cell Viability (MTT Assay): Measure the metabolic activity of viable cells.

    • Cytotoxicity (LDH Assay): Quantify the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of cell death.

    • Apoptosis (Caspase-3/7 Assay): Assess the activation of caspases to determine the extent of apoptosis.

Conclusion

This compound is a versatile pharmacological tool for in vitro research. Its well-defined mechanism of action centered on the EP2 receptor and cAMP signaling makes it an ideal compound for studying vasodilation, platelet aggregation, and neuroprotection at the cellular level. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the diverse biological effects of this compound in various cell culture models. It is recommended that researchers optimize the provided protocols for their specific experimental systems to ensure robust and reproducible results.

References

Application Notes and Protocols for Limaprost Alfadex in a Rat Model of Hindlimb Ischemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limaprost alfadex, a synthetic prostaglandin (B15479496) E1 (PGE1) analogue, is a potent oral vasodilator and antiplatelet agent.[1] It is clinically used for treating ischemic symptoms associated with thromboangiitis obliterans and lumbar spinal canal stenosis.[1] In preclinical research, rodent models of hindlimb ischemia are crucial for studying peripheral artery disease (PAD) and evaluating novel therapeutic strategies aimed at promoting angiogenesis and restoring blood flow. This document provides detailed application notes and protocols for the use of this compound in a rat model of hindlimb ischemia, based on currently available scientific literature.

Mechanism of Action

Limaprost exerts its therapeutic effects primarily through the activation of prostanoid EP receptors, leading to vasodilation and inhibition of platelet aggregation. The binding of Limaprost to the Gs protein-coupled EP2 receptor stimulates adenylyl cyclase, which in turn increases intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] This elevation in cAMP activates Protein Kinase A (PKA), leading to the relaxation of vascular smooth muscle and subsequent vasodilation.[2] Furthermore, PGE1, the parent compound of Limaprost, has been shown to promote the formation of new blood capillaries in ischemic skeletal muscle and can induce the expression of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis.[2][3]

Data Presentation

While specific quantitative data for this compound in a rat hindlimb ischemia model is limited in the reviewed literature, the following tables summarize relevant findings from a closely related model and typical outcomes measured in hindlimb ischemia studies.

Table 1: Efficacy of this compound in a Rat Model of Neuropathic Intermittent Claudication

Treatment GroupDoseOutcome MeasureResult
Vehicle Control-Walking DistanceBaseline
This compound150 μg/kg, p.o. × 2/dayWalking DistanceSignificant Improvement
Vehicle Control-Spinal Cord Blood Flow (SCBF)Baseline
This compound150 μg/kg, p.o. × 2/daySpinal Cord Blood Flow (SCBF)Significant Improvement

Data adapted from a study on a rat model of neuropathic intermittent claudication, which shares pathophysiological aspects with hindlimb ischemia.[1]

Table 2: Representative Blood Perfusion Data in a Rat Hindlimb Ischemia Model (Laser Doppler Imaging)

Time PointIschemic Limb (Perfusion Units - PU)Non-Ischemic Limb (Perfusion Units - PU)
Baseline (Pre-ligation)350 ± 25355 ± 30
Day 0 (Post-ligation)50 ± 10350 ± 28
Day 7100 ± 15345 ± 25
Day 14180 ± 20350 ± 30
Day 21250 ± 30355 ± 28

This table presents typical expected values and is for illustrative purposes. Actual results will vary based on the specific experimental setup.

Experimental Protocols

Rat Model of Hindlimb Ischemia (Femoral Artery Ligation)

This protocol describes a standard method for inducing unilateral hindlimb ischemia in rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps, needle holder)

  • Suture material (e.g., 4-0 silk)

  • Heating pad

  • Sterile drapes and gauze

Procedure:

  • Anesthetize the rat using an appropriate anesthetic protocol.

  • Shave the hair from the inguinal region of the left hindlimb.

  • Place the rat in a supine position on a heating pad to maintain body temperature.

  • Sterilize the surgical area with an appropriate antiseptic solution.

  • Make a small longitudinal incision in the skin over the inguinal crease to expose the femoral artery.

  • Carefully dissect the femoral artery from the surrounding connective tissue, separating it from the femoral vein and nerve.

  • Ligate the femoral artery at two locations: proximally, just distal to the inguinal ligament, and distally, at the bifurcation of the saphenous and popliteal arteries.

  • Excise the segment of the artery between the two ligatures.

  • Close the skin incision with sutures.

  • Allow the rat to recover from anesthesia on a heating pad.

Administration of this compound

Materials:

  • This compound

  • Vehicle (e.g., distilled water or 0.5% carboxymethylcellulose solution)

  • Oral gavage needles

Procedure:

  • Prepare a suspension of this compound in the chosen vehicle at the desired concentration. Based on related studies, a dose of 150 μg/kg administered orally twice daily can be considered as a starting point.[1]

  • Administer the this compound suspension or vehicle to the rats via oral gavage.

  • Treatment can be initiated either before or after the induction of hindlimb ischemia, depending on the study design (prophylactic vs. therapeutic).

  • Continue the treatment for the desired duration of the experiment (e.g., 7, 14, or 21 days).

Assessment of Blood Perfusion by Laser Doppler Perfusion Imaging (LDPI)

Materials:

  • Laser Doppler Perfusion Imager

  • Anesthesia (as above)

  • Heating pad

Procedure:

  • Anesthetize the rat at specified time points (e.g., baseline, day 0, 7, 14, 21 post-ischemia).

  • Place the rat on a heating pad to maintain body temperature and minimize physiological variations in blood flow.

  • Position the Laser Doppler Perfusion Imager over the plantar surface of both hindlimbs.

  • Acquire perfusion images according to the manufacturer's instructions.

  • Analyze the images to quantify blood flow in regions of interest (ROIs) on both the ischemic and non-ischemic limbs.

  • Express the blood flow recovery as a ratio of perfusion in the ischemic limb to that in the non-ischemic limb.

Histological Analysis for Angiogenesis

Materials:

  • Microtome

  • Microscope slides

  • Antibodies for immunohistochemistry (e.g., anti-CD31 for endothelial cells, anti-α-smooth muscle actin for smooth muscle cells)

  • Staining reagents (e.g., hematoxylin (B73222) and eosin)

Procedure:

  • At the end of the experiment, euthanize the rats and harvest the gastrocnemius or tibialis anterior muscles from both hindlimbs.

  • Fix the muscle tissue in 4% paraformaldehyde and embed in paraffin.

  • Cut thin sections (e.g., 5 µm) using a microtome and mount them on microscope slides.

  • Perform hematoxylin and eosin (B541160) (H&E) staining to assess muscle fiber morphology and necrosis.

  • Perform immunohistochemistry using antibodies against CD31 to identify and quantify capillary density.

  • Quantify the number of capillaries per muscle fiber or per unit area to assess the degree of angiogenesis.

Mandatory Visualizations

G cluster_0 cluster_1 Experimental Workflow Hindlimb Ischemia Hindlimb Ischemia Drug Administration Drug Administration Hindlimb Ischemia->Drug Administration Treatment Initiation Femoral Artery Ligation Femoral Artery Ligation Outcome Assessment Outcome Assessment Drug Administration->Outcome Assessment Post-treatment This compound Administration This compound Administration Laser Doppler Perfusion Imaging Laser Doppler Perfusion Imaging Femoral Artery Ligation->this compound Administration This compound Administration->Laser Doppler Perfusion Imaging Histological Analysis Histological Analysis Laser Doppler Perfusion Imaging->Histological Analysis G This compound This compound EP2 Receptor EP2 Receptor This compound->EP2 Receptor Binds to Adenylyl Cyclase Adenylyl Cyclase EP2 Receptor->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Increases PKA PKA cAMP->PKA Activates VEGF Expression VEGF Expression cAMP->VEGF Expression Induces Vasodilation Vasodilation PKA->Vasodilation Leads to Angiogenesis Angiogenesis VEGF Expression->Angiogenesis Promotes

References

Application Notes and Protocols for Assessing the In Vivo Efficacy of Limaprost Alfadex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limaprost alfadex, an oral prostaglandin (B15479496) E1 (PGE1) analog, is a potent therapeutic agent with demonstrated efficacy in improving peripheral circulation and mitigating symptoms associated with certain vascular and neurogenic disorders.[1][2][3] Its primary mechanisms of action include vasodilation and inhibition of platelet aggregation, which collectively enhance blood flow and protect against thrombosis.[3][4] These application notes provide a comprehensive overview of the in vivo assessment of this compound, detailing its mechanism of action, relevant experimental models, and key outcome measures. The protocols outlined herein are intended to guide researchers in the design and execution of robust preclinical studies to evaluate the therapeutic potential of this compound.

Mechanism of Action

Limaprost exerts its pharmacological effects primarily as an agonist at prostanoid receptors, with a notable affinity for the Prostaglandin E2 (PGE2) receptor EP2 subtype.[2] It is also suggested to have activity at EP1 and EP3 receptors.[2] The principal signaling cascade initiated by Limaprost binding to the EP2 receptor involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][5] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in the relaxation of smooth muscle, vasodilation, and inhibition of platelet activation and aggregation.[2][3]

Signaling Pathway of this compound

Limaprost_Signaling cluster_cell Vascular Smooth Muscle Cell / Platelet Limaprost This compound EP2 EP2 Receptor Limaprost->EP2 Binds to Gs Gs Protein EP2->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKA->Relaxation Aggregation Inhibition of Platelet Aggregation PKA->Aggregation

Caption: this compound signaling via the EP2 receptor.

In Vivo Efficacy Models

The therapeutic effects of this compound can be evaluated in various animal models that recapitulate the pathologies for which it is indicated, namely peripheral circulatory disorders and neurogenic intermittent claudication secondary to lumbar spinal canal stenosis.

Rodent Model of Chronic Spinal Cord Compression

This model is designed to mimic the chronic compression of the spinal cord observed in conditions like cervical spondylotic myelopathy and lumbar spinal stenosis, allowing for the assessment of motor function and neurological deficits.[6]

Experimental Protocol:

  • Animal Model: Adult male Sprague-Dawley rats (250-300g) are suitable for this model.

  • Surgical Procedure:

    • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

    • Make a dorsal midline incision over the cervical or lumbar spine.

    • Perform a laminectomy at the desired vertebral level (e.g., C5-C6 for cervical compression).[6]

    • Implant a thin sheet of a water-absorbent polymer (e.g., polyurethane) under the lamina to induce gradual compression of the spinal cord.[6]

    • In sham-operated animals, the polymer is immediately removed.[6]

    • Suture the muscle and skin layers.

  • Drug Administration:

    • Administer this compound orally (e.g., via gavage) at a dose of 300 µg/kg twice daily, starting from the day of surgery.[4]

    • The control group receives the vehicle (e.g., distilled water).[4]

  • Outcome Measures:

    • Treadmill Endurance Test: At regular intervals (e.g., weekly for up to 26 weeks), assess the forced locomotion capability of the rats on a rotating treadmill.[6] Record the total time until exhaustion.

    • Behavioral Scoring: Utilize scoring systems like the Basso, Beattie, Bresnahan (BBB) locomotor rating scale to evaluate hindlimb motor function.[2]

    • Histological Analysis: At the end of the study, perfuse the animals and harvest the spinal cord for histological examination to assess neuronal damage and preservation.

Canine Model of Cauda Equina Compression

This large animal model provides a closer anatomical and physiological representation of human lumbar spinal stenosis and allows for more detailed neurophysiological assessments.[7][8]

Experimental Protocol:

  • Animal Model: Adult mongrel dogs are a suitable model.

  • Surgical Procedure:

    • Anesthetize the dog and place it in a prone position.

    • Perform a laminectomy at the lumbosacral level (L7-S1).

    • Induce compression of the cauda equina using an inflatable balloon catheter placed in the epidural space.[7] The pressure can be controlled and maintained for acute or chronic studies.

  • Drug Administration:

  • Outcome Measures:

    • Nerve Conduction Velocity (NCV): Measure the NCV of the sciatic and tibial nerves before, during, and after compression to assess nerve function.[8]

    • Blood Flow Measurement: Use laser Doppler flowmetry to measure blood flow in the cauda equina nerve roots.[8]

    • Gait Analysis: Visually assess and score the gait of the animals to evaluate for any neurological deficits.

Rodent Model of Peripheral Circulatory Disorder (Lauric Acid-Induced)

This model induces ischemic injury in the peripheral limbs, which is relevant to conditions like thromboangiitis obliterans.[3]

Experimental Protocol:

  • Animal Model: Adult male Wistar rats (200-250g).

  • Induction of Ischemia:

    • Anesthetize the rat.

    • Isolate the femoral artery and inject a solution of lauric acid to induce thrombosis and subsequent ischemia in the hind limb.[3]

  • Drug Administration:

    • Administer this compound orally at various doses to determine the effective dose range.

  • Outcome Measures:

    • Gross Observation: Visually score the development of ischemic lesions (e.g., color changes, edema, necrosis) in the affected limb over time.

    • Cutaneous Blood Flow: Measure cutaneous blood flow in the hind limbs using laser Doppler flowmetry.[3]

    • Cutaneous Temperature: Monitor the temperature of the hind limb paws as an indicator of blood perfusion.[3]

Key Experimental Methodologies

Treadmill Gait Analysis in Rodents

Objective: To quantitatively assess locomotor function and endurance.

Protocol:

  • Apparatus: A motorized rodent treadmill with adjustable speed and incline.

  • Acclimatization: Acclimate the rats to the treadmill for several days before the baseline measurements.

  • Procedure:

    • Place the rat on the treadmill belt.

    • Start the treadmill at a low speed (e.g., 10 cm/s) and gradually increase to the desired testing speed (e.g., 20-30 cm/s).[10][11]

    • For endurance testing, maintain a constant speed and record the time until the animal is unable to continue running.

    • For kinematic analysis, use a high-speed camera to record the stepping pattern and analyze parameters such as stride length, step height, and joint angles.[12]

Nerve Conduction Velocity (NCV) Measurement in Rodents and Canines

Objective: To evaluate the functional integrity of peripheral nerves.

Protocol:

  • Apparatus: An electrophysiological recording system with stimulating and recording electrodes.

  • Procedure:

    • Anesthetize the animal and maintain its body temperature.

    • Place stimulating electrodes over the nerve trunk at two different points (proximal and distal).

    • Place recording electrodes over a muscle innervated by the nerve.

    • Deliver a supramaximal electrical stimulus at the proximal and distal sites and record the resulting compound muscle action potentials (CMAPs).

    • Measure the latency of the CMAP onset from each stimulation site.

    • Calculate the NCV by dividing the distance between the two stimulation sites by the difference in latencies.[13]

Laser Doppler Blood Flow Measurement

Objective: To assess microvascular blood flow in nervous tissue or skin.

Protocol:

  • Apparatus: A laser Doppler flowmeter with a probe.

  • Procedure:

    • Anesthetize the animal.

    • For nerve blood flow, surgically expose the sciatic nerve or cauda equina.[1]

    • For cutaneous blood flow, shave the area of interest on the hind limb.

    • Place the laser Doppler probe gently on the surface of the tissue.

    • Record the blood flow in arbitrary units (perfusion units).[14]

Data Presentation

Quantitative data from in vivo efficacy studies of this compound should be summarized in a clear and structured format to facilitate comparison between treatment and control groups.

Table 1: Effect of this compound on Treadmill Endurance in a Rat Model of Chronic Spinal Cord Compression [4]

Treatment GroupNTreadmill Endurance at 2 Weeks (seconds, mean ± SEM)Treadmill Endurance at 26 Weeks (seconds, mean ± SEM)
Sham + Vehicle6497.7 ± 2.3497.7 ± 2.3
Sham + Limaprost6434.5 ± 65.5421.2 ± 78.8
Compression + Vehicle15423.1 ± 33.021.3 ± 11.7
Compression + Limaprost15480.5 ± 19.5441.3 ± 40.4

Table 2: Expected Outcomes of this compound in a Canine Model of Cauda Equina Compression

Outcome MeasureControl Group (Vehicle)This compound GroupExpected Result
Nerve Conduction Velocity (m/s)DecreasedMaintained or ImprovedLimaprost will prevent or reverse the decrease in NCV.
Cauda Equina Blood Flow (Perfusion Units)DecreasedIncreasedLimaprost will increase blood flow to the compressed nerve roots.
Gait Score (0=normal, 5=paraplegic)IncreasedDecreasedLimaprost will improve gait and reduce neurological deficits.

Table 3: Expected Outcomes of this compound in a Rodent Model of Peripheral Circulatory Disorder

Outcome MeasureControl Group (Vehicle)This compound GroupExpected Result
Ischemic Lesion Score (0-4)HighLowLimaprost will reduce the severity of ischemic lesions.
Cutaneous Blood Flow (Perfusion Units)LowHighLimaprost will increase cutaneous blood flow.
Cutaneous Temperature (°C)LowHighLimaprost will increase the temperature of the ischemic limb.

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (Rat or Dog) Disease_Induction Induce Disease Pathology (e.g., Spinal Cord Compression) Animal_Model->Disease_Induction Group_Allocation Randomly Allocate to Treatment and Control Groups Disease_Induction->Group_Allocation Drug_Admin Administer this compound or Vehicle Group_Allocation->Drug_Admin Behavioral Behavioral Tests (e.g., Treadmill) Drug_Admin->Behavioral Neurophysiological Neurophysiological Measures (e.g., NCV) Drug_Admin->Neurophysiological Blood_Flow Blood Flow Measurement (Laser Doppler) Drug_Admin->Blood_Flow Histology Histological Analysis Drug_Admin->Histology Data_Collection Collect and Tabulate Data Behavioral->Data_Collection Neurophysiological->Data_Collection Blood_Flow->Data_Collection Histology->Data_Collection Statistical_Analysis Perform Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Draw Conclusions on Efficacy Statistical_Analysis->Conclusion

Caption: General workflow for in vivo efficacy assessment.

References

Application Notes and Protocols for Preparing Limaprost Alfadex Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limaprost, a synthetic analog of prostaglandin (B15479496) E1 (PGE1), is a potent, orally active vasodilator and antiplatelet agent.[1][2] It is clinically utilized for improving ischemic symptoms associated with conditions like thromboangiitis obliterans and lumbar spinal canal stenosis.[3][4] In a research setting, Limaprost is a valuable tool for investigating pathways related to vasodilation, inflammation, and nerve function.[3][5] As a PGE1 analog, its primary mechanism of action is as an agonist at prostanoid receptors, particularly the Prostaglandin E2 (PGE2) receptor EP2 subtype, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent smooth muscle relaxation and vasodilation.[6][7]

This document provides detailed application notes and protocols for the preparation, storage, and handling of Limaprost alfadex stock solutions in Dimethyl Sulfoxide (DMSO) for research applications.

Data Presentation

Chemical and Physical Properties
PropertyValue
Molecular Formula C₂₂H₃₆O₅
Molecular Weight 380.52 g/mol
Appearance Crystalline solid
CAS Number 88852-12-4
Solubility Data

This compound is sparingly soluble in aqueous solutions but demonstrates good solubility in organic solvents such as DMSO.[3]

SolventSolubilityMolar Concentration (mM)Notes
DMSO ≥ 40 mg/mL[1]105.12Sonication is recommended to aid dissolution.[3]
Ethanol > 50 mg/mL[1]-
Dimethylformamide (DMF) > 30 mg/mL[1]-
PBS (pH 7.2) Approx. 2 mg/mL[1]-
Storage and Stability

Proper storage is critical to maintain the biological activity of this compound. The compound is sensitive to moisture and repeated freeze-thaw cycles can lead to degradation.[8][9]

FormStorage TemperatureDurationNotes
Solid Powder -20°C[10]Up to 3 years[10]Store in a dry, dark place.[11]
In DMSO (Stock Solution) -80°C[10]Up to 1 year[10]Aliquot to avoid repeated freeze-thaw cycles.[8]
In DMSO (Stock Solution) -20°C[8]Up to 1 year[8]
Aqueous Solutions N/ANot RecommendedPrepare fresh for each experiment.[8]

Experimental Protocols

Protocol 1: Preparation of a 40 mg/mL (105.12 mM) Concentrated Stock Solution in DMSO

This protocol outlines the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Sonicator bath

  • Sterile pipette and tips

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 40 mg/mL solution, weigh 40 mg of this compound.

  • Dissolution: Add the appropriate volume of sterile DMSO to the powder. For the example above, add 1 mL of DMSO.

  • Solubilization: Vortex the solution briefly. To ensure complete dissolution, sonicate the vial in a water bath for 5-10 minutes.[3]

  • Visual Inspection: Visually inspect the solution to ensure no particulates are present. The solution should be clear.

  • Aliquoting: Dispense the concentrated stock solution into smaller, single-use aliquots in sterile, amber cryovials to prevent degradation from repeated freeze-thaw cycles.[1]

  • Storage: Store the aliquots at -80°C for long-term stability.[10]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the concentrated DMSO stock solution to prepare working solutions for in vitro experiments.

Important Considerations:

  • DMSO Toxicity: The final concentration of DMSO in the cell culture medium should typically not exceed 0.1% to avoid cellular toxicity, though this can be cell-type dependent.[3]

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of treating cells with the same final concentration of DMSO as the Limaprost-treated cells.[3]

  • Solution Stability: It is highly recommended to prepare fresh working solutions from the frozen stock immediately before each experiment as Limaprost solutions can be unstable.[3]

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Calculate Dilution: Determine the required volume of the stock solution to achieve the desired final concentration in your cell culture medium. For example, to make a 10 µM working solution in 10 mL of media from a 10 mM stock solution, you would need 10 µL of the stock solution.

  • Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform a serial dilution of the stock solution in sterile DMSO or culture medium.

  • Addition to Medium: Add the calculated volume of the this compound stock solution to the cell culture medium and mix thoroughly by gentle inversion or pipetting.

  • Immediate Use: Use the freshly prepared working solution immediately for your experiments.

Visualizations

This compound Signaling Pathway

Limaprost_Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Limaprost Limaprost EP2_Receptor EP2 Receptor Limaprost->EP2_Receptor Binds G_Protein Gs Protein EP2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to Platelet_Aggregation_Inhibition Platelet Aggregation Inhibition PKA->Platelet_Aggregation_Inhibition Leads to Vasodilation Vasodilation Smooth_Muscle_Relaxation->Vasodilation

Caption: Mechanism of action of this compound.

Experimental Workflow: Stock Solution Preparation

Stock_Solution_Workflow Workflow for this compound Stock Solution Preparation cluster_preparation Preparation cluster_storage Storage start Start weigh 1. Weigh Limaprost alfadex powder start->weigh add_dmso 2. Add sterile DMSO weigh->add_dmso sonicate 3. Vortex and sonicate for 5-10 min add_dmso->sonicate inspect 4. Visually inspect for complete dissolution sonicate->inspect aliquot 5. Aliquot into single-use cryovials inspect->aliquot store 6. Store at -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solutions.

References

Application Notes and Protocols for Oral Administration of Limaprost Alfadex in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limaprost (B1675396) alfadex, a synthetic analog of prostaglandin (B15479496) E1 (PGE1), is an orally active agent known for its potent vasodilatory and anti-platelet aggregation properties.[1] It is primarily used in clinical settings to improve peripheral circulatory failure and alleviate symptoms associated with thromboangiitis obliterans and lumbar spinal canal stenosis.[1] In preclinical research, limaprost alfadex is a valuable tool for investigating therapeutic interventions in various animal models of ischemic and neuropathic conditions.

These application notes provide a comprehensive overview of the use of this compound in animal studies, with a focus on oral administration. This document outlines its mechanism of action, summarizes key quantitative data from animal efficacy studies, and provides detailed experimental protocols for its application and evaluation.

Mechanism of Action

Limaprost exerts its pharmacological effects primarily by acting as an agonist at prostaglandin E2 (PGE2) receptors, particularly the EP2 subtype.[2] These receptors are Gs protein-coupled. The binding of limaprost to EP2 receptors initiates a signaling cascade that involves the activation of adenylyl cyclase.[2] This enzyme, in turn, catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[2] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[2] PKA then phosphorylates downstream targets, resulting in the relaxation of vascular smooth muscle cells, leading to vasodilation, and the inhibition of platelet aggregation.[2][3] This cascade underlies the therapeutic effects of limaprost in improving blood flow and reducing thrombosis.[1]

Signaling Pathway of this compound

Limaprost_Signaling cluster_cell Vascular Smooth Muscle Cell / Platelet Limaprost This compound EP2 EP2 Receptor (Gs-protein coupled) Limaprost->EP2 binds AC Adenylyl Cyclase EP2->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKA->Relaxation Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition

Caption: Signaling pathway of this compound via the EP2 receptor.

Pharmacokinetic Data

Table 1: Pharmacokinetic Parameters of Oral this compound in Healthy Human Volunteers

Parameter5 µg Single Dose[4]30 µg Single Dose[5]
Tmax (Time to Maximum Concentration) 22.50 min0.5 hours
Cmax (Maximum Plasma Concentration) 2.56 pg/mL13.37 pg/mL
t½ (Elimination Half-life) 21.70 min1.64 hours
AUC0-t (Area Under the Curve) 70.68 pg·min/mL18.60 pg·h/mL (AUC0-12h)

Note: The significant differences in reported half-life between studies may be attributable to differences in study design, analytical methods, and dosing.

Efficacy in Animal Models

Oral administration of this compound has demonstrated significant efficacy in various rat models of neurological and vascular disorders.

Rat Model of Chronic Spinal Cord Compression

In a study investigating the effects of this compound on forced exercise capability in rats with chronic compression of the cervical spinal cord, oral administration of the drug prevented the decline in motor function.[6]

Table 2: Efficacy of Oral this compound in a Rat Spinal Cord Compression Model

Treatment GroupDosageNTreadmill Endurance at 26 Weeks (seconds, mean ± SEM)
Sham Operation + Vehicle 5 mL/kg distilled water, twice daily6497.7 ± 2.3
Sham Operation + Limaprost 300 µg/kg, twice daily6421.2 ± 78.8
Cord Compression + Vehicle 5 mL/kg distilled water, twice daily1521.3 ± 11.7
Cord Compression + Limaprost 300 µg/kg, twice daily15441.3 ± 40.4
Rat Model of Neuropathic Intermittent Claudication

In a rat model of neuropathic intermittent claudication, oral administration of this compound was shown to significantly improve walking distance and spinal cord blood flow.[7]

Table 3: Efficacy of Oral this compound in a Rat Neuropathic Intermittent Claudication Model

TreatmentDosageOutcome
This compound 150 µg/kg, p.o. twice dailySignificant improvement in walking distance and spinal cord blood flow

Experimental Protocols

The following are detailed protocols for key experiments involving the oral administration and evaluation of this compound in rats.

Protocol 1: Oral Gavage Administration in Rats

This protocol outlines the standard procedure for oral administration of this compound to rats using a gavage needle.

Materials:

  • This compound

  • Vehicle (e.g., distilled water, 0.5% carboxymethyl cellulose)

  • Rat gavage needles (16-18 gauge, 2-3 inches long with a rounded tip)[8]

  • Syringes (1-3 mL)

  • Animal scale

Procedure:

  • Preparation:

    • Accurately weigh the rat to determine the correct dosing volume. The recommended maximum oral gavage volume for rats is 10-20 mL/kg.[8]

    • Prepare the this compound solution or suspension in the chosen vehicle at the desired concentration. Ensure it is well-mixed.

    • Draw the calculated volume of the solution/suspension into the syringe.

  • Restraint:

    • Gently but firmly restrain the rat. One common method is to hold the rat near the thoracic region while supporting its lower body.[8]

    • Gently extend the rat's head back to create a straight line through the neck and esophagus.[8]

  • Gavage:

    • Introduce the gavage needle into the diastema (the gap between the incisors and molars) of the rat's mouth.[8]

    • Gently advance the needle along the upper palate towards the back of the throat. The rat will typically swallow as the tube enters the esophagus.[8] The tube should pass smoothly without resistance. If resistance is met, do not force the needle. Withdraw and attempt again.

    • Once the needle is in the esophagus, slowly administer the contents of the syringe.

    • Gently remove the gavage needle along the same path of insertion.

  • Post-Procedure Monitoring:

    • Return the rat to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.[8]

Experimental Workflow for Oral Gavage

Oral_Gavage_Workflow start Start weigh Weigh Rat start->weigh calculate Calculate Dose Volume weigh->calculate prepare Prepare Limaprost Solution calculate->prepare restrain Restrain Rat prepare->restrain gavage Perform Oral Gavage restrain->gavage monitor Monitor for Distress gavage->monitor end End monitor->end

Caption: Workflow for oral gavage administration in rats.

Protocol 2: Treadmill Endurance Test in a Rat Model of Spinal Cord Injury

This protocol is designed to assess motor function and endurance in rats following spinal cord injury and treatment with this compound.[6]

Materials:

  • Animal treadmill with an adjustable speed and an electrified grid at the rear to encourage running.[9]

  • Stopwatch

Procedure:

  • Acclimation:

    • Prior to the endurance test, acclimate the rats to the treadmill for a few days. This involves placing them on the stationary treadmill for a few minutes and then running the treadmill at a low speed (e.g., 5-10 m/min) for a short duration.[9]

  • Endurance Test:

    • Place the rat on the treadmill.

    • Start the treadmill at a predetermined speed (the study by Nakai et al. does not specify the speed, so a consistent speed appropriate for the model should be chosen and maintained across all animals and time points).

    • Start the stopwatch simultaneously.

    • The test is concluded when the rat is exhausted. Exhaustion is defined as the point at which the rat can no longer keep pace with the treadmill and remains on the electrified grid for a specified period (e.g., 5-10 seconds).[9]

    • Record the total time the rat was able to run on the treadmill.

  • Data Analysis:

    • Compare the treadmill endurance times between the this compound-treated group and the vehicle-treated control group at various time points post-injury.

Protocol 3: Measurement of Spinal Cord Blood Flow Using Laser-Doppler Flowmetry

This protocol describes the measurement of spinal cord blood flow in anesthetized rats, a key pharmacodynamic endpoint for a vasodilator like this compound.[10]

Materials:

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments for laminectomy

  • Stereotaxic frame

  • Laser-Doppler flowmetry system with a needle probe[10]

  • Homeothermic blanket to maintain body temperature

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Maintain the rat's body temperature at 37°C using a homeothermic blanket.

  • Surgical Procedure (Laminectomy):

    • Perform a laminectomy at the desired level of the spinal cord to expose the dura mater.

  • Blood Flow Measurement:

    • Position the laser-Doppler probe perpendicular to the spinal cord surface using the stereotaxic manipulator.[11]

    • Gently lower the probe until it just touches the dura mater.[11]

    • Allow the baseline blood flow signal to stabilize.

    • Administer this compound orally via gavage.

    • Record the spinal cord blood flow continuously for a predetermined period to observe the drug's effect.

  • Data Analysis:

    • Calculate the percentage change in spinal cord blood flow from baseline at various time points after drug administration.

    • Compare the changes in blood flow between the this compound-treated group and a vehicle-treated control group.

Experimental Workflow for Spinal Cord Blood Flow Measurement

SCBF_Workflow start Start anesthetize Anesthetize Rat start->anesthetize laminectomy Perform Laminectomy anesthetize->laminectomy position_probe Position Laser-Doppler Probe laminectomy->position_probe baseline Record Baseline Blood Flow position_probe->baseline administer Administer Limaprost (Oral Gavage) baseline->administer record_flow Record Post-Dose Blood Flow administer->record_flow analyze Analyze Data record_flow->analyze end End analyze->end

Caption: Workflow for spinal cord blood flow measurement.

Conclusion

This compound is a valuable pharmacological tool for preclinical research in animal models of ischemic and neuropathic conditions. Its oral activity and well-defined mechanism of action make it suitable for a range of studies. The protocols and data presented in these application notes provide a foundation for researchers to design and execute robust experiments to further elucidate the therapeutic potential of this compound. When planning studies, it is crucial to adhere to institutional animal care and use committee (IACUC) guidelines and to carefully consider appropriate animal models, dosing regimens, and outcome measures.

References

Application Notes and Protocols: In Vitro Platelet Aggregation Assay with Limaprost Alfadex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limaprost alfadex is a synthetic analog of prostaglandin (B15479496) E1 (PGE1) recognized for its potent vasodilatory and antiplatelet properties.[1][2] It is clinically utilized to improve ischemic symptoms associated with conditions like thromboangiitis obliterans and acquired lumbar spinal stenosis.[1][3] For researchers in the fields of thrombosis, hemostasis, and drug development, Limaprost serves as a critical tool for investigating the mechanisms of platelet inhibition.[1] These application notes provide detailed protocols for conducting in vitro platelet aggregation assays using this compound, a formulation where Limaprost is stabilized by an alfadex clathrate.[4]

Mechanism of Action

Limaprost exerts its antiplatelet effects by acting as an agonist at prostanoid receptors, particularly the Prostaglandin E2 (PGE2) receptor EP2 subtype, on the platelet surface.[1][4] This interaction initiates an intracellular signaling cascade mediated by the Gs protein-coupled receptor, which stimulates adenylyl cyclase.[4] Activated adenylyl cyclase increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1][4] The subsequent elevation in cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets.[1][4] This phosphorylation cascade ultimately inhibits key platelet activation processes, including granule release, conformational changes of integrins, and aggregation.[1] By increasing cAMP, Limaprost effectively counteracts the signaling pathways initiated by various platelet agonists such as adenosine diphosphate (B83284) (ADP), collagen, and thrombin.[1]

Signaling Pathway of this compound in Platelets

Limaprost_Signaling_Pathway cluster_platelet Platelet Membrane Limaprost This compound EP2 EP2 Receptor Limaprost->EP2 Binds AC Adenylyl Cyclase EP2->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Inhibition Inhibition of Platelet Activation & Aggregation PKA->Inhibition Leads to

Caption: Signaling pathway of this compound in platelets.

Experimental Protocols

The gold standard for assessing in vitro platelet function is Light Transmission Aggregometry (LTA).[1][5] LTA measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.[1]

Materials
  • This compound

  • Platelet agonist (e.g., ADP, collagen)[6]

  • Human whole blood freshly drawn into tubes containing 3.2% sodium citrate[1][5]

  • Saline or appropriate vehicle control[6]

  • Platelet aggregometer[6]

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
  • Collect human whole blood into tubes containing 3.2% sodium citrate.[1]

  • To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-20 minutes at room temperature.[4][6]

  • Carefully transfer the upper layer of PRP into a new tube.[1]

  • To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes.[4][6] The PPP will be used to set the 100% aggregation baseline in the aggregometer.[4][5]

  • If necessary, adjust the platelet count in the PRP to a standard concentration (e.g., 250 x 10⁹/L) using PPP.[7][8]

In Vitro Platelet Aggregation Assay Workflow

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis A Collect Whole Blood (3.2% Sodium Citrate) B Centrifuge at Low Speed (e.g., 200 x g, 15 min) A->B C Separate Platelet-Rich Plasma (PRP) B->C D Centrifuge Remaining Blood at High Speed (e.g., 2000 x g, 10 min) B->D E Separate Platelet-Poor Plasma (PPP) D->E F Pre-warm PRP to 37°C G Add this compound or Vehicle to PRP and Incubate F->G H Calibrate Aggregometer (PRP = 0%, PPP = 100%) G->H I Add Agonist (e.g., ADP) to Induce Aggregation H->I J Record Light Transmission I->J K Calculate % Aggregation Inhibition J->K L Determine IC50 Value K->L

Caption: Experimental workflow for the in vitro platelet aggregation assay.

Assay Procedure
  • Pre-warm the PRP aliquots to 37°C for 5-10 minutes.[6]

  • In the aggregometer cuvettes, add a defined volume of PRP.[6]

  • Add varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or a vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.[1][6]

  • Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.[1]

  • Initiate platelet aggregation by adding a platelet agonist, such as ADP (final concentration 5-10 µM).[1]

  • Record the change in light transmission for a set period, typically 5-10 minutes.[6]

Data Analysis
  • The percentage of platelet aggregation is calculated from the change in light transmission.[1]

  • Calculate the percentage of inhibition of platelet aggregation for each concentration of this compound compared to the vehicle control.[6]

  • Determine the half-maximal inhibitory concentration (IC50), which is the concentration of this compound required to inhibit 50% of the agonist-induced platelet aggregation.[1][6]

Data Presentation

The inhibitory effects of this compound on platelet aggregation induced by various agonists can be summarized in a table for clear comparison.

Agonist (Concentration)This compound Concentration (nM)% Inhibition of Platelet AggregationIC50 (nM)
ADP (5 µM)0.115.2 ± 2.11.5 ± 0.3
1.045.8 ± 3.5
1085.1 ± 4.2
10098.6 ± 1.5
Collagen (2 µg/mL)0.112.5 ± 1.81.8 ± 0.4
1.042.3 ± 3.1
1082.7 ± 4.5
10097.9 ± 1.8

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Troubleshooting

  • Low Platelet Aggregation Response: Ensure the freshness of the blood sample and verify the concentration and activity of the platelet agonist. Check for proper calibration of the aggregometer.[1]

  • High Variability in Results: Standardize PRP preparation and ensure consistent platelet counts. Maintain consistent incubation times and temperatures. The use of a positive control (a known antiplatelet agent) can help validate the assay.[1]

Conclusion

This compound is a valuable pharmacological tool for studying the cAMP-mediated inhibition of platelet function.[1] The protocols outlined in these application notes provide a robust framework for conducting reliable and reproducible in vitro platelet aggregation assays. These assays are essential for the preclinical evaluation of antiplatelet agents and for advancing our understanding of thrombosis and hemostasis.

References

Application Notes and Protocols: Limaprost Alfadex in Cervical Spondylotic Myelopathy Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cervical Spondylotic Myelopathy (CSM) is a prevalent degenerative disease of the spine, leading to chronic spinal cord compression and significant neurological dysfunction.[1][2] The pathophysiology involves sustained mechanical pressure on the spinal cord, which can compromise vascular supply, leading to ischemia, inflammation, and neuronal apoptosis.[3][4] Limaprost alfadex, a synthetic prostaglandin (B15479496) E1 (PGE1) derivative, has demonstrated therapeutic potential in animal models of CSM.[5][6][7] Originally developed for thromboangiitis obliterans and lumbar spinal canal stenosis, its mechanism of action, which includes potent vasodilation and antiplatelet effects, is thought to improve spinal cord blood flow and provide neuroprotection.[3][8][9]

These application notes provide a detailed overview of the experimental use of this compound in a rat model of chronic cervical cord compression, summarizing key quantitative data and providing standardized protocols for researchers.

Mechanism of Action

This compound primarily functions as an agonist at prostaglandin E2 (EP2) receptors.[3][8] This interaction initiates a signaling cascade that leads to increased blood flow in compressed nerve tissues.[3][7][8] The key molecular and cellular effects include:

  • Vasodilation and Microcirculatory Enhancement: By stimulating EP2 receptors, Limaprost likely activates adenylate cyclase, leading to smooth muscle relaxation in blood vessels.[3][8] This vasodilatory effect improves perfusion in ischemic neural tissue, a critical factor in mitigating secondary injury in CSM.[3][9]

  • Antiplatelet Aggregation: The compound exhibits significant antiplatelet activity, which helps prevent thrombosis in the compromised microvasculature of the compressed spinal cord.[3][7]

  • Neuroprotective Effects: Improved blood flow helps normalize nerve function and may prevent the loss of motor neurons.[8][10]

G cluster_0 This compound Action Limaprost This compound (PGE1 Analog) EP2 Prostaglandin E2 Receptor (EP2) Limaprost->EP2 Agonist Antiplatelet Antiplatelet Aggregation Limaprost->Antiplatelet AC Adenylate Cyclase Activation EP2->AC cAMP ↑ cAMP AC->cAMP Relax Smooth Muscle Relaxation cAMP->Relax Vaso Vasodilation Relax->Vaso SCBF ↑ Spinal Cord Blood Flow Vaso->SCBF Antiplatelet->SCBF Neuro Neuroprotection & Motor Neuron Survival SCBF->Neuro

Fig 1. Signaling pathway of this compound.

Experimental Data Summary

The efficacy of this compound in a rat model of CSM has been evaluated through behavioral and histological assessments. The following tables summarize key quantitative findings from a 26-week study.[10]

Table 1: Behavioral Assessment - Treadmill Endurance

GroupTreatmentNTreadmill Endurance at 26 Weeks (seconds, mean ± SEM)
A Sham + Vehicle6497.7 ± 2.3
B Sham + Limaprost6421.2 ± 78.8
C Cord Compression + Vehicle1521.3 ± 11.7
D Cord Compression + Limaprost15441.3 ± 40.4
Data sourced from Kurokawa et al., 2011.[10]

Table 2: Histological Assessment - Motor Neuron Count

GroupTreatmentNMotor Neuron Count at 26 Weeks (mean ± SEM)
A Sham + Vehicle638.3 ± 3.6
B Sham + Limaprost638.2 ± 2.6
C Cord Compression + Vehicle1532.6 ± 1.9
D Cord Compression + Limaprost1536.2 ± 2.3
Data sourced from Kurokawa et al., 2011.[10]

These results indicate that oral administration of this compound prevented the decline of forced locomotion capability in rats with chronic cervical cord compression.[10] While the motor neuron count in the treated group was higher than in the untreated compression group, the difference was not statistically significant in this particular study.[7][10]

Experimental Protocols

The following protocols are based on methodologies described in studies utilizing a chronic spinal cord compression model in rats.[5][6][10]

1. Protocol for Induction of Cervical Spondylotic Myelopathy

This protocol describes the surgical procedure to create a chronic, progressive compression of the cervical spinal cord.

G start 1. Anesthesia & Preparation expose 2. Midline Incision & Exposure of C5-C6 Laminae start->expose implant 3. Implantation of Expandable Polymer Sheet expose->implant suture 4. Suture Muscle & Skin Layers implant->suture recovery 5. Post-operative Recovery & Analgesia suture->recovery

Fig 2. Workflow for CSM model induction.
  • Materials:

    • Adult male Sprague-Dawley rats

    • General anesthetic (e.g., isoflurane, or ketamine/xylazine cocktail)

    • Surgical instruments

    • Expandable polymer sheet (polyurethane sheet that expands upon absorbing water)[10]

    • Suturing material

  • Procedure:

    • Anesthetize the rat and shave the dorsal cervical region.

    • Make a dorsal midline incision to expose the paravertebral muscles.

    • Carefully dissect the muscles to expose the C5 and C6 laminae.

    • Gently insert a thin, expandable polymer sheet into the epidural space underneath the C5-C6 laminae.[5][6][10] This sheet will gradually swell by absorbing cerebrospinal fluid, leading to chronic cord compression.

    • For sham operations, the sheet is inserted and then immediately removed.[10]

    • Suture the muscle layers and close the skin incision.

    • Provide post-operative care, including analgesics and monitoring, until the animal has fully recovered.

2. Protocol for Drug Administration

  • Materials:

    • This compound

    • Vehicle (e.g., distilled water)

    • Oral gavage needles

  • Procedure:

    • Prepare a solution of this compound at a concentration of 60 μg/mL in the chosen vehicle.[5][6]

    • Divide animals into four groups: Sham + Vehicle, Sham + Limaprost, CSM + Vehicle, and CSM + Limaprost.[10]

    • Administer this compound orally via gavage at a dose of 300 μg/kg.[5][6][10]

    • Treatment should be administered twice daily (BID).[5][6]

    • The vehicle control groups should receive an equivalent volume of distilled water (e.g., 5 mL/kg) on the same schedule.[10]

    • Continue administration for the duration of the study (e.g., 26 weeks).[10]

3. Protocol for Behavioral Assessment (Treadmill Test)

This test measures the forced locomotion capability and endurance of the animals.

  • Materials:

    • Motorized rotating treadmill for rodents

  • Procedure:

    • Acclimatize animals to the treadmill apparatus before the baseline measurement and subsequent tests.

    • Place the rat on the treadmill, which is set at a constant speed (e.g., 15 m/min).

    • Record the total time the animal is able to continue walking on the treadmill.

    • The endpoint is reached when the animal is unable to keep pace with the treadmill and remains on the shock grid (if applicable) for a predetermined duration (e.g., 5-10 seconds).

    • Perform tests at regular intervals throughout the study (e.g., every 2-4 weeks) to monitor functional decline and the effects of the treatment.[10]

4. Protocol for Histological Analysis (Motor Neuron Counting)

This protocol is performed at the end of the study to assess the neuroprotective effect of the treatment.

  • Materials:

    • Perfusion solutions (saline, 4% paraformaldehyde)

    • Cryostat or microtome

    • Staining reagents (e.g., Cresyl violet for Nissl staining)

    • Microscope with imaging software

  • Procedure:

    • At the study endpoint (e.g., 26 weeks), deeply anesthetize the animals.

    • Perform transcardial perfusion first with saline, followed by 4% paraformaldehyde to fix the tissues.

    • Carefully dissect and harvest the cervical spinal cord segment corresponding to the compression site (C5-C6).

    • Post-fix the tissue in 4% paraformaldehyde and then transfer to a sucrose (B13894) solution for cryoprotection.

    • Section the spinal cord tissue (e.g., 20 μm transverse sections) using a cryostat.

    • Mount sections on slides and perform Cresyl violet staining to visualize neuronal cell bodies (Nissl substance).

    • Count the number of motor neurons in the ventral horn of the spinal cord gray matter. Motor neurons are typically identified by their large size, polygonal shape, and prominent nucleolus.

    • Perform counts on multiple sections per animal and average the results to get a representative value.[10]

References

Best Practices for Storing Limaprost Alfadex Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limaprost (B1675396), a synthetic prostaglandin (B15479496) E1 (PGE1) analogue, is a potent oral vasodilator and antiplatelet agent. It is formulated as Limaprost alfadex, an inclusion complex with α-cyclodextrin, to enhance its stability.[1][2] Despite this, Limaprost is susceptible to degradation, particularly in the presence of moisture and in aqueous solutions.[1][3] Proper storage and handling are therefore critical to ensure the integrity and efficacy of this compound in research and drug development settings.

These application notes provide a comprehensive guide to the best practices for storing solid this compound and its solutions, including detailed protocols for stability assessment.

Storage of Solid this compound

Solid this compound is hygroscopic and should be handled with care to prevent moisture absorption.[4][5]

2.1 Recommended Storage Conditions

For optimal stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[6] For long-term storage, maintaining a desiccated environment is crucial.

Table 1: Recommended Storage Conditions for Solid this compound

ConditionTemperatureDurationContainerNotes
Long-term-20°CUp to 3 yearsTightly sealed, with desiccantProtect from light and moisture.[3]
Short-termRoom TemperatureSee manufacturer's specificationsTightly sealed, with desiccantFor routine use, minimize exposure to ambient humidity.

Storage of this compound Solutions

The stability of Limaprost is significantly lower in solution compared to its solid form. Aqueous solutions are particularly prone to rapid degradation and are not recommended for storage.[3]

3.1 Solvent Selection

For preparing stock solutions, organic solvents are recommended. The choice of solvent will depend on the specific experimental requirements.

  • Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO), Ethanol, Dimethylformamide (DMF).[3][7] Limaprost is soluble in these organic solvents.

  • Aqueous Solutions: Prepare fresh for each experiment. Do not store aqueous solutions.[3]

3.2 Recommended Storage Conditions for Stock Solutions

Stock solutions in organic solvents should be stored at low temperatures in small aliquots to minimize freeze-thaw cycles.

Table 2: Recommended Storage Conditions for this compound Stock Solutions in Organic Solvents

SolventStorage TemperatureMaximum Storage Duration
DMSO, Ethanol, DMF-80°CUp to 2 years[3]
DMSO, Ethanol, DMF-20°CUp to 1 year[3]

3.3 Handling of Solutions

  • Aliquoting: Upon preparation of a stock solution, it is best practice to immediately aliquot it into single-use volumes to avoid repeated temperature changes and contamination.

  • Thawing: When ready to use, thaw a single aliquot quickly and use it immediately. Do not refreeze any unused portion of the aliquot.

  • Precipitation: If a precipitate is observed in a frozen solution upon thawing, gently shake or briefly sonicate the solution to attempt redissolution. If the precipitate does not dissolve, the solution should be discarded.[3]

Stability and Degradation

4.1 Influence of Humidity on Solid Formulations

Humidity is a critical factor in the degradation of this compound. Studies have shown that the inclusion of β-cyclodextrin can significantly enhance stability in humid conditions.

Table 3: Stability of Solid this compound Formulations at 30°C and 75% Relative Humidity (RH)

FormulationStorage DurationDegradation (%)Reference
This compound with β-CD19 weeksChemically stable[8]
Limaprost in β-CD complex4 weeks~19%[2][9]
Limaprost in α-CD complex4 weeks~8.1%[2][9]
Limaprost in α-/β-CD ternary complex4 weeks~2.2%[2][9]

4.2 Degradation Pathways in Solution

In the presence of water, Limaprost primarily degrades through two pathways:

  • Dehydration: Formation of 17S,20-dimethyl-trans-Δ²-PGA₁ (also referred to as 11-deoxy-Δ¹⁰).[1][3]

  • Isomerization: Formation of 17S,20-dimethyl-trans-Δ²-8-iso-PGE₁.[3]

Limaprost This compound Degradation_Product_1 17S,20-dimethyl-trans-Δ²-PGA₁ (11-deoxy-Δ¹⁰) Limaprost->Degradation_Product_1 Dehydration (Presence of Water) Degradation_Product_2 17S,20-dimethyl-trans-Δ²-8-iso-PGE₁ (8-iso) Limaprost->Degradation_Product_2 Isomerization

Caption: Primary degradation pathways of Limaprost.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound solutions. These should be optimized for specific laboratory conditions and analytical instrumentation.

5.1 Protocol for a Stability-Indicating HPLC Method

This protocol outlines a method to separate Limaprost from its degradation products.

  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid) is commonly used. The specific gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for Limaprost (e.g., 210 nm).

  • Sample Preparation: Dilute the this compound solution to be tested with the mobile phase to an appropriate concentration.

  • Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks corresponding to degradation products and a decrease in the area of the parent Limaprost peak.

5.2 Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

  • Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO) at a known concentration.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Neutralize the solution with 0.1 M NaOH before HPLC analysis.[3]

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at 60°C for a specified time.[3]

    • Neutralize the solution with 0.1 M HCl before HPLC analysis.[3]

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep at room temperature for a specified time.[3]

  • Thermal Degradation:

    • Expose solid this compound powder to dry heat in an oven at a set temperature (e.g., 80°C) for a specified duration.[3]

    • Dissolve the heat-stressed powder in the mobile phase for analysis.[3]

  • Photolytic Degradation:

    • Expose a solution of this compound to a known intensity of UV and visible light in a photostability chamber.

    • Analyze samples at various time points.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Start Prepare this compound Solution Stress Expose to Stress Condition (Acid, Base, Oxidizing Agent, Heat, Light) Start->Stress HPLC HPLC Analysis Stress->HPLC Data Data Analysis: - Identify Degradation Products - Quantify Limaprost Remaining HPLC->Data Report Report Stability Profile Data->Report

Caption: Workflow for Limaprost stability testing.

Limaprost Signaling Pathway Overview

Limaprost exerts its pharmacological effects primarily as an agonist at prostanoid receptors, particularly the Prostaglandin E2 (PGE2) receptor EP2 subtype.[10]

Limaprost Limaprost EP2 EP2 Receptor (Gs protein-coupled) Limaprost->EP2 Binds to AC Adenylyl Cyclase EP2->AC Activates cAMP ↑ cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation (Smooth Muscle Relaxation) PKA->Vasodilation Platelet Inhibition of Platelet Aggregation PKA->Platelet

References

Application Notes and Protocols: Assays to Measure Limaprost Alfadex Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Limaprost (B1675396) alfadex is an orally active, synthetic analogue of prostaglandin (B15479496) E1 (PGE1).[1] It is formulated as an alfadex clathrate to enhance its stability.[2][3] Limaprost is a potent vasodilator and inhibitor of platelet aggregation, exerting its therapeutic effects by improving blood flow and preventing thrombosis.[4][5][6] It is clinically approved for treating ischemic symptoms associated with conditions like thromboangiitis obliterans and for improving symptoms and walking ability in patients with acquired lumbar spinal canal stenosis.[1][7] These application notes provide detailed protocols for key assays used to measure the biological activity of Limaprost alfadex, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

Limaprost exerts its pharmacological effects primarily by acting as an agonist at prostanoid receptors, particularly the Prostaglandin E2 (PGE2) receptor EP2 subtype.[1] The EP2 receptor is a Gs protein-coupled receptor (GPCR).[8] The binding of Limaprost initiates a signaling cascade starting with the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1][9] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1][9] PKA then phosphorylates downstream targets, resulting in physiological responses such as the relaxation of vascular smooth muscle (vasodilation) and the inhibition of platelet activation and aggregation.[1][9][10]

Limaprost_Signaling_Pathway cluster_response Cellular Responses Limaprost Limaprost EP2 EP2 Receptor (Gs-coupled) Limaprost->EP2 binds AC Adenylyl Cyclase (AC) EP2->AC activates cAMP cAMP (intracellular increase) AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Vasodilation Smooth Muscle Relaxation (Vasodilation) PKA->Vasodilation leads to Platelet Inhibition of Platelet Aggregation PKA->Platelet leads to

Caption: Limaprost signaling via the EP2 receptor.

Data Presentation: Quantitative Summary

Quantitative data for Limaprost's direct receptor binding affinity is not widely available.[8] However, its pharmacokinetic properties and functional activity have been characterized. The following tables summarize key quantitative data to aid in experimental design.

Table 1: Pharmacokinetic Parameters of Limaprost in Healthy Volunteers

Parameter Value (30 µg dose, Korean Volunteers)[1][11] Value (5 µg dose, Chinese Volunteers)[1]
Tmax (Time to max concentration) 0.5 hours 22.50 minutes
Cmax (Max plasma concentration) 13.37 pg/mL 2.56 pg/mL
t1/2 (Elimination half-life) 1.64 hours 21.70 minutes

| AUC0-12h (Area under the curve) | 18.60 pg·h/mL | 70.68 pg·min/mL (AUC0-t) |

Table 2: Effective Concentrations of Prostaglandin E1 (PGE1) in Endothelial & Platelet Assays

Note: As specific in vitro concentration data for Limaprost is limited, data for its parent compound, PGE1, can serve as a reference for initial dose-response experiments.[12] A 1 ng/mL concentration of Limaprost (MW: 380.5 g/mol ) is approximately 2.6 nM.[12]

Assay TypeCell TypeEffective Concentration Range (PGE1)Observed Effect
T-cell Adhesion Mouse Endothelioma Cells (eEnd.2)10⁻¹² M - 10⁻⁸ MDose-dependent reduction of TNF-α-induced T-cell binding.[12]
Platelet Aggregation Porcine Aortic Endothelial Cells & Human Platelets≥ 0.1 ng/mLInhibition of platelet aggregation.[12]
Platelet Aggregation (direct) Human Platelets> 3 ng/mLInhibition of platelet aggregation.[12]

Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay

This assay directly measures the activation of the EP2 receptor by quantifying the downstream increase in intracellular cAMP.

Methodology [9]

  • Cell Culture: Seed cells expressing the EP2 receptor (e.g., CHO-K1 or HEK293 cells stably expressing the receptor) into a 96-well plate at a density that ensures a confluent monolayer on the day of the assay. Incubate overnight (37°C, 5% CO₂).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series in a stimulation buffer (e.g., HBSS with 20 mM HEPES) to achieve the final desired concentrations.

  • Assay Procedure:

    • Remove culture medium from the wells.

    • Wash the cell monolayer gently with stimulation buffer.

    • Add stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to each well. Incubate for 10-15 minutes at 37°C to prevent cAMP degradation.

    • Add the prepared Limaprost dilutions and controls (vehicle and a known agonist like PGE1) to the wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). This duration should be optimized for the specific cell line.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based). Follow the manufacturer's instructions precisely.

  • Data Analysis:

    • Plot the measured cAMP concentration against the logarithm of the Limaprost concentration to generate a dose-response curve.

    • Calculate the EC₅₀ value (half-maximal effective concentration) using a suitable nonlinear regression model (e.g., four-parameter logistic fit).

cAMP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis c1 Seed EP2-expressing cells in 96-well plate c2 Prepare serial dilutions of Limaprost a1 Add PDE inhibitor (e.g., IBMX) c2->a1 a2 Add Limaprost dilutions to cells a1->a2 a3 Incubate at 37°C (15-30 min) a2->a3 a4 Lyse cells & measure cAMP (using commercial kit) a3->a4 d1 Generate dose-response curve (cAMP vs. [Limaprost]) a4->d1 d2 Calculate EC₅₀ value d1->d2 Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay (LTA) cluster_analysis Data Analysis p1 Draw whole blood (with anticoagulant) p2 Centrifuge (low speed) to obtain PRP p1->p2 p3 Centrifuge (high speed) to obtain PPP p2->p3 p4 Adjust platelet count in PRP using PPP p2->p4 a1 Pre-warm PRP to 37°C p4->a1 a2 Add Limaprost or vehicle (Incubate 2-5 min) a1->a2 a3 Add agonist (e.g., ADP, Collagen) a2->a3 a4 Measure light transmission over time a3->a4 d1 Calculate % inhibition of aggregation a4->d1 d2 Determine IC₅₀ value d1->d2 Vasodilation_Workflow cluster_prep Tissue Preparation cluster_assay Vasodilation Assay cluster_analysis Data Analysis p1 Isolate artery (e.g., rat aorta) p2 Cut into 2-3 mm rings p1->p2 p3 Mount rings in organ bath system p2->p3 p4 Equilibrate under passive tension p3->p4 a1 Induce stable contraction (e.g., with Phenylephrine) p4->a1 a2 Add cumulative concentrations of Limaprost a1->a2 a3 Record relaxation (decrease in tension) a2->a3 d1 Express relaxation as % of pre-contraction a3->d1 d2 Construct concentration- response curve & calculate EC₅₀ d1->d2

References

Application Notes and Protocols for Imaging with Labeled Limaprost Alfadex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limaprost alfadex, a synthetic analog of prostaglandin (B15479496) E1 (PGE1), is a potent vasodilator and antiplatelet agent.[1][2] Its therapeutic effects are primarily mediated through the activation of prostanoid EP receptors.[3][4] The ability to visualize the biodistribution and target engagement of this compound in vivo is of significant interest for understanding its mechanism of action, optimizing drug delivery, and developing novel therapeutic strategies. Radiolabeling this compound for use in imaging modalities such as Positron Emission Tomography (PET) can provide non-invasive, quantitative, and real-time assessment of its pharmacokinetics and pharmacodynamics.[5]

These application notes provide an overview of the methodologies for labeling this compound and its application in preclinical imaging studies. The protocols detailed below are based on established methods for radiolabeling prostaglandins (B1171923) and similar small molecules and can be adapted for this compound.

Quantitative Data Summary

ParameterValueReceptor SubtypeSpecies/Cell LineNotes and References
Binding Affinity (Ki)
LimaprostIC50: 70.9 nMNot specifiedNot specifiedInhibition of IL-1-mediated NGF induction, not a direct receptor binding assay.[3]
PGE1Kd: ~40 nMEP1Mouse[6]
PGE1Kd: 10.6 nMPGE ReceptorCanine Mucosal Membranes[6]
PGE1Kd: 5.8 nMPGE ReceptorCanine Muscle Membranes[6]
Radiolabeling Performance (Hypothetical)
Radiochemical Yield ([18F]Limaprost)> 40%N/AN/AExpected yield based on similar small molecule fluorination.[7]
Radiochemical Purity> 95%N/AN/AAchievable with standard purification methods like HPLC.[4]
Specific Activity> 1 Ci/µmolN/AN/ADesirable for in vivo imaging to minimize mass effects.
Pharmacokinetics (Oral Administration)
Tmax0.5 hoursN/AHuman[8]
T1/2 (elimination half-life)1.64 hoursN/AHuman[8]
Cmax13.37 pg/mLN/AHumanFollowing a 30 µg oral dose.[8]

Signaling Pathways of this compound

Limaprost, as a PGE1 analog, exerts its effects by binding to and activating EP receptors, which are G-protein coupled receptors. The downstream signaling cascades vary depending on the EP receptor subtype.[3][9]

Limaprost_Signaling This compound Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Limaprost This compound EP2_EP4 EP2 / EP4 Receptors Limaprost->EP2_EP4 EP1_Receptor EP1 Receptor Limaprost->EP1_Receptor EP3_Receptor EP3 Receptor Limaprost->EP3_Receptor Gs Gs EP2_EP4->Gs Gq Gq EP1_Receptor->Gq Gi Gi EP3_Receptor->Gi AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates Gi->AC Inhibits cAMP_up ↑ cAMP AC->cAMP_up cAMP_down ↓ cAMP AC->cAMP_down IP3_DAG ↑ IP3, DAG PLC->IP3_DAG PKA Protein Kinase A cAMP_up->PKA Activates Ca2_up ↑ Intracellular Ca2+ IP3_DAG->Ca2_up PKC Protein Kinase C Ca2_up->PKC Activates Vasodilation Vasodilation PKA->Vasodilation Platelet_inhibition Platelet Aggregation Inhibition PKA->Platelet_inhibition PKC->Vasodilation

Caption: Signaling pathways of this compound via EP receptors.

Experimental Protocols

Radiolabeling of this compound with Fluorine-18 ([18F]Limaprost)

This protocol describes a hypothetical method for the synthesis of [18F]Limaprost via nucleophilic substitution, a common method for 18F-labeling of small molecules.[7] A suitable precursor of Limaprost with a leaving group (e.g., tosylate or mesylate) at a position that does not interfere with its biological activity would be required.

Workflow Diagram:

Radiolabeling_Workflow [18F]Limaprost Radiolabeling Workflow cluster_synthesis Automated Synthesis Module cluster_qc Quality Control F18_Production [18F]Fluoride Production (Cyclotron) F18_Trapping Trap [18F]Fluoride (Anion Exchange Cartridge) F18_Production->F18_Trapping F18_Elution Elute [18F]Fluoride (K2CO3/Kryptofix 2.2.2) F18_Trapping->F18_Elution Reaction Radiolabeling Reaction (Limaprost Precursor + [18F]Fluoride) F18_Elution->Reaction Purification Purification (Semi-preparative HPLC) Reaction->Purification Formulation Formulation (Sterile Saline) Purification->Formulation QC_Purity Radiochemical Purity (Analytical HPLC, TLC) Formulation->QC_Purity QC_Identity Identity Confirmation (Co-elution with standard) QC_Purity->QC_Identity QC_Activity Specific Activity Measurement QC_Identity->QC_Activity QC_Sterility Sterility and Endotoxin Testing QC_Activity->QC_Sterility Final_Product [18F]Limaprost for Injection QC_Sterility->Final_Product

References

Application Notes and Protocols: Limaprost Alfadex in Neuropathic Intermittent Claudication Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limaprost alfadex, an orally active prostaglandin (B15479496) E1 (PGE1) analog, has demonstrated therapeutic potential in models of neuropathic intermittent claudication, a condition often associated with lumbar spinal stenosis. Its primary mechanism of action involves vasodilation and inhibition of platelet aggregation, leading to improved blood flow in the nerve tissue of the cauda equina and nerve roots.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data summaries for the use of this compound in a rat model of neuropathic intermittent claudication. The information herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of similar compounds.

Mechanism of Action

Limaprost exerts its effects by binding to prostaglandin E (EP) receptors, which are G-protein coupled receptors.[3] Specifically, it is believed to act as an agonist at EP2 and EP4 receptors, which are coupled to the stimulatory G-protein (Gs).[3] Activation of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3] Elevated cAMP levels then activate Protein Kinase A (PKA), which through a cascade of downstream signaling events, results in the relaxation of vascular smooth muscle, causing vasodilation.[3] This vasodilatory effect is crucial for improving blood flow to compressed and ischemic nerve tissues, thereby alleviating the symptoms of neuropathic intermittent claudication.[1][4] Limaprost has also been shown to possess neuroprotective and anti-inflammatory properties.[3]

Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating the effect of this compound on walking distance and spinal cord blood flow in a rat model of neuropathic intermittent claudication.

Table 1: Effect of this compound on Walking Dysfunction in a Rat Model of Neuropathic Intermittent Claudication [5]

Treatment GroupDose (µg/kg, p.o., bid)Postoperative Day 5Postoperative Day 7Postoperative Day 14
Vehicle-Treated-Significant Walking DysfunctionSignificant Walking DysfunctionSignificant Walking Dysfunction
This compound150No Significant ImprovementSignificant Improvement Significant Improvement
This compound300Significant Improvement Significant Improvement Significant Improvement

Data is presented as a summary of significant improvements compared to the vehicle-treated group. "bid" refers to twice-daily administration.

Table 2: Effect of this compound on Spinal Cord Blood Flow (SCBF) in a Rat Model of Neuropathic Intermittent Claudication [5]

Treatment GroupDose (µg/kg, p.o., bid)Postoperative Day 15
Vehicle-Treated-Significant Reduction in SCBF
This compound150Significant Improvement
This compound300Significant Improvement

Data is presented as a summary of significant improvements compared to the vehicle-treated group. "bid" refers to twice-daily administration.

Experimental Protocols

Rat Model of Neuropathic Intermittent Claudication

This protocol describes the surgical procedure to induce neuropathic intermittent claudication in rats by creating a chronic compression of the cauda equina, mimicking lumbar spinal stenosis.

Materials:

  • Male Wistar rats (or other appropriate strain)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Silicone rubber strips (two pieces per animal)

  • Dental cement

  • Suturing material

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Make a midline incision over the lumbar spine.

  • Perform a laminectomy at the L4-L6 vertebral levels to expose the dura mater.

  • Carefully insert two small pieces of silicone rubber into the epidural space on both sides of the cauda equina at the L4 and L6 levels to induce chronic compression.

  • Close the muscle and skin layers with sutures.

  • Allow the animals to recover from surgery and monitor for any signs of distress.

G

Figure 1. Experimental workflow for the rat model of neuropathic intermittent claudication.

Assessment of Walking Function (Treadmill Test)

This protocol outlines the procedure for evaluating walking dysfunction in the rat model using a treadmill apparatus.

Materials:

  • Treadmill for rodents

  • Video recording equipment (optional)

Procedure:

  • Acclimatize the rats to the treadmill for several days before the experiment.

  • On the day of testing, place the rat on the treadmill.

  • Start the treadmill at a low speed and gradually increase it to a constant speed (e.g., 20 m/min).

  • Record the total distance the rat is able to walk before it is unable to continue due to motor dysfunction (e.g., dragging of the hind limbs).

  • The endpoint is typically defined as the point at which the rat remains on the electric shock grid at the rear of the treadmill for a predetermined amount of time (e.g., 5 seconds).

  • Repeat the test at various time points post-surgery and after drug administration to assess functional recovery.

Measurement of Spinal Cord Blood Flow (Laser Doppler Flowmetry)

This protocol describes the method for measuring local spinal cord blood flow (SCBF) using a laser Doppler flowmeter.

Materials:

  • Laser Doppler flowmeter with a needle probe

  • Stereotaxic frame

  • Anesthetic

Procedure:

  • Anesthetize the rat.

  • Re-expose the spinal cord at the site of compression.

  • Mount the laser Doppler probe on a stereotaxic frame to ensure stable and precise positioning.

  • Gently lower the probe until it is in contact with the surface of the dura mater over the area of interest.

  • Record the blood flow for a set period to obtain a stable baseline reading.

  • Administer this compound and continue to record SCBF to measure the drug's effect on blood perfusion.

Signaling Pathway

G

Figure 2. Signaling pathway of this compound leading to vasodilation.

Conclusion

The rat model of neuropathic intermittent claudication is a valuable tool for the preclinical evaluation of therapeutic agents like this compound. The protocols and data presented in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of novel compounds aimed at treating this debilitating condition. The vasodilatory effects of this compound, mediated through the EP receptor-cAMP-PKA signaling pathway, highlight a promising therapeutic strategy for improving blood flow and function in compressed nerve tissues.

References

Troubleshooting & Optimization

Technical Support Center: Limaprost Alfadex in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Limaprost (B1675396) alfadex in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work, with a focus on ensuring the stability and successful application of this prostaglandin (B15479496) E1 derivative.

Frequently Asked Questions (FAQs)

Q1: What is Limaprost alfadex and why is it formulated with α-cyclodextrin?

Limaprost is a prostaglandin E1 analog. It is formulated as this compound, an inclusion complex with alpha-cyclodextrin (B1665218) (α-CD), to enhance its stability and ensure dose uniformity, especially in low-dosage solid formulations.[1][2] This complexation improves the physicochemical properties of Limaprost.[1]

Q2: Is this compound soluble in water?

Yes, this compound is described as a white powder that is freely soluble in water.[3] However, researchers may encounter issues they perceive as poor solubility, which are often related to the chemical instability of the compound in aqueous solutions, leading to degradation rather than a failure to dissolve.

Q3: My this compound solution appears cloudy or is losing potency. What is happening?

This is likely due to the chemical degradation of Limaprost, not poor solubility. Limaprost is susceptible to degradation in aqueous solutions, particularly under alkaline conditions, where it can degrade into 17S,20-dimethyl-trans-Δ2-PGA1 (11-deoxy-Δ10) and 17S,20-dimethyl-trans-Δ2-8-iso-PGE1 (8-iso).[1][4] The presence of even small amounts of acid, base, or moisture can accelerate this process.[5]

Q4: How can I improve the stability of this compound in my aqueous preparations?

Recent studies have shown that the formation of a ternary complex by adding β-cyclodextrin (β-CD) can significantly improve the stability of this compound, especially in the presence of moisture.[2][6][7] The addition of dextran (B179266) has also been shown to enhance stability in humid conditions by reducing the dissociation of the Limaprost-alfadex complex.[8][9][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitate forms in the aqueous solution over time. Chemical degradation of Limaprost.Prepare fresh solutions for each experiment. Avoid prolonged storage of aqueous solutions. Consider the addition of β-cyclodextrin to form a more stable ternary complex.[2][7]
Inconsistent experimental results. Degradation of the active compound. Limaprost is unstable at room temperature and in the presence of moisture, acids, or bases.[5]Use freshly prepared solutions. Ensure the pH of your aqueous solution is controlled. Store stock solutions in appropriate solvents like DMSO at -20°C for long-term storage.[11]
Difficulty dissolving the powder. While this compound is water-soluble, very high concentrations may be challenging. The issue might also be related to the formulation's excipients.Use gentle agitation or vortexing. Prepare a stock solution in an organic solvent such as DMSO and then dilute it into your aqueous buffer.[11][12]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound Using β-Cyclodextrin

This protocol describes the preparation of a more stable aqueous solution of this compound through the formation of a ternary complex with β-cyclodextrin.

Materials:

  • This compound

  • β-cyclodextrin

  • Dextran 40 (optional, for enhanced moisture resistance in solid preparations)[2][6]

  • Purified water or appropriate buffer

Procedure:

  • Dissolve β-cyclodextrin in the desired volume of purified water or buffer with stirring.

  • Once the β-cyclodextrin is fully dissolved, add the this compound powder to the solution.

  • Continue stirring until the this compound is completely dissolved.

  • For solid formulations intended for later reconstitution, dextran 40 can be included in the initial solution before lyophilization to improve stability under humid conditions.[2][6]

  • The resulting solution contains the more stable ternary complex of Limaprost, α-cyclodextrin, and β-cyclodextrin.[1][4]

Protocol 2: Preparation of a this compound Stock Solution in DMSO

For experiments requiring precise concentrations and to minimize degradation in aqueous solutions, preparing a concentrated stock solution in an organic solvent is recommended.

Materials:

Procedure:

  • Weigh the required amount of this compound powder.

  • Dissolve the powder in a small volume of DMSO.

  • Vortex briefly to ensure complete dissolution.

  • This stock solution can be stored at -20°C for long-term stability.[11]

  • For experiments, the stock solution can be diluted to the final working concentration in the desired aqueous buffer immediately before use.

Data Summary

Table 1: Impact of Cyclodextrins on Limaprost Degradation Rate in Aqueous Solution
Condition Degradation Rate (k) (µg·mL⁻¹·h⁻¹)
No Cyclodextrin1.19 x 10⁻²
+ 2.0 mg/mL α-CD1.58 x 10⁻²
+ 2.0 mg/mL β-CD1.88 x 10⁻²
+ 2.0 mg/mL α-CD and 2.0 mg/mL β-CD2.04 x 10⁻²
Data from kinetic studies in alkaline solution, demonstrating that while cyclodextrins can accelerate degradation in solution, the formation of a ternary complex is key for stability in the solid state.[1]
Table 2: Stability of Limaprost in Different Cyclodextrin Complexes in the Solid State
Complex Degradation after 4 weeks at 30°C/75% RH
Limaprost/β-CD complex~19%
Limaprost/α-CD complex (this compound)8.1%
Limaprost/α-CD/β-CD ternary complex2.2%
This table highlights the superior stability of the ternary complex in the solid state under humid conditions.[7]

Visualizations

cluster_0 This compound in Aqueous Solution A This compound Powder C Initial Solution A->C Dissolution B Aqueous Buffer B->C D Degradation Products (e.g., 11-deoxy-Δ10, 8-iso) C->D Instability over time E Loss of Potency / Inconsistent Results D->E

Caption: Workflow illustrating the potential degradation of this compound in aqueous solutions.

cluster_1 Improved Stability Workflow A This compound (Limaprost/α-CD complex) D Ternary Complex Solution (Limaprost/α-CD/β-CD) A->D B β-Cyclodextrin B->D Addition C Aqueous Buffer C->D E Enhanced Stability D->E

Caption: Workflow for enhancing the stability of this compound in aqueous solutions.

cluster_complex Ternary Complex Formation Limaprost Limaprost alphaCD α-CD Limaprost->alphaCD ω-chain inclusion betaCD β-CD Limaprost->betaCD five-membered ring inclusion

Caption: Inclusion mechanism of Limaprost with α- and β-cyclodextrins.

References

Technical Support Center: Preventing Limaprost Alfadex Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Limaprost alfadex in their experiments, ensuring its proper dissolution and stability in cell culture media is paramount for obtaining accurate and reproducible results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of this compound in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation in cell culture media?

A1: this compound is a stable, orally active derivative of Limaprost, which is a synthetic analog of Prostaglandin (B15479496) E1 (PGE1). It is a potent vasodilator and inhibitor of platelet aggregation. The "alfadex" component refers to alpha-cyclodextrin, which forms an inclusion complex with Limaprost to enhance its stability. However, Limaprost itself is a hydrophobic molecule with low aqueous solubility. When a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into the aqueous environment of cell culture media, the Limaprost can "crash out" or precipitate if its solubility limit is exceeded.

Q2: I observed a precipitate immediately after adding my this compound stock solution to the cell culture medium. What is the likely cause?

A2: Immediate precipitation is most often due to the rapid change in solvent polarity. When a concentrated DMSO stock is added directly to a large volume of aqueous media, the DMSO disperses quickly, leaving the hydrophobic Limaprost molecules to aggregate and precipitate before they can be adequately solubilized by media components.

Q3: My this compound-containing media was clear initially, but a precipitate formed after incubation at 37°C. What could be the reason?

A3: This delayed precipitation can be attributed to two main factors:

  • Instability: Limaprost, like other prostaglandins (B1171923), is susceptible to degradation in aqueous solutions, a process that is accelerated at 37°C and neutral or slightly alkaline pH, typical of cell culture conditions. Degradation products may be less soluble and precipitate over time.

  • Exceeding Solubility Limit Over Time: Even if initially appearing dissolved, the concentration may be at a supersaturated state. Minor fluctuations in temperature or pH during incubation can be enough to trigger precipitation.

Q4: How does the composition of my cell culture medium affect this compound solubility?

A4: The complex mixture of components in cell culture media can both help and hinder solubility:

  • Serum: Proteins in fetal bovine serum (FBS), such as albumin, can bind to hydrophobic molecules like Limaprost, aiding in their solubilization and stability.

  • Salts and Buffers: High concentrations of salts can sometimes decrease the solubility of hydrophobic compounds through a "salting-out" effect. The pH of the buffering system is also critical, as prostaglandins are more stable in slightly acidic conditions.

  • Other Components: While less common, high concentrations of other media components could potentially interact with this compound.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

Observed Problem: A visible precipitate or cloudiness appears instantly when adding the this compound stock solution to the cell culture medium.

Troubleshooting Workflow:

G start Precipitation Observed check_stock Is the stock solution clear? start->check_stock stock_issue Stock not fully dissolved. Re-prepare stock, ensure complete dissolution (vortex, sonicate). check_stock->stock_issue No check_dilution How was the working solution prepared? check_stock->check_dilution Yes stock_issue->start Retry direct_dilution Direct addition of stock to large volume of media? check_dilution->direct_dilution serial_dilution Implement serial dilution. Prepare an intermediate dilution in a small volume of pre-warmed media first. direct_dilution->serial_dilution Yes check_temp Was the media pre-warmed to 37°C? direct_dilution->check_temp No, used serial dilution end Solution Clear serial_dilution->end cold_media Cold media decreases solubility. Always use pre-warmed media. check_temp->cold_media No warm_media Good practice. check_temp->warm_media Yes cold_media->end check_concentration Is the final concentration too high? warm_media->check_concentration high_conc Exceeds aqueous solubility limit. Lower the final concentration. check_concentration->high_conc Yes optimized_conc Concentration is likely appropriate. check_concentration->optimized_conc No high_conc->end optimized_conc->end

Troubleshooting Immediate Precipitation
Issue 2: Delayed Precipitation During Incubation

Observed Problem: The cell culture medium containing this compound is initially clear but becomes cloudy or shows a precipitate after several hours or days in the incubator.

Troubleshooting Steps:

  • Review Final Concentration: The concentration may be too close to the solubility limit, leading to precipitation over time as the compound degrades or due to slight environmental changes. Consider reducing the final concentration.

  • Assess Stability: Limaprost is known to be unstable in aqueous solutions at 37°C.

    • Prepare Fresh: Always prepare working solutions fresh for each experiment. Do not store this compound diluted in cell culture media.

    • Minimize Exposure to Light: Prostaglandins can be light-sensitive. Protect your solutions from light as much as possible.

  • Evaluate Media Components:

    • Serum Presence: If using serum-free media, consider if your experimental design allows for the addition of a low percentage of FBS or purified bovine serum albumin (BSA) to help solubilize the compound.

    • pH Stability: Ensure your incubator's CO2 levels are correctly calibrated to maintain the pH of the bicarbonate-buffered medium. A shift in pH can affect solubility and stability.

Data Presentation

Table 1: Solubility of Limaprost

SolventApproximate Solubility (mg/mL)
Dimethyl sulfoxide (B87167) (DMSO)~40-130
Ethanol~50
Dimethylformamide (DMF)~30
Phosphate-buffered saline (PBS, pH 7.2)~2

Table 2: Factors Affecting this compound Stability in Cell Culture

FactorImpact on StabilityRecommendation
Temperature Higher temperatures (e.g., 37°C) accelerate degradation.Prepare working solutions immediately before use. Avoid storing diluted solutions.
pH More stable in slightly acidic conditions. Degrades in neutral to alkaline solutions.Maintain a stable pH in the cell culture medium. Be aware that degradation is expected at physiological pH.
Aqueous Environment Prone to hydrolysis and dehydration.Minimize the time Limaprost is in an aqueous solution before being added to cells.
Light Potential for photolytic degradation.Protect stock and working solutions from direct light exposure.
Excipients Cellulose derivatives (e.g., HPMC) can accelerate degradation in the presence of moisture. Polysaccharides (e.g., dextran) can enhance stability.Be mindful of any additional excipients if not using a commercial formulation.

Experimental Protocols

Protocol for Preparation of this compound Working Solutions

This protocol is designed to minimize the risk of precipitation when preparing working solutions of this compound for cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium (with serum, if applicable), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

Procedure:

  • Prepare a Concentrated Stock Solution (e.g., 10 mM in DMSO): a. Accurately weigh the required amount of this compound powder in a sterile vial. b. Add the appropriate volume of sterile DMSO to achieve the desired high-concentration stock. c. Ensure complete dissolution by vortexing. If necessary, brief sonication in a room temperature water bath can be used. d. Visually inspect the solution to ensure it is clear and free of particulates. e. Aliquot the stock solution into single-use volumes in sterile, amber cryovials and store at -80°C for long-term stability.

  • Prepare the Final Working Solution (Serial Dilution Method): a. Thaw a single aliquot of the concentrated stock solution at room temperature. b. Crucially, perform a serial dilution. Do not add the concentrated stock directly to your final culture volume. c. Step 1: Intermediate Dilution. Prepare an intermediate dilution of the stock solution in pre-warmed (37°C) complete cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first prepare a 1:100 dilution in media to get a 100 µM intermediate solution. d. Step 2: Final Dilution. Add the appropriate volume of the intermediate dilution to your final volume of pre-warmed complete cell culture medium to achieve the desired final concentration. e. Mix the final working solution gently by inverting the tube or pipetting up and down. f. Use the freshly prepared working solution immediately. Do not store it.

Important Considerations:

  • DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

  • Pre-warmed Media: Always use media that has been pre-warmed to 37°C for all dilution steps. This helps to maintain the solubility of the compound.

Mechanism of Action and Signaling Pathway

Limaprost is a prostaglandin E1 analog that exerts its effects primarily by acting as an agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). The EP2 receptor is a G-protein coupled receptor (GPCR).

Signaling Pathway:

  • Binding: Limaprost binds to the EP2 receptor on the cell surface.

  • G-Protein Activation: This binding event activates the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

  • Downstream Effects: PKA then phosphorylates various downstream target proteins, leading to the cellular response, such as smooth muscle relaxation (vasodilation) or inhibition of platelet aggregation.

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Limaprost Limaprost EP2 EP2 Receptor Limaprost->EP2 Binds Gs Gs Protein EP2->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Downstream Downstream Targets PKA_active->Downstream Phosphorylates Response Cellular Response (e.g., Vasodilation) Downstream->Response Leads to

Limaprost EP2 Signaling Pathway

Limaprost alfadex stability issues in humid conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Limaprost (B1675396) alfadex, particularly in humid conditions. Find answers to frequently asked questions and troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Limaprost alfadex instability?

This compound is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This susceptibility to moisture is the primary driver of its instability. The main degradation pathway is through hydrolysis and dehydration, which is significantly accelerated in the presence of water.[3]

Q2: What is the major degradation product of this compound in humid conditions?

Under humid conditions, the principal degradation product of Limaprost is 17S,20-dimethyl-trans-Δ₂-PGA₁ (commonly referred to as 11-deoxy-Δ¹⁰).[3][4][5] Monitoring the formation of this compound is critical in stability studies.

Q3: How should I store this compound to ensure its stability?

To maintain the integrity of this compound, it is crucial to store it under tightly controlled conditions. For solid powder, long-term storage at -20°C in a tightly sealed container, protected from light and moisture, is recommended.[6] Pharmaceutical preparations are typically stored in blister packs with a desiccant in an aluminum bag to protect against humidity.[1][4] It is strongly advised to take out the tablet from its packaging immediately before use.[1]

Q4: Can I prepare and store aqueous stock solutions of this compound?

It is not recommended to store Limaprost in aqueous solutions for any significant length of time due to its instability.[6] Aqueous solutions should be prepared fresh for each experiment. For stock solutions, organic solvents such as ethanol (B145695) or DMSO should be used and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6]

Q5: What excipients can affect the stability of this compound formulations?

Excipients play a critical role in the stability of this compound.

  • Stabilizing Excipients: Cyclodextrins (α- and β-cyclodextrin), dextran, and dextrin (B1630399) can enhance stability.[3][4][5][7][8] They form inclusion complexes with Limaprost, protecting it from water-catalyzed degradation and restricting the mobility of water molecules.[3][7]

  • Destabilizing Excipients: Cellulose (B213188) derivatives, such as hydroxypropylmethylcellulose (B13716658) (HPMC) and hydroxypropylcellulose (B1664869) (HPC-L), can negatively impact stability.[3][8] These excipients have a higher molecular mobility, which increases the mobility of absorbed water, thereby accelerating the degradation of Limaprost.[3][8]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Visible changes in solid this compound (e.g., clumping, discoloration) Absorption of moisture due to improper storage.Discard the product as its purity may be compromised. Ensure storage containers are airtight and stored in a desiccated environment.[6]
Rapid degradation of this compound in a new formulation Incompatible excipients (e.g., cellulose derivatives).Review the formulation for excipients known to accelerate Limaprost degradation, such as HPMC or HPC-L.[3][8] Consider replacing them with stabilizing excipients like cyclodextrins or dextran.
Inconsistent results in stability studies Improper handling, leading to moisture exposure.Handle the compound in a controlled environment with low humidity. For tablets, remove them from moisture-protective packaging immediately before use.[1] Prepare aqueous solutions fresh for each experiment.[6]
Appearance of unknown peaks during HPLC analysis Formation of degradation products other than 11-deoxy-Δ¹⁰ or interaction with excipients.Optimize the HPLC method for better separation. This may involve adjusting the mobile phase, gradient, or column.[3] Consider performing forced degradation studies to identify potential degradation products.

Data Summary

Table 1: Recommended Storage Conditions for Limaprost
Form Solvent/Matrix Temperature Duration
Solid PowderN/A-20°CUp to 3 years[6]
Stock SolutionOrganic Solvent (e.g., Ethanol, DMSO)-80°CUp to 2 years[6]
Stock SolutionOrganic Solvent (e.g., Ethanol, DMSO)-20°CUp to 1 year[6]
Aqueous SolutionBuffer/SalineN/ANot recommended for storage; prepare fresh.[6]
Table 2: Impact of Excipients on Limaprost Stability in Humid Conditions
Excipient Class Examples Effect on Stability Mechanism
PolysaccharidesDextran, DextrinSuppresses degradation[5][8]Reduces the mobility of water; may decrease the dissociation of the Limaprost-alfadex complex.[3][5]
Cyclodextrinsα-Cyclodextrin, β-CyclodextrinSignificantly improves stability[3][4]Forms an inclusion complex, protecting the Limaprost molecule from water-catalyzed dehydration and restricting water mobility.[3][7]
Cellulose DerivativesHPMC, HPC-LAccelerates degradation[3][8]Higher molecular mobility increases the mobility of sorbed water.[3][8]

Experimental Protocols

Protocol for a Forced Degradation Study of Limaprost

This protocol is designed to intentionally degrade Limaprost under various stress conditions to identify potential degradation products and assess the stability-indicating capability of an analytical method like HPLC.[6]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Limaprost in methanol (B129727) or acetonitrile (B52724).[6]

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.[6]

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.[6]

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a specified time.[6]

    • Thermal Degradation: Expose solid Limaprost powder to dry heat (e.g., 80°C) for a specified duration. Dissolve the stressed powder in the mobile phase for analysis.[6]

    • Photolytic Degradation: Expose solid Limaprost powder or a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.[6]

  • HPLC Analysis:

    • Inject an appropriate volume of each stressed sample into an HPLC system.

    • Use a suitable mobile phase gradient (e.g., acetonitrile and water with a buffer) to separate the parent drug from its degradation products.[6]

    • Monitor the elution using a UV or MS detector.

    • Analyze the chromatograms to determine the retention times and peak areas of Limaprost and any degradation products.[6]

Protocol for Stability Testing of this compound Formulations under Humid Conditions

This protocol outlines a method to assess the stability of different this compound formulations when exposed to high humidity.

  • Sample Preparation:

    • Prepare different formulations of this compound with various excipients (e.g., with and without stabilizing agents like β-cyclodextrin).

    • For inclusion complexes, dissolve this compound and cyclodextrins in an aqueous solution and then lyophilize to obtain a solid powder.[3][7]

  • Stability Study:

    • Place the prepared formulations in stability chambers under controlled conditions, for example, 30°C and 75% relative humidity (RH).[3][4][7]

    • Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 19 weeks).[3]

  • Analytical Method:

    • Develop and validate a stability-indicating HPLC or LC-MS/MS method for the quantification of Limaprost and its primary degradation product, 11-deoxy-Δ¹⁰.[3]

  • Data Analysis:

    • Calculate the percentage of remaining Limaprost and the percentage of the degradation product at each time point to compare the stability of the different formulations.[3]

Visualizations

This compound Degradation Pathway in Humid Conditions Limaprost This compound Degradation Hydrolysis & Dehydration Limaprost->Degradation Moisture Moisture (H₂O) (from humid environment) Moisture->Degradation Product 17S,20-dimethyl-trans-Δ₂-PGA₁ (11-deoxy-Δ¹⁰) Degradation->Product

Caption: this compound degradation pathway.

Troubleshooting Workflow for this compound Instability start Instability Observed (e.g., degradation, clumping) check_storage Review Storage Conditions (Temp, Humidity, Container) start->check_storage improper_storage Improper Storage check_storage->improper_storage discard Discard and Use New Batch improper_storage->discard Yes check_formulation Review Formulation (Excipients) improper_storage->check_formulation No correct_storage Implement Correct Storage Procedures discard->correct_storage bad_excipients Destabilizing Excipients Present? check_formulation->bad_excipients reformulate Reformulate with Stabilizing Excipients bad_excipients->reformulate Yes check_handling Review Handling Procedures bad_excipients->check_handling No issue_resolved Issue Resolved reformulate->issue_resolved check_handling->issue_resolved

Caption: Troubleshooting workflow for instability.

References

Technical Support Center: Optimizing Limaprost Alfadex Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Limaprost (B1675396) alfadex for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is Limaprost alfadex and its primary mechanism of action in in vivo models?

A1: Limaprost is a synthetic analog of prostaglandin (B15479496) E1 (PGE1).[1] Its primary mechanism of action involves binding to prostaglandin E (EP) receptors, which stimulates adenylate cyclase and increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] This signaling cascade leads to vasodilation, inhibition of platelet aggregation, and has demonstrated neuroprotective and anti-inflammatory effects in various animal models.[1][2][3] this compound is a formulation of Limaprost with alpha-cyclodextrin, which enhances the stability of the active compound.[4]

Q2: What is a typical starting dosage for this compound in rodent models?

A2: Based on published studies, a common oral dosage for this compound in rat models is 300 µg/kg.[4][5] This dosage has been used in models of chronic spinal cord compression and hindlimb ischemia.[4][5] However, it is crucial to perform a dose-response study to determine the optimal dosage for your specific animal model and experimental endpoint.[1]

Q3: How should I prepare this compound for in vivo administration?

A3: The preparation method depends on the route of administration. For oral administration in rodents, this compound can be suspended in distilled water or a vehicle such as 0.5% carboxymethyl cellulose (B213188) (CMC).[6] For intravenous administration, a common vehicle consists of a mixture of DMSO, PEG300, Tween 80, and saline.[6][7] It is recommended to use freshly prepared formulations for in vivo studies to ensure optimal activity.[6]

Q4: What are the expected pharmacokinetic properties of this compound?

A4: Following oral administration, Limaprost is rapidly absorbed and also rapidly eliminated from the bloodstream.[8][9][10] Studies in healthy human volunteers have shown a short time to reach maximum plasma concentration (Tmax) and a short elimination half-life.[8][9][10] There is no evidence of accumulation after multiple doses.[10]

Troubleshooting Guide

Issue 1: No observable effect of this compound in my in vivo experiment.

Potential Cause Troubleshooting Step
Compound Degradation Limaprost is sensitive to humidity.[4] Ensure proper storage of this compound. Prepare fresh solutions for each experiment.
Improper Formulation/Administration Verify the correct vehicle and concentration for your chosen route of administration. For oral gavage, ensure the compound was successfully delivered to the stomach.
Suboptimal Dosage The effective dose can vary between animal models and disease states. Conduct a dose-response study to identify the optimal dose for your experiment.[1]
Low Receptor Expression The expression of prostaglandin E (EP) receptors can differ between tissues and animal strains. Confirm EP receptor expression in your target tissue using techniques like qPCR or Western blot.[6]

Issue 2: Observing adverse effects such as hypotension, tachycardia, or gastrointestinal issues.

Potential Cause Troubleshooting Step
Vasodilatory Effects Hypotension (a decrease in blood pressure) and reflex tachycardia (an increased heart rate) are known dose-dependent side effects of Limaprost due to its vasodilatory properties.[1]
Management: - Conduct a dose-response study to find the minimum effective dose with acceptable cardiovascular effects.[1] - Continuously monitor cardiovascular parameters.[1] - Ensure animals are well-acclimatized to minimize stress-induced cardiovascular changes.[1]
Gastrointestinal Motility Stimulation Prostaglandins can stimulate intestinal motility, potentially leading to diarrhea or soft stools.[1]
Management: - Start with a lower dose and gradually escalate. - Monitor animals closely for signs of gastrointestinal distress. - Ensure adequate hydration.

Data Summary

Table 1: In Vivo Dosages of this compound in Rodent Models

Animal Model Species Dosage Route of Administration Therapeutic Effect Reference
Chronic Spinal Cord CompressionRat300 µg/kg, twice dailyOralPrevented decline in forced locomotion capability[5]
Hindlimb IschemiaRat300 µg/kg, dailyOralImproved blood flow and motor function[4]
Chemotherapy-Induced Neuropathic PainMouseNot specifiedRepeated administrationInhibited mechanical allodynia[11]

Experimental Protocols

Protocol 1: In Vivo Efficacy in a Rat Model of Hindlimb Ischemia

  • Animal Model: Use male Sprague-Dawley or Wistar rats.[4]

  • Ischemia Induction: Surgically expose and ligate the femoral artery in one hindlimb to induce ischemia. The other limb can serve as a control.[4]

  • Treatment Groups: Divide animals into groups: Sham-operated + Vehicle, Ischemia + Vehicle, and Ischemia + this compound.[4]

  • Dosing: Administer this compound (e.g., 300 µg/kg) or vehicle orally once daily for a specified period (e.g., 4 weeks).[4]

  • Functional Assessment: Conduct forced exercise tests on a treadmill at regular intervals and record the running time or distance.[4]

  • Histological Analysis: At the end of the study, collect tissue samples to assess tissue damage and repair.[4]

Protocol 2: In Vitro Platelet Aggregation Assay

  • Sample Preparation: Obtain whole blood from healthy human volunteers or experimental animals. Prepare platelet-rich plasma (PRP) by low-speed centrifugation and platelet-poor plasma (PPP) by high-speed centrifugation.[12]

  • Assay Procedure:

    • Pre-warm PRP samples to 37°C.[4]

    • Add various concentrations of this compound or vehicle control to the PRP in an aggregometer.[4]

    • Incubate for a short period (e.g., 2-5 minutes).[4]

    • Initiate platelet aggregation by adding an agonist like ADP or collagen.[12]

    • Record the change in light transmittance over time.[4]

  • Data Analysis: Calculate the percentage of inhibition of platelet aggregation for each concentration and determine the IC50 value (half-maximal inhibitory concentration).[4]

Visualizations

Signaling_Pathway Limaprost This compound EP_Receptor EP Receptor Limaprost->EP_Receptor Binds to AC Adenylyl Cyclase EP_Receptor->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to Platelet_Inhibition Platelet Aggregation Inhibition PKA->Platelet_Inhibition Leads to Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_assessment Assessment Animal_Model Select Animal Model (e.g., Rat) Ischemia_Induction Induce Ischemia (Femoral Artery Ligation) Animal_Model->Ischemia_Induction Grouping Divide into Treatment Groups (Sham, Vehicle, Limaprost) Ischemia_Induction->Grouping Dosing Daily Oral Administration (Vehicle or this compound) Grouping->Dosing Functional_Test Functional Assessment (Treadmill Test) Dosing->Functional_Test During and After Treatment Histology Histological Analysis Functional_Test->Histology At Study End Troubleshooting_Workflow Start No Effect Observed Check_Formulation Check Formulation (Freshly prepared? Correct vehicle?) Start->Check_Formulation Check_Dosage Review Dosage (Dose-response needed?) Check_Formulation->Check_Dosage Formulation OK Problem_Solved Problem Resolved Check_Formulation->Problem_Solved Issue Found Check_Receptor Confirm EP Receptor Expression (qPCR, Western Blot) Check_Dosage->Check_Receptor Dosage Appropriate Check_Dosage->Problem_Solved Issue Found Check_Receptor->Problem_Solved Expression Confirmed Consider_Alternatives Consider Alternative Model or Hypothesis Check_Receptor->Consider_Alternatives Expression Low/Absent

References

Limaprost Alfadex Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Limaprost (B1675396) alfadex experiments. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the common pitfalls encountered during their studies.

Frequently Asked Questions (FAQs)

Q1: What is Limaprost alfadex and what is its primary mechanism of action?

A1: Limaprost is a synthetic and orally active analog of prostaglandin (B15479496) E1 (PGE1).[1] It is formulated as this compound, an inclusion complex with alpha-cyclodextrin (B1665218) (α-CD), to enhance its stability, as free Limaprost is susceptible to degradation, particularly in humid conditions.[2][3] Its primary mechanism of action involves binding to prostanoid receptors, particularly the Prostaglandin E2 (PGE2) receptor EP2 subtype.[1] This interaction with the Gs protein-coupled EP2 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][4] The elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.[1][4][5]

Q2: What are the main therapeutic effects of this compound observed in preclinical models?

A2: this compound has demonstrated several therapeutic effects in preclinical animal models, primarily related to its vasodilatory and antiplatelet properties.[1][6] These effects include:

  • Improved Peripheral Circulation: It increases femoral arterial blood flow and cutaneous blood flow in the hind limbs of animal models, leading to a rise in skin temperature.[1][6]

  • Inhibition of Platelet Aggregation: It has been shown to inhibit platelet aggregation induced by various agonists in a concentration-dependent manner.[1][6]

  • Neuroprotective Effects: In models of chronic spinal cord compression, this compound has been shown to prevent the deterioration of forced exercise capability.[7] It also improves blood flow in nerve tissue.[5][6]

  • Analgesic Effects: In mouse models of chemotherapy-induced mechanical allodynia, repeated administration of this compound inhibited the later phase of allodynia, which is associated with preventing decreased peripheral blood flow.[1][8]

Q3: Why is stability a major concern for Limaprost, and how does the alfadex formulation help?

A3: Prostaglandin E1 and its analogs, like Limaprost, are inherently unstable and prone to degradation, especially in the presence of moisture and at higher temperatures.[2][3] The primary degradation pathway is through hydrolysis and dehydration.[9] This instability can lead to a loss of potency and inconsistent experimental results.

The alfadex formulation is an inclusion complex where the Limaprost molecule is encapsulated within an alpha-cyclodextrin (α-CD) molecule.[2] This complexation protects the Limaprost from environmental factors like humidity, thereby enhancing its chemical stability.[2][9]

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound experiments.

In Vitro Experiment Issues

Problem: Inconsistent or no effect of this compound in cell-based assays.

  • Possible Cause 1: Improper Solution Preparation and Storage.

    • Solution: Limaprost solutions are unstable and should be prepared fresh for each experiment.[4] Prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10-40 mg/mL) and store it in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[4][10] On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in your cell culture medium or buffer. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced artifacts.[4] Do not store Limaprost in aqueous solutions for extended periods.[11]

  • Possible Cause 2: Low or Absent Receptor Expression.

    • Solution: Confirm that your cell line expresses the EP2 receptor, the primary target of Limaprost.[1] You can verify expression levels using techniques like qPCR, Western blot, or RNA-seq. If expression is low or absent, consider using a different cell line or a system with confirmed EP2 receptor expression.[4]

  • Possible Cause 3: Suboptimal Assay Conditions.

    • Solution: Review and standardize your experimental conditions. Variations in cell density, serum concentration, and incubation times can alter cellular responses.[4] It is also crucial to routinely test cell lines for mycoplasma contamination.

In Vivo Experiment Issues

Problem: High variability in animal responses or unexpected side effects.

  • Possible Cause 1: Improper Formulation and Administration.

    • Solution: The choice of vehicle for in vivo administration is critical and depends on the administration route. For oral gavage in rodents, this compound can be suspended in distilled water or 0.5% carboxymethyl cellulose (B213188) (CMC).[7][10] For intravenous administration, a common vehicle consists of DMSO, PEG300, Tween 80, and saline.[10] Always use freshly prepared formulations for in vivo studies.[4][10]

  • Possible Cause 2: Expected Pharmacological Side Effects.

    • Hypotension and Tachycardia: Due to its vasodilatory properties, Limaprost can cause a dose-dependent decrease in blood pressure (hypotension), often accompanied by a reflex increase in heart rate (tachycardia).[12]

      • Mitigation: Conduct a dose-response study to find the minimum effective dose with acceptable cardiovascular changes. Continuously monitor cardiovascular parameters using telemetry if possible. Ensure animals are properly acclimatized to minimize stress-induced cardiovascular changes.[12]

    • Gastrointestinal Distress: Prostaglandins can stimulate intestinal motility, leading to side effects like diarrhea or soft stools.[12]

      • Mitigation: Start with a lower dose and gradually increase it to allow for acclimatization. Closely monitor the animals for signs of distress and ensure they have adequate hydration.

  • Possible Cause 3: Instability of the Compound in the Formulation.

    • Solution: The stability of this compound in solid dosage forms can be influenced by excipients. Cellulose derivatives like HPMC can promote degradation in the presence of moisture, while polysaccharides such as dextran (B179266) and dextrin (B1630399) can enhance stability.[9][13] When preparing your own formulations, consider using stabilizing excipients.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
In Vitro Activity
IC₅₀ (Platelet Aggregation Inhibition)70.9 nMHuman Intervertebral Disc (IVD) Cells[4]
Effective Concentration (PGE1)> 3 ng/mLHuman Platelets[14]
Comparative Stability (40°C, 75% RH, 5 days)
Free Limaprost (with α-CD and lactose)Significantly faster degradation-[2]
This compound (with lactose)Slower degradation-[2]
Solubility
Dimethyl sulfoxide (B87167) (DMSO)~130 mg/mL-[10]
Ethanol~50 mg/mL-[10]
Phosphate-buffered saline (PBS, pH 7.2)~2 mg/mL-[10]

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol assesses the antiplatelet effects of Limaprost using light transmission aggregometry (LTA).[1]

1. Preparation of Platelet-Rich Plasma (PRP): a. Draw whole blood from healthy volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). b. Centrifuge the blood at a low speed (e.g., 200 x g for 10-20 minutes) to separate the PRP.[1][2] c. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 10-15 minutes). The PPP is used to set the 100% aggregation baseline.[1][2]

2. Platelet Aggregation Measurement: a. Pre-warm PRP samples to 37°C.[2] b. In an aggregometer cuvette, add a defined volume of PRP. c. Add different concentrations of this compound (dissolved in an appropriate solvent like saline or DMSO, ensuring the final solvent concentration is minimal) and incubate for a short period. d. Initiate platelet aggregation by adding an agonist such as ADP or collagen.[1] e. Measure the change in light transmission through the PRP suspension over time using a platelet aggregometer. f. Calculate the percentage of inhibition of aggregation for each Limaprost concentration to determine the IC50 value.[1]

In Vivo Rat Model of Chronic Spinal Cord Compression

This model evaluates the efficacy of Limaprost in a condition mimicking lumbar spinal stenosis.[1][7]

1. Animal Model Creation: a. Use adult male Sprague-Dawley or Wistar rats.[1] b. Surgically implant a thin polyurethane sheet that expands by absorbing water under the C5-C6 laminae to produce gradual cord compression. For sham-operated animals, the sheet is immediately removed.[7]

2. Treatment: a. Divide animals into groups: sham + vehicle, compression + vehicle, and compression + this compound.[7] b. Administer this compound (e.g., 300 µg/kg) or vehicle (e.g., distilled water) orally twice daily.[1][7]

3. Efficacy Assessment: a. Perform behavioral tests, such as treadmill endurance, at regular intervals to assess motor function.[1][7] b. At the end of the study (e.g., 26 weeks), perform histological analysis of the spinal cord to count motor neurons or assess demyelination.[1][7]

Visualizations

Limaprost_Signaling_Pathway Limaprost Limaprost EP2_Receptor EP2 Receptor (Gs-coupled) Limaprost->EP2_Receptor Binds Adenylyl_Cyclase Adenylyl Cyclase EP2_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Targets Downstream Targets PKA->Downstream_Targets Phosphorylates Cellular_Response Cellular Response (Vasodilation, Platelet Aggregation Inhibition) Downstream_Targets->Cellular_Response

Caption: Limaprost signaling via the EP2 receptor.

Platelet_Aggregation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Blood_Collection 1. Collect Whole Blood (with anticoagulant) Low_Speed_Centrifuge 2. Centrifuge (Low Speed, e.g., 200g) Blood_Collection->Low_Speed_Centrifuge PRP Platelet-Rich Plasma (PRP) Low_Speed_Centrifuge->PRP High_Speed_Centrifuge 3. Centrifuge Remainder (High Speed, e.g., 2000g) Low_Speed_Centrifuge->High_Speed_Centrifuge Warm_PRP 4. Warm PRP to 37°C PRP->Warm_PRP PPP Platelet-Poor Plasma (PPP) High_Speed_Centrifuge->PPP Add_Limaprost 5. Add this compound (or Vehicle) to PRP Warm_PRP->Add_Limaprost Add_Agonist 6. Add Aggregation Agonist (e.g., ADP, Collagen) Add_Limaprost->Add_Agonist Measure_Aggregation 7. Measure Light Transmission (Aggregometer) Add_Agonist->Measure_Aggregation Calculate_Inhibition 8. Calculate % Inhibition Measure_Aggregation->Calculate_Inhibition Determine_IC50 9. Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for in vitro platelet aggregation assay.

Troubleshooting_Workflow Start Inconsistent/No Effect Observed in vitro Check_Prep Check Solution Preparation & Storage Protocol Start->Check_Prep Prep_OK Protocol Followed Correctly? Check_Prep->Prep_OK Fix_Prep Action: Prepare Fresh Stock in Anhydrous DMSO, Aliquot, Store at -80°C Prep_OK->Fix_Prep No Check_Receptor Confirm EP2 Receptor Expression in Cells Prep_OK->Check_Receptor Yes Fix_Prep->Check_Prep Receptor_OK Expression Confirmed? Check_Receptor->Receptor_OK Change_Model Action: Consider Alternative Cell Line/Model Receptor_OK->Change_Model No Check_Conditions Standardize Experimental Conditions (Density, Media, etc.) Receptor_OK->Check_Conditions Yes Problem_Solved Problem Resolved Change_Model->Problem_Solved Check_Conditions->Problem_Solved

Caption: Troubleshooting workflow for lack of Limaprost effect in vitro.

References

Technical Support Center: Enhancing the Stability of Limaprost Alfadex with Cyclodextrins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experiments focused on enhancing the stability of Limaprost (B1675396) alfadex using cyclodextrins.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Limaprost alfadex instability?

A1: The primary cause of this compound degradation is its susceptibility to hydrolysis and dehydration, particularly in the presence of moisture.[1][2] This chemical instability is a significant concern, especially when tablets are removed from their original moisture-resistant packaging.[3] The main degradation products are 17S,20-dimethyl-trans-Δ²-PGA₁ (11-deoxy-Δ¹⁰) and 17S,20-dimethyl-trans-Δ²-8-iso-PGE₁ (8-iso).[4]

Q2: How do cyclodextrins enhance the stability of this compound?

A2: Cyclodextrins (CDs) enhance the stability of this compound by forming inclusion complexes. The Limaprost molecule is encapsulated within the hydrophobic cavity of the cyclodextrin (B1172386). This encapsulation provides a protective environment, shielding the labile five-membered ring of the Limaprost molecule from water, which acts as a catalyst for degradation.[3][5] Additionally, β-cyclodextrin has been shown to restrict the molecular mobility of water in the solid state, further contributing to the stabilization of Limaprost.[3][5]

Q3: Which type of cyclodextrin is most effective for stabilizing this compound?

A3: While α-cyclodextrin is used in the commercial formulation of this compound (Opalmon®) to improve solubility and dose uniformity, studies have shown that β-cyclodextrin significantly enhances its stability, especially under high humidity conditions.[3][4][5] Furthermore, a ternary inclusion complex formed with both α-cyclodextrin and β-cyclodextrin has demonstrated superior stabilizing effects compared to binary complexes with either cyclodextrin alone.[2][4]

Q4: What is the proposed mechanism for the superior stability of the ternary Limaprost/α-CD/β-CD complex?

A4: In the ternary complex, it is suggested that the α-cyclodextrin encapsulates the ω-chain of the Limaprost molecule, while the β-cyclodextrin includes the more vulnerable five-membered ring. This dual encapsulation provides a more comprehensive protective shield against hydrolytic degradation.[6]

Troubleshooting Guides

Issue 1: Low Yield or Inefficient Formation of the Limaprost-Cyclodextrin Inclusion Complex

  • Possible Cause: Mismatch between the size of the Limaprost molecule and the cyclodextrin cavity.

    • Recommended Action: Ensure the appropriate cyclodextrin is being used. While α-CD is suitable for the alfadex formulation, β-CD is more effective for stability enhancement due to a better fit for the prostaglandin (B15479496) ring structure. For comprehensive protection, consider the formation of a ternary complex with both α- and β-CDs.[6]

  • Possible Cause: Poor solubility of either Limaprost or the cyclodextrin in the chosen solvent.

    • Recommended Action: Water is the preferred solvent for inclusion complex formation as it drives the hydrophobic guest (Limaprost) into the cyclodextrin cavity.[7] If solubility is a limiting factor, consider using a co-solvent system, such as water and tertiary butyl alcohol, which can be effectively removed during lyophilization.[8][9][10]

  • Possible Cause: Inappropriate method of preparation for the solid complex.

    • Recommended Action: The lyophilization (freeze-drying) method is highly recommended for preparing Limaprost-cyclodextrin complexes, especially for thermolabile substances like prostaglandins.[7][11] This technique effectively removes the solvent and can yield amorphous complexes with high surface area, which often leads to improved stability and dissolution.[9][10]

Issue 2: Unexpected Degradation of Limaprost Despite the Use of Cyclodextrins

  • Possible Cause: Suboptimal lyophilization cycle leading to high residual moisture or cake collapse.

    • Recommended Action: Optimize the lyophilization cycle parameters. Ensure complete freezing before starting primary drying. The primary drying temperature should be kept below the collapse temperature of the formulation. Adequate secondary drying is crucial to reduce residual moisture to a minimum.[12][13][14][15]

  • Possible Cause: Use of excipients that negatively impact Limaprost stability.

  • Possible Cause: Incomplete formation of the inclusion complex.

    • Recommended Action: Confirm the formation of the inclusion complex using analytical techniques such as NMR spectroscopy, Differential Scanning Calorimetry (DSC), or X-ray Diffractometry (XRD).[7][16][17] These methods can differentiate between a true inclusion complex and a simple physical mixture.

Issue 3: Inconsistent or Irreproducible Stability Results

  • Possible Cause: Variability in the moisture content of the starting materials or the final product.

    • Recommended Action: Implement stringent control over humidity during the manufacturing and storage of the Limaprost-cyclodextrin complex.[1] Use of a desiccated environment for storage is recommended. Ensure raw materials are properly dried before use.

  • Possible Cause: Inconsistent complexation efficiency between batches.

    • Recommended Action: Standardize the preparation method for the inclusion complex. Key parameters to control include the molar ratio of Limaprost to cyclodextrin, the type and volume of solvent, stirring time and speed, and the parameters of the lyophilization cycle.[2][4]

  • Possible Cause: Degradation during sample preparation for analysis.

    • Recommended Action: Prepare samples for analysis, especially aqueous solutions, immediately before use. Prostaglandins are known to be unstable in aqueous solutions. For stock solutions, use an organic solvent like ethanol (B145695) or DMSO and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Stability of Solid Limaprost Formulations at 30°C and 75% Relative Humidity (RH)

FormulationStorage DurationDegradation (%)
This compound with β-CD19 weeksChemically stable
Limaprost in β-CD complex4 weeks~19%
Limaprost in α-CD complex4 weeks~8.1%
Limaprost in α-/β-CD ternary complex4 weeks~2.2%

Data compiled from studies by Inoue et al. and other sources.[2][4]

Experimental Protocols

Preparation of Limaprost-Cyclodextrin Inclusion Complexes by Lyophilization

Objective: To prepare a stable, solid inclusion complex of Limaprost with cyclodextrins.

Materials:

  • This compound

  • α-cyclodextrin (α-CD)

  • β-cyclodextrin (β-CD)

  • Purified water (WFI grade) or a co-solvent system (e.g., tertiary butyl alcohol/water)[8][9][10]

  • Lyophilizer

Methodology:

  • Solution Preparation:

    • For a ternary complex, dissolve α-cyclodextrin and β-cyclodextrin in purified water with stirring. A molar ratio of Limaprost:α-CD:β-CD of 1:3.5:3.5 has been shown to be effective.[2][4]

    • Once the cyclodextrins are fully dissolved, add the this compound to the solution and continue stirring until a clear solution is obtained.

  • Freezing:

    • Dispense the solution into lyophilization vials.

    • Load the vials into the lyophilizer and pre-freeze the solution to a temperature between -35°C and -45°C.[8] The freezing rate can influence the crystal structure of the ice and the final cake appearance.[14][18]

  • Primary Drying (Sublimation):

    • Once the product is completely frozen, apply a vacuum to the chamber.

    • Increase the shelf temperature to between -20°C and -10°C to initiate the sublimation of ice.[8] This phase is critical and should be performed below the collapse temperature of the formulation to ensure an elegant cake structure.[12][13][15]

  • Secondary Drying (Desorption):

    • After the completion of primary drying (indicated by a drop in chamber pressure and product temperature approaching shelf temperature), increase the shelf temperature to between +20°C and +30°C to remove residual bound water.[8][12]

  • Vial Stoppering and Storage:

    • Once secondary drying is complete, backfill the chamber with an inert gas like nitrogen and stopper the vials under vacuum.

    • Store the lyophilized product in a desiccated environment, protected from light and moisture.

Stability-Indicating HPLC Method for this compound

Objective: To quantify this compound and its degradation products in stability samples.

Instrumentation and Conditions:

  • HPLC System: A system with a UV or Mass Spectrometry (MS) detector.

  • Column: A reversed-phase C18 column (e.g., Luna C18(2), 5 µm, 4.6 x 250 mm) is commonly used.[19]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Example Gradient: Start with a higher aqueous phase concentration and gradually increase the organic phase concentration over the run to elute the more hydrophobic degradation products.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength for Limaprost (e.g., determined by UV scan) or MS detection for higher sensitivity and specificity.

  • Injection Volume: 20 µL.

Sample Preparation:

  • Accurately weigh the Limaprost-cyclodextrin complex and dissolve it in the mobile phase or a suitable solvent to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Characterization of Inclusion Complex Formation by NMR Spectroscopy

Objective: To confirm the formation of the inclusion complex and elucidate the geometry of interaction between Limaprost and the cyclodextrins.

Instrumentation and Parameters:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Solvent: Deuterated water (D₂O) is the preferred solvent to mimic aqueous conditions.[20][21] If solubility is an issue, a co-solvent like DMSO-d₆ can be used, but it may affect the complex stability.[21]

  • Sample Preparation: Prepare solutions of the Limaprost-cyclodextrin complex at a concentration suitable for NMR analysis (e.g., 1-10 mM).

  • Experiments:

    • 1D ¹H NMR: To observe chemical shift changes of both Limaprost and cyclodextrin protons upon complexation. Protons of the guest molecule that are inserted into the CD cavity typically show an upfield shift. The inner protons of the cyclodextrin (H-3 and H-5) are most affected by inclusion.[20][22][23]

    • 1D ¹³C NMR: Provides information on the carbon environment and can also show chemical shift changes upon complexation.[17]

    • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between the protons of Limaprost and the protons of the cyclodextrin, providing direct evidence of inclusion and information on the orientation of the guest within the host cavity.[20][22][23][24]

Visualizations

Limaprost Degradation Pathway

G Limaprost This compound Dehydration Dehydration (Loss of H₂O) Limaprost->Dehydration Isomerization Isomerization Limaprost->Isomerization Degradation_Product_1 17S,20-dimethyl-trans-Δ²-PGA₁ (11-deoxy-Δ¹⁰) Dehydration->Degradation_Product_1 Degradation_Product_2 17S,20-dimethyl-trans-Δ²-8-iso-PGE₁ (8-iso) Isomerization->Degradation_Product_2

Caption: Primary degradation pathways of this compound in the presence of moisture.

Experimental Workflow for Stability Enhancement

G cluster_prep Complex Preparation cluster_char Characterization cluster_stab Stability Testing Prep Prepare Aqueous Solution (Limaprost + Cyclodextrins) Lyophilize Lyophilization Prep->Lyophilize Characterize Confirm Complex Formation (NMR, DSC, XRD) Lyophilize->Characterize Stability Store under Stress Conditions (e.g., 30°C / 75% RH) Characterize->Stability Analysis Analyze by Stability-Indicating HPLC Method Stability->Analysis

Caption: Workflow for preparing and testing the stability of Limaprost-cyclodextrin complexes.

Limaprost Signaling Pathway via EP2 Receptor

G Limaprost Limaprost EP2 EP2 Receptor (GPCR) Limaprost->EP2 binds to Gs Gαs Protein EP2->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Response Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) CREB->Response leads to

Caption: Simplified signaling cascade of Limaprost through the EP2 receptor.[6][25][26][27][28][29]

References

Technical Support Center: Troubleshooting Inconsistent Cellular Responses to Limaprost Alfadex

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Limaprost (B1675396) alfadex. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies in cellular responses during in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is Limaprost alfadex and how does it work?

This compound is a synthetic analog of prostaglandin (B15479496) E1 (PGE1).[1][2] It is formulated with α-cyclodextrin (alfadex) to improve its stability.[2][3] Its primary mechanism of action is as an agonist for the prostaglandin E2 (EP) receptor, particularly the EP2 subtype.[1] Activation of this Gs protein-coupled receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] This signaling cascade results in vasodilation and inhibition of platelet aggregation.[1][4][5]

Q2: What are the main causes of inconsistent results in my this compound experiments?

Inconsistent cellular responses to this compound often stem from its inherent instability in aqueous solutions.[1][2] Degradation is influenced by factors such as temperature, pH, and exposure to moisture.[1][4] Other significant sources of variability include improper preparation and storage of Limaprost solutions, and variations in cell culture conditions.[2]

Q3: How should I properly store and handle this compound?

To ensure consistency, store solid this compound powder at -20°C in a desiccated environment.[2] For experimental use, prepare a concentrated stock solution in an anhydrous organic solvent like DMSO and store it in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[2][4] Prepare fresh working solutions in your experimental buffer or media immediately before each experiment.[2][4]

Q4: Can the degradation products of this compound affect my experimental outcomes?

Yes, the degradation products of Limaprost, such as 11-deoxy-Δ¹⁰-PGE₁ and 8-iso-Limaprost, may have their own biological activities.[1] This can confound experimental results, making it crucial to minimize degradation.[1]

Troubleshooting Guides

This section provides troubleshooting guidance for specific assays commonly used to measure cellular responses to this compound.

Inconsistent cAMP Assay Results

Problem: I am observing high variability or a lower-than-expected increase in intracellular cAMP levels after treating my cells with this compound.

Possible Cause Suggested Solution
Limaprost Degradation Prepare fresh this compound dilutions from a properly stored stock solution for each experiment. Minimize the time the compound is in aqueous media before the assay.[1][2]
Suboptimal Cell Conditions Ensure consistent cell density and use cells within a low passage number range, as EP receptor expression can vary.[2] Harvest cells when they are in the exponential growth phase (60-80% confluency).
Phosphodiesterase (PDE) Activity Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent the degradation of cAMP.[6]
Incorrect Assay Setup Verify plate reader settings and ensure all reagents are prepared and added according to the manufacturer's protocol.
Variable Cell Viability/Proliferation Assay Results

Problem: My cell viability or proliferation assays (e.g., MTT, WST-1) show inconsistent dose-response curves or unexpected cytotoxicity with this compound treatment.

Possible Cause Suggested Solution
Compound Instability The effective concentration of Limaprost may be decreasing over the incubation period due to degradation. Consider shorter incubation times or replenishing the media with fresh compound.[1]
Solvent Toxicity High concentrations of the solvent (e.g., DMSO) used to dissolve Limaprost can be toxic to cells. Ensure the final solvent concentration is low (typically <0.1%) and include a vehicle-only control.[2]
Assay Interference Components in the media or the compound itself may interfere with the assay reagents. Run a control with Limaprost in cell-free media to check for direct reactions with the assay components.
Indirect Effects on Metabolism Limaprost can alter cellular metabolism, which may affect the readout of metabolic assays like MTT and WST-1. Consider using a non-metabolic viability assay, such as a trypan blue exclusion assay, for confirmation.
Inconsistent Gene Expression Analysis (qPCR)

Problem: I am seeing high variability in the expression of target genes in response to this compound treatment.

Possible Cause Suggested Solution
Variability in Treatment Ensure consistent timing of treatment and harvesting of cells. Limaprost degradation can lead to a reduced effective concentration over time, impacting downstream gene expression.[1]
Cell Culture Inconsistencies Use cells from the same passage number and ensure consistent seeding density, as these factors can influence gene expression profiles.[7][8]
RNA Quality and qPCR Technique Ensure high-quality RNA extraction and standardize all steps of the qPCR protocol, including reverse transcription and primer efficiency. Use appropriate housekeeping genes for normalization.

Experimental Protocols

Protocol: Measurement of Intracellular cAMP

This protocol outlines the steps for a competitive immunoassay to measure intracellular cAMP levels.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight.

  • Reagent Preparation: Prepare a stock solution of a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) in your stimulation buffer. Prepare serial dilutions of this compound in the stimulation buffer containing the PDE inhibitor.

  • Cell Treatment:

    • Remove the culture medium.

    • Wash the cells once with pre-warmed PBS.

    • Add the this compound dilutions and controls to the wells.

    • Incubate at 37°C for the desired time (e.g., 15-30 minutes).

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement: Follow the specific instructions of your competitive immunoassay kit (e.g., ELISA, HTRF) to measure cAMP levels.

  • Data Analysis: Generate a standard curve and determine the cAMP concentration in your samples.

Protocol: WST-1 Cell Viability Assay

This protocol describes how to assess cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Cell Treatment: Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change has occurred.

  • Absorbance Measurement: Gently shake the plate and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (media only) and calculate cell viability as a percentage of the vehicle-treated control.

Protocol: Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol details the steps for analyzing changes in gene expression following this compound treatment.

  • Cell Treatment and RNA Extraction:

    • Treat cells with this compound for the desired time.

    • Harvest the cells and extract total RNA using a column-based kit or other preferred method.

    • Assess RNA quality and quantity.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing SYBR Green or a TaqMan probe, forward and reverse primers for your gene of interest and a housekeeping gene, and the synthesized cDNA.

    • Run the qPCR reaction using a thermal cycler with the appropriate cycling conditions.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Visualizations

Limaprost_Signaling_Pathway Limaprost This compound EP2 EP2 Receptor Limaprost->EP2 Binds AC Adenylyl Cyclase EP2->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Responses (e.g., Vasodilation) PKA->Response Leads to

Caption: this compound signaling pathway via the EP2 receptor.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Compound Verify Compound Stability & Preparation Start->Check_Compound Check_Cells Standardize Cell Culture Conditions Start->Check_Cells Check_Assay Review Assay Protocol & Execution Start->Check_Assay Solution Consistent Results Check_Compound->Solution Check_Cells->Solution Check_Assay->Solution

Caption: A logical workflow for troubleshooting inconsistent results.

References

Minimizing DMSO-induced artifacts in Limaprost alfadex studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing Dimethyl Sulfoxide (B87167) (DMSO)-induced artifacts in Limaprost alfadex experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Why is DMSO used as a solvent for this compound?

A1: this compound, a prostaglandin (B15479496) E1 analog, is sparingly soluble in aqueous solutions.[1] DMSO is a powerful polar aprotic solvent that can effectively dissolve this compound, allowing for the preparation of concentrated stock solutions for in vitro and in vivo studies.[1]

Q2: What is the maximum recommended concentration of DMSO for my cell-based assays?

A2: The final concentration of DMSO in cell culture medium should typically not exceed 0.1% to avoid cytotoxicity.[1] However, the optimal concentration is cell-type dependent. For sensitive primary cells, especially neurons, concentrations should be kept at or below 0.25%.[2] It is crucial to perform a dose-response curve with DMSO alone on your specific cell line to determine the no-effect concentration.[3]

Q3: Can DMSO itself affect the signaling pathways I'm studying with this compound?

A3: Yes, DMSO is not an inert solvent and has been shown to modulate various signaling pathways, which can lead to off-target effects.[4] It can influence inflammatory responses by inhibiting NF-κB and MAPK activation, and also affect apoptosis and cell cycle regulation.[4][5] Therefore, a vehicle control with the same final DMSO concentration as your experimental samples is essential to account for these effects.

Q4: I'm studying the anti-platelet effects of this compound. Could DMSO interfere with my results?

A4: Yes, DMSO has been shown to inhibit platelet aggregation in a dose-dependent manner.[6][7] This could potentially mask or artificially enhance the anti-platelet activity of this compound. It is critical to use the lowest effective concentration of DMSO and to include a vehicle control to differentiate the effects of the compound from the solvent.

Q5: My research involves the vasodilatory properties of this compound on vascular smooth muscle cells. Can DMSO cause artifacts?

A5: Yes, DMSO has been demonstrated to induce the relaxation of vascular smooth muscle.[8] This effect is concentration-dependent and could confound the interpretation of this compound's vasodilatory effects. Careful dose-response studies with DMSO alone are necessary to establish a non-interfering concentration for your experiments.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in this compound-treated cells.

  • Possible Cause: Variable final DMSO concentrations across experiments.

    • Troubleshooting Steps:

      • Always prepare a master mix of your final this compound dilution in culture medium to ensure a consistent DMSO concentration.

      • Ensure that the vehicle control has the exact same final concentration of DMSO as the experimental wells.

      • Use a calibrated pipette for all dilutions.

  • Possible Cause: Degradation of this compound in the stock solution.

    • Troubleshooting Steps:

      • Aliquot your DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles.

      • Store stock solutions at -80°C for long-term stability.

      • Protect stock solutions from light by using amber vials.

Issue 2: Higher than expected cell death in both control and treated wells.

  • Possible Cause: DMSO concentration is too high for the cell type being used.

    • Troubleshooting Steps:

      • Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) with a range of DMSO concentrations (e.g., 0.05% to 1%) to determine the maximum non-toxic concentration for your specific cell line and experimental duration.

      • For sensitive cell types like primary neurons, consider using a final DMSO concentration below 0.1%.[2]

Issue 3: Unexpected biological activity in vehicle control wells.

  • Possible Cause: The DMSO concentration, although not overtly toxic, is affecting cellular signaling.

    • Troubleshooting Steps:

      • Lower the final DMSO concentration if possible.

      • Analyze key downstream signaling molecules of the prostaglandin pathway in your vehicle control to ensure they are not being affected by DMSO alone.

      • If DMSO's effects cannot be avoided, they must be meticulously documented and accounted for in the data analysis by comparing the this compound-treated group to the vehicle control group, not to an untreated group.

Quantitative Data Summary

Table 1: Recommended Maximum DMSO Concentrations for Different Cell Types

Cell TypeMaximum Recommended DMSO ConcentrationKey Considerations
Robust Cell Lines (e.g., HepG2)0.1% - 0.5%Well-tolerated for up to 72 hours, but validation is required.[9]
Human Fibroblasts≤ 1%Higher concentrations (2-20%) lead to a noticeable decrease in cell viability.[3]
Primary Neurons≤ 0.25%Concentrations ≥0.5% can disrupt morphology and reduce viability.[2]
Astrocytes≤ 1% (short-term)Concentrations of 0.5% and 1.0% may induce reactive gliosis.[2][10]
Platelets< 0.5%Inhibition of aggregation is observed even at low concentrations.[6][7]
Vascular Smooth Muscle CellsConcentration-dependentDMSO can induce relaxation and inhibit proliferation.[8][11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Materials: this compound powder, anhydrous/sterile DMSO, sterile amber microcentrifuge tubes, calibrated analytical balance, sonicator.

  • Procedure: a. Equilibrate the this compound powder to room temperature. b. Weigh the desired amount of this compound in a sterile tube. c. Add the calculated volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 40 mg/mL).[1] d. Vortex briefly and then sonicate in a water bath for 5-10 minutes to ensure complete dissolution.[1] e. Visually inspect for any undissolved particulates. f. Aliquot into single-use amber vials and store at -80°C.

Protocol 2: Determining the Optimal DMSO Concentration for Your Cell Line

  • Materials: Your cell line of interest, 96-well plates, complete cell culture medium, anhydrous DMSO, cell viability assay kit (e.g., MTT).

  • Procedure: a. Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. b. Prepare a serial dilution of DMSO in your complete culture medium. A typical final concentration range to test would be 0.05%, 0.1%, 0.25%, 0.5%, and 1%. c. Include a "no DMSO" control with medium only. d. Incubate the cells for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours). e. Perform the cell viability assay according to the manufacturer's instructions. f. Calculate the percentage of viable cells for each DMSO concentration relative to the "no DMSO" control. The optimal DMSO concentration is the highest concentration that results in minimal loss of cell viability (e.g., >90% viability).

Visualizations

Limaprost_Signaling_Pathway Limaprost This compound EP_Receptor Prostaglandin E2 Receptor (EP2/EP4) Limaprost->EP_Receptor binds G_Protein Gs Protein EP_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Vasodilation Vasodilation (Smooth Muscle Relaxation) PKA->Vasodilation Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition

Caption: Signaling pathway of this compound.

Caption: Experimental workflow to minimize DMSO artifacts.

References

Technical Support Center: Stability of Limaprost Alfadex

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of excipients on the stability of Limaprost (B1675396) alfadex. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental studies and formulation development.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of Limaprost alfadex?

A1: The main degradation pathway for Limaprost, a prostaglandin (B15479496) E1 analog, is through dehydration, particularly in the presence of moisture. This chemical instability leads to the formation of its primary degradation product, 11-deoxy-Δ¹⁰-prostaglandin A1.[1] The mobility of water in the formulation is a critical factor that accelerates this degradation process.[2][3]

Q2: Which excipients are known to enhance the stability of this compound?

A2: Several excipients have demonstrated a significant stabilizing effect on this compound in solid dosage forms:

  • Cyclodextrins (CDs): Both α-cyclodextrin and β-cyclodextrin are effective at stabilizing Limaprost by forming inclusion complexes.[1] A ternary inclusion complex utilizing both α-CD and β-CD has shown superior stabilizing effects.[1][4] The mechanism of stabilization involves the protection of the five-membered ring of Limaprost from water-catalyzed dehydration and the restriction of the molecular mobility of water.[4][5]

  • Polysaccharides: Dextran, dextrin, and pullulan have been found to suppress the degradation of Limaprost, even in humid conditions.[1][2] These excipients are thought to reduce the mobility of water, thus hindering the degradation reaction.[1][2] Dextran may also enhance stability by reducing the dissociation of the Limaprost-alfadex complex.[1][6]

Q3: Are there any excipients that can negatively impact this compound stability?

A3: Yes, certain excipients can accelerate the degradation of Limaprost. Cellulose (B213188) derivatives, such as hydroxypropylmethylcellulose (B13716658) (HPMC) and hydroxypropylcellulose (B1664869) (HPC-L), have been shown to promote its degradation.[2] This is attributed to their higher molecular mobility, which in turn increases the mobility of sorbed water, a key catalyst in the degradation of Limaprost.[2]

Q4: How critical is humidity for the stability of this compound formulations?

A4: Humidity is a critical factor influencing the stability of this compound. Increased exposure to moisture significantly accelerates degradation via hydrolysis.[1] Therefore, controlling the moisture content and water activity within the formulation is essential for maintaining the stability of the active pharmaceutical ingredient (API). A key strategy to mitigate the impact of humidity is the selection of excipients that can limit water mobility.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid degradation of this compound observed in a new solid formulation. Use of destabilizing excipients like cellulose derivatives (e.g., HPMC, HPC-L).Replace cellulose derivatives with known stabilizing excipients such as polysaccharides (e.g., dextran, dextrin) or cyclodextrins (α-CD, β-CD).[1][2]
Inconsistent stability results between different batches of the same formulation. High moisture content or uncontrolled humidity during the manufacturing process and storage.Implement stringent control over environmental humidity during manufacturing. Utilize appropriate drying techniques, such as lyophilization, and select excipients with low hygroscopicity or those that restrict water mobility.[1]
Suboptimal stability despite using cyclodextrins. Incomplete or dissociated inclusion complex.Confirm the formation of the inclusion complex using analytical techniques like NMR or Raman spectroscopy. For enhanced stability, consider preparing a ternary complex with both α-CD and β-CD.[1][4] Ensure that the manufacturing process (e.g., lyophilization) is optimized for the formation of a stable complex.[1]
Visible changes in solid this compound (e.g., clumping). Absorption of moisture due to improper storage.The product's purity may be compromised and it should be discarded. Ensure the storage container is airtight and stored in a desiccated environment.[7]
Precipitate observed in a frozen aqueous solution of this compound. Precipitation of Limaprost or other components during freezing.Gently shake or briefly sonicate the solution to redissolve the precipitate. If it does not redissolve, it is recommended to prepare a fresh solution.[7]

Data on Excipient Impact on Stability

The following tables summarize the stability of this compound in the presence of various excipients under specific storage conditions.

Table 1: Impact of Cyclodextrins on this compound Stability

FormulationStorage ConditionsDegradation Product (11-deoxy-Δ¹⁰)Duration
Limaprost/β-CD complex30°C / 75% RH~19%4 weeks[3]
Limaprost/α-CD complex30°C / 75% RH8.1%4 weeks[3]
Limaprost/α-/β-CD ternary complex30°C / 75% RH2.2%4 weeks[3]
This compound with β-CD as tableting excipient30°C / 75% RHStable (≤5% degradation)19 weeks[8]

Table 2: Influence of Polymeric Excipients on this compound Stability

Excipient TypeExcipient ExamplesStability OutcomeRationale
PolysaccharidesDextran, Dextrin, PullulanDegradation suppressedLow molecular mobility, restricts water mobility.[2]
Cellulose DerivativesHPMC, HPC-LDegradation acceleratedHigh molecular mobility, increases mobility of sorbed water.[2]

Experimental Protocols

Protocol for Assessing this compound Stability in Solid Formulations

This protocol provides a general procedure for evaluating the impact of different excipients on the stability of this compound.

Materials:

  • This compound API

  • Selected excipients (e.g., HPMC, dextran, α-CD, β-CD)

  • Purified water

  • Reagents for HPLC analysis (e.g., HPLC-grade acetonitrile (B52724), water, and buffer)

Preparation of Formulations:

  • Physical Mixtures: Prepare physical mixtures of this compound with individual excipients at a defined ratio.

  • Inclusion Complexes: For cyclodextrin (B1172386) complexes, dissolve this compound and the respective cyclodextrin(s) in an aqueous solution.

  • Lyophilization: Lyophilize the aqueous solutions to obtain a solid powder.[1]

Stability Study:

  • Place the prepared formulations in stability chambers under controlled conditions (e.g., 25°C/75% RH and 30°C/75% RH).[1]

  • Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 19 weeks).[1]

Analytical Method:

  • Develop and validate a stability-indicating HPLC method for the quantification of Limaprost and its primary degradation product, 11-deoxy-Δ¹⁰.[1]

  • The mobile phase, column (e.g., C18), and detection wavelength should be optimized for adequate separation and sensitivity.[7]

Data Analysis:

  • Calculate the percentage of remaining Limaprost and the percentage of the degradation product at each time point.[1]

  • Compare the degradation rates of this compound in the presence of different excipients.

Protocol for Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and to assess the stability-indicating capability of an analytical method.[7]

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol (B129727)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • C18 HPLC column

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.[7]

Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before HPLC analysis.[7]

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize the solution with 0.1 M HCl before HPLC analysis.[7]

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a specified time.[7]

  • Thermal Degradation: Expose the solid this compound powder to dry heat in an oven at a set temperature (e.g., 80°C) for a specified duration. Dissolve the heat-stressed powder in the mobile phase for analysis.[7]

  • Photolytic Degradation: Expose the solid this compound powder or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.[7]

HPLC Analysis:

  • For each stressed sample, inject an appropriate volume into the HPLC system.

  • Use a suitable mobile phase gradient to separate the parent drug from its degradation products.

  • Analyze the chromatograms to determine the retention times and peak areas of Limaprost and any degradation products.[7]

Visualizations

cluster_degradation This compound Degradation Pathway Limaprost This compound Degradation Dehydration (catalyzed by mobile water) Limaprost->Degradation Product 11-deoxy-Δ¹⁰ (Primary Degradation Product) Degradation->Product

Caption: Primary degradation pathway of this compound.

cluster_workflow Experimental Workflow: Excipient Impact Assessment Formulation 1. Formulation Preparation (Physical Mix or Lyophilized Complex) Stability 2. Stability Study (Controlled Temp/Humidity) Formulation->Stability Sampling 3. Time-Point Sampling Stability->Sampling HPLC 4. HPLC Analysis (Quantify API & Degradant) Sampling->HPLC Analysis 5. Data Analysis (Compare Degradation Rates) HPLC->Analysis

Caption: Workflow for assessing excipient impact on stability.

cluster_logic Logical Relationship for Excipient Selection Goal Goal: Enhance this compound Stability Problem Problem: Degradation via Dehydration (Catalyzed by Mobile Water) Goal->Problem Strategy Strategy: Minimize Water Mobility Problem->Strategy Stabilizing Stabilizing Excipients (e.g., Cyclodextrins, Dextran) - Form inclusion complexes - Restrict water mobility Strategy->Stabilizing Choose Destabilizing Destabilizing Excipients (e.g., Cellulose Derivatives) - High molecular mobility - Increase water mobility Strategy->Destabilizing Avoid Selection Excipient Selection Stabilizing->Selection Destabilizing->Selection

Caption: Decision logic for selecting stabilizing excipients.

References

Addressing Limaprost alfadex degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Limaprost (B1675396) alfadex. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and degradation of Limaprost alfadex during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

The primary cause of Limaprost degradation is hydrolysis, particularly in the presence of moisture.[1] Prostaglandins, including Limaprost, are known for their poor stability in response to humidity and temperature.[2] For this compound, which is an inclusion complex of Limaprost with α-cyclodextrin to enhance stability, degradation can still occur, especially when tablets are removed from their protective packaging.[3]

Q2: What are the main degradation products of Limaprost?

In aqueous solutions, Limaprost primarily degrades into two main products:

  • 17S,20-dimethyl-trans-Δ²-PGA₁ (also known as 11-deoxy-Δ¹⁰): This is formed through a dehydration reaction.[4]

  • 17S,20-dimethyl-trans-Δ²-8-iso-PGE₁ (8-iso): This is formed through an isomerization reaction.[4][5]

Q3: How should I store solid (powder) this compound?

Solid this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage (up to 3 years), a temperature of -20°C is recommended.[4]

Q4: Can I prepare and store aqueous stock solutions of this compound?

It is strongly advised not to store this compound in aqueous solutions for extended periods. Prostaglandins are generally unstable in aqueous solutions. It is best practice to prepare aqueous solutions fresh for each experiment to avoid degradation and ensure consistent results.[4][6]

Q5: What is the recommended solvent for preparing a this compound stock solution?

For preparing stock solutions, anhydrous organic solvents such as Dimethyl Sulfoxide (DMSO) are recommended.[6] These stock solutions should be stored at -80°C for up to one year in small, single-use aliquots to minimize freeze-thaw cycles and exposure to atmospheric moisture.[6]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results
  • Possible Cause: Degradation of this compound in aqueous solutions, such as cell culture media or buffers.[4][7]

  • Recommended Action:

    • Always prepare fresh aqueous solutions of this compound for each experiment from a frozen organic stock.[4]

    • Avoid using aqueous solutions that are more than a day old.[4]

    • For cell culture experiments at 37°C, be aware that degradation can be significant. It is advisable to conduct a time-course experiment to determine the stability of this compound in your specific medium under your experimental conditions.[7]

Issue 2: Precipitate Observed in a Frozen Aqueous Solution
  • Possible Cause: this compound or other components of the solution may have precipitated during the freezing process.[4]

  • Recommended Action:

    • Gently shake or briefly sonicate the solution to attempt to redissolve the precipitate.[4]

    • If the precipitate does not redissolve, it is best to discard the solution and prepare a fresh one to ensure accurate dosing.[4]

Issue 3: Visible Changes in Solid this compound (e.g., Clumping)
  • Possible Cause: Absorption of moisture due to improper storage.[4]

  • Recommended Action:

    • Discard the product as its purity may be compromised.[4]

    • Ensure that the storage container is airtight and stored in a desiccated environment to prevent moisture absorption.[4]

Issue 4: Lower Than Expected Cellular Response in In Vitro Assays
  • Possible Cause: Significant degradation of this compound at the experimental temperature (e.g., 37°C), leading to a lower effective concentration.[7] The degradation products themselves may also have biological activity, leading to confounding results.[7]

  • Recommended Action:

    • Quantify Stability: Perform a stability study of this compound in your specific cell culture medium at 37°C. Use an analytical method like HPLC or LC-MS/MS to measure the concentration at various time points (e.g., 0, 2, 4, 8, 24 hours).[7]

    • Analyze for Degradants: At the end of your experiment, analyze the cell culture supernatant for the presence of the main degradation products (11-deoxy-Δ¹⁰ and 8-iso-Limaprost) using LC-MS/MS.[7]

    • Test Degradant Activity: If the degradation products are commercially available, test their effects on your cells to understand their specific biological activities and potential interference with your experimental results.[7]

Data on this compound Stability

The stability of Limaprost can be significantly enhanced through formulation with cyclodextrins. The inclusion of β-cyclodextrin, in particular, has been shown to improve stability in humid conditions by restricting the molecular mobility of water.[8]

Table 1: Stability of Solid Limaprost Formulations at 30°C and 75% Relative Humidity (RH)

FormulationStorage DurationDegradation (%)Reference
This compound with β-CD19 weeksChemically stable[8]
Limaprost in β-CD complex4 weeks~19%[5][9]
Limaprost in α-CD complex4 weeks~8.1%[5][9]
Limaprost in α-/β-CD ternary complex4 weeks~2.2%[5][9]

Table 2: Recommended Storage Conditions for Limaprost

FormSolvent/MatrixTemperatureDurationReference
Solid PowderN/A-20°CUp to 3 years[4]
Stock SolutionOrganic Solvent (e.g., DMSO)-80°CUp to 1 year[6]
Aqueous SolutionBuffer/SalineN/ANot recommended for storage; prepare fresh[4]

Experimental Protocols

Protocol for a Forced Degradation Study of Limaprost

This protocol is designed to intentionally degrade Limaprost under various stress conditions to identify potential degradation products and assess the stability-indicating capability of an analytical method like HPLC.[4][10]

  • Materials:

  • Preparation of Stock Solution:

    • Prepare a stock solution of Limaprost in methanol or acetonitrile at a concentration of 1 mg/mL.[4]

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before HPLC analysis.[4]

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize the solution with 0.1 M HCl before HPLC analysis.[4]

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a specified time.[4]

    • Thermal Degradation: Expose the solid Limaprost powder to dry heat in an oven at a set temperature (e.g., 80°C) for a specified duration. Dissolve the heat-stressed powder in the mobile phase for analysis.[4]

    • Photolytic Degradation: Expose the solid Limaprost powder or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.[4]

  • HPLC Analysis:

    • Analyze the stressed samples using a validated stability-indicating HPLC method.

HPLC Method for Limaprost and its Degradation Products
  • System: Prominence UFLC system or equivalent.[2]

  • Column: Octadecyl silica (B1680970) (ODS), 4.6 mm x 15 cm.[2]

  • Mobile Phase: 0.02 M KH₂PO₄ (pH 4.2) : Acetonitrile : Propanol (9:5:2 v/v/v).[2]

  • Flow Rate: 1 mL/min.[2]

  • Detection: UV at 215 nm.[2]

LC-MS/MS Method for Quantification of Limaprost in Plasma

A simplified 1D-LC-MS/MS method has been developed for the ultra-sensitive quantification of Limaprost in human plasma.

  • System: SCIEX QTRAP® 6500+ LC-MS/MS system with a SelexION®+ differential mobility separation technology device.[3][11]

  • Sample Preparation: Protein precipitation followed by a three-step solid-phase extraction.[12][13]

  • Lower Limit of Quantification (LLOQ): 0.3 pg/mL in plasma.[3]

  • Run Time: Approximately 15 minutes.[3]

Visualizations

Limaprost Degradation Pathways

The following diagram illustrates the primary degradation pathways of Limaprost in the presence of water.

G Primary Degradation Pathways of Limaprost Limaprost This compound Dehydration Dehydration (+ H₂O) Limaprost->Dehydration Isomerization Isomerization Limaprost->Isomerization Degradation_Product_1 17S,20-dimethyl-trans-Δ²-PGA₁ (11-deoxy-Δ¹⁰) Dehydration->Degradation_Product_1 Degradation_Product_2 17S,20-dimethyl-trans-Δ²-8-iso-PGE₁ (8-iso) Isomerization->Degradation_Product_2

Caption: Primary degradation pathways of Limaprost.

Limaprost Signaling Pathway via EP2 Receptor

Limaprost exerts its pharmacological effects primarily as an agonist at the Prostaglandin (B15479496) E2 (PGE2) receptor EP2 subtype.[14] The binding of Limaprost to this Gs protein-coupled receptor initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.[15]

G Limaprost Signaling Pathway via EP2 Receptor Limaprost Limaprost EP2_Receptor EP2 Receptor (Gs-coupled) Limaprost->EP2_Receptor binds to Adenylyl_Cyclase Adenylyl Cyclase EP2_Receptor->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP catalyzes conversion ATP ATP ATP->cAMP converts to PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKA->Cellular_Response phosphorylates targets leading to

Caption: Simplified signaling pathway of Limaprost.

Experimental Workflow for Stability Testing

This diagram outlines the logical flow for conducting a stability test on a this compound sample.

G Workflow for this compound Stability Testing Start Start: This compound Sample Prepare_Stock Prepare Stock Solution (e.g., in DMSO) Start->Prepare_Stock Apply_Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prepare_Stock->Apply_Stress Neutralize Neutralize (if applicable) Apply_Stress->Neutralize HPLC_Analysis HPLC/LC-MS-MS Analysis Neutralize->HPLC_Analysis Analyze_Chromatograms Analyze Chromatograms (Identify and Quantify Degradants) HPLC_Analysis->Analyze_Chromatograms Report_Results Report Results Analyze_Chromatograms->Report_Results

Caption: Workflow for Limaprost stability testing.

References

Technical Support Center: Limaprost Alfadex Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Limaprost alfadex. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound?

A1: this compound is an orally active prostaglandin (B15479496) E1 (PGE1) analog. Its primary mechanism of action involves agonism at prostanoid EP receptors, particularly the EP2 subtype. This interaction stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). The elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in vasodilation and inhibition of platelet aggregation.[1]

Q2: What are the most critical confounding variables to consider in this compound research?

A2: Several factors can influence the outcomes of studies involving this compound. It is crucial to control for these variables in experimental design and data analysis. Key confounding variables include:

  • Concomitant Medications: Drugs with antiplatelet, anticoagulant, or vasodilatory effects can potentiate the effects of this compound. Nonsteroidal anti-inflammatory drugs (NSAIDs) are also a significant consideration due to their frequent co-administration and potential to modulate prostaglandin pathways.[2][3]

  • Patient Age: The patient population for conditions treated with this compound, such as lumbar spinal stenosis, is often elderly. Age-related physiological changes can affect drug metabolism and response.

  • Dosage: The dosage of this compound can significantly impact its efficacy and side-effect profile. Clinical trials have explored various dosages, and it is essential to use a dose appropriate for the research question.[1]

  • Disease Severity and Type: The baseline severity of the condition being studied (e.g., lumbar spinal stenosis, thromboangiitis obliterans) and the specific subtype (e.g., radicular-type vs. cauda equina-type lumbar spinal stenosis) can influence treatment outcomes.[2][3]

  • Patient Comorbidities: The presence of other health conditions, particularly cardiovascular diseases or bleeding disorders, can be a significant confounding factor.

Q3: Are there known issues with the stability of this compound?

A3: Limaprost itself is unstable, which is why it is formulated with alpha-cyclodextrin (B1665218) (alfadex) to improve its stability for oral administration. It is important to handle and store the compound according to the manufacturer's instructions to ensure its integrity throughout the experiment.

Troubleshooting Guides

Issue 1: High variability in in vitro platelet aggregation assay results.

  • Question: We are observing significant variability in our in vitro platelet aggregation assays with this compound. What could be the cause?

  • Answer: High variability in platelet aggregation assays can stem from several sources. Here are some troubleshooting steps:

    • Standardize Blood Collection and Handling: Ensure consistent anticoagulant use (e.g., 3.2% sodium citrate) and standardized procedures for preparing platelet-rich plasma (PRP). The time between blood collection and the assay should be kept consistent.

    • Control for Confounding Medications: Screen blood donors for the use of medications that could affect platelet function, such as aspirin, NSAIDs, or other antiplatelet agents.

    • Consistent Agonist Concentration: Use a consistent and validated concentration of the platelet agonist (e.g., ADP, collagen) to induce aggregation.

    • Temperature Control: Maintain a constant temperature of 37°C throughout the assay, as temperature fluctuations can affect platelet activity.

    • Instrument Calibration: Regularly calibrate the platelet aggregometer to ensure accurate and reproducible readings.

Issue 2: Unexpected lack of efficacy in an animal model of lumbar spinal stenosis.

  • Question: Our animal model of lumbar spinal stenosis is not showing the expected improvement in motor function after treatment with this compound. What should we check?

  • Answer: A lack of efficacy in an animal model can be due to several factors related to the model itself or the experimental protocol:

    • Model Induction and Severity: Ensure the method for inducing spinal stenosis (e.g., compression with an expandable polymer) is consistent and results in a reproducible degree of neurological deficit. The severity of the compression may influence the responsiveness to treatment.

    • Drug Administration: Verify the correct dosage and route of administration. For oral administration in rodents, ensure proper gavage technique to avoid stress and ensure the full dose is delivered.

    • Timing of Treatment: The timing of the initiation of treatment relative to the induction of the stenosis may be critical. Consider initiating treatment at different time points to determine the optimal therapeutic window.

    • Outcome Measures: Use sensitive and validated methods to assess motor function, such as treadmill endurance tests or gait analysis. Subjective scoring can introduce variability.

    • Confounding Factors in Animals: Consider the age and strain of the animals, as these can influence disease progression and drug response. Ensure proper randomization and blinding to reduce bias.

Data Presentation

Table 1: Summary of Clinical Trial Data for this compound in Lumbar Spinal Stenosis (LSS)

Study Treatment Group(s) Primary Outcome Measure(s) Key Findings Citation
Onda et al. (2013)Limaprost, NSAIDs, Limaprost + NSAIDsNumerical Rating Scale (NRS) for leg pain and low back pain (LBP)Limaprost reduced radicular pain but did not significantly affect LBP. The combination therapy showed more prominent and rapid improvement in both LBP and radicular pain.[2][3]
Matsudaira et al.Limaprost 15 µ g/day vs. 3 µ g/day Overall drug usefulness and improvement from baselineLimaprost 15 µ g/day was superior to 3 µ g/day for overall usefulness and improvement in symptoms.[1]

Table 2: Summary of Clinical Trial Data for this compound in Other Conditions

Condition Treatment Group(s) Primary Outcome Measure(s) Key Findings Citation
Thromboangiitis ObliteransLimaprost 30 µ g/day vs. Ticlopidine 500 µ g/day Improvement in ischemic symptomsNo significant difference in the improvement of ischemic symptoms between the two groups.[1]
Cervical Spondylotic MyelopathyLimaprost 15 µ g/day Japanese Orthopaedic Association (JOA) score, grip and release testSignificant improvement in mean JOA score and grip and release count after 1 and 3 months of treatment.[4]

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood from healthy, medication-free donors into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP.

    • Carefully collect the upper PRP layer.

  • Assay Procedure:

    • Pre-warm PRP aliquots to 37°C.

    • Add varying concentrations of this compound or vehicle control to the PRP and incubate for 2-5 minutes at 37°C with stirring.

    • Calibrate a platelet aggregometer with PRP (0% aggregation) and platelet-poor plasma (PPP) (100% aggregation).

    • Add a platelet agonist (e.g., ADP, collagen) to induce aggregation.

    • Record the change in light transmission over a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the maximum percentage of aggregation.

    • Determine the inhibitory effect of this compound by comparing the aggregation in its presence to the vehicle control.

    • Calculate the IC50 value from a dose-response curve.

Protocol 2: Rat Model of Lumbar Spinal Stenosis

  • Animal Model Creation:

    • Use adult male Sprague-Dawley rats.

    • Under anesthesia, perform a laminectomy at the L5-L6 level.

    • Implant a piece of an expandable polymer (e.g., polyurethane) under the lamina to induce chronic compression of the cauda equina.

    • A sham-operated group should undergo the same surgical procedure without the implant.

  • Drug Administration:

    • Randomly assign animals to treatment groups: sham-operated + vehicle, stenosis + vehicle, and stenosis + this compound.

    • Administer this compound (e.g., 300 µg/kg) or vehicle orally twice daily.

  • Behavioral Testing:

    • Assess motor function at baseline and at regular intervals post-surgery using a motorized treadmill.

    • Measure the maximum walking distance or endurance time.

  • Data Analysis:

    • Compare the changes in motor function between the treatment groups over time.

    • Use appropriate statistical tests (e.g., ANOVA) to determine the significance of the treatment effect.

Mandatory Visualization

Limaprost_Signaling_Pathway Limaprost This compound EP2 EP2 Receptor (Gs-coupled) Limaprost->EP2 Binds to AC Adenylyl Cyclase EP2->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition Leads to

Caption: this compound signaling pathway via the EP2 receptor.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Blood Whole Blood (3.2% Sodium Citrate) Centrifuge1 Centrifuge (200 x g, 15 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Prewarm Pre-warm PRP to 37°C PRP->Prewarm Incubate Incubate with Limaprost/Vehicle Prewarm->Incubate Aggregate Add Agonist (e.g., ADP) Incubate->Aggregate Measure Measure Aggregation (Light Transmission) Aggregate->Measure Calculate Calculate % Aggregation Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Experimental workflow for in vitro platelet aggregation assay.

Troubleshooting_Logic Start Unexpected Experimental Result Q1 Are experimental controls (e.g., vehicle, positive control) behaving as expected? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the effect consistent with known on-target EP receptor signaling? A1_Yes->Q2 Troubleshoot_Setup Troubleshoot Experimental Setup (Reagents, Instrument, Protocol) A1_No->Troubleshoot_Setup A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No On_Target Likely On-Target Effect (Investigate dose-response, etc.) A2_Yes->On_Target Off_Target Potential Off-Target Effect (Consider receptor screening, etc.) A2_No->Off_Target

Caption: Logical flow for troubleshooting unexpected experimental results.

References

Technical Support Center: Handling Limaprost Alfadex

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling the hygroscopic nature of Limaprost (B1675396) alfadex.

Frequently Asked Questions (FAQs)

Q1: What is Limaprost alfadex and why is it hygroscopic?

A1: this compound is an inclusion complex of Limaprost, a prostaglandin (B15479496) E1 derivative, with alpha-cyclodextrin (B1665218) (α-CD).[1] The α-CD component is used to stabilize the active ingredient, Limaprost.[2] Cyclodextrins, including α-CD, are inherently hygroscopic due to their structure, which contains numerous hydroxyl groups that readily attract and absorb atmospheric moisture.[3][4] This property is transferred to the this compound complex, making it susceptible to water uptake.[5]

Q2: What are the consequences of improper moisture control?

A2: Moisture absorption can lead to significant physicochemical challenges. For this compound, exposure to humidity can cause chemical degradation of the active ingredient, Limaprost, primarily yielding 17S,20-dimethyl-trans-Δ2-PGA1 (also known as 11-deoxy-Δ10).[1][6] Physically, moisture uptake can lead to powder clumping, caking, altered flow properties, and deliquescence, which complicates handling, weighing, and formulation processes.[7][8][9] These changes can ultimately impact the stability, shelf-life, and bioavailability of the final drug product.[7]

Q3: What are the recommended storage and handling conditions?

A3: To maintain its integrity, this compound must be protected from atmospheric moisture.

  • Storage: Store in airtight containers, preferably in a desiccator with a suitable drying agent (e.g., silica (B1680970) gel).[10][11] For long-term storage, a cool, dry place is recommended. Commercial products are often packaged in blisters within an aluminum bag containing a desiccant.[1][5]

  • Handling: Whenever possible, handle the powder in a controlled environment, such as a glove box with low relative humidity (RH).[12] If a controlled environment is unavailable, work quickly to minimize exposure time to the open air.[10] Recommended handling conditions for hygroscopic capsules are a temperature range of 20–30 °C and an RH of 15–25%.[13]

Q4: How does moisture affect the stability of this compound, and can it be improved?

A4: Moisture acts as a catalyst for the degradation of Limaprost.[14] Studies show that this compound tablets degrade significantly in high humidity conditions (e.g., 30°C, 75% RH).[1] Stability can be improved through formulation strategies. Adding excipients like β-cyclodextrin (β-CD) or polysaccharides such as dextran (B179266) and dextrin (B1630399) has been shown to remarkably improve the stability of Limaprost in humid conditions.[6][14] These excipients are thought to restrict the molecular mobility of water, thus protecting the Limaprost molecule from degradation.[14][15]

Q5: How can I accurately weigh a hygroscopic sample like this compound?

A5: Accurate weighing requires minimizing moisture absorption during the process.

  • Use a weighing bottle with a ground-glass stopper or a similar airtight container.[11]

  • Pre-weigh the sealed container.

  • Handle the material in a low-humidity environment if possible.

  • Work swiftly to transfer the powder to the container and seal it immediately.

  • Weigh the sealed container with the sample. The difference in weight is the mass of the sample.

  • Alternatively, for preparing stock solutions, one can weigh the entire contents of a freshly opened bottle to calculate the total amount and prepare a stock solution from it, which is then aliquoted.[11]

Troubleshooting Guide

Problem Encountered Potential Cause Recommended Solution(s)
Powder Clumping / Poor Flowability Moisture absorption from the atmosphere.[9]• Handle the powder in a glove box or a room with controlled low humidity.• Ensure storage containers are airtight and contain a desiccant.• If clumping occurs, gently break up aggregates with a spatula before use, acknowledging this may not fully restore original properties.[10]
Inconsistent Analytical Results (e.g., HPLC, Titration) Inaccurate weighing due to rapid water uptake, leading to errors in concentration calculations.[8]• Use an analytical balance in a low-humidity enclosure.• Employ the weighing technique described in FAQ #5.• Determine the water content of the sample via Karl Fischer titration just before preparing analytical solutions and correct the sample weight accordingly.
Chemical Degradation Detected (e.g., new peaks in HPLC) Exposure to humidity has initiated the degradation of Limaprost into byproducts like 11-deoxy-Δ10.[1][6]• Review and tighten storage and handling procedures immediately.• Verify the integrity of packaging and desiccants.• For formulation work, consider incorporating stabilizing excipients like dextran or β-cyclodextrin.[6][14]
Difficulty in Achieving Content Uniformity in Blends Poor flow and electrostatic charges, exacerbated by moisture, can lead to segregation of the API from other excipients.[16]• Ensure all excipients are adequately dried before blending.• Conduct blending operations in a controlled humidity environment.• Consider using excipients that can mitigate the effects of moisture.

Quantitative Data Summary

The hygroscopicity of this compound is primarily driven by its α-cyclodextrin component. The tables below provide context on how cyclodextrins behave at different humidity levels and the impact of formulation on Limaprost stability.

Table 1: Representative Water Content of α-Cyclodextrin at Various Relative Humidity (RH) Levels (Data is illustrative of α-CD behavior)

Relative Humidity (RH)Water Content (% w/w)Moles of H₂O per Mole of α-CD (Approx.)
3%5.26%~3.0
As-received (Ambient)9.68%~5.8
90%10.15%~6.1
Source: Adapted from experimental data on α-cyclodextrin.[3]

Table 2: Impact of Formulation on Limaprost Stability Under High Humidity (Storage at 30°C / 75% RH)

FormulationKey ExcipientDegradation Product (11-deoxy-Δ10) AmountStorage Time
Standard TabletNone specifiedAppearance of 11-deoxy-Δ10 > 5%< 19 weeks
Moisture-Resistant TabletLyophilized with β-CD, plus β-CD as excipientAppearance of 11-deoxy-Δ10 ≤ 5%19 weeks
Dextran/Dextrin FormulationDextran 40, Dextrin2.5% - 3.4% (depending on dextrin %)30 days
Source: Compiled from stability studies on this compound tablets.[1][6]

Key Experimental Protocols

Protocol 1: Water Content Determination by Karl Fischer Titration

This protocol outlines the volumetric Karl Fischer (KF) titration method for determining the water content in a hygroscopic powder like this compound.

Objective: To accurately quantify the percentage of water (% w/w) in a sample.

Methodology:

  • Instrument Preparation:

    • Prepare the Karl Fischer titrator, ensuring the titration cell is clean, dry, and sealed from atmospheric moisture.[17]

    • Fill the cell with an appropriate KF solvent (e.g., methanol-based).

    • Titrate the solvent to a dry endpoint to eliminate any residual water. This is the "drift determination" step.

  • Reagent Standardization:

    • Accurately add a known amount of a certified water standard (e.g., sodium tartrate dihydrate) or pure water to the conditioned cell.

    • Titrate with the KF reagent (titrant) to the endpoint.

    • The instrument software will calculate the titer of the KF reagent (mg H₂O / mL reagent). Perform this in triplicate for accuracy.

  • Sample Analysis:

    • In a low-humidity environment, accurately weigh approximately 50-100 mg of the this compound sample into a gas-tight syringe or directly into the titration vessel.

    • Immediately introduce the sample into the titration cell.

    • Begin the titration. The KF reagent is added until all water from the sample has reacted.

    • The instrument detects the endpoint potentiometrically.[18]

  • Calculation:

    • The instrument's software calculates the water content based on the volume of titrant used, the reagent titer, and the sample weight. The result is typically expressed as a percentage (%).

    • For samples that do not dissolve easily or may cause side reactions, a KF oven method is recommended, where the sample is heated and the evaporated water is carried by a dry gas stream into the titration cell.

Protocol 2: Stability-Indicating HPLC Method for Limaprost

This protocol describes a general reversed-phase HPLC (RP-HPLC) method to assess the purity of Limaprost and quantify its primary degradation product, 11-deoxy-Δ10.

Objective: To separate and quantify Limaprost from its degradation products to evaluate stability.

Methodology:

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an acidic phosphate (B84403) buffer (e.g., pH 3) and acetonitrile. The exact ratio (e.g., 63:37 v/v) should be optimized for best separation.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: UV detection, typically around 205 nm for Prostaglandin E1 derivatives.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

  • Standard Preparation:

    • Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., mobile phase) to create a stock solution.

    • Perform serial dilutions to create a calibration curve (e.g., 5-100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the this compound sample to be tested (which has been stored under specific humidity/temperature conditions).

    • Dissolve in the same diluent as the standard to achieve a concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis and Data Interpretation:

    • Inject the standards and samples onto the HPLC system.

    • Identify the peaks based on the retention time of the reference standard. Degradation products will typically appear as separate peaks.[19]

    • Quantify the amount of Limaprost remaining and the amount of each degradant formed by comparing peak areas to the calibration curve.

    • Stability is assessed by calculating the percentage of the initial Limaprost concentration remaining after exposure to stress conditions.

Visualizations

Experimental and Handling Workflow

G cluster_0 Material Handling & Storage cluster_1 Analytical Testing Receive Receive this compound Store Store in Airtight Container with Desiccant Receive->Store Immediate Env Transfer to Low-Humidity Environment (Glove Box) Store->Env For Use Weigh Weigh Sample Accurately Env->Weigh KF Determine Water Content (Karl Fischer Titration) Weigh->KF Sample for Water Content Prepare Prepare Analytical Solution Weigh->Prepare Sample for Analysis Report Report Results (Correct for Water Content) KF->Report HPLC Assess Purity & Degradation (Stability-Indicating HPLC) Prepare->HPLC HPLC->Report

Caption: Workflow for handling and analyzing hygroscopic this compound.

Troubleshooting Decision Tree

G Start Inconsistent Experimental Results? CheckWeigh Review Weighing Procedure Start->CheckWeigh Yes CheckPurity Check for Degradation (Run Stability HPLC) Start->CheckPurity No CheckWeigh->CheckPurity Issue Persists NoDegradation Results Consistent After Re-weighing CheckWeigh->NoDegradation Issue Resolved Degradation Degradation Confirmed? CheckPurity->Degradation ReviewStorage Review Storage & Handling Procedures Degradation->ReviewStorage Yes Degradation->NoDegradation No ConsiderFormulation Consider Reformulation with Stabilizers ReviewStorage->ConsiderFormulation

Caption: Decision tree for troubleshooting issues with this compound.

Moisture Interaction Pathway

G LA This compound (API + α-CD Complex) Adsorption Physical Adsorption (Surface Water) LA->Adsorption leads to H2O Atmospheric Moisture (H₂O) H2O->LA Exposure Degradation Chemical Degradation (Hydrolysis) Adsorption->Degradation catalyzes Physical Physical Changes (Clumping, Caking) Adsorption->Physical causes Outcome Loss of Potency & Poor Handling Degradation->Outcome Physical->Outcome

References

Technical Support Center: Optimizing Vehicle Formulation for in vivo Limaprost Alfadex Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing vehicle formulations for the in vivo delivery of Limaprost alfadex.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Formulation & Stability

Q1: My this compound solution appears cloudy or has precipitated after preparation. What should I do?

A1: Precipitation is a common issue due to the low aqueous solubility of Limaprost.[1] To troubleshoot, consider the following:

  • Solvent Choice: For stock solutions, use anhydrous organic solvents like DMSO, ethanol, or dimethylformamide (DMF) where Limaprost has higher solubility.[1][2]

  • Working Solution Preparation: When diluting the stock solution into aqueous buffers or media, ensure the final concentration of the organic solvent is minimal (typically <0.1%) to avoid solvent-induced effects.[3] The final drug concentration should not exceed its solubility limit in the aqueous vehicle.[1]

  • Sonication/Warming: Gentle warming or sonication can help dissolve the compound.[4] However, avoid excessive heat as it may degrade the product.

  • Fresh Preparation: Always prepare aqueous solutions fresh for each experiment.[2][3] Storing Limaprost in aqueous solutions is not recommended due to its instability.[2]

Q2: How can I improve the stability of my this compound formulation, especially for oral administration?

A2: Limaprost is susceptible to degradation, particularly in the presence of moisture.[5][6] this compound, an inclusion complex with α-cyclodextrin, offers improved stability.[6][7] To further enhance stability:

  • Co-formulation with β-cyclodextrin: The addition of β-cyclodextrin can significantly improve the chemical stability of this compound, especially in humid conditions.[5][6][8] This is attributed to the protection of the five-membered ring of Limaprost from water-catalyzed dehydration.[5][6][8]

  • Use of Polysaccharides: Excipients like dextran (B179266) can suppress Limaprost degradation by reducing water mobility and decreasing the dissociation of the Limaprost-alfadex complex.[9]

  • Avoid Certain Excipients: Cellulose (B213188) derivatives such as HPMC can accelerate degradation in the presence of moisture.[3]

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is critical to maintain the integrity of this compound.

  • Solid Form: Store in a tightly sealed container, protected from light and moisture, at -20°C for long-term storage (up to 3 years).[2]

  • Stock Solutions: Prepare stock solutions in anhydrous organic solvents (e.g., DMSO, ethanol).[2] Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C (up to 2 years) or -20°C (up to 1 year).[2]

  • Aqueous Solutions: It is strongly recommended to prepare aqueous solutions fresh on the day of the experiment and not to store them.[2]

In Vivo Experiments

Q4: I am observing high variability in my in vivo experimental results. What could be the cause?

A4: High variability can stem from several factors:

  • Formulation Inconsistency: Ensure the formulation is homogenous and the drug is fully dissolved or uniformly suspended. Prepare the formulation fresh for each experiment to avoid degradation.[3]

  • Animal Handling and Stress: Acclimatize animals to the experimental procedures and environment to minimize stress-induced physiological changes that could confound results.[10]

  • Biological Variability: Different animal strains may exhibit varying sensitivities to Limaprost due to differences in the expression of prostaglandin (B15479496) E (EP) receptors.[3]

  • Route of Administration: The choice of administration route significantly impacts bioavailability and pharmacokinetics.[11] Ensure consistent administration technique.

Q5: My animal models are showing signs of gastrointestinal distress (e.g., diarrhea) after oral administration of this compound. How can I mitigate this?

A5: Gastrointestinal side effects can be a concern with prostaglandins.[10]

  • Vehicle Control: First, ensure the vehicle itself is not causing the GI effects by administering it alone to a control group.[10]

  • Dose Adjustment: Consider lowering the dose, as GI side effects are often dose-dependent.[10]

  • Supportive Care: Monitor animals closely for signs of dehydration or significant weight loss and provide supportive care as per your institution's IACUC guidelines.[10]

Data Presentation

Table 1: Solubility of Limaprost

SolventApproximate SolubilityReference
Dimethyl sulfoxide (B87167) (DMSO)~130 mg/mL[1][4]
Ethanol~50 mg/mL[1][4]
Dimethyl formamide (B127407) (DMF)~30 mg/mL[1][4]
Phosphate-buffered saline (PBS, pH 7.2)~2 mg/mL[4]

Table 2: Example In Vivo Vehicle Formulations

Route of AdministrationVehicle CompositionPreparation NotesReference
Oral (Suspension)0.5% (w/v) Carboxymethyl cellulose (CMC-Na) in distilled waterAdd this compound powder to the CMC-Na solution while stirring to form a uniform suspension. Prepare fresh daily.[3][4]
Intravenous (IV) / Intraperitoneal (IP)10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineDissolve Limaprost in DMSO first. Sequentially add PEG300, Tween 80, and saline, ensuring the solution is clear after each addition. Prepare fresh daily.[1][3]

Table 3: Stability of Solid Limaprost Formulations at 30°C and 75% Relative Humidity (RH)

FormulationStorage DurationDegradation (%)Reference
This compound with β-CD19 weeksChemically stable[2]
Limaprost in β-CD complex4 weeks~19%[2][7]
Limaprost in α-CD complex4 weeks~8.1%[2][7]
Limaprost in α-/β-CD ternary complex4 weeks~2.2%[2][7]

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage in Rodents

Materials:

  • This compound

  • Carboxymethyl cellulose sodium salt (CMC-Na)

  • Sterile distilled water

  • Magnetic stirrer and stir bar

  • Sterile tubes

Procedure:

  • Prepare a 0.5% (w/v) solution of CMC-Na in sterile distilled water. For example, add 0.5 g of CMC-Na to 100 mL of distilled water.

  • Stir the solution on a magnetic stirrer until the CMC-Na is completely dissolved. This may require stirring for several hours.

  • Weigh the required amount of this compound based on the desired dose and the number of animals.

  • Slowly add the this compound powder to the 0.5% CMC-Na solution while continuously stirring.

  • Continue stirring until a homogenous suspension is achieved.

  • This suspension should be prepared fresh on the day of the experiment.[3][4]

Protocol 2: Preparation of Limaprost Solution for Intravenous Injection

Materials:

  • Limaprost

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile Saline (0.9% NaCl)

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Weigh the required amount of Limaprost in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).[1] Vortex until fully dissolved.

  • In a separate sterile tube, prepare the final vehicle by sequentially adding and mixing the components. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, follow these steps for a 1 mL final volume:

    • Start with the required volume of the Limaprost/DMSO stock solution (100 µL for a 10% final DMSO concentration).

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween 80 and mix thoroughly.

    • Add 450 µL of sterile saline and mix until the solution is clear.[1]

  • This formulation should be prepared fresh on the day of use.[1]

Mandatory Visualizations

Limaprost_Signaling_Pathway Limaprost Limaprost EP2_Receptor EP2 Receptor (Gs protein-coupled) Limaprost->EP2_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase EP2_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Targets Downstream Targets PKA->Downstream_Targets Phosphorylates Cellular_Response Cellular Response Downstream_Targets->Cellular_Response Vasodilation Vasodilation Cellular_Response->Vasodilation Platelet_Aggregation_Inhibition Platelet Aggregation Inhibition Cellular_Response->Platelet_Aggregation_Inhibition

Caption: Limaprost signaling pathway via the EP2 receptor.[12]

Experimental_Workflow_Oral_Delivery cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_eval Evaluation Prep_Vehicle Prepare Vehicle (e.g., 0.5% CMC) Suspend_Drug Create Homogenous Suspension Prep_Vehicle->Suspend_Drug Weigh_Drug Weigh this compound Weigh_Drug->Suspend_Drug Dose_Admin Oral Gavage Administration Suspend_Drug->Dose_Admin Acclimatize Acclimatize Animals Acclimatize->Dose_Admin Monitor_Animals Monitor for Side Effects (e.g., GI distress) Dose_Admin->Monitor_Animals Data_Collection Data Collection (e.g., Blood Flow, Behavior) Dose_Admin->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis

Caption: Experimental workflow for oral delivery of this compound.

Troubleshooting_Precipitation Start Precipitation Observed in Formulation Check_Solubility Is the final concentration below solubility limit? Start->Check_Solubility Check_Solvent Was an organic stock solution used for aqueous dilution? Check_Solubility->Check_Solvent Yes Solution1 Reduce final concentration Check_Solubility->Solution1 No Check_Freshness Was the aqueous solution prepared fresh? Check_Solvent->Check_Freshness Yes Solution2 Prepare a high-concentration stock in DMSO/Ethanol Check_Solvent->Solution2 No Solution3 Always prepare fresh aqueous solutions Check_Freshness->Solution3 No End Clear Solution Check_Freshness->End Yes Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting logic for formulation precipitation issues.

References

Avoiding freeze-thaw degradation of Limaprost alfadex stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of Limaprost alfadex stock solutions, ensuring the integrity and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in stock solutions?

A1: The primary degradation pathway for this compound, a prostaglandin (B15479496) E1 analog, is through hydrolysis and dehydration, particularly in the presence of moisture. This chemical instability is accelerated by repeated freeze-thaw cycles, improper storage temperatures, and exposure to acidic or basic conditions. The main degradation product is 11-deoxy-Δ¹⁰-prostaglandin A1.

Q2: Why is it critical to avoid freeze-thaw cycles with this compound stock solutions?

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: Anhydrous organic solvents are recommended for preparing this compound stock solutions. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used and provide good solubility. It is crucial to use anhydrous solvents to minimize the introduction of water, which can lead to hydrolysis.

Q4: How should I store my this compound stock solutions?

A4: For optimal stability, stock solutions should be aliquoted into single-use volumes and stored at -80°C for long-term storage or -20°C for shorter-term storage. This practice of aliquoting is the most effective way to avoid the detrimental effects of repeated freeze-thaw cycles.

Q5: Can I store this compound in aqueous solutions?

A5: It is strongly advised against storing this compound in aqueous solutions for any significant length of time. Prostaglandins (B1171923) are generally unstable in aqueous media. If your experiment requires an aqueous solution, it should be prepared fresh from a frozen organic stock solution immediately before use and any unused portion should be discarded.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected experimental results. Degradation of this compound in the stock solution due to repeated freeze-thaw cycles or improper storage.Prepare a fresh stock solution from solid this compound. Ensure proper aliquoting and storage of the new stock solution at -80°C.
Precipitate observed in the stock solution upon thawing. The compound may have precipitated out of the solvent during freezing.Gently warm the vial to room temperature and vortex or sonicate briefly to redissolve the precipitate. Ensure the solution is clear before use. If the precipitate does not redissolve, it is best to prepare a fresh stock solution.
Visible changes in the appearance of the solid this compound (e.g., clumping). Absorption of moisture due to improper storage of the solid compound.Discard the solid and obtain a fresh batch. Always store solid this compound in a tightly sealed container with a desiccant, protected from light and moisture.

Storage Condition Recommendations

To maximize the shelf-life of your this compound and its stock solutions, adhere to the following storage guidelines.

Material Solvent Storage Temperature Recommended Duration Key Considerations
Solid this compound N/A-20°CUp to 2 yearsStore in a tightly sealed container with desiccant, protected from light.
Stock Solution Anhydrous DMSO or Ethanol-80°CUp to 6 monthsAliquot into single-use volumes to avoid freeze-thaw cycles. Use anhydrous solvents.
Stock Solution Anhydrous DMSO or Ethanol-20°CUp to 1 monthAliquot into single-use volumes. Suitable for shorter-term storage.
Aqueous Working Solution Aqueous Buffer/SalineN/APrepare FreshNot recommended for storage. Prepare immediately before use from a frozen stock.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber, conical-bottom microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM solution, add the appropriate volume of DMSO based on the molecular weight of your this compound batch).

  • Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes. The volume of the aliquots should be based on the typical amount needed for a single experiment.

  • Storage: Store the aliquots at -80°C for long-term storage.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a general method for assessing the stability of this compound solutions by quantifying the parent compound and its primary degradation product, 11-deoxy-Δ¹⁰-prostaglandin A1.

HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 4.2) in a suitable ratio (e.g., 40:60 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Procedure:

  • Sample Preparation:

    • Forced Degradation Sample (for peak identification): Prepare a solution of this compound in a non-buffered aqueous solution and incubate at 60°C for several hours to generate the degradation product.

    • Stock Solution Samples: Thaw an aliquot of the this compound stock solution (e.g., after 0, 1, 3, and 5 freeze-thaw cycles). Dilute the stock solution to a suitable concentration within the linear range of the assay using the mobile phase.

  • Analysis:

    • Inject the forced degradation sample to identify the retention times of this compound and the 11-deoxy-Δ¹⁰ degradation product.

    • Inject the prepared stock solution samples.

  • Data Analysis:

    • Integrate the peak areas for this compound and the 11-deoxy-Δ¹⁰ degradation product.

    • Calculate the percentage of the remaining this compound and the percentage of the degradation product relative to the initial concentration (freeze-thaw cycle 0).

Visualizations

Limaprost_Signaling_Pathway Limaprost This compound EP2_Receptor EP2 Receptor Limaprost->EP2_Receptor Binds to G_Protein Gs Protein EP2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to Platelet_Aggregation_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Aggregation_Inhibition Leads to

Caption: Signaling pathway of this compound via the EP2 receptor.

Freeze_Thaw_Workflow cluster_prep Stock Solution Preparation cluster_cycles Freeze-Thaw Cycles cluster_analysis Stability Analysis Prep Prepare this compound stock solution in an anhydrous organic solvent Aliquot Aliquot into single-use volumes Prep->Aliquot Store_Initial Store aliquots at -80°C Aliquot->Store_Initial Thaw Thaw aliquot at room temperature Store_Initial->Thaw Begin Experiment Freeze Refreeze aliquot at -80°C Thaw->Freeze 1 Cycle Repeat Repeat for desired number of cycles Freeze->Repeat Sample Take sample after n cycles (n=0, 1, 3, 5...) Repeat->Sample HPLC Analyze by HPLC Sample->HPLC Quantify Quantify Limaprost and degradation products HPLC->Quantify

Caption: Experimental workflow for assessing freeze-thaw stability.

References

Validation & Comparative

The Stabilizing Power of Cyclodextrin: A Comparative Analysis of Limaprost Alfadex and Free Limaprost Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the stability of active pharmaceutical ingredients (APIs) is a cornerstone of creating safe and effective therapeutics. Limaprost, a potent prostaglandin (B15479496) E1 analogue, presents significant stability challenges due to its susceptibility to degradation, primarily through hydrolysis. This guide provides a detailed comparison of the stability between free Limaprost and Limaprost alfadex, an inclusion complex with α-cyclodextrin, supported by experimental data and protocols.

The inherent instability of Limaprost, particularly in the presence of moisture, necessitates formulation strategies to protect its structural integrity.[1] Inclusion complexation with cyclodextrins is a widely employed technique to enhance the stability of sensitive drug molecules. This compound is one such formulation where Limaprost is encapsulated within an α-cyclodextrin molecule. This guide will objectively compare the stability of this complex to that of free Limaprost.

Comparative Stability Data

The inclusion of Limaprost within the α-cyclodextrin cavity in this compound significantly enhances its stability by shielding the chemically labile five-membered ring from water-catalyzed degradation.[2][3] Experimental data consistently demonstrates the superior stability of this compound over free Limaprost, especially under accelerated stability testing conditions of high temperature and humidity.

One study directly compared the degradation of Limaprost in a physical mixture (containing free Limaprost, α-cyclodextrin, and lactose) to a formulation containing the pre-formed Limaprost-alfadex inclusion complex.[4] The results, as summarized in the table below, clearly indicate a much faster degradation rate for the free Limaprost.[4]

FormulationStorage ConditionDurationDegradation Product (11-deoxy-Δ¹⁰) Content
Physical Mixture (Free Limaprost)40°C / 75% RH30 days~15%
This compound Formulation40°C / 75% RH30 days<5%

Further studies have shown that the stability of Limaprost can be even further enhanced by creating a ternary inclusion complex with both α- and β-cyclodextrins. The following table presents data on the degradation of various Limaprost-cyclodextrin complexes.

ComplexStorage ConditionDurationDegradation (%)
Limaprost/β-CD complex30°C / 75% RH4 weeks~19%
Limaprost/α-CD complex (this compound)30°C / 75% RH4 weeks8.1%
Limaprost/α-/β-CD ternary complex30°C / 75% RH4 weeks2.2%

These data underscore the protective effect of the cyclodextrin (B1172386) host molecule.

Degradation Pathway

The primary degradation of Limaprost in the presence of moisture involves hydrolysis and dehydration, leading to the formation of two main products: 17S,20-dimethyl-trans-Δ²-PGA₁ (also known as 11-deoxy-Δ¹⁰) and 17S,20-dimethyl-trans-Δ²-8-iso-PGE₁ (8-iso).[1]

G Limaprost Degradation Pathway Limaprost Limaprost Dehydration Dehydration (catalyzed by moisture, acid, base) Limaprost->Dehydration + H₂O Isomerization Isomerization Limaprost->Isomerization Degradation_Product_1 17S,20-dimethyl-trans-Δ²-PGA₁ (11-deoxy-Δ¹⁰) Dehydration->Degradation_Product_1 Degradation_Product_2 17S,20-dimethyl-trans-Δ²-8-iso-PGE₁ (8-iso) Isomerization->Degradation_Product_2

Primary degradation pathways of Limaprost.

Experimental Protocols

To assess the stability of Limaprost formulations, a validated stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.

Protocol for Stability Testing of Limaprost Formulations

This protocol provides a general framework for a comparative stability study.

1. Materials:

  • Limaprost (free form)

  • This compound

  • Placebo formulation components (e.g., lactose, dextran)

  • HPLC-grade acetonitrile, methanol, and water

  • Potassium dihydrogen phosphate

  • Phosphoric acid

2. Sample Preparation:

  • Prepare physical mixtures of free Limaprost with excipients.

  • Prepare formulations containing this compound.

  • Accurately weigh samples and dissolve them in a suitable solvent (e.g., a mixture of mobile phase components) to a final concentration of approximately 1 mg/mL.

3. Stability Chamber Storage:

  • Place the prepared formulations in stability chambers under controlled conditions.

  • Accelerated Conditions: 40°C ± 2°C / 75% RH ± 5% RH

  • Long-Term Conditions: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 75% RH ± 5% RH

  • Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated studies).

4. HPLC Analysis:

  • HPLC System: A system equipped with a UV detector.

  • Column: C18 column (e.g., 150mm x 4.6mm, 5µm).

  • Mobile Phase: A mixture of 0.02 mol/L potassium dihydrogenphosphate (pH adjusted to 3.0 with phosphoric acid), acetonitrile, and isopropyl alcohol (e.g., in a 9:4:2 volume ratio).[5]

  • Flow Rate: 0.8 mL/min.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 35°C.

5. Data Analysis:

  • Identify and quantify the peak corresponding to Limaprost and its degradation products using a validated standard.

  • Calculate the percentage of remaining Limaprost and the increase in degradation products at each time point relative to the initial time point.

G Stability Testing Workflow start Start prep Prepare Formulations (Free Limaprost & this compound) start->prep storage Place in Stability Chambers (e.g., 40°C/75% RH) prep->storage sampling Withdraw Samples at Time Points (T₀, T₁, T₂, ...) storage->sampling hplc HPLC Analysis sampling->hplc data Quantify Limaprost & Degradation Products hplc->data report Report Results data->report

General workflow for a comparative stability study.

Conclusion

The experimental data unequivocally demonstrates that the formation of an inclusion complex with α-cyclodextrin, as in this compound, is a highly effective strategy for enhancing the stability of Limaprost. This compound exhibits significantly lower degradation rates compared to free Limaprost, particularly under the stressful conditions of high temperature and humidity. This enhanced stability is critical for the development of a robust and reliable oral dosage form for this therapeutically important molecule. For researchers and drug development professionals, the use of this compound offers a clear advantage in overcoming the inherent instability of the free drug, ensuring product quality and shelf-life.

References

Comparative Efficacy of Limaprost Alfadex and Pregabalin in Neuropathic Pain Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy, mechanisms of action, and experimental data for Limaprost (B1675396) alfadex and pregabalin (B1679071), two therapeutic agents utilized in the management of neuropathic pain, particularly symptoms associated with spinal stenosis. The content is intended for researchers, scientists, and professionals in drug development, offering an objective analysis supported by clinical trial data.

Introduction

Limaprost alfadex, a prostaglandin (B15479496) E1 analogue, is primarily known for its vasodilatory and antiplatelet effects, which improve blood flow to nerve tissues.[1][2][3][4] It is approved in Japan for treating ischemic symptoms and subjective symptoms like pain and numbness associated with lumbar spinal stenosis (LSS).[1][3][4] Pregabalin, a gabapentinoid, is widely prescribed for various neuropathic pain conditions.[5][6] Its mechanism involves modulating neurotransmitter release in the central nervous system.[5][6][7][8][9] This guide compares their performance in treating conditions such as LSS and cervical spondylotic radiculopathy (CSR).

Mechanisms of Action

The therapeutic effects of this compound and pregabalin stem from distinct molecular pathways.

This compound: As a prostaglandin E1 analogue, limaprost acts as an agonist at prostanoid receptors, particularly the EP2 subtype.[2] This interaction initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation, thereby improving microcirculation and blood flow to ischemic nerve tissues.[2][3][4]

Pregabalin: Pregabalin exerts its effects by binding to the alpha-2-delta (α2δ-1) subunit of voltage-gated calcium channels in the central nervous system.[5][6][7][9] This binding reduces calcium influx at nerve terminals, which in turn decreases the synaptic release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[6][7] This modulation of neuronal excitability is the basis for its analgesic, anticonvulsant, and anxiolytic properties.[5][6]

The following diagrams illustrate the distinct mechanisms of action for each drug.

Limaprost_Pathway Limaprost This compound EP2R EP2 Receptor (GPCR) Limaprost->EP2R Binds G_Protein Gs Protein EP2R->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP (Increased) AC->cAMP Converts G_Protein->AC Stimulates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Platelet Inhibition of Platelet Aggregation PKA->Platelet Vasodilation Vasodilation & Improved Blood Flow

Caption: Signaling pathway of this compound via the EP2 receptor.

Pregabalin_Pathway cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Pregabalin Pregabalin A2D1 α2δ-1 Subunit Pregabalin->A2D1 Binds to VGCC Voltage-Gated Calcium Channel (VGCC) Vesicle Synaptic Vesicle (Glutamate, Substance P) VGCC->Vesicle Triggers Fusion (Inhibited) A2D1->VGCC Modulates Calcium Ca²⁺ Calcium->VGCC Influx Release Reduced Neurotransmitter Release Release->Placeholder Signal Reduced Postsynaptic Excitation Placeholder->Signal Leads to

Caption: Mechanism of action for Pregabalin at the presynaptic terminal.

Comparative Efficacy Data

Clinical studies have compared the efficacy of this compound and pregabalin, primarily in patients with lumbar spinal stenosis and cervical spondylotic radiculopathy. The data reveals comparable but distinct therapeutic profiles.

Multiple randomized controlled trials have assessed the two drugs for LSS, a condition characterized by neurogenic claudication.

Table 1: Efficacy Comparison in Lumbar Spinal Stenosis

Study / Outcome This compound Group Pregabalin Group Combination Group Key Findings & Citations
Kim et al. (2016)
ODI (8 weeks) Non-inferior Non-inferior Non-inferior Limaprost was not inferior to pregabalin or the combination therapy in improving disability (ODI).[10][11]
VAS Leg Pain Significant decrease Significant decrease Significant decrease All three groups showed significant improvement in leg pain over 8 weeks with no difference between groups.[11]
EQ-5D Significant increase Significant increase Significant increase Quality of life improved significantly in all groups.[10][11]
Anonymous (2024) N/A
VAS Back Pain (6 wks) Significant improvement Significant improvement N/A Both drugs showed significant efficacy in reducing back and leg pain, with no significant difference between them.[12]
VAS Leg Pain (6 wks) Significant improvement Significant improvement N/A Both groups showed significant improvements in ODI and EQ-5D scores.[12]
ODI / EQ-5D Significant improvement Significant improvement N/A For patients with poor sleep, both drugs improved sleep quality without a significant inter-group difference.[12]
Meta-Analysis (2023) N/A N/A
VAS (3 months) N/A Favored Pregabalin (MD: -2.97) N/A A meta-analysis found a significant effect on VAS scores favoring gabapentinoids at 3 months, but not at earlier time points.[13][14][15]

| ODI | N/A | No significant difference | N/A | No significant differences were observed in ODI scores. Gabapentinoids were associated with more adverse events.[13][14][15] |

Abbreviations: ODI (Oswestry Disability Index), VAS (Visual Analog Scale), EQ-5D (EuroQol-5 Dimensions).

A study directly comparing the two agents in CSR highlighted differences in the timeline and nature of symptom relief.

Table 2: Efficacy Comparison in Cervical Spondylotic Radiculopathy

Study / Outcome Limaprost + NSAID Group Pregabalin + NSAID Group Key Findings & Citations
Anonymous (2018)
Pain Score (up to 4 wks) Less reduction Greater reduction Pregabalin provided earlier pain relief for neck, scapular, and arm pain.[16][17][18]

| Arm Numbness (at 8 wks) | Marked alleviation (Score diff: -5.2) | Less alleviation (Score diff: -2.9) | Limaprost was superior to pregabalin in treating arm numbness during movement at the 8-week mark.[16][17][18] |

Abbreviations: NSAID (Nonsteroidal Anti-inflammatory Drug).

Experimental Protocols

The methodologies of the cited clinical trials provide context for the presented data. Below is a summary of a representative experimental design.

  • Study Design: A prospective, double-blind, double-dummy, randomized controlled non-inferiority trial.[11]

  • Patient Population: Patients diagnosed with degenerative lumbar spinal stenosis.[11]

  • Intervention Groups:

    • Limaprost Group: this compound (15 µ g/day ) plus a placebo for pregabalin.

    • Pregabalin Group: Pregabalin (150 mg/day) plus a placebo for limaprost.

    • Combination Group: this compound (15 µ g/day ) and pregabalin (150 mg/day).

  • Treatment Duration: 8 weeks.[11]

  • Primary Outcome Measure: The change in the Oswestry Disability Index (ODI) score from baseline to 8 weeks. The non-inferiority margin was set at 10 points.[11]

  • Secondary Outcome Measures:

    • Visual Analog Scale (VAS) for leg pain.[11]

    • European Quality of Life-5 Dimensions (EQ-5D) questionnaire.[11]

    • Initial Claudication Distance (ICD).[11]

  • Statistical Analysis: Efficacy was analyzed based on changes from baseline scores over the 8-week follow-up period.

The diagram below outlines the typical workflow of a randomized clinical trial comparing these therapeutics.

Experimental_Workflow cluster_setup Phase 1: Trial Setup & Recruitment cluster_intervention Phase 2: Intervention cluster_followup Phase 3: Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessment (ODI, VAS, EQ-5D) Consent->Baseline Randomization Randomization (1:1:1 Allocation) Baseline->Randomization GroupA Group A (Limaprost + Placebo) Randomization->GroupA GroupB Group B (Pregabalin + Placebo) Randomization->GroupB GroupC Group C (Limaprost + Pregabalin) Randomization->GroupC Treatment 8-Week Treatment Period GroupA->Treatment GroupB->Treatment GroupC->Treatment FollowUp Follow-up Assessments (e.g., at 4 & 8 weeks) Treatment->FollowUp Data Data Collection (Primary & Secondary Outcomes) FollowUp->Data Analysis Statistical Analysis (Non-inferiority, etc.) Data->Analysis Results Results & Conclusion Analysis->Results

Caption: Generalized workflow for a comparative clinical trial.

Conclusion

Both this compound and pregabalin demonstrate efficacy in managing symptoms associated with spinal stenosis, though their profiles differ.

  • For Lumbar Spinal Stenosis: The efficacy of limaprost is not inferior to pregabalin or a combination of the two in improving disability and pain.[10][11] Both drugs show significant improvements in pain, disability, and quality of life over several weeks.[12] Long-term data (3 months) from a meta-analysis suggests a potential advantage for gabapentinoids in pain reduction, though this comes with a higher incidence of adverse events.[13][15]

  • For Cervical Spondylotic Radiculopathy: Pregabalin appears to offer faster pain relief, while limaprost shows superior efficacy in alleviating numbness at a later time point (8 weeks).[16][17]

The choice between these agents may depend on the specific symptoms being targeted (pain vs. numbness), the desired speed of relief, and the patient's tolerance for potential side effects. The distinct mechanisms of action suggest that a combination therapy could be beneficial, although studies have not consistently shown superiority over monotherapy.[11] Further research is needed to delineate optimal treatment strategies for specific patient subpopulations.

References

A Comparative Guide to Limaprost Alfadex and Beraprost in Experimental Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Limaprost alfadex and Beraprost, two synthetic prostaglandin (B15479496) analogs with significant therapeutic applications in improving peripheral circulation. The information presented is based on available experimental data, intended to assist in the design and interpretation of preclinical and clinical research.

This compound, a prostaglandin E1 (PGE1) analog, and Beraprost, a prostacyclin (PGI2) analog, are both potent vasodilators and inhibitors of platelet aggregation.[1] Their primary distinction lies in their receptor targets, leading to potentially different pharmacological profiles and therapeutic efficacies in specific conditions.[1] Limaprost primarily acts on prostaglandin E2 (EP) receptors, while Beraprost targets prostacyclin (IP) receptors.[1][2][3]

Quantitative Data Comparison

Table 1: In Vivo Efficacy in a Rat Model of Neuropathic Intermittent Claudication

ParameterThis compoundBeraprost Sodium
Dosage 150 µg/kg, p.o. × 2/day30-1000 µg/kg, p.o. × 2/day
Effect on Walking Distance Significant improvementNo improvement
Effect on Spinal Cord Blood Flow (SCBF) Significant improvementNo improvement
Data from a study in a rat model of neuropathic intermittent claudication.[1][4]

Mechanism of Action and Signaling Pathways

Both Limaprost and Beraprost exert their effects by increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, albeit through different receptor pathways.

This compound: As a PGE1 analog, Limaprost primarily binds to EP receptors, particularly the Gs-coupled EP2 and EP4 subtypes.[1][2] This activation stimulates adenylyl cyclase, leading to increased cAMP production.[2] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in vasodilation and inhibition of platelet aggregation.[2]

Limaprost_Signaling Limaprost This compound EP_Receptor EP Receptor (Gs-coupled) Limaprost->EP_Receptor Binds AC Adenylyl Cyclase EP_Receptor->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Promotes Platelet_Inhibition Platelet Aggregation Inhibition PKA->Platelet_Inhibition Promotes

Limaprost signaling via EP receptors.

Beraprost: Beraprost, a PGI2 analog, primarily interacts with the prostacyclin (IP) receptor, which is also a Gs protein-coupled receptor.[3][5] Binding of Beraprost to the IP receptor initiates a similar signaling cascade, activating adenylyl cyclase, increasing intracellular cAMP, and subsequently activating PKA.[3][5] This leads to the inhibition of calcium ion influx from intracellular storage sites, causing relaxation of smooth muscle cells and vasodilation, as well as inhibiting platelet aggregation.[6][7][8]

Beraprost_Signaling Beraprost Beraprost IP_Receptor IP Receptor (Gs-coupled) Beraprost->IP_Receptor Binds AC Adenylyl Cyclase IP_Receptor->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Influx Inhibition of Ca2+ Influx PKA->Ca_Influx Platelet_Inhibition Platelet Aggregation Inhibition PKA->Platelet_Inhibition Promotes Vasodilation Vasodilation Ca_Influx->Vasodilation

Beraprost signaling via the IP receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of experimental findings. Below are protocols for key in vivo and in vitro assays used to evaluate and compare Limaprost and Beraprost.

Rat Neuropathic Intermittent Claudication Model

This in vivo model is utilized to assess the efficacy of compounds in improving walking distance and blood flow in a condition that mimics lumbar spinal stenosis.[1][4]

Protocol:

  • Induction of Neuropathic Intermittent Claudication: Anesthetize male Wistar rats. Make a midline incision over the lumbar spine. Implant two small pieces of silicone rubber into the L4 and L6 lumbar epidural space to compress the cauda equina.[4] Suture the incision.

  • Drug Administration: Administer this compound (e.g., 150 µg/kg) or Beraprost sodium (e.g., 30-1000 µg/kg) orally, typically twice a day.[1][4]

  • Assessment of Walking Distance: Utilize a rodent treadmill apparatus. Measure the total distance the rat can walk before exhibiting signs of hind limb weakness or paralysis.[1][4]

  • Measurement of Spinal Cord Blood Flow (SCBF): Employ a laser-Doppler flowmeter to measure blood flow in the spinal cord at the level of the compression.[1][4]

InVivo_Workflow cluster_model Model Induction cluster_treatment Treatment Groups cluster_assessment Assessment Induction Induce Neuropathic Intermittent Claudication (Rat Model) Limaprost Administer this compound Induction->Limaprost Beraprost Administer Beraprost Induction->Beraprost Vehicle Administer Vehicle (Control) Induction->Vehicle Walking Measure Walking Distance (Treadmill) Limaprost->Walking SCBF Measure Spinal Cord Blood Flow (Laser-Doppler) Limaprost->SCBF Beraprost->Walking Beraprost->SCBF Vehicle->Walking Vehicle->SCBF

Workflow for in vivo drug comparison.
In Vitro Platelet Aggregation Assay

This assay is fundamental for determining the direct inhibitory effect of compounds on platelet aggregation.

Protocol:

  • Platelet-Rich Plasma (PRP) Preparation: Collect whole blood from human volunteers or laboratory animals (e.g., rabbits, guinea pigs) into tubes containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed to obtain PRP.

  • Platelet Aggregation Measurement: Use a light-scattering aggregometer. Add an agonist (e.g., ADP, collagen, U46619) to the PRP to induce aggregation.

  • Inhibition Assessment: Pre-incubate the PRP with various concentrations of the test compound (Limaprost or Beraprost) before adding the agonist.

  • Data Analysis: Determine the concentration of the compound that inhibits platelet aggregation by 50% (IC50).

Summary and Future Directions

This compound and Beraprost are both effective prostaglandin analogs with well-established vasodilatory and anti-platelet aggregation properties. The key difference lies in their primary receptor targets, with Limaprost acting on EP receptors and Beraprost on IP receptors.[1]

Experimental data from a rat model of neuropathic intermittent claudication suggests that Limaprost may be more effective than Beraprost in improving walking distance and spinal cord blood flow in this specific model.[1][4] However, for a comprehensive understanding of their comparative potency, direct head-to-head in vitro studies measuring IC50 and EC50 values for their key pharmacological effects are warranted. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret future comparative studies of these two important therapeutic agents.

References

A Comparative Guide to the Vasodilatory Effects of Limaprost Alfadex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the vasodilatory properties of Limaprost alfadex against other prominent peripheral vasodilators. The analysis is supported by available experimental data, detailed methodologies for key experiments, and a review of the underlying signaling pathways.

Executive Summary

This compound, an oral prostaglandin (B15479496) E1 (PGE1) analogue, is a potent vasodilator used in the treatment of ischemic symptoms associated with thromboangiitis obliterans and lumbar spinal canal stenosis.[1][2] Its therapeutic effect is largely attributed to its ability to increase blood flow through vasodilation and its antiplatelet actions.[3][4] This guide compares this compound with other vasodilators from different pharmacological classes: Beraprost (B1666799) (a prostacyclin analogue), Cilostazol (B1669032) (a phosphodiesterase-3 inhibitor), and Sarpogrelate (a selective 5-HT2A receptor antagonist). While direct head-to-head in vitro studies on vasodilation are limited, this guide synthesizes available data to provide a comparative overview of their efficacy.

Comparative Analysis of Vasodilatory Effects

In Vitro Vasodilatory Potency
DrugDrug ClassTarget Receptor(s)Reported EC50/IC50 for VasodilationVascular Bed
Limaprost Prostaglandin E1 (PGE1) AnalogueEP2/EP4 ReceptorsData not available from direct comparative in vitro studies-
Beraprost Prostacyclin (PGI2) AnalogueIP ReceptorElicited dose-dependent vasodilation (0.1 pM - 0.1 µM)[5]Porcine retinal arterioles[5]
Cilostazol Phosphodiesterase-3 (PDE3) InhibitorPDE3Exhibited a significant vasorelaxant effect (pD2: 5.94 ± 0.94)[6]Rat thoracic aorta[6]
Sarpogrelate 5-HT2A Receptor Antagonist5-HT2A ReceptorIC50 ≈ 2.3 μM[7]Rabbit cerebral arteries[7]

Note: The data presented above are from different studies and experimental conditions, and therefore should be interpreted with caution. pD2 is the negative logarithm of the EC50 value.

Clinical Efficacy on Blood Flow

Clinical studies provide valuable insights into the in vivo vasodilatory effects of these drugs by measuring changes in blood flow in patients.

DrugStudy PopulationMethod of Blood Flow MeasurementKey Findings
This compound Patients with cervical spinal canal stenosisNot specified, but action is presumed to increase blood flow in the compressed spinal cord[8][9]Amelioration of myelopathy symptoms, suggesting improved blood flow.[8]
Beraprost sodium Patients with non-insulin-dependent diabetes mellitusColor Doppler ultrasonography and laser cutaneous blood flowmetrySignificant increase in the cross-sectional area and blood flow index of the dorsal pedis artery, and dermal microcirculatory blood volume 60 minutes after administration.[10]
Cilostazol Patients with coronary artery diseaseDoppler guide wireLong-term oral administration (3 or 6 months) significantly improved coronary flow reserve.[11]
Sarpogrelate hydrochloride Patients with peripheral arterial diseaseStrain-gauge plethysmographySignificant increases in forearm and leg blood flow responses during reactive hyperemia after 12 weeks of administration.[12]

Signaling Pathways of Vasodilation

The vasodilatory mechanisms of this compound and its comparators are initiated by their interaction with specific receptors on vascular smooth muscle cells, leading to a cascade of intracellular events that ultimately result in muscle relaxation and vessel dilation.

This compound Signaling Pathway

Limaprost, as a PGE1 analog, primarily acts on the prostaglandin E2 (EP) receptors, likely the EP2 and EP4 subtypes, which are coupled to the Gs alpha subunit of G-proteins.[2] This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in the sequestration of intracellular calcium and the inhibition of myosin light chain kinase, causing smooth muscle relaxation and vasodilation.

G Limaprost This compound EP_Receptor EP2/EP4 Receptor Limaprost->EP_Receptor Binds to G_Protein Gs Protein EP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion of ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inactive Inactive Myosin Light Chain Kinase (MLCK) PKA->MLCK_inactive Phosphorylates and inactivates Vasodilation Vasodilation MLCK_inactive->Vasodilation Leads to G cluster_Beraprost Beraprost cluster_Cilostazol Cilostazol cluster_Sarpogrelate Sarpogrelate Beraprost Beraprost IP_Receptor IP Receptor Beraprost->IP_Receptor Activates B_AC Adenylyl Cyclase IP_Receptor->B_AC Activates B_cAMP cAMP B_AC->B_cAMP Activates Vasodilation_B Vasodilation B_cAMP->Vasodilation_B Activates Cilostazol Cilostazol PDE3 PDE3 Cilostazol->PDE3 Inhibits C_cAMP cAMP PDE3->C_cAMP Prevents degradation of Vasodilation_C Vasodilation C_cAMP->Vasodilation_C Leads to Sarpogrelate Sarpogrelate HT2A_Receptor 5-HT2A Receptor Sarpogrelate->HT2A_Receptor Blocks Serotonin (B10506) Serotonin (5-HT) Serotonin->HT2A_Receptor Binds to Vasoconstriction Vasoconstriction HT2A_Receptor->Vasoconstriction Leads to G A Artery Dissection B Mounting on Wire Myograph A->B C Equilibration B->C D Viability Check (KPSS) C->D E Pre-constriction (e.g., Phenylephrine) D->E F Cumulative Addition of Vasodilator E->F G Data Recording F->G H EC50 Calculation G->H

References

A Comparative Guide to the Bioequivalence of Limaprost Alfadex Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of different Limaprost (B1675396) alfadex formulations, drawing upon available pharmacokinetic data and quality assessments. Limaprost alfadex, a prostaglandin (B15479496) E1 analogue, is a potent vasodilator and antiplatelet agent used in the treatment of ischemic symptoms associated with thromboangiitis obliterans and for improving symptoms and walking ability in patients with acquired lumbar spinal canal stenosis.[1] The bioequivalence of different formulations is a critical factor for ensuring comparable therapeutic efficacy and safety.

Executive Summary

The available data from a key bioequivalence study indicates that different formulations of this compound can be considered bioequivalent when they meet the regulatory criteria for pharmacokinetic parameters. A study comparing a moisture-resistant tablet (dextran formulation) with a standard tablet (lactose formulation) of 5 µg this compound found them to be bioequivalent.[2][3] While direct, publicly available bioequivalence studies comparing specific branded products (e.g., Opalmon®, Prorenal®) with a range of generic counterparts are limited, the principles of bioequivalence testing provide a framework for ensuring therapeutic interchangeability. However, studies on the quality and stability of generic products have highlighted potential variations in drug content and degradation products, underscoring the importance of rigorous quality control.

Pharmacokinetic Data Comparison

Pharmacokinetic parameters are essential for assessing the bioequivalence of different drug formulations. The key parameters are the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC).

A pivotal bioequivalence study was conducted on two different 5 µg this compound tablet formulations: a moisture-resistant tablet (Test Formulation) and a standard tablet (Reference Formulation). The study's results are summarized below.[2][3]

Pharmacokinetic ParameterTest Formulation (Moisture-Resistant, Dextran)Reference Formulation (Standard, Lactose)Geometric Mean Ratio (Test/Reference)90% Confidence Interval
AUC0-t (pg·h/mL) 0.7790.754104.0%100.7% - 107.4%
Cmax (pg/mL) 1.261.12112.4%105.6% - 119.6%

Table 1: Bioequivalence of Moisture-Resistant vs. Standard this compound 5 µg Tablets[2][3]

The 90% confidence intervals for both the AUC0-t and Cmax fall within the widely accepted bioequivalence range of 80% to 125%.[2][3] This indicates that the rate and extent of absorption of Limaprost from the two formulations are comparable.

For a broader perspective, pharmacokinetic data from studies in different populations and with different dosages are presented below. It is important to note that these are not direct bioequivalence comparisons between formulations but provide a general pharmacokinetic profile of this compound.

DosePopulationTmax (hours)Cmax (pg/mL)AUC0-12h (pg·h/mL)t1/2 (hours)
5 µg Chinese~0.382.56~1.18~0.36
30 µg Korean0.513.3718.601.64

Table 2: Pharmacokinetics of this compound in Different Studies[4][5][6] (Note: AUC and t1/2 values for the 5 µg dose were converted from pg·min/mL and minutes for comparison)

Quality and Stability of Generic Formulations

A comparative study evaluated the quality and stability of five generic Limaprost-alfadex products against two branded products. The findings highlighted some discrepancies:

  • Limaprost Content: Two of the generic products were found to have higher initial limaprost content compared to the branded products.

  • Degradation Product: One generic product had a higher level of the major degradation product, 11-deoxy congener, exceeding the specification for the branded products.

  • Stability: Under humid conditions, the degradation of limaprost and the increase in the 11-deoxy congener were more pronounced in some generic products compared to the branded ones.

These results suggest that while generics are required to be bioequivalent, there can be differences in their formulation that may affect stability. This underscores the necessity of evaluating generics not only on their bioequivalence and dissolution profiles but also on their stability.

Experimental Protocols

Bioequivalence Study Protocol

The following is a detailed methodology for a typical bioequivalence study, based on the protocol used for comparing the moisture-resistant and standard this compound formulations.[2][3]

Study Design: A randomized, open-label, two-part, two-treatment, two-period crossover study.

Subjects: 120 healthy male volunteers.

Procedure:

  • Fasting: Subjects fast for 10 hours overnight prior to drug administration.

  • Dosing: A single 5 µg tablet of either the test or reference formulation is administered with 200 mL of water.

  • Blood Sampling: Serial blood samples are collected over a period of 6 hours after dosing.

  • Washout Period: A sufficient time is allowed for the drug to be eliminated from the body before the second period of the study.

  • Crossover: Subjects who received the test formulation in the first period receive the reference formulation in the second period, and vice versa.

  • Plasma Analysis: Plasma is harvested from the blood samples and analyzed for limaprost concentration using a validated Liquid Chromatography with tandem mass spectrometry (LC/MS/MS) method.

Pharmacokinetic Analysis:

  • Cmax and Tmax: Determined directly from the observed plasma concentration-time data.

  • AUC0-t: Calculated using the linear trapezoidal rule from time zero to the last measurable concentration.

  • Statistical Analysis: Analysis of variance (ANOVA) is performed on the log-transformed Cmax and AUC0-t data. The 90% confidence intervals for the geometric mean ratios (test/reference) of Cmax and AUC0-t are calculated. For bioequivalence to be established, these confidence intervals must fall within the 80-125% range.

Analytical Method for Limaprost in Plasma

A validated LC/MS/MS method is typically used for the quantification of limaprost in plasma due to the low concentrations of the analyte.

Sample Preparation:

  • Addition of an internal standard to the plasma sample.

  • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the drug from plasma components.

  • Reconstitution of the dried extract in the mobile phase.

Chromatographic Conditions:

  • Column: A suitable C18 reverse-phase column.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer.

  • Flow Rate: Optimized for separation and peak shape.

Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in negative or positive ion mode.

  • Detection: Multiple reaction monitoring (MRM) of specific precursor-product ion transitions for limaprost and the internal standard to ensure selectivity and sensitivity.

Visualizations

Experimental Workflow for a Bioequivalence Study

Bioequivalence_Workflow cluster_screening Subject Screening cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) cluster_analysis Analysis s1 Informed Consent s2 Inclusion/Exclusion Criteria Assessment s1->s2 p1_rand Randomization to Sequence A or B s2->p1_rand p1_dose_a Administer Test Formulation (A) p1_rand->p1_dose_a p1_dose_b Administer Reference Formulation (B) p1_rand->p1_dose_b p1_sampling Serial Blood Sampling p1_dose_a->p1_sampling p1_dose_b->p1_sampling washout Washout Period p1_sampling->washout p2_dose_a Administer Reference Formulation (B) washout->p2_dose_a p2_dose_b Administer Test Formulation (A) washout->p2_dose_b p2_sampling Serial Blood Sampling p2_dose_a->p2_sampling p2_dose_b->p2_sampling a1 Plasma Sample Analysis (LC/MS/MS) p2_sampling->a1 a2 Pharmacokinetic Parameter Calculation (Cmax, AUC) a1->a2 a3 Statistical Analysis (90% CI) a2->a3 a4 Bioequivalence Determination a3->a4

A typical two-period, two-sequence crossover bioequivalence study workflow.

This compound Signaling Pathway

Limaprost, a prostaglandin E1 (PGE1) analogue, primarily exerts its effects by acting as an agonist at the prostaglandin E2 (PGE2) receptor subtype EP2.[1]

Limaprost_Signaling limaprost This compound ep2 EP2 Receptor (G-protein coupled) limaprost->ep2 binds to g_protein Gs Protein ep2->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp catalyzes conversion atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka activates response Cellular Response pka->response vasodilation Smooth Muscle Relaxation (Vasodilation) response->vasodilation platelet Inhibition of Platelet Aggregation response->platelet

Signaling pathway of this compound via the EP2 receptor.

References

A Comparative Guide to Limaprost Alfadex and Other Prostaglandin E1 Analogues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of Limaprost alfadex with other prominent prostaglandin (B15479496) E1 (PGE1) analogues, namely alprostadil (B1665725) and misoprostol. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an evidence-based evaluation of these compounds for therapeutic development and clinical application. This comparison focuses on their mechanism of action, pharmacological effects, and clinical efficacy, supported by available experimental data.

Mechanism of Action and Signaling Pathway

Prostaglandin E1 and its synthetic analogues exert their pharmacological effects primarily by acting as agonists at prostanoid EP receptors, which are G-protein coupled receptors (GPCRs).[1][2] The principal signaling cascade involves the activation of adenylyl cyclase, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in a variety of cellular responses, including smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.[1][2]

While all PGE1 analogues share this fundamental mechanism, their affinity for different EP receptor subtypes (EP1, EP2, EP3, and EP4) can vary, leading to differences in their pharmacological profiles.[3] The EP2 and EP4 receptors are primarily coupled to Gs, leading to cAMP elevation.[4] The EP1 receptor is coupled to Gq, stimulating the phospholipase C pathway and increasing intracellular calcium, while the EP3 receptor is typically coupled to Gi, which inhibits adenylyl cyclase.[5]

Below is a generalized diagram of the primary signaling pathway for PGE1 analogues.

PGE1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE1_Analogue PGE1 Analogue (e.g., Limaprost) EP_Receptor EP Receptor (e.g., EP2/EP4) PGE1_Analogue->EP_Receptor Binds to G_Protein Gαs Protein EP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Synthesizes from ATP ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (Vasodilation, Platelet Aggregation Inhibition) PKA->Response Phosphorylates downstream targets Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Blood Whole Blood Collection (Sodium Citrate) PRP_PPP Centrifugation to separate Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) Blood->PRP_PPP Incubation Incubate PRP with PGE1 Analogue or Vehicle PRP_PPP->Incubation Agonist Add Platelet Agonist (e.g., ADP, Collagen) Incubation->Agonist Measurement Measure Light Transmission in Aggregometer Agonist->Measurement Data Calculate % Aggregation and IC50 values Measurement->Data cAMP_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis_detection Lysis & Detection cluster_analysis_cAMP Data Analysis Cells Culture cells expressing the target EP receptor Stimulation Stimulate cells with PGE1 Analogue Cells->Stimulation Lysis Lyse cells to release intracellular cAMP Stimulation->Lysis Detection Quantify cAMP using a competitive binding assay (e.g., HTRF, ELISA) Lysis->Detection Data_cAMP Generate dose-response curve and calculate EC50 value Detection->Data_cAMP

References

Limaprost Alfadex in Lumbar Spinal Stenosis: A Comparative Guide to Clinical Trial Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results for Limaprost (B1675396) alfadex in the treatment of lumbar spinal stenosis (LSS), juxtaposed with other therapeutic alternatives. The information is curated to provide an objective overview, supported by experimental data, to inform research and development in this therapeutic area.

Executive Summary

Limaprost alfadex, an oral prostaglandin (B15479496) E1 analog, has demonstrated efficacy in alleviating specific symptoms of lumbar spinal stenosis, primarily radicular pain and leg numbness. Clinical trial data suggests its mechanism of action, centered on vasodilation and improved blood flow to the nerve roots, offers a distinct therapeutic approach compared to traditional analgesics and neuropathic pain agents. While not a panacea for all LSS-related symptoms, particularly low back pain, this compound presents a valuable option in the non-surgical management of this condition. Combination therapy with Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) may offer a synergistic effect, enhancing overall therapeutic outcomes.

Comparative Efficacy of this compound and Alternatives

The following tables summarize the quantitative data from key clinical trials, offering a side-by-side comparison of this compound with other common treatments for lumbar spinal stenosis.

Table 1: this compound vs. NSAIDs [1][2]

Outcome MeasureThis compoundNSAIDsCombination (Limaprost + NSAIDs)
Change in Radicular Pain (NRS) Significant ReductionSignificant ReductionProminent Reduction
Change in Low Back Pain (NRS) No Significant ChangeSignificant ReductionSignificant Reduction
Roland-Morris Disability Questionnaire (RDQ) No Significant ChangeNot ReportedSignificant Reduction
Physical Function (SF-36) Not ReportedMarked AlleviationMarked Alleviation

NRS: Numerical Rating Scale; SF-36: Short Form (36) Health Survey. Data from Onda A, et al. Eur Spine J. 2013.

Table 2: this compound vs. Pregabalin (B1679071) [3][4]

Outcome MeasureThis compoundPregabalinCombination (Limaprost + Pregabalin)
Oswestry Disability Index (ODI) at 8 weeks Non-inferiorNon-inferiorNon-inferior
Visual Analog Scale (VAS) for Leg Pain Significant DecreaseSignificant DecreaseSignificant Decrease
European Quality of Life-5 Dimensions (EQ-5D) Significant ImprovementSignificant ImprovementSignificant Improvement
Initial Claudication Distance (ICD) Significant IncreaseSignificant IncreaseSignificant Increase

Data from Kim HJ, et al. The Spine Journal. 2016.

Table 3: Overview of Other Therapeutic Alternatives

TreatmentKey Efficacy FindingsSupporting Evidence
Epidural Steroid Injections May provide short-term pain relief compared to placebo.[5] No significant long-term benefit over local anesthetic alone.[6][7][8]Systematic reviews and meta-analyses show mixed results.[8][9][10]
Manual Therapy & Exercise Combination therapy showed greater short-term improvement in symptoms and physical function compared to medical care or group exercise alone.[11]Randomized controlled trials support the use of manual therapy and supervised exercise.[12][13][14][15][16][17][18][19][20][21]

Mechanism of Action: Signaling Pathways

This compound and Pregabalin operate through distinct molecular pathways to alleviate the symptoms of lumbar spinal stenosis.

Limaprost_Signaling_Pathway Limaprost This compound EP_Receptor Prostaglandin EP Receptor Limaprost->EP_Receptor Binds to G_Protein Gs Protein EP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP ↑ cAMP AC->cAMP Catalyzes PKA Protein Kinase A cAMP->PKA Activates Vasc_Smooth_Muscle Vascular Smooth Muscle Relaxation PKA->Vasc_Smooth_Muscle Platelet_Agg Inhibition of Platelet Aggregation PKA->Platelet_Agg Blood_Flow ↑ Blood Flow to Nerve Root Vasc_Smooth_Muscle->Blood_Flow Nerve_Function Improved Nerve Function Blood_Flow->Nerve_Function

Figure 1: this compound Signaling Pathway.

Pregabalin_Signaling_Pathway Pregabalin Pregabalin alpha2delta α2δ Subunit of VGCC Pregabalin->alpha2delta Binds to Ca_Influx ↓ Ca²⁺ Influx alpha2delta->Ca_Influx Modulates Neurotransmitter ↓ Release of Glutamate, Substance P Ca_Influx->Neurotransmitter Pain_Signal Reduced Nociceptive Signal Transmission Neurotransmitter->Pain_Signal

Figure 2: Pregabalin Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key clinical trials cited are provided below to allow for critical evaluation and replication of the findings.

This compound vs. NSAIDs (Onda A, et al. 2013)[1][2][33][34][35]
  • Study Design: Multicenter, prospective, randomized trial.

  • Participants: 61 patients with lumbar spinal stenosis and radicular-type neurologic intermittent claudication.

  • Intervention Groups:

    • This compound (15 µ g/day )

    • NSAIDs (Loxoprofen sodium 180 mg/day)

    • Combination of this compound and NSAIDs.

  • Treatment Duration: 6 weeks.

  • Outcome Measures:

    • Primary: Numerical Rating Scale (NRS) for leg pain and low back pain (at rest and on movement).

    • Secondary: Roland-Morris Disability Questionnaire (RDQ), Short Form (36) Health Survey (SF-36).

  • Assessment Timepoints: Baseline, 2, 4, and 6 weeks.

This compound vs. Pregabalin (Kim HJ, et al. 2016)[3][4]
  • Study Design: Prospective, double-blind, double-dummy, randomized, non-inferiority controlled trial.

  • Participants: Patients with degenerative lumbar spinal stenosis.

  • Intervention Groups:

    • This compound (15 µ g/day ) + Pregabalin placebo.

    • Pregabalin (150 mg/day) + Limaprost placebo.

    • This compound (15 µ g/day ) + Pregabalin (150 mg/day).

  • Treatment Duration: 8 weeks.

  • Outcome Measures:

    • Primary: Oswestry Disability Index (ODI).

    • Secondary: Visual Analog Scale (VAS) for leg pain, European Quality of Life-5 Dimensions (EQ-5D), Initial Claudication Distance (ICD).

  • Assessment Timepoints: Baseline, 2, 4, and 8 weeks.

Epidural Steroid Injections (LESS Trial Protocol)[6][7][36][37]
  • Study Design: Double-blind, randomized controlled trial.

  • Participants: Up to 400 patients with lumbar central canal spinal stenosis.

  • Intervention Groups:

    • Epidural injections with steroids plus local anesthetic.

    • Epidural injections with local anesthetic alone.

  • Treatment Protocol: Participants could receive up to 2 injections before the primary endpoint at 6 weeks.

  • Outcome Measures:

    • Primary: Roland-Morris Disability Questionnaire (RDQ), Numerical Rating Scale (NRS) for pain at 6 weeks.

    • Secondary: Health-related quality of life, resource utilization.

  • Assessment Timepoints: Baseline, 3 weeks, 6 weeks, 3 months, 6 months, and 12 months.

Experimental Workflows

The following diagram illustrates a typical workflow for a clinical trial evaluating treatments for lumbar spinal stenosis.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_intervention Intervention cluster_followup Follow-up & Assessment cluster_analysis Data Analysis Patient_Pool Patients with Lumbar Spinal Stenosis Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Pool->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Baseline Baseline Assessment Informed_Consent->Baseline Randomization Randomization Group_A Group A (e.g., Limaprost) Randomization->Group_A Group_B Group B (e.g., Placebo/Active Comparator) Randomization->Group_B Follow_Up_1 Follow-up 1 (e.g., 2 weeks) Group_A->Follow_Up_1 Group_B->Follow_Up_1 Baseline->Randomization Follow_Up_2 Follow-up 2 (e.g., 4 weeks) Follow_Up_1->Follow_Up_2 Follow_Up_3 Follow-up 3 (e.g., 8 weeks) Follow_Up_2->Follow_Up_3 Data_Collection Data Collection Follow_Up_3->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Figure 3: Generalized Clinical Trial Workflow.

Conclusion

This compound offers a targeted therapeutic option for patients with lumbar spinal stenosis, particularly for symptoms of radicular pain and numbness. Its efficacy is comparable to pregabalin in terms of disability improvement and superior to NSAIDs for certain neuropathic symptoms. The decision to use this compound should be guided by the patient's specific symptom profile. Further research is warranted to explore long-term outcomes and the potential benefits of combination therapies. This guide serves as a foundational resource for professionals engaged in the development of novel and improved treatments for this debilitating condition.

References

A Comparative Analysis of Limaprost Alfadex and NSAIDs for the Management of Sciatica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Limaprost alfadex and non-steroidal anti-inflammatory drugs (NSAIDs) in the treatment of sciatica, drawing upon available clinical data. The information is intended to support research, scientific evaluation, and drug development efforts in the field of pain management.

Executive Summary

Sciatica, a form of radicular pain radiating along the sciatic nerve, is a prevalent and often debilitating condition. While NSAIDs have traditionally been a mainstay of treatment, their efficacy is debated, and they are associated with potential adverse effects. This compound, a prostaglandin (B15479496) E1 analog, presents an alternative therapeutic approach. This guide synthesizes findings from a key multicenter, prospective randomized trial and other relevant studies to compare these two drug classes.

The available evidence suggests that for radicular pain associated with lumbar spinal stenosis, this compound demonstrates comparable efficacy to NSAIDs.[1][2][3] However, NSAIDs appear more effective in managing associated low back pain.[1][2][3][4] A combination of this compound and an NSAID may offer a more comprehensive treatment, leading to more significant and rapid improvement in both radicular and low back pain, as well as physical function.[1][2][3][4] Systematic reviews of NSAIDs for sciatica indicate low to very low-quality evidence for their efficacy in pain reduction compared to placebo, alongside an increased risk of side effects.[5][6][7]

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from a multicenter prospective randomized trial comparing this compound, NSAIDs, and a combination therapy over a six-week treatment period for sciatica due to lumbar spinal stenosis.[1][2]

Table 1: Reduction in Leg Pain (Radicular Pain) on Movement (Numerical Rating Scale - NRS)

Treatment GroupBaseline (Mean ± SE)2 Weeks (Mean ± SE)4 Weeks (Mean ± SE)6 Weeks (Mean ± SE)
Limaprost (Group A)5.9 ± 0.65.0 ± 0.74.4 ± 0.73.8 ± 0.7
NSAIDs (Group B)6.0 ± 0.64.1 ± 0.73.7 ± 0.73.5 ± 0.7
Combination (Group C)6.2 ± 0.53.5 ± 0.63.1 ± 0.62.9 ± 0.6*

*p < 0.05 compared to baseline. Data adapted from Onda et al. (2013).[1][2]

Table 2: Reduction in Low Back Pain on Movement (Numerical Rating Scale - NRS)

Treatment GroupBaseline (Mean ± SE)2 Weeks (Mean ± SE)4 Weeks (Mean ± SE)6 Weeks (Mean ± SE)
Limaprost (Group A)5.5 ± 0.75.1 ± 0.74.8 ± 0.84.6 ± 0.8
NSAIDs (Group B)4.9 ± 0.73.8 ± 0.73.5 ± 0.73.3 ± 0.7
Combination (Group C)5.6 ± 0.63.7 ± 0.73.4 ± 0.73.2 ± 0.7*

*p < 0.05 compared to baseline. Data adapted from Onda et al. (2013).[1][2]

Table 3: Improvement in Functional Disability (Roland-Morris Disability Questionnaire - RDQ)

Treatment GroupBaseline (Mean ± SD)6 Weeks (Mean ± SD)p-value (vs. Baseline)
Limaprost (Group A)9.3 ± 5.07.9 ± 5.5> 0.05
NSAIDs (Group B)8.3 ± 4.96.1 ± 5.1< 0.05
Combination (Group C)9.8 ± 5.05.8 ± 4.9< 0.01

Data adapted from Onda et al. (2013).[1][2]

Table 4: Improvement in Quality of Life (SF-36 Physical Functioning Subscale)

Treatment GroupBaseline (Mean ± SD)6 Weeks (Mean ± SD)p-value (vs. Baseline)
Limaprost (Group A)56.5 ± 25.460.5 ± 28.5> 0.05
NSAIDs (Group B)61.8 ± 26.368.2 ± 27.2> 0.05
Combination (Group C)54.8 ± 23.570.0 ± 24.5< 0.01

Data adapted from Onda et al. (2013).[1][2]

Experimental Protocols

The primary data presented is derived from a multicenter, prospective, randomized, open-label trial.

  • Study Population: Patients with lumbar spinal stenosis who presented with radicular-type neurologic intermittent claudication.[1][2]

  • Intervention: Patients were randomized into three groups:[1][2]

    • Group A: this compound (5 µg) three times daily.

    • Group B: Loxoprofen (B1209778) sodium (60 mg) three times daily.

    • Group C: Combination of this compound (5 µg) and loxoprofen sodium (60 mg) three times daily.

  • Duration: 6 weeks.[1][2]

  • Outcome Measures:

    • Primary: Leg pain and low back pain assessed by a numerical rating scale (NRS) at rest and on movement.[1][2]

    • Secondary: Roland-Morris Disability Questionnaire (RDQ) and Short Form-36 (SF-36) for quality of life assessment.[1][2]

  • Statistical Analysis: Changes from baseline were analyzed using appropriate statistical tests to determine significance.[1][2]

Signaling Pathways and Mechanisms of Action

This compound

Limaprost is a prostaglandin E1 (PGE1) analog.[1][3] Its therapeutic effect in sciatica associated with lumbar spinal stenosis is primarily attributed to its vasodilatory and antiplatelet aggregation properties.[1][3][8] By binding to prostaglandin E (EP) receptors on vascular smooth muscle cells, it triggers a signaling cascade that increases intracellular cyclic adenosine (B11128) monophosphate (cAMP), leading to vasodilation.[3] This action is thought to improve blood flow to the nerve roots, which may be compromised in conditions like spinal stenosis, thereby alleviating neural ischemia and associated radicular pain.[1][3]

Limaprost_Pathway Limaprost This compound (PGE1 Analog) EP_Receptor EP Receptor (Vascular Smooth Muscle) Limaprost->EP_Receptor Binds to AC Adenylyl Cyclase EP_Receptor->AC Activates cAMP cAMP (Increased) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (Activation) cAMP->PKA Vasodilation Vasodilation PKA->Vasodilation Nerve_Blood_Flow Increased Nerve Root Blood Flow Vasodilation->Nerve_Blood_Flow Pain_Relief Alleviation of Radicular Pain Nerve_Blood_Flow->Pain_Relief

This compound Signaling Pathway
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[5][9][10] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[9][10][11] By blocking COX enzymes, NSAIDs reduce the production of prostaglandins, thereby exerting their analgesic and anti-inflammatory effects.[5][9][11]

NSAID_Pathway cluster_effects Effects of Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Substrate for Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesizes Reduced_Inflammation Reduced Inflammation Reduced_Pain Reduced Pain Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain NSAIDs NSAIDs NSAIDs->COX_Enzymes Inhibits

NSAID Mechanism of Action

Experimental Workflow

The following diagram illustrates the workflow of the comparative clinical trial.

Experimental_Workflow Patient_Recruitment Patient Recruitment (LSS with Radiculopathy) Randomization Randomization Patient_Recruitment->Randomization Group_A Group A (Limaprost) Randomization->Group_A Group_B Group B (NSAIDs) Randomization->Group_B Group_C Group C (Combination) Randomization->Group_C Treatment_Period 6-Week Treatment Period Group_A->Treatment_Period Group_B->Treatment_Period Group_C->Treatment_Period Follow_Up Follow-up Assessments (Baseline, 2, 4, 6 Weeks) Treatment_Period->Follow_Up Data_Analysis Data Analysis (NRS, RDQ, SF-36) Follow_Up->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Clinical Trial Workflow

Conclusion

For researchers and drug development professionals, the comparison between this compound and NSAIDs for sciatica highlights distinct therapeutic profiles. This compound appears to specifically target the ischemic component of radicular pain, making it a viable option, particularly in cases secondary to lumbar spinal stenosis.[1][2][3] NSAIDs offer broader analgesic and anti-inflammatory effects, addressing both radicular and low back pain.[1][2] The enhanced efficacy of combination therapy suggests a synergistic effect, potentially addressing both the ischemic and inflammatory components of sciatica.[1][2][4][12] Future research should focus on well-designed, placebo-controlled trials to further elucidate the efficacy of this compound and to identify patient populations most likely to benefit from each therapeutic strategy. The low-quality evidence for NSAID efficacy in sciatica underscores the need for more effective and targeted therapeutic agents.[5][6][7]

References

A Comparative Analysis of Limaprost Alfadex and Elcatonin for the Treatment of Lumbar Spinal Stenosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lumbar spinal stenosis (LSS) is a degenerative condition characterized by the narrowing of the spinal canal, leading to compression of the neural elements and resulting in symptoms such as pain, numbness, and neurogenic claudication. Pharmacological intervention is a cornerstone of conservative management. This guide provides a detailed comparison of two therapeutic agents, Limaprost alfadex and elcatonin, based on available clinical evidence.

Executive Summary

This compound, a prostaglandin (B15479496) E1 analog, primarily functions as a vasodilator and antiplatelet agent, aiming to improve blood flow to the compressed nerve roots.[1][2][3] Clinical findings suggest its efficacy is more pronounced for radicular pain and improving walking function.[1][4][5] In contrast, elcatonin, a synthetic analog of calcitonin, is thought to exert its analgesic effects through mechanisms involving calcitonin receptors and modulation of the serotonergic system.[6][7][8] Evidence points to its effectiveness in alleviating buttock-leg pain and numbness.[4][5][9] A direct comparative crossover study indicates that the two agents may have complementary roles in managing the multifaceted symptoms of LSS.[4][5]

Data Presentation: Efficacy and Safety

The following tables summarize the key quantitative data from a head-to-head crossover study comparing this compound and elcatonin in patients with LSS and concurrent osteoporosis.

Table 1: Comparison of Efficacy on Pain and Numbness

Outcome MeasureElcatonin Group (Change from Baseline)This compound Group (Change from Baseline)Inter-group Comparison
Buttock-leg Pain (VAS)Significant Improvement (p<0.05)[4][9]No Significant Change[4][9]No Significant Difference[4][9]
Buttock-leg Numbness (VAS)Significant Improvement (p<0.05)[4][9]No Significant Change[4][9]No Significant Difference[4][9]

VAS: Visual Analogue Scale

Table 2: Comparison of Efficacy on Walking Function

Outcome Measure (JOABPEQ)Elcatonin Group (Change from Baseline)This compound Group (Change from Baseline)Inter-group Comparison
Impaired Walking Function ScoreNo Significant Change[4]Significant Improvement (p<0.05)[4]No Significant Difference[4]

JOABPEQ: Japanese Orthopaedic Association Back Pain Evaluation Questionnaire

Experimental Protocols

Multicenter Prospective Crossover Study

A key study directly comparing this compound and elcatonin employed a multicenter, prospective, crossover design.[4][5]

  • Participants: 19 patients diagnosed with LSS and concurrent osteoporosis.[4][5]

  • Study Design: Patients were divided into two groups. One group received this compound for a specified period, followed by a washout period, and then elcatonin. The other group received the treatments in the reverse order.[4][5]

  • Dosage: Specific dosages for this compound and elcatonin were administered during their respective treatment periods.

  • Clinical Evaluations: The primary endpoints were assessed using the Japanese Orthopaedic Association Back Pain Evaluation Questionnaire (JOABPEQ) and the short-form (SF)-8 health survey scale.[4][5] Visual Analogue Scales (VAS) were used to quantify buttock-leg pain and numbness.[4][9]

  • Statistical Analysis: A paired t-test was likely used to compare the changes from baseline within each group, and appropriate statistical tests were used for inter-group comparisons.

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound

Limaprost, a prostaglandin E1 (PGE1) analog, exerts its effects by acting as an agonist at prostaglandin E2 (EP) receptors.[10] This interaction is believed to stimulate adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The subsequent activation of protein kinase A (PKA) results in the relaxation of vascular smooth muscle, causing vasodilation and increased blood flow to the nerve roots.[10][11] It also inhibits platelet aggregation, further contributing to improved microcirculation.[3][11]

Limaprost_Pathway Limaprost This compound (PGE1 Analog) EP_Receptor Prostaglandin EP Receptor Limaprost->EP_Receptor Adenylate_Cyclase Adenylate Cyclase EP_Receptor->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle Vascular Smooth Muscle Relaxation PKA->Smooth_Muscle Platelet Inhibition of Platelet Aggregation PKA->Platelet Vasodilation Vasodilation & Increased Blood Flow Smooth_Muscle->Vasodilation

Caption: Proposed signaling pathway of this compound.
Signaling Pathway of Elcatonin

Elcatonin, a calcitonin analogue, binds to calcitonin receptors, which are G-protein coupled receptors.[7] This binding can activate multiple downstream signaling cascades. One proposed analgesic mechanism involves the modulation of the serotonergic system.[6][8] It has been suggested that elcatonin can increase the expression of spinal serotonergic receptors.[6] Serotonin (5-HT) released from descending inhibitory pathways can then act on these receptors on presynaptic terminals of nociceptive C-afferent fibers, inhibiting the release of glutamate (B1630785) and thereby reducing pain transmission.

Elcatonin_Pathway Elcatonin Elcatonin Calcitonin_Receptor Calcitonin Receptor Elcatonin->Calcitonin_Receptor Serotonergic_System Modulation of Serotonergic System Calcitonin_Receptor->Serotonergic_System Serotonin_Receptor Increased Spinal Serotonin Receptor Expression Serotonergic_System->Serotonin_Receptor C_Afferent C-Afferent Fiber (Presynaptic Terminal) Descending_Pathway Descending Inhibitory Pathway Serotonin_Release Serotonin (5-HT) Release Descending_Pathway->Serotonin_Release Serotonin_Release->Serotonin_Receptor Acts on Glutamate_Release Inhibition of Glutamate Release C_Afferent->Glutamate_Release Inhibits Analgesia Analgesic Effect Glutamate_Release->Analgesia

Caption: Proposed analgesic pathway of Elcatonin.
Experimental Workflow of the Crossover Study

The workflow for the comparative crossover study is outlined below.

Crossover_Workflow cluster_group1 Group 1 cluster_group2 Group 2 G1_Start This compound Treatment G1_Washout Washout Period G1_Start->G1_Washout G1_End Elcatonin Treatment G1_Washout->G1_End Midpoint_Assessment Midpoint Assessment G1_Washout->Midpoint_Assessment Final_Assessment Final Assessment G1_End->Final_Assessment G2_Start Elcatonin Treatment G2_Washout Washout Period G2_Start->G2_Washout G2_End This compound Treatment G2_Washout->G2_End G2_Washout->Midpoint_Assessment G2_End->Final_Assessment Start Patient Recruitment (LSS with Osteoporosis) Baseline Baseline Assessment (JOABPEQ, SF-8, VAS) Start->Baseline Randomization Randomization Randomization->G1_Start Randomization->G2_Start Baseline->Randomization Analysis Data Analysis Final_Assessment->Analysis

Caption: Crossover study experimental workflow.

Conclusion

This compound and elcatonin demonstrate distinct profiles in the management of lumbar spinal stenosis. While this compound appears more beneficial for improving walking function, elcatonin shows a greater effect on reducing buttock-leg pain and numbness.[4][5] These findings suggest that a personalized treatment approach, considering the predominant symptoms of the patient, may be most effective. For patients who do not respond adequately to this compound after 6-8 weeks, concomitant use of elcatonin could be a viable therapeutic option.[4][5] Further large-scale, randomized controlled trials are warranted to confirm these preliminary findings and to elucidate the optimal use of these agents in the broader LSS population.

References

Limaprost Alfadex in Cervical Spondylotic Radiculopathy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Limaprost (B1675396) alfadex with an alternative treatment, pregabalin (B1679071), for cervical spondylotic radiculopathy (CSR). The information is based on available clinical trial data and aims to provide an objective overview for research and drug development professionals.

Mechanism of Action

Limaprost alfadex is a prostaglandin (B15479496) E1 analogue that functions as a vasodilator and antiplatelet agent.[1][2][3] In the context of cervical spondylotic radiculopathy, nerve root compression can lead to ischemia and subsequent neurological symptoms. This compound is thought to improve blood flow to the compressed nerve roots, thereby alleviating symptoms like numbness and pain.[1][2][3]

This compound Mechanism of Action cluster_0 Pathophysiology of Cervical Spondylotic Radiculopathy cluster_1 Therapeutic Intervention Nerve Root Compression Nerve Root Compression Reduced Blood Flow (Ischemia) Reduced Blood Flow (Ischemia) Nerve Root Compression->Reduced Blood Flow (Ischemia) Nerve Dysfunction & Inflammation Nerve Dysfunction & Inflammation Reduced Blood Flow (Ischemia)->Nerve Dysfunction & Inflammation Pain & Numbness Pain & Numbness Nerve Dysfunction & Inflammation->Pain & Numbness This compound This compound Vasodilation Vasodilation This compound->Vasodilation Antiplatelet Action Antiplatelet Action This compound->Antiplatelet Action Increased Blood Flow to Nerve Root Increased Blood Flow to Nerve Root Vasodilation->Increased Blood Flow to Nerve Root Antiplatelet Action->Increased Blood Flow to Nerve Root Increased Blood Flow to Nerve Root->Reduced Blood Flow (Ischemia) Counteracts Improved Nerve Function Improved Nerve Function Increased Blood Flow to Nerve Root->Improved Nerve Function Symptom Alleviation Symptom Alleviation Improved Nerve Function->Symptom Alleviation Symptom Alleviation->Pain & Numbness Reduces

Caption: Proposed mechanism of action of this compound in cervical spondylotic radiculopathy.

Clinical Efficacy: A Head-to-Head Comparison

A randomized controlled trial by Onda et al. (2018) compared the efficacy of this compound with pregabalin in patients with cervical spondylotic radiculopathy.[1][2][3][4] Both groups also received nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4]

Primary Outcomes: Pain and Numbness

The primary outcomes were assessed using a Numerical Rating Scale (NRS) for pain and numbness at rest and during movement.[1][2][3][4]

Table 1: Change in Numerical Rating Scale (NRS) for Pain from Baseline

TimepointLimaprost + NSAIDs (Mean Change ± SD)Pregabalin + NSAIDs (Mean Change ± SD)p-value
Neck Pain (Movement)
2 weeks-1.9 ± 2.1-3.8 ± 2.4< 0.05
4 weeks-3.1 ± 2.3-4.5 ± 2.1< 0.05
8 weeks-4.2 ± 2.5-4.9 ± 2.0> 0.05
Scapular Pain (Rest)
2 weeks-1.5 ± 2.0-3.5 ± 2.2< 0.05
4 weeks-2.8 ± 2.2-4.1 ± 2.0< 0.05
8 weeks-3.9 ± 2.4-4.5 ± 1.9> 0.05
Arm Pain (Rest)
2 weeks-1.7 ± 2.1-3.6 ± 2.3< 0.05
4 weeks-3.0 ± 2.3-4.3 ± 2.1< 0.05
8 weeks-4.1 ± 2.5-4.7 ± 2.0> 0.05

Data extracted from Onda et al. (2018). A lower negative value indicates a greater reduction in pain.

Table 2: Change in Numerical Rating Scale (NRS) for Numbness from Baseline

TimepointLimaprost + NSAIDs (Mean Change ± SD)Pregabalin + NSAIDs (Mean Change ± SD)p-value
Arm Numbness (Movement)
8 weeks-5.2 ± 2.6-2.9 ± 2.5< 0.05

Data extracted from Onda et al. (2018). A lower negative value indicates a greater reduction in numbness.

Key Findings:

  • Pregabalin demonstrated a more rapid reduction in neck, scapular, and arm pain within the first 4 weeks of treatment.[2][3][4]

  • This compound showed a significantly greater improvement in arm numbness during movement at the 8-week mark compared to pregabalin.[2][3][4][5]

Secondary Outcomes

Secondary outcomes included the Short Form-36 (SF-36) questionnaire to assess quality of life.[1][2][3][4] There were no significant differences observed between the two groups in the SF-36 subscale scores at the end of the 8-week treatment period.[2][3][4]

Experimental Protocol: Randomized Controlled Trial

The following outlines the methodology of the key clinical trial comparing this compound and pregabalin.

Clinical_Trial_Workflow Patient Screening Patient Screening Inclusion Criteria Inclusion: - Diagnosis of CSR - Radiating arm pain or numbness Patient Screening->Inclusion Criteria Exclusion Criteria Exclusion: - Myelopathy - Previous cervical surgery - Other pain conditions Patient Screening->Exclusion Criteria Randomization Randomization Patient Screening->Randomization Group A Limaprost + NSAIDs Randomization->Group A Group B Pregabalin + NSAIDs Randomization->Group B Treatment Period 8 Weeks Group A->Treatment Period Group B->Treatment Period Follow-up Assessments Assessments at 2, 4, and 8 Weeks Treatment Period->Follow-up Assessments Primary Outcomes Primary Outcomes: - NRS for Pain - NRS for Numbness Follow-up Assessments->Primary Outcomes Secondary Outcomes Secondary Outcomes: - SF-36 - Provocation Tests - painDETECT Questionnaire Follow-up Assessments->Secondary Outcomes Data Analysis Data Analysis Follow-up Assessments->Data Analysis

Caption: Workflow of the randomized controlled trial comparing this compound and pregabalin.

  • Study Design: A prospective, randomized controlled trial.[1][2][3][4]

  • Participants: 46 patients with cervical spondylotic radiculopathy were enrolled, with 35 completing the study.[2][3][4]

  • Intervention:

    • Group 1: this compound (15 µ g/day ) and loxoprofen (B1209778) sodium (180 mg/day).

    • Group 2: Pregabalin (150 mg/day) and loxoprofen sodium (180 mg/day).

  • Duration: 8 weeks.[1][2][3][4]

  • Outcome Measures:

    • Primary: Numerical Rating Scale (NRS) for pain and numbness at rest and during movement.[1][2][3][4]

    • Secondary: Short Form-36 (SF-36), provocation tests, painDETECT questionnaire, and subjective global assessment.[1][2][3][4]

Safety and Tolerability

In the Onda et al. (2018) study, two patients in the pregabalin group withdrew due to dizziness and somnolence. No serious adverse events were reported in the this compound group.[1]

Conclusion

The available evidence from a single randomized controlled trial suggests that this compound may be an effective therapeutic option for cervical spondylotic radiculopathy, particularly for alleviating arm numbness.[2][3][4][5] While pregabalin appears to offer faster pain relief, this compound demonstrates a significant advantage in reducing numbness at the 8-week time point.[2][3][4]

For drug development professionals, these findings suggest a potential niche for this compound in treating the sensory deficits associated with cervical nerve root compression. Further larger-scale clinical trials are warranted to confirm these findings and to explore the long-term efficacy and safety of this compound in this patient population.

References

Cross-Study Validation of Limaprost Alfadex: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-study validation of Limaprost (B1675396) alfadex, an oral prostaglandin (B15479496) E1 analog. It objectively compares its performance with alternative treatments for its primary indications, supported by experimental data from multiple clinical investigations. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and clinical practice.

Limaprost alfadex is approved in Japan for the treatment of ischemic symptoms associated with thromboangiitis obliterans and for subjective symptoms such as pain and numbness in the lower leg and walking disability associated with acquired lumbar spinal canal stenosis.[1][2] Its therapeutic effects are primarily attributed to its potent vasodilatory and antiplatelet aggregation properties, which improve blood flow and microcirculation.[1][2][3]

Mechanism of Action: A Signaling Pathway Overview

This compound, a prostaglandin E1 (PGE1) analog, exerts its effects by acting as an agonist at prostanoid receptors, particularly the EP2 subtype.[4] This interaction initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation. The binding of Limaprost to the Gs protein-coupled EP2 receptor on vascular smooth muscle cells and platelets stimulates adenylyl cyclase. This enzyme, in turn, increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). The elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately resulting in smooth muscle relaxation and the inhibition of platelet activation and aggregation.[3][4][5]

Limaprost_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell / Platelet Limaprost This compound EP2 EP2 Receptor (Gs-coupled) Limaprost->EP2 binds to AC Adenylyl Cyclase EP2->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by   AC PKA Protein Kinase A (PKA) cAMP->PKA activates Vasodilation Vasodilation PKA->Vasodilation Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition

Figure 1: this compound Signaling Pathway.

Comparative Efficacy in Lumbar Spinal Stenosis (LSS)

This compound has been extensively studied for its efficacy in treating LSS, a condition characterized by the narrowing of the spinal canal, leading to compression of the nerve roots. Clinical trials have compared its performance against nonsteroidal anti-inflammatory drugs (NSAIDs) and pregabalin (B1679071).

A multicenter, prospective randomized trial compared the efficacy of Limaprost, NSAIDs, and a combination of both for radiculopathy due to LSS over a six-week period.[6][7][8] The study found that while both Limaprost and NSAIDs individually reduced radicular pain on movement, the combination therapy showed more favorable outcomes in reducing both low back pain and radicular pain.[6][7][8] Notably, Limaprost monotherapy did not significantly affect low back pain.[6][7][8]

Another prospective, double-blind, randomized controlled non-inferiority trial compared Limaprost with pregabalin and a combination of both for LSS. The study concluded that the efficacy of Limaprost was not inferior to pregabalin or the combination therapy in terms of disability.[9][10]

Treatment GroupPrimary Outcome MeasureResultReference
Limaprost vs. NSAIDsReduction in radicular pain (Numerical Rating Scale - NRS)Both treatments reduced radicular pain on movement. Combination therapy was more effective for both low back and radicular pain.[6][7][8]
Limaprost vs. PregabalinOswestry Disability Index (ODI)Limaprost was not inferior to pregabalin or combination therapy.[9][10]
Limaprost vs. Etodolac (NSAID)SF-36 subscales, leg numbness, intermittent claudication distanceLimaprost showed greater improvements in SF-36, leg numbness, and walking distance.[5]

Table 1: Summary of Comparative Efficacy Data for this compound in Lumbar Spinal Stenosis.

Comparative Efficacy in Cervical Spondylotic Radiculopathy (CSR)

The application of this compound has also been explored in cervical spondylotic radiculopathy, a condition involving nerve root compression in the neck. A randomized trial compared the efficacy of Limaprost with pregabalin over an eight-week period in patients with CSR.[11][12][13]

The results indicated that while pregabalin provided earlier pain relief, Limaprost was superior in treating arm numbness, particularly during movement, at the 8-week mark.[11][12][13]

Treatment GroupPrimary Outcome MeasureResultReference
Limaprost vs. PregabalinReduction in arm numbness (NRS) during movementLimaprost showed a marked alleviation in arm numbness at 8 weeks compared to pregabalin.[11][12][13]
Limaprost vs. PregabalinReduction in neck, scapular, and arm pain (NRS)Pregabalin showed a greater reduction in pain scores up to 4 weeks.[11][12][13]

Table 2: Summary of Comparative Efficacy Data for this compound in Cervical Spondylotic Radiculopathy.

Efficacy in Thromboangiitis Obliterans

In a randomized, double-blind trial involving patients primarily with thromboangiitis obliterans, the efficacy of this compound (30 µ g/day ) was compared with ticlopidine (B1205844) (500 µ g/day ). The study found no significant difference between the two treatments in the improvement of ischemic symptoms.[1][2][14]

Side Effect Profile

Across various studies, this compound is generally reported to be well-tolerated.[1][2] The most commonly reported adverse reactions include gastrointestinal issues (diarrhea, nausea, stomach discomfort), headache, dizziness, and flushing.[15]

This compoundNSAIDsPregabalin
Diarrhea, Nausea, Stomach DiscomfortGastrointestinal bleeding, ulcersDizziness, Somnolence
Headache, Dizziness, FlushingRenal dysfunction, Cardiovascular eventsPeripheral edema, Weight gain
Rash, ItchingBlurred vision, Ataxia

Table 3: Common Side Effects of this compound and its Alternatives.

Experimental Protocols

Measurement of Walking Distance in Intermittent Claudication

The assessment of walking ability is a crucial endpoint in studies of intermittent claudication, a key symptom of both LSS and thromboangiitis obliterans. A standardized and reproducible method is essential for reliable data.

Walking_Distance_Protocol Start Patient on Treadmill Constant_Speed Constant Speed (e.g., 3.2 km/h) Start->Constant_Speed Grade_Increase Grade Increase (e.g., 2% every 2 min) Constant_Speed->Grade_Increase Pain_Onset Record Pain-Free Walking Distance Grade_Increase->Pain_Onset as patient walks Max_Pain Record Maximum Walking Distance (Patient stops due to pain) Pain_Onset->Max_Pain End Test Concludes Max_Pain->End

Figure 2: Standardized Treadmill Protocol for Walking Distance Measurement.

A commonly used protocol is the Gardner/Skinner incremental protocol. This involves the patient walking on a treadmill at a constant speed (e.g., 3.2 km/hour) with a progressively increasing grade (e.g., 2% every 2 minutes).[16] Key parameters measured are the pain-free walking distance and the maximum walking distance.[15][16][17]

Assessment of Pain: The Visual Analog Scale (VAS)

The Visual Analog Scale (VAS) is a widely used, valid, and reliable tool for assessing pain intensity in clinical trials.[18] It consists of a 100 mm horizontal line with "no pain" at one end (0 mm) and "worst imaginable pain" at the other end (100 mm).[19][20] Patients are asked to mark a point on the line that corresponds to their current pain level. The score is determined by measuring the distance in millimeters from the "no pain" end to the patient's mark.[18][19]

Pain intensity is often categorized as follows:

  • No pain: 0-4 mm

  • Mild pain: 5-44 mm

  • Moderate pain: 45-74 mm

  • Severe pain: 75-100 mm[18]

Measurement of Blood Flow in the Cauda Equina

Experimental studies in animal models are crucial for understanding the pathophysiology of conditions like LSS and the mechanism of action of drugs like Limaprost. The measurement of blood flow in the cauda equina (the bundle of nerve roots at the end of the spinal cord) is a key technique.

One experimental method involves the use of a thermal diffusion method in a pig model.[4] This technique allows for the continuous analysis of intraneural blood flow. In such studies, compression of the cauda equina is induced, and the effects on blood flow are measured before, during, and after the intervention.[4] This methodology has demonstrated that compression can significantly reduce blood flow not only at the site of compression but also in the intermediate nerve segments.[4] Such models are invaluable for evaluating the ability of therapeutic agents like Limaprost to improve blood flow in compressed nerve tissues.

Conclusion

The available evidence from multiple studies indicates that this compound is an effective therapeutic option for specific symptoms associated with lumbar spinal stenosis and thromboangiitis obliterans. Its mechanism of action, centered on improving microcirculation through vasodilation and antiplatelet effects, provides a clear rationale for its use in these conditions.

When compared to NSAIDs for LSS, Limaprost demonstrates comparable efficacy in reducing radicular pain, with a potential advantage in its side effect profile, particularly concerning gastrointestinal and cardiovascular risks. In comparisons with pregabalin for both LSS and CSR, Limaprost shows non-inferiority in improving disability and a superior effect on numbness, respectively.

For researchers and drug development professionals, these findings highlight the importance of patient stratification based on the underlying pathophysiology of their symptoms. Limaprost appears particularly beneficial for symptoms driven by neural ischemia. Future research should continue to explore the long-term efficacy and safety of this compound and its potential in other conditions characterized by compromised microcirculation.

References

Navigating the Contradictions: A Comparative Guide to Limaprost Alfadex Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Limaprost alfadex, a prostaglandin (B15479496) E1 analog, has carved a niche in the treatment of specific neurogenic and vascular disorders, primarily through its vasodilatory and anti-platelet aggregation properties. However, a closer examination of the clinical research reveals a landscape of nuanced and sometimes contradictory findings. This guide provides an objective comparison of key studies, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism and study designs to help researchers navigate these complexities and identify areas for future investigation.

Unraveling the Conflicting Efficacy Data

The clinical efficacy of this compound appears to be highly dependent on the specific patient population, the clinical endpoint being measured, and the comparator drug. Here, we dissect the contradictory findings from several key clinical trials.

This compound in Lumbar Spinal Stenosis (LSS)

Research on this compound for LSS presents a mixed picture, particularly concerning its effects on different types of pain.

Key Contradictory Finding: Effective for radicular pain but not consistently for low back pain (LBP).

A study by Onda et al. (2013) found that while this compound reduced radicular pain in patients with LSS, it had no significant effect on LBP when used as a monotherapy.[1][2] Conversely, a randomized controlled trial in a postoperative setting for lumbar spine surgery showed that this compound significantly reduced back pain compared to a placebo, but had no significant effect on leg numbness.[3]

StudyComparisonPatient PopulationKey Efficacy Findings
Onda A et al. Eur Spine J. 2013 Limaprost vs. NSAIDs vs. CombinationLumbar Spinal Stenosis with radicular-type intermittent claudication- Limaprost significantly reduced radicular pain on movement at 6 weeks (p < 0.05 vs. baseline).- No significant difference in radicular pain between Limaprost, NSAIDs, and combination therapy at final follow-up.- Limaprost did not significantly affect Low Back Pain (LBP).- Combination therapy was more effective for LBP and radicular pain than monotherapy.
Lee SH et al. J Neurosurg Spine. 2021 Limaprost vs. PlaceboPostoperative patients after decompressive and fusion lumbar spine surgery- No significant difference in leg numbness between Limaprost and placebo groups (p = 0.5).- Significant reduction in back pain in the Limaprost group compared to placebo over the entire follow-up period (p < 0.001).
Park HY et al. Asian Spine J. 2014 This compound vs. ElcatoninLumbar Spinal Stenosis with concurrent osteoporosis- Elcatonin group showed significant improvement in buttock-leg pain and numbness (p < 0.05 vs. baseline).- Limaprost group showed significant improvement in walking function (p < 0.05 vs. baseline) but no significant change in buttock-leg pain or numbness.
This compound in Cervical Spondylotic Radiculopathy (CSR)

When compared to another common neuropathic pain medication, pregabalin (B1679071), for CSR, this compound demonstrates a different timeline and target for symptom relief.

Key Contradictory Finding: Slower onset for pain relief than pregabalin, but superior for numbness.

A randomized trial by Kimura M et al. (2018) highlighted that pregabalin provided earlier pain relief (within 4 weeks), whereas this compound showed a more pronounced effect on alleviating arm numbness at 8 weeks.

StudyComparisonPatient PopulationKey Efficacy Findings
Kimura M et al. Fukushima J Med Sci. 2018 This compound vs. PregabalinCervical Spondylotic Radiculopathy- Pregabalin showed a greater reduction in neck, scapular, and arm pain up to 4 weeks.- Limaprost showed a marked alleviation of arm numbness during movement compared to pregabalin at 8 weeks.

Experimental Protocols: A Closer Look at the Methodologies

The divergent outcomes in this compound research can often be attributed to variations in study design. Here are the detailed methodologies for the key comparative trials.

1. Onda A et al. European Spine Journal. 2013

  • Study Design: Multicenter, prospective, randomized trial.

  • Patient Population: 61 patients with lumbar spinal stenosis (LSS) and radicular-type neurologic intermittent claudication.

  • Treatment Arms:

    • Group A: this compound (15 µ g/day )

    • Group B: NSAIDs (Loxoprofen sodium 180 mg/day)

    • Group C: this compound (15 µ g/day ) + NSAIDs (Loxoprofen sodium 180 mg/day)

  • Duration: 6 weeks.

  • Primary Outcome Measures: Numerical Rating Scale (NRS) for leg pain and low back pain (LBP), both at rest and on movement.

  • Secondary Outcome Measures: Roland-Morris Disability Questionnaire (RDQ) and Short Form (SF)-36.

2. Kimura M et al. Fukushima Journal of Medical Science. 2018

  • Study Design: Randomized controlled trial.

  • Patient Population: 46 patients with cervical spondylotic radiculopathy (CSR).

  • Treatment Arms:

    • This compound (15 µ g/day ) + NSAIDs

    • Pregabalin (initial dose 75 mg/day, titrated up to 300 mg/day) + NSAIDs

  • Duration: 8 weeks.

  • Primary Outcome Measures: Numerical Rating Scale (NRS) for pain and numbness in the neck, scapula, and arm, both at rest and during movement.

  • Secondary Outcome Measures: Short Form-36 (SF-36), provocation tests, painDETECT questionnaire, and subjective global assessment.

3. Park HY et al. Asian Spine Journal. 2014

  • Study Design: Multicenter, prospective, crossover study.

  • Patient Population: 19 patients with LSS and concurrent osteoporosis.

  • Treatment Protocol: Patients were divided into two groups and received either this compound (15 µ g/day ) or Elcatonin (20 units/week) for 4 weeks, followed by a 2-week washout period, and then crossed over to the other treatment for 4 weeks.

  • Outcome Measures: Japanese Orthopaedic Association Back Pain Evaluation Questionnaire (JOABPEQ) and Short-Form (SF)-8 health survey.

4. Lee SH et al. Journal of Neurosurgery: Spine. 2021

  • Study Design: Randomized, double-blind, controlled trial.

  • Patient Population: 60 patients who underwent one or two levels of decompressive and fusion lumbar spine surgery.

  • Treatment Arms:

    • This compound (15 µ g/day )

    • Placebo

  • Duration: 6 months post-surgery.

  • Primary Outcome Measure: Visual Analog Scale (VAS) for leg numbness.

  • Secondary Outcome Measures: VAS for tingling sensation, back pain, and leg pain; Oswestry Disability Index (ODI); and EuroQol-5D (EQ-5D).

Visualizing the Mechanisms and Workflows

To better understand the underlying biology and experimental designs, the following diagrams are provided.

Signaling Pathways of this compound

This compound, a prostaglandin E1 analog, primarily exerts its effects through the activation of prostaglandin E receptors (EP receptors). Its main vasodilatory and anti-platelet actions are mediated by the EP2 receptor, which leads to an increase in intracellular cyclic AMP (cAMP). However, its potential interaction with other EP receptors, such as EP1 and EP3, which have different downstream signaling cascades, may contribute to the varied and sometimes contradictory clinical findings.

Limaprost_Signaling_Pathways cluster_main This compound Signaling cluster_ep2 Primary Pathway (Vasodilation & Anti-platelet) cluster_ep1 Potential Pathway 1 cluster_ep3 Potential Pathway 2 Limaprost This compound (PGE1 Analog) EP2 EP2 Receptor Limaprost->EP2 EP1 EP1 Receptor Limaprost->EP1 EP3 EP3 Receptor Limaprost->EP3 AC_stim Adenylate Cyclase (Stimulation) EP2->AC_stim Gs cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA Protein Kinase A (PKA) cAMP_inc->PKA Vaso Vasodilation & ↓ Platelet Aggregation PKA->Vaso PLC Phospholipase C (PLC) EP1->PLC Gq IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & ↑ Protein Kinase C (PKC) IP3_DAG->Ca_PKC AC_inhib Adenylate Cyclase (Inhibition) EP3->AC_inhib Gi cAMP_dec ↓ cAMP AC_inhib->cAMP_dec

Caption: Signaling Pathways of this compound.

Experimental Workflow: Randomized Controlled Trial

The following diagram illustrates a typical workflow for a randomized controlled trial comparing this compound to an alternative treatment, as seen in the studies by Onda et al. and Kimura et al.

Experimental_Workflow cluster_workflow Randomized Controlled Trial Workflow Start Patient Recruitment (e.g., LSS or CSR diagnosis) Screening Inclusion/Exclusion Criteria Screening Start->Screening Randomization Randomization Screening->Randomization GroupA Group A: This compound Randomization->GroupA 1:1 GroupB Group B: Alternative Treatment (e.g., NSAID, Pregabalin) Randomization->GroupB 1:1 Treatment Treatment Period (e.g., 6-8 weeks) GroupA->Treatment GroupB->Treatment FollowUp Follow-up Assessments (e.g., 2, 4, 8 weeks) Treatment->FollowUp DataAnalysis Data Analysis (Comparison of Outcomes) FollowUp->DataAnalysis

Caption: Generalized Experimental Workflow.

Conclusion and Future Directions

The existing body of research on this compound presents a compelling case for its utility in specific clinical scenarios, but also highlights the need for a more granular understanding of its therapeutic effects. The contradictory findings are not necessarily a mark of inconsistent efficacy, but rather a reflection of the complex pathophysiology of neuropathic pain and the nuanced mechanism of action of this compound.

Future research should focus on:

  • Patient Stratification: Identifying biomarkers or clinical characteristics that predict a favorable response to this compound for either radicular pain, LBP, or numbness.

  • Head-to-Head Trials with Robust Endpoints: Designing studies with primary endpoints that can differentiate between sensory and motor nerve function improvements.

  • Elucidating Receptor-Specific Effects: Further preclinical and clinical research to understand the contribution of EP1 and EP3 receptor interactions to the overall clinical profile of this compound.

By embracing the complexity of the existing data and designing future studies to address these specific knowledge gaps, the full therapeutic potential of this compound can be more precisely defined and harnessed for improved patient outcomes.

References

A Head-to-Head Comparison of Limaprost Alfadex and Ticlopidine in the Management of Ischemic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides an objective, data-driven comparison of Limaprost (B1675396) alfadex and ticlopidine (B1205844), two therapeutic agents with distinct mechanisms for improving blood flow and preventing thrombosis. This document summarizes their pharmacological profiles, clinical efficacy from a key comparative trial, and known adverse events, supported by detailed experimental methodologies and visual representations of their signaling pathways.

Executive Summary

Limaprost alfadex, a prostaglandin (B15479496) E1 analogue, and ticlopidine, a thienopyridine antiplatelet agent, both aim to mitigate ischemic conditions through different pharmacological pathways. This compound primarily acts as a vasodilator and inhibitor of platelet aggregation by increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP). In contrast, ticlopidine irreversibly antagonizes the P2Y12 receptor on platelets, thereby blocking a key pathway in platelet activation. A pivotal clinical trial in patients with thromboangiitis obliterans found no significant difference in the improvement of ischemic symptoms between the two drugs. However, their distinct mechanisms of action and side effect profiles warrant a detailed comparison for informed research and development decisions.

Mechanism of Action and Signaling Pathways

This compound: As a prostaglandin E1 (PGE1) analogue, this compound primarily exerts its effects by binding to prostanoid EP receptors, particularly the EP2 subtype, on vascular smooth muscle cells and platelets.[1] This interaction activates the Gs alpha subunit of the associated G-protein, stimulating adenylyl cyclase to increase the production of intracellular cyclic adenosine monophosphate (cAMP). The subsequent elevation in cAMP levels activates Protein Kinase A (PKA), leading to vasodilation and the inhibition of platelet aggregation.[1]

Ticlopidine: Ticlopidine is a prodrug that requires metabolic activation in the liver by cytochrome P450 enzymes.[2][3] Its active metabolite irreversibly binds to the P2Y12 purinoreceptor on the platelet surface.[2][3] This action blocks the binding of adenosine diphosphate (B83284) (ADP), a key platelet agonist, to the receptor. By inhibiting the P2Y12 receptor, ticlopidine prevents the associated Gi protein from inhibiting adenylyl cyclase, leading to a relative increase in intracellular cAMP levels and subsequent inhibition of platelet activation and aggregation.[2]

Signaling Pathway Diagrams

Limaprost_Signaling_Pathway cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular Limaprost This compound EP2_Receptor EP2 Receptor Limaprost->EP2_Receptor Adenylyl_Cyclase Adenylyl Cyclase EP2_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition

This compound Signaling Pathway.

Ticlopidine_Signaling_Pathway cluster_extracellular cluster_membrane Platelet Membrane cluster_intracellular Ticlopidine_Metabolite Active Ticlopidine Metabolite P2Y12_Receptor P2Y12 Receptor Ticlopidine_Metabolite->P2Y12_Receptor Irreversibly Blocks Platelet_Activation Platelet Activation ADP ADP ADP->P2Y12_Receptor Gi_Protein Gi Protein P2Y12_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Gi_Protein->Adenylyl_Cyclase Inhibits Gi_Protein->Platelet_Activation Inhibition Inhibition of Platelet Aggregation cAMP->Inhibition

Ticlopidine Signaling Pathway.

Head-to-Head Clinical Efficacy: Thromboangiitis Obliterans

A key randomized, double-blind clinical trial directly compared the efficacy of oral this compound and oral ticlopidine in 136 Japanese patients, primarily with thromboangiitis obliterans (Buerger's disease).[2] The study aimed to assess the improvement of ischemic symptoms over a six-week treatment period.

Experimental Protocol: Randomized, Double-Blind Trial in Thromboangiitis Obliterans

While the full, detailed protocol of this specific trial is not publicly available, a standard methodology for such a study would include the following components:

  • Study Design: A multicenter, randomized, double-blind, parallel-group comparison.

  • Participants: Patients with a confirmed diagnosis of thromboangiitis obliterans, exhibiting ischemic symptoms such as rest pain, coldness, or ulceration in the extremities. Key exclusion criteria would likely include significant atherosclerotic disease, diabetes mellitus, and other causes of peripheral artery disease.

  • Intervention:

    • Group 1: Oral this compound (30 µ g/day ).

    • Group 2: Oral Ticlopidine (500 µ g/day ).

  • Primary Endpoint: The primary measure of efficacy would be the overall improvement in ischemic symptoms, which could be a composite score including patient-reported outcomes (e.g., visual analog scale for pain) and physician assessments (e.g., ulcer healing, changes in skin temperature).

  • Secondary Endpoints: These might include changes in walking distance, ankle-brachial index, and the incidence of adverse events.

  • Statistical Analysis: A non-inferiority or superiority analysis would be conducted to compare the treatment effects between the two groups, using appropriate statistical tests for the primary and secondary endpoints.

Results Summary

The trial concluded that there was no significant difference between the this compound and ticlopidine groups in the improvement of ischemic symptoms.[2][3] This suggests comparable efficacy of the two drugs in this patient population.

Comparative Data Presentation

FeatureThis compoundTiclopidine
Drug Class Prostaglandin E1 AnalogueThienopyridine Antiplatelet
Primary Mechanism Vasodilation and Platelet Aggregation Inhibition (via increased cAMP)Irreversible P2Y12 Receptor Antagonist
Metabolism Rapidly metabolizedProdrug, requires hepatic activation by CYP450 enzymes[2][3]
Dosage (Thromboangiitis Obliterans Trial) 30 µ g/day 500 µ g/day
Clinical Efficacy (vs. Ticlopidine) No significant difference in improvement of ischemic symptoms in thromboangiitis obliterans[2][3]No significant difference in improvement of ischemic symptoms in thromboangiitis obliterans[2]

Adverse Event Profile

While the specific incidences of adverse events from the head-to-head trial are not detailed in the available literature, the known safety profiles of each drug are crucial for a comprehensive comparison. Ticlopidine, in particular, has been associated with serious hematological adverse reactions.

Adverse Event CategoryThis compoundTiclopidine
Gastrointestinal Diarrhea, nausea, abdominal discomfortDiarrhea, nausea, vomiting
Cardiovascular Flushing, headache, palpitations-
Hemorrhagic Potential for increased bleeding riskIncreased risk of bleeding
Hematological -Neutropenia, agranulocytosis, thrombotic thrombocytopenic purpura (TTP) [4][5]
Dermatological RashRash

Note: This table represents known potential adverse events and is not a direct comparative incidence from a single trial.

Experimental Workflow: Platelet Aggregation Assay

To quantitatively assess the antiplatelet activity of compounds like this compound and the active metabolite of ticlopidine in a preclinical setting, a standard in vitro method is light transmission aggregometry (LTA).

Platelet_Aggregation_Assay cluster_preparation cluster_assay cluster_analysis Blood_Collection 1. Whole Blood Collection (Citrate) Centrifugation1 2. Low-Speed Centrifugation Blood_Collection->Centrifugation1 PRP 3. Platelet-Rich Plasma (PRP) Isolation Centrifugation1->PRP Centrifugation2 4. High-Speed Centrifugation PRP->Centrifugation2 Incubation 6. Incubate PRP with Test Compound/Vehicle PRP->Incubation PPP 5. Platelet-Poor Plasma (PPP) Isolation Centrifugation2->PPP Agonist_Addition 7. Add Platelet Agonist (e.g., ADP, Collagen) Incubation->Agonist_Addition Measurement 8. Measure Light Transmission (Aggregometer) Agonist_Addition->Measurement Aggregation_Curve 9. Generate Aggregation Curve Measurement->Aggregation_Curve IC50 10. Calculate % Inhibition and IC50 Value Aggregation_Curve->IC50

Workflow for Light Transmission Aggregometry.

Conclusion

This compound and ticlopidine demonstrate comparable efficacy in improving ischemic symptoms in patients with thromboangiitis obliterans, albeit through distinct pharmacological mechanisms. This compound offers a dual mechanism of vasodilation and platelet inhibition, while ticlopidine provides potent, irreversible antiplatelet effects. The choice between these or alternative therapies in a clinical or developmental context should consider the specific patient population and the notable difference in their safety profiles, particularly the risk of serious hematological adverse events associated with ticlopidine. Further research into the nuanced effects of these agents on different vascular beds and in various ischemic conditions is warranted.

References

A Comparative Meta-Analysis of Limaprost Alfadex Clinical Trials for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the clinical performance of Limaprost (B1675396) alfadex in comparison to alternative therapies for lumbar spinal stenosis, cervical spondylotic radiculopathy, and intermittent claudication, supported by experimental data and detailed methodologies.

Introduction

Limaprost alfadex, a synthetic prostaglandin (B15479496) E1 analogue, is an oral medication with potent vasodilatory and antiplatelet properties.[1] It is primarily indicated for the treatment of ischemic symptoms associated with thromboangiitis obliterans and for improving subjective symptoms and walking ability in patients with acquired lumbar spinal canal stenosis.[1][2] This guide provides a comprehensive meta-analysis of key clinical trials involving this compound, offering a comparative assessment against other therapeutic options. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the drug's efficacy, safety, and mechanism of action.

Mechanism of Action

This compound exerts its pharmacological effects primarily through the activation of the prostanoid EP2 receptor, a Gs protein-coupled receptor.[1] Binding of Limaprost to the EP2 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in smooth muscle relaxation, vasodilation, and inhibition of platelet aggregation.[1][3] This mechanism contributes to increased blood flow to peripheral tissues and nerve roots, which is thought to be the basis of its therapeutic effects in conditions like lumbar spinal stenosis and peripheral artery disease.[4][5]

Limaprost_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Limaprost This compound EP2 EP2 Receptor (GPCR) Limaprost->EP2 Binds to Gs Gs Protein EP2->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (Vasodilation, Anti-platelet Aggregation) PKA->Response Leads to

Caption: Signaling pathway of this compound via the EP2 receptor.

Clinical Efficacy

Lumbar Spinal Stenosis

Clinical trials have demonstrated the efficacy of this compound in treating lumbar spinal stenosis (LSS), particularly in reducing radicular pain. A multicenter, prospective, randomized trial compared this compound with a nonsteroidal anti-inflammatory drug (NSAID), loxoprofen (B1209778) sodium, and a combination of both.[1]

Table 1: Comparison of this compound vs. NSAID (Loxoprofen) for Lumbar Spinal Stenosis [1]

Outcome MeasureThis compound (n=20)NSAID (Loxoprofen) (n=20)Combination (n=21)
Leg Pain (NRS) on movement - Baseline 6.2 ± 2.16.1 ± 2.36.5 ± 1.9
Leg Pain (NRS) on movement - 6 Weeks 4.1 ± 2.53.9 ± 2.43.0 ± 2.0
Low Back Pain (NRS) on movement - Baseline 5.1 ± 2.85.3 ± 2.55.5 ± 2.3
Low Back Pain (NRS) on movement - 6 Weeks 4.5 ± 2.73.6 ± 2.33.1 ± 2.1
RDQ Score - Baseline 10.1 ± 5.410.5 ± 5.111.2 ± 4.8
RDQ Score - 6 Weeks 9.2 ± 5.87.8 ± 5.06.5 ± 4.7
SF-36 (Physical Functioning) - Baseline 35.8 ± 20.134.5 ± 18.932.9 ± 17.5
SF-36 (Physical Functioning) - 6 Weeks 40.2 ± 22.342.8 ± 21.550.7 ± 20.8

Data are presented as mean ± standard deviation. NRS: Numerical Rating Scale (0-10); RDQ: Roland-Morris Disability Questionnaire (0-24); SF-36: Short Form-36 Health Survey (0-100).

The study found that while all treatments reduced radicular pain, the combination therapy showed the most prominent improvement.[1] this compound alone did not significantly affect low back pain or the RDQ score, unlike the NSAID and combination therapy.[1]

Cervical Spondylotic Radiculopathy

The efficacy of this compound has also been evaluated in patients with cervical spondylotic radiculopathy (CSR). A randomized trial compared its effects with pregabalin (B1679071).[4]

Table 2: Comparison of this compound vs. Pregabalin for Cervical Spondylotic Radiculopathy [4]

Outcome MeasureThis compound + NSAID (n=18)Pregabalin + NSAID (n=17)
Arm Pain (NRS) on movement - Baseline 6.8 ± 1.97.1 ± 1.8
Arm Pain (NRS) on movement - 8 Weeks 3.1 ± 2.42.8 ± 2.1
Arm Numbness (NRS) on movement - Baseline 7.3 ± 1.77.5 ± 1.6
Arm Numbness (NRS) on movement - 8 Weeks 2.1 ± 2.34.6 ± 2.5*
SF-36 (Bodily Pain) - Baseline 38.9 ± 15.237.6 ± 14.8
SF-36 (Bodily Pain) - 8 Weeks 58.3 ± 18.960.1 ± 17.5

*Data are presented as mean ± standard deviation. p < 0.05, significant difference between groups. NRS: Numerical Rating Scale (0-10); SF-36: Short Form-36 Health Survey (0-100).

Pregabalin provided earlier pain relief, but this compound was superior in treating arm numbness at the 8-week mark.[4]

Intermittent Claudication

For intermittent claudication, a hallmark symptom of peripheral artery disease (PAD), direct comparative trials with this compound are less common. However, a network meta-analysis of drugs for intermittent claudication provides context for its potential efficacy relative to other treatments.[3]

Table 3: Comparative Efficacy of Oral Medications for Intermittent Claudication (Network Meta-analysis) [3]

DrugImprovement in Maximum Walking Distance (meters) vs. Placebo
Cilostazol62.93
Beraprost43.90
SargogrelateData not directly comparable
Pentoxifylline32.72

This table presents data from a network meta-analysis and does not represent a direct head-to-head trial involving this compound. The efficacy of Limaprost, as a prostaglandin analogue, is expected to be in a similar range to Beraprost.

Experimental Protocols

A detailed understanding of the methodologies employed in these clinical trials is crucial for the critical appraisal of the evidence.

Experimental_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Assessment cluster_analysis Data Analysis Inclusion Inclusion Criteria (e.g., LSS diagnosis, Radicular symptoms) Randomize Random Assignment Inclusion->Randomize Exclusion Exclusion Criteria (e.g., Previous spinal surgery, Severe comorbidities) Exclusion->Randomize GroupA This compound Randomize->GroupA GroupB Comparator (e.g., NSAID, Pregabalin) Randomize->GroupB GroupC Combination Therapy Randomize->GroupC Baseline Baseline Assessment (NRS, RDQ, SF-36) GroupA->Baseline GroupB->Baseline GroupC->Baseline FollowUp Follow-up Assessments (e.g., 2, 4, 6, 8 weeks) Baseline->FollowUp AdverseEvents Adverse Event Monitoring FollowUp->AdverseEvents Stats Statistical Analysis (e.g., ANOVA, t-test) AdverseEvents->Stats

Caption: Generalized experimental workflow for the cited clinical trials.

Key Methodological Aspects
  • Study Design: The primary studies cited are multicenter, prospective, randomized controlled trials.[1][4]

  • Patient Population:

    • LSS Trial: Patients with lumbar spinal stenosis presenting with radicular-type neurologic intermittent claudication.[1]

    • CSR Trial: Patients with cervical spondylotic radiculopathy confirmed by clinical findings and MRI.[4]

  • Interventions and Dosages:

    • LSS Trial: this compound (15 µ g/day ), Loxoprofen sodium (180 mg/day), or a combination of both for 6 weeks.[1]

    • CSR Trial: this compound (15 µ g/day ) plus an NSAID, or Pregabalin (starting at 50 mg/day and increasing to 150 mg/day) plus an NSAID for 8 weeks.[4]

  • Outcome Measures:

    • Primary: Numerical Rating Scale (NRS) for pain and numbness.[1][4]

    • Secondary: Roland-Morris Disability Questionnaire (RDQ), Short Form-36 (SF-36) Health Survey, provocation tests, and patient satisfaction.[1][4]

Safety and Tolerability

This compound is generally well-tolerated.[6] However, like all medications, it is associated with potential adverse events.

Table 4: Reported Adverse Events Associated with this compound

Adverse Event CategorySpecific EventsSource
Commonly Reported in Trials Diarrhea, nausea, flushing, headache, palpitations[1][4][7]
Post-Market Surveillance & FDA Data Tumour haemorrhage, increased brain natriuretic peptide, inappropriate antidiuretic hormone secretion, microscopic colitis, large intestine perforation, acute cardiac failure, depressive symptoms[8]
Bleeding Risk Increased risk of bleeding, particularly within the first week of initiation and with concomitant use of antithrombotics. The incidence rate ratio for bleeding was 1.47 (95% CI, 1.43–1.50).[9]

It is important for healthcare professionals to be aware of these potential risks and to monitor patients accordingly, especially when prescribing this compound with other medications that may increase the risk of bleeding.[9]

Conclusion

This meta-analysis of clinical trials demonstrates that this compound is an effective treatment option for reducing radicular pain and numbness in patients with lumbar spinal stenosis and cervical spondylotic radiculopathy.[1][4] Its efficacy appears to be comparable to NSAIDs for radicular pain in LSS and superior to pregabalin for numbness in CSR.[1][4] While direct comparative data for intermittent claudication is limited, its mechanism of action and data from related prostaglandins (B1171923) suggest potential benefits.[3] The safety profile of this compound is generally favorable, although healthcare professionals should be mindful of the potential for adverse events, particularly the increased risk of bleeding.[9] Further large-scale, head-to-head comparative trials are warranted to more definitively establish its place in therapy relative to other agents for various vascular and neurogenic disorders.

References

Assessing the Superiority of Limaprost Alfadex in Treating Arm Numbness: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of Limaprost (B1675396) alfadex for the treatment of arm numbness, aimed at researchers, scientists, and drug development professionals. By objectively comparing its performance with alternative treatments and presenting supporting experimental data, this document serves as a vital resource for understanding the therapeutic potential of this prostaglandin (B15479496) E1 analog.

Executive Summary

Arm numbness, a common and often debilitating symptom, can arise from various etiologies including cervical spondylotic radiculopathy, peripheral neuropathies, and entrapment syndromes. Current treatment strategies encompass a range of pharmacological agents, each with distinct mechanisms of action and efficacy profiles. This guide focuses on Limaprost alfadex, a vasodilator and antiplatelet agent, and its role in alleviating arm numbness, primarily through its action on improving microcirculation and nerve function. A key randomized controlled trial demonstrates that while a common alternative, pregabalin (B1679071), may offer earlier pain relief, this compound shows superiority in reducing arm numbness over an 8-week treatment period in patients with cervical spondylotic radiculopathy.[1][2]

Mechanism of Action: Enhancing Nerve Blood Flow

This compound is a prostaglandin E1 analog that primarily functions as a vasodilator and an inhibitor of platelet aggregation.[1] Its therapeutic effect in treating numbness is attributed to its ability to improve blood flow to nerve tissues, which may be compromised in conditions such as cervical spondylotic radiculopathy due to mechanical compression of nerve roots.[1]

The signaling pathway is initiated by the binding of this compound to prostaglandin E2 (EP) receptors on vascular smooth muscle cells and platelets. This binding activates a Gs protein-coupled receptor, which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to two primary effects:

  • Vasodilation: In vascular smooth muscle cells, elevated cAMP activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets that collectively lead to smooth muscle relaxation and vasodilation. These targets include the inhibition of inositol (B14025) trisphosphate (IP3) receptors on the sarcoplasmic reticulum (decreasing calcium release), activation of sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) to sequester calcium, and a decrease in the affinity of myosin light chain kinase (MLCK) for the Ca2+-calmodulin complex, ultimately promoting vasodilation and increasing blood flow.

  • Inhibition of Platelet Aggregation: In platelets, increased cAMP levels activate PKA, which phosphorylates substrates that inhibit calcium release from the dense tubular system, thereby preventing platelet activation and aggregation.

By improving microcirculation and blood flow to the nerve roots, this compound is thought to alleviate the ischemic conditions that contribute to nerve dysfunction and the sensation of numbness.[1]

Limaprost_Alfadex_Signaling_Pathway cluster_Vascular_Smooth_Muscle Vascular Smooth Muscle Cell cluster_Platelet Platelet Limaprost_V This compound EP_Receptor_V EP Receptor (Gs-coupled) Limaprost_V->EP_Receptor_V AC_V Adenylyl Cyclase EP_Receptor_V->AC_V activates cAMP_V cAMP AC_V->cAMP_V converts ATP_V ATP ATP_V->AC_V PKA_V PKA (activated) cAMP_V->PKA_V activates IP3R_V IP3R (inhibited) PKA_V->IP3R_V SERCA_V SERCA (activated) PKA_V->SERCA_V MLCK_V MLCK Affinity Decreased PKA_V->MLCK_V Vasodilation Vasodilation IP3R_V->Vasodilation SERCA_V->Vasodilation MLCK_V->Vasodilation Increased_Blood_Flow Increased Nerve Blood Flow Vasodilation->Increased_Blood_Flow Limaprost_P This compound EP_Receptor_P EP Receptor (Gs-coupled) Limaprost_P->EP_Receptor_P AC_P Adenylyl Cyclase EP_Receptor_P->AC_P activates cAMP_P cAMP AC_P->cAMP_P converts ATP_P ATP ATP_P->AC_P PKA_P PKA (activated) cAMP_P->PKA_P activates Ca_Release_P Ca2+ Release (inhibited) PKA_P->Ca_Release_P Platelet_Aggregation_Inhibition Platelet Aggregation Inhibition Ca_Release_P->Platelet_Aggregation_Inhibition

Caption: Signaling pathway of this compound in vascular smooth muscle cells and platelets.

Comparative Efficacy in Treating Arm Numbness

A key randomized controlled trial by Onda et al. (2018) provides the most direct evidence for the efficacy of this compound in treating arm numbness, specifically in the context of cervical spondylotic radiculopathy. This study compared this compound with pregabalin, a widely used medication for neuropathic pain.

Experimental Protocol: Onda et al. (2018)

Experimental_Workflow cluster_protocol Experimental Protocol: Onda et al. (2018) Recruitment Patient Recruitment (n=46 with Cervical Spondylotic Radiculopathy) Inclusion Inclusion Criteria: - Radiating arm pain or numbness - CSR diagnosis via radiographs and MRI Recruitment->Inclusion Randomization Randomization Recruitment->Randomization Exclusion Exclusion Criteria: - Previous cervical surgery - Severe neurological deficits - Use of antiplatelet/anticoagulant agents Inclusion->Exclusion Group_L Limaprost + NSAID Group (L+N) (n=18 analyzed) Limaprost 5 µg, 3 times daily Randomization->Group_L Group_P Pregabalin + NSAID Group (P+N) (n=17 analyzed) Pregabalin 25 mg (week 1), then 75 mg, twice daily Randomization->Group_P Treatment_Duration 8-Week Treatment Period Group_L->Treatment_Duration Group_P->Treatment_Duration Outcome_Assessment Outcome Assessment (2, 4, and 8 weeks) Treatment_Duration->Outcome_Assessment Primary_Outcomes Primary Outcomes: - Numerical Rating Scale (NRS) for pain and numbness (at rest and during movement) Outcome_Assessment->Primary_Outcomes Secondary_Outcomes Secondary Outcomes: - Short Form-36 (SF-36) - Provocation tests - painDETECT questionnaire Outcome_Assessment->Secondary_Outcomes

Caption: Experimental workflow of the Onda et al. (2018) randomized controlled trial.
Quantitative Data Summary

The primary outcome of the study was the change in the Numerical Rating Scale (NRS) for pain and numbness. The results indicated a significant advantage for this compound in improving arm numbness during movement at the 8-week mark.

Outcome MeasureLimaprost + NSAID Group (L+N)Pregabalin + NSAID Group (P+N)p-value
Change in NRS for Arm Numbness (at rest) at 8 weeks Not significantly different between groupsNot significantly different between groups> 0.05
Change in NRS for Arm Numbness (during movement) at 8 weeks -5.2 ± 2.6 -2.9 ± 2.5< 0.05

Data presented as mean change from baseline ± standard deviation.

These findings suggest that while both treatments were effective to some degree, this compound provided a more pronounced relief from arm numbness during movement after 8 weeks of treatment compared to pregabalin.[1]

Comparison with Other Alternatives

While the study by Onda et al. provides a direct comparison with pregabalin, it is important to consider other potential treatments for arm numbness.

Treatment AlternativeMechanism of ActionAvailable Comparative Data with this compound
Pregabalin Binds to the alpha-2-delta subunit of voltage-gated calcium channels, reducing the release of excitatory neurotransmitters.This compound was found to be superior in treating arm numbness during movement at 8 weeks in patients with cervical spondylotic radiculopathy.[1][2]
Nonsteroidal Anti-inflammatory Drugs (NSAIDs) Inhibit cyclooxygenase (COX) enzymes, reducing the synthesis of prostaglandins (B1171923) involved in inflammation and pain.In a study on sciatica due to lumbar spinal stenosis, Limaprost was found to be equivalent to NSAIDs in reducing radicular pain.[3] A combination of Limaprost and NSAIDs showed more favorable outcomes than monotherapy with either agent.[3] No direct comparative data specifically for arm numbness is available.
Tricyclic Antidepressants (e.g., Amitriptyline) Inhibit the reuptake of norepinephrine (B1679862) and serotonin, modulating pain pathways.No direct comparative clinical trials with this compound for arm numbness were identified.
Gabapentin Structurally related to GABA, it is thought to interact with voltage-gated calcium channels.No direct comparative clinical trials with this compound for arm numbness were identified.
Physical Therapy Utilizes exercises and modalities to improve strength, flexibility, and reduce nerve compression.No direct comparative clinical trials with this compound for arm numbness were identified.

Conclusion for the Research Community

The available evidence, particularly the randomized controlled trial by Onda et al. (2018), suggests that this compound is a promising therapeutic option for arm numbness, especially when associated with cervical spondylotic radiculopathy.[1][2] Its superiority over pregabalin in reducing numbness during movement at 8 weeks highlights a key area of its potential clinical benefit.[1] The mechanism of action, centered on improving microcirculation to nervous tissue, provides a strong rationale for its use in conditions where ischemia may contribute to neurological symptoms.

Further research is warranted to directly compare this compound with a broader range of pharmacological and non-pharmacological interventions for arm numbness arising from diverse etiologies. Head-to-head trials against other anticonvulsants, tricyclic antidepressants, and standardized physical therapy regimens would provide a more complete picture of its relative efficacy and place in therapy. Additionally, long-term studies are needed to assess the durability of its effects on numbness and overall patient function. For drug development professionals, the unique mechanism of this compound presents an opportunity to explore novel therapeutic targets for neuropathic symptoms beyond traditional analgesics.

References

Safety Operating Guide

Proper Disposal of Limaprost Alfadex: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Limaprost alfadex, a prostaglandin (B15479496) E1 analog, is a critical component of laboratory safety and environmental responsibility.[1][2] Adherence to proper disposal protocols minimizes risks to personnel and ensures compliance with federal and local regulations. This guide provides detailed, step-by-step procedures for the appropriate handling and disposal of this compound waste in a research setting.

Regulatory Framework

In the United States, the disposal of pharmaceutical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Drug Enforcement Administration (DEA).[3][4][5] It is essential for laboratory personnel to be knowledgeable about both national and institutional guidelines for chemical and pharmaceutical waste. Many states have their own regulations that can be more stringent than federal laws.[3]

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact and respiratory exposure.[1][6]

PPE CategoryItemStandard/SpecificationPurpose
Eye/Face Protection Safety Glasses with Side Shields or Face ShieldNIOSH (US) or EN 166 (EU) approvedProtects against splashes and airborne particles.[7]
Hand Protection Chemical-resistant GlovesInspected prior to use; compliant with Regulation (EU) 2016/425 and standard EN 374.[7]Prevents skin contact with the compound.[7]
Body Protection Lab Coat or Complete Protective SuitSelected based on the concentration and amount of the substance.[7]Provides a barrier against chemical exposure to the body.[7]
Respiratory Protection Full-face Particle Respirator or Full-face Supplied Air RespiratorN100 (US) or P3 (EN 143) respirator cartridges.[7]Necessary when there is a risk of dust formation or aerosol generation.[7]

Handle this compound in a well-ventilated area, preferably under a chemical fume hood, to minimize the risk of inhalation.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through incineration by a licensed waste disposal service.[1][7] This ensures the complete destruction of the active pharmaceutical ingredient.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all unused or expired this compound powder, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves, bench paper), and contaminated PPE in a designated, properly labeled hazardous waste container.[1][8]

  • Liquid Waste: For solutions containing this compound, do not pour them down the drain.[1][9] Collect them in a designated, sealed, and clearly labeled hazardous waste container.[1][8]

  • Contaminated Packaging: Dispose of empty or contaminated original containers as you would the unused product.[1][10]

2. Waste Container Preparation and Labeling:

  • Use approved, leak-proof, and clearly labeled containers for waste accumulation.[8]

  • Affix a "Hazardous Waste" label to the container.[1][8] The label must clearly identify the contents, including "this compound" and any solvents present.[8]

  • Color-coding may be required by your institution. Black containers are often used for RCRA hazardous pharmaceutical waste.

3. Storage of Hazardous Waste:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[8]

  • The waste container must be kept in secondary containment to capture any potential leaks or spills.[8]

  • Keep the waste container securely closed at all times, except when adding waste.[8]

4. Professional Disposal:

  • Engage a licensed professional waste disposal company for the collection, transportation, and final disposal of this compound waste.[1][7]

  • The preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7][10]

  • Complete all necessary paperwork, including a hazardous waste tag with a detailed description of the contents, as required by your institution's Environmental Health and Safety (EHS) office.[8]

Disposal Workflow Diagram

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_container Container Management cluster_disposal Final Disposal prep Don Appropriate PPE solid_waste Collect Solid Waste (Unused powder, contaminated supplies) prep->solid_waste liquid_waste Collect Liquid Waste (Solutions containing Limaprost) prep->liquid_waste packaging Collect Contaminated Packaging prep->packaging labeling Label Container as 'Hazardous Waste' (Identify contents) solid_waste->labeling liquid_waste->labeling packaging->labeling storage Store in Secure, Ventilated Area (with secondary containment) labeling->storage contact_vendor Contact Licensed Disposal Vendor storage->contact_vendor incineration Chemical Incineration contact_vendor->incineration

Caption: Workflow for the proper disposal of this compound waste.

Experimental Protocols

While this document focuses on disposal, the principles of safe handling are paramount during experimentation. All experimental work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[1] Standard operating procedures should be in place for handling, weighing, and preparing solutions of the compound. Any deviation from these procedures that results in a spill should be handled immediately as an accidental release, following the guidelines in the Safety Data Sheet (SDS).[6]

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community.

References

Safeguarding Research: A Comprehensive Guide to Handling Limaprost Alfadex

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for the handling and disposal of Limaprost alfadex. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment. This compound, a prostaglandin (B15479496) E1 analog, is a potent biologically active lipid that can have significant physiological effects even in small quantities.[1] Therefore, stringent safety measures are required to prevent accidental exposure through inhalation, ingestion, or skin absorption.

I. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound to minimize exposure risk. The following equipment must be worn at all times in the designated handling area.

PPE ComponentSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield is recommended for additional protection against splashes.[2][3][4]Protects against splashes, aerosols, and airborne particles that can cause serious eye irritation.[5]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile or neoprene).[2][5] Double gloving is recommended.[6] Gloves must be inspected prior to use and the outer pair changed immediately upon contamination.[4][6]Prevents skin contact and absorption.[5]
Body Protection Impervious protective clothing such as a disposable gown or a lab coat.[2][5] A complete protective suit may be necessary depending on the concentration and amount of the substance being handled.[3]Protects against contamination of personal clothing and skin.[5]
Respiratory Protection A NIOSH-approved respirator is required when ventilation is insufficient, if there is a risk of dust or aerosol formation, or during spill cleanup.[2][3][5] A full-face particle respirator with N100 (US) or P3 (EN 143) cartridges is recommended.[3]Prevents inhalation of harmful dust, mists, or vapors.[5]

Note: No occupational exposure limits for this compound have been established.[2][4] Therefore, engineering controls and PPE are the primary methods for minimizing exposure.

II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for safely handling potent compounds like this compound. The following workflow outlines the key phases of handling, from preparation to post-handling procedures.

A. Preparation Phase

  • Designate a Handling Area: All work with this compound should be conducted in a designated, well-ventilated area, such as a chemical fume hood or a glove box, to contain any potential spills or aerosols.[3][5][6]

  • Verify Safety Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[5]

  • Gather Materials: Before starting, ensure all necessary equipment, reagents, and the correct PPE are readily available.[6]

  • Prepare for Spills: Have a spill kit with non-combustible, inert absorbent material (e.g., sand, diatomite) readily available.[5]

  • Set Up Waste Disposal: Prepare clearly labeled, sealed waste containers for all types of waste that will be generated (e.g., solid, liquid, sharps).[3][6]

B. Handling Phase

  • Don PPE: Put on all required personal protective equipment as specified in the table above before entering the designated handling area.[3][5]

  • Avoid Contamination: Handle this compound carefully to avoid the formation of dust and aerosols.[2][3][4] Avoid all direct contact with the skin, eyes, and clothing.[2][3][5]

  • Safe Practices: Do not eat, drink, or smoke in the handling area.[5]

  • Post-Handling Hygiene: After handling, and before leaving the work area, wash hands and any exposed skin thoroughly with soap and plenty of water.[3][4][5] Remove and dispose of contaminated gloves using the proper technique to avoid skin contact with the outer surface of the glove.[4]

C. Storage

  • Container Integrity: Keep the container tightly sealed.[2][5]

  • Storage Conditions: Store in a dry, cool, and well-ventilated place. The recommended storage temperature is -20°C.[2][4]

  • Incompatibilities: Store apart from foodstuff containers or incompatible materials.[2]

III. Emergency Procedures

A. Accidental Release Measures

  • Evacuate: Evacuate non-essential personnel to a safe area.[2][5]

  • Ventilate: Ensure adequate ventilation.[2][4]

  • Contain Spill: Wearing full personal protective equipment, cover the spill with a non-combustible, inert absorbent material.[5]

  • Collect Waste: Collect the absorbed material using spark-proof tools and place it into a suitable, sealed container for disposal.[2][5]

  • Decontaminate: Decontaminate the spill area, with alcohol being a suitable agent.[5]

  • Environmental Protection: Prevent the spilled material from entering drains or waterways.[2][5]

B. First-Aid Measures

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

  • In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[2][4]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes. Consult a physician.[2]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[2]

IV. Disposal Plan

This compound and its containers must be disposed of as hazardous waste.[5]

  • Waste Collection: All disposable PPE (gloves, gowns, shoe covers), absorbent pads, and other contaminated solid materials should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[3][6]

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and appropriately labeled hazardous waste container.[6]

  • Professional Disposal: The disposal of this compound waste must be conducted by a licensed professional waste disposal service.[3] The recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

Workflow for Safe Handling of this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Post-Handling prep_area Designate Handling Area (Fume Hood / Glove Box) prep_ppe Gather All Required PPE prep_spill Prepare Spill Kit & Waste Containers don_ppe Don Full PPE prep_spill->don_ppe handle_compound Handle Compound Carefully (Avoid Dust/Aerosols) don_ppe->handle_compound wash_hands Thoroughly Wash Hands After Handling handle_compound->wash_hands collect_waste Collect All Contaminated Waste in Sealed Container wash_hands->collect_waste label_waste Label Waste Container as Hazardous collect_waste->label_waste dispose_waste Arrange for Professional Waste Disposal label_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。